molecular formula C10H12N2O B105291 (1-ethyl-1H-benzimidazol-2-yl)methanol CAS No. 21269-78-3

(1-ethyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B105291
CAS No.: 21269-78-3
M. Wt: 176.21 g/mol
InChI Key: YPMCFIDLEKUBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-1H-benzimidazol-2-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-ethylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-6,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMCFIDLEKUBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355407
Record name (1-ethyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21269-78-3
Record name (1-ethyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Ethyl-1H-benzimidazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic methodologies for preparing (1-ethyl-1H-benzimidazol-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary synthetic routes, complete with step-by-step experimental protocols, mechanistic insights, and data interpretation. The content is structured to provide both a theoretical understanding and a practical framework for the successful synthesis and characterization of the target compound.

Introduction and Strategic Overview

This compound is a member of the benzimidazole family, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The benzimidazole scaffold is a key pharmacophore in a variety of approved drugs. The title compound, with its reactive hydroxymethyl group and N-ethyl substitution, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The synthesis of this compound can be approached through two primary retrosynthetic strategies, each with its own set of advantages and considerations.

  • Route A: Initial Benzimidazole Formation followed by N-Alkylation. This strategy involves the initial construction of the 2-(hydroxymethyl)benzimidazole core, followed by the ethylation of the imidazole nitrogen. This approach is often favored due to the ready availability of starting materials for the initial cyclization.

  • Route B: N-Alkylation followed by C2-Functionalization. In this alternative approach, the benzimidazole nitrogen is first ethylated, and then the hydroxymethyl group is introduced at the C2 position. This typically involves a formylation reaction followed by reduction.

This guide will provide a detailed examination of both synthetic pathways, with a particular focus on a validated experimental protocol for the more established route.

Synthetic Pathway I: Benzimidazole Formation Followed by N-Ethylation

This is often the more direct and higher-yielding approach, beginning with the synthesis of the parent 1H-benzimidazol-2-ylmethanol.

Step 1: Synthesis of 1H-Benzimidazol-2-ylmethanol

The foundational step in this route is the condensation of o-phenylenediamine with a suitable two-carbon synthon bearing a hydroxyl group or its precursor. Glycolic acid is an ideal and readily available reagent for this purpose[1][2].

Reaction Scheme:

Causality of Experimental Choices:

  • Reactants: o-Phenylenediamine provides the benzene and two nitrogen atoms of the benzimidazole core. Glycolic acid serves as the C2-synthon, directly incorporating the desired hydroxymethyl functionality.

  • Solvent: Dimethylformamide (DMF) is a high-boiling polar aprotic solvent that is effective at dissolving the reactants and facilitating the reaction at elevated temperatures[1].

  • Temperature: Heating the reaction to reflux (typically 90-100°C in DMF) provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate[1][2].

Experimental Protocol: Synthesis of 1H-Benzimidazol-2-ylmethanol [1][2]

Reagent Molar Eq. MW ( g/mol ) Amount Volume Density (g/mL)
o-Phenylenediamine1.0108.1410.81 g--
Glycolic Acid1.176.058.37 g--
Dimethylformamide (DMF)-73.09-100 mL0.944

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (10.81 g, 0.1 mol) and dimethylformamide (100 mL).

  • Stir the mixture until the o-phenylenediamine has completely dissolved.

  • Add glycolic acid (8.37 g, 0.11 mol) to the solution.

  • Heat the reaction mixture to reflux at 90-100°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 400 mL of cold water with stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).

  • The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to afford 1H-benzimidazol-2-ylmethanol as a white to off-white solid.

Step 2: N-Ethylation of 1H-Benzimidazol-2-ylmethanol

The second step involves the selective ethylation of the N1-position of the benzimidazole ring. This is a standard N-alkylation reaction.

Reaction Scheme:

Causality of Experimental Choices:

  • Ethylating Agent: Ethyl iodide is a reactive and commonly used ethylating agent. Ethyl bromide can also be used.

  • Base: A base such as potassium carbonate or sodium hydride is required to deprotonate the acidic N-H of the benzimidazole, generating the nucleophilic benzimidazolide anion. Potassium carbonate is a milder and safer base to handle than sodium hydride.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is suitable for this reaction as it dissolves the reactants and does not interfere with the nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

Reagent Molar Eq. MW ( g/mol ) Amount Volume Density (g/mL)
1H-Benzimidazol-2-ylmethanol1.0148.167.41 g--
Potassium Carbonate1.5138.2110.37 g--
Ethyl Iodide1.2155.979.36 g4.85 mL1.93
Acetonitrile-41.05-100 mL0.786

Procedure:

  • To a 250 mL round-bottom flask, add 1H-benzimidazol-2-ylmethanol (7.41 g, 0.05 mol), potassium carbonate (10.37 g, 0.075 mol), and acetonitrile (100 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (9.36 g, 0.06 mol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound as a solid.

Synthetic Pathway II: N-Alkylation, Formylation, and Reduction

This alternative route begins with the readily available 1-ethyl-1H-benzimidazole.

Step 1: Synthesis of 1-ethyl-1H-benzimidazole

This can be prepared by the N-alkylation of 1H-benzimidazole with an ethyl halide.

Step 2: Formylation of 1-ethyl-1H-benzimidazole

The introduction of a formyl group at the C2 position can be achieved via a Vilsmeier-Haack reaction[1][2]. This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and DMF.

Reaction Scheme:

Causality of Experimental Choices:

  • Vilsmeier Reagent: The electrophilic Vilsmeier reagent attacks the electron-rich C2 position of the 1-ethyl-1H-benzimidazole.

  • Reaction Conditions: The reaction is typically carried out at low temperatures initially for the formation of the Vilsmeier reagent, followed by heating to drive the formylation.

Step 3: Reduction of 1-ethyl-1H-benzimidazole-2-carbaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation[3][4].

Reaction Scheme:

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride is a safe and effective reagent for the reduction of aldehydes to primary alcohols[3]. It is less reactive than lithium aluminum hydride and can be used in protic solvents like methanol or ethanol.

  • Solvent: Methanol or ethanol are common solvents for NaBH₄ reductions. They serve to dissolve the aldehyde and also act as a proton source during the workup to protonate the resulting alkoxide.

Experimental Protocol: Reduction of 1-ethyl-1H-benzimidazole-2-carbaldehyde

Reagent Molar Eq. MW ( g/mol ) Amount Volume Density (g/mL)
1-ethyl-1H-benzimidazole-2-carbaldehyde1.0174.208.71 g--
Sodium Borohydride1.537.832.84 g--
Methanol-32.04-150 mL0.792

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-ethyl-1H-benzimidazole-2-carbaldehyde (8.71 g, 0.05 mol) in methanol (150 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (2.84 g, 0.075 mol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting aldehyde.

  • Once complete, cool the reaction mixture back to 0°C and slowly quench the excess NaBH₄ by the dropwise addition of water until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford the crude this compound.

  • Purify by column chromatography or recrystallization as needed.

Data Interpretation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. A singlet for the methylene protons of the hydroxymethyl group and aromatic protons in the range of 7.2-7.8 ppm should also be present. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ethyl group, the hydroxymethyl carbon, and the aromatic and imidazole carbons.

  • FT-IR: The infrared spectrum should display a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-H and C=N stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₂N₂O, MW: 176.22 g/mol ).

Visualizations

Synthesis_Overview cluster_route_a Route A cluster_route_b Route B A1 o-Phenylenediamine + Glycolic Acid A2 1H-Benzimidazol-2-ylmethanol A1->A2 Condensation A3 This compound A2->A3 N-Ethylation B1 1-ethyl-1H-benzimidazole B2 1-ethyl-1H-benzimidazole-2-carbaldehyde B1->B2 Formylation (Vilsmeier-Haack) B3 This compound B2->B3 Reduction (NaBH4)

Caption: Overview of the two primary synthetic routes to this compound.

Experimental_Workflow_Route_A start Start step1 Condensation of o-Phenylenediamine and Glycolic Acid in DMF start->step1 step2 Reflux at 90-100°C step1->step2 step3 Workup: Precipitation in Water, Neutralization step2->step3 step4 Isolation of 1H-Benzimidazol-2-ylmethanol step3->step4 step5 N-Ethylation with Ethyl Iodide and K2CO3 in Acetonitrile step4->step5 step6 Reflux step5->step6 step7 Workup: Filtration, Concentration step6->step7 step8 Purification by Column Chromatography step7->step8 end Final Product: This compound step8->end

Caption: Experimental workflow for the synthesis via Route A.

Conclusion

This technical guide has detailed two robust synthetic strategies for the preparation of this compound. Route A, involving the initial formation of 1H-benzimidazol-2-ylmethanol followed by N-ethylation, is presented as a reliable and well-documented pathway. Route B, which proceeds via formylation and subsequent reduction of 1-ethyl-1H-benzimidazole, offers a viable alternative. The provided experimental protocols, mechanistic insights, and characterization guidelines are intended to equip researchers with the necessary knowledge for the successful synthesis and validation of this important benzimidazole derivative.

References

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. [Link]

  • SciForum. (2007). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. [Link]

  • ACS Publications. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 596-604.
  • ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

Sources

A Technical Guide to the Structural Elucidation of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of the novel heterocyclic compound, (1-ethyl-1H-benzimidazol-2-yl)methanol. Benzimidazole scaffolds are of significant interest in medicinal chemistry, demanding unambiguous structural verification for drug development and molecular modeling. This document moves beyond a simple listing of techniques, offering a logical, field-proven workflow that integrates synthesis, purification, and multi-faceted spectroscopic analysis. We detail the causality behind experimental choices, demonstrating how data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, DEPT-135, COSY, and HSQC) are synergistically employed to build an irrefutable structural model. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity.

Introduction: The Rationale for Rigorous Elucidation

The benzimidazole moiety is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs. Its unique aromatic structure allows for diverse substitutions, leading to a wide range of biological activities. The title compound, this compound, incorporates key features—an N-alkyl group and a C-hydroxymethyl substituent—that can significantly influence its pharmacological profile. Therefore, absolute certainty of its molecular structure, including the specific positions of its substituents, is a non-negotiable prerequisite for any further research or development.

This guide presents an integrated strategy for structure elucidation, mirroring the logical process undertaken in an advanced analytical laboratory. The core principle is the convergence of evidence: no single technique is sufficient, but together, they provide a complete and validated picture of the molecule's identity.

Prerequisite: Synthesis and Analytical Purification

High-quality analytical data can only be obtained from a highly pure sample. The presence of starting materials, by-products, or residual solvents can confound spectral interpretation.

Synthesis Pathway: The Phillips-Ladenburg Reaction

A reliable method for synthesizing the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[1][2][3] For our target molecule, this involves a two-step process:

  • N-Ethylation of o-phenylenediamine: To selectively install the ethyl group at the N1 position.

  • Condensation: The resulting N-ethyl-o-phenylenediamine is then condensed with glycolic acid (a hydroxy-substituted carboxylic acid) under acidic conditions to form the desired this compound.

Purification Protocol: Ensuring Analytical Integrity

Methodology:

  • Initial Workup: After the reaction, the mixture is quenched and extracted with a suitable organic solvent like ethyl acetate.[4]

  • Column Chromatography: The crude product is subjected to silica gel column chromatography. A gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is employed to separate the target compound from unreacted starting materials and by-products.

  • Recrystallization: The fractions containing the pure product, as identified by Thin Layer Chromatography (TLC), are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield analytically pure crystals.[5]

Causality: Chromatography separates compounds based on polarity, while recrystallization purifies based on differential solubility. Using both ensures the removal of a broad spectrum of potential impurities, a critical step for preventing misleading artifacts in subsequent spectroscopic analyses.

Integrated Spectroscopic Analysis: A Multi-Technique Approach

The elucidation process begins with techniques that provide broad, foundational information and progresses to those that offer fine-detail structural mapping.[6][7]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is the first step, providing the molecular weight of the compound, which is essential for determining its molecular formula.[8][9]

Experimental Protocol (ESI-MS):

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

  • Instrumentation: The solution is infused into an Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition: Data is acquired in positive ion mode. ESI is a "soft" ionization technique that typically leaves the molecule intact, showing a prominent protonated molecular ion peak [M+H]⁺.

Expected Data & Interpretation: For this compound (C₁₀H₁₂N₂O), the expected exact mass is 176.0950 g/mol . The high-resolution mass spectrometer (HRMS) should detect an [M+H]⁺ ion at m/z 177.1028. This experimental value, matching the theoretical value to within a few parts per million (ppm), confirms the molecular formula.

Ion Expected m/z Information Provided
[M+H]⁺177.1028Confirms Molecular Weight and Formula
[M-H₂O+H]⁺159.0922Fragmentation loss of water from the alcohol
[M-C₂H₅+H]⁺148.0558Fragmentation loss of the ethyl group

Table 1: Predicted ESI-MS data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[10][11]

Experimental Protocol (ATR-FTIR):

  • A small amount of the solid, purified compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The FTIR spectrum provides direct evidence for the key functional groups predicted by the proposed structure.[12][13][14]

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3400–3200 (Broad)O-H StretchAlcohol (-CH₂OH )
3100–3000C-H StretchAromatic C-H (Benzene ring)
2980–2850C-H StretchAliphatic C-H (Ethyl & Methylene)
~1620C=N StretchImidazole ring
1600–1450C=C StretchAromatic ring skeletal vibrations
1300–1000C-O StretchAlcohol C-O

Table 2: Key predicted FTIR absorption frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[15][16] All spectra are recorded in a deuterated solvent, such as DMSO-d₆, which can solubilize the compound and provide a deuterium lock signal.

3.3.1 ¹H NMR Spectroscopy: Proton Mapping

This experiment identifies all unique proton environments in the molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.6–7.5Multiplet2HH-4, H-7Aromatic protons adjacent to the fused ring junction.
~7.2–7.1Multiplet2HH-5, H-6Aromatic protons in the middle of the benzene ring.
~5.5Triplet1H-CH₂OH Hydroxyl proton, couples to the adjacent CH₂ group.
~4.8Doublet2H-CH₂ OHMethylene protons, deshielded by the adjacent oxygen and imidazole ring.
~4.3Quartet2HN-CH₂ CH₃Methylene protons of the ethyl group, split by the adjacent methyl group.
~1.4Triplet3HN-CH₂CH₃ Methyl protons of the ethyl group, split by the adjacent methylene group.

Table 3: Predicted ¹H NMR chemical shifts and assignments.

3.3.2 ¹³C NMR and DEPT-135 Spectroscopy: Carbon Skeleton Confirmation

The ¹³C NMR spectrum identifies all unique carbon environments, while the DEPT-135 experiment differentiates between CH, CH₂, and CH₃ carbons.[17]

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm) DEPT-135 Phase Assignment Rationale
~154AbsentC-2Quaternary carbon attached to N and the CH₂OH group.
~143, ~135AbsentC-3a, C-7aQuaternary carbons at the ring fusion.
~122, ~115Positive (CH)C-5, C-6, C-4, C-7Aromatic CH carbons.
~55Negative (CH₂)-CH₂ OHMethylene carbon attached to oxygen.
~42Negative (CH₂)N-CH₂ CH₃Methylene carbon of the ethyl group.
~15Positive (CH₃)N-CH₂CH₃ Methyl carbon of the ethyl group.

Table 4: Predicted ¹³C NMR chemical shifts and assignments.

3.3.3 2D NMR Spectroscopy: Unambiguous Connectivity Mapping

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a molecule with multiple aromatic signals and distinct aliphatic groups, 2D NMR is essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). Expected correlations:

    • The N-CH₂ CH₃ quartet protons will show a cross-peak with the N-CH₂CH₃ triplet protons.

    • The -CH₂ OH doublet protons will correlate with the -CH₂OH triplet proton.

    • Correlations between adjacent aromatic protons (H-4 with H-5, etc.) will help delineate the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to. This is the ultimate confirmation tool for assignments. For example, it will show a cross-peak between the proton signal at ~4.3 ppm and the carbon signal at ~42 ppm, definitively assigning them to the N-CH₂ group.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1 ¹H NMR (Proton Environments) C13 ¹³C NMR (Carbon Skeleton) H1->C13 Initial Map COSY COSY (¹H-¹H Connectivity) H1->COSY Resolve Ambiguity DEPT DEPT-135 (Carbon Type ID) C13->DEPT Refine C-types C13->COSY Resolve Ambiguity HSQC HSQC (¹H-¹³C Connectivity) COSY->HSQC Final Final Unambiguous Assignment HSQC->Final

Data Consolidation and Final Confirmation

The final step in the elucidation process is to synthesize all data into a single, cohesive argument. The evidence from each technique must be mutually supportive, leaving no room for alternative interpretations.

  • MS confirmed the molecular formula C₁₀H₁₂N₂O.

  • FTIR confirmed the presence of an alcohol (O-H), aromatic rings (C=C, C-H), and aliphatic groups (C-H).

  • ¹H and ¹³C NMR provided the exact number and type of proton and carbon environments, matching the proposed structure perfectly (e.g., one methyl, two methylenes, four aromatic CHs, and three quaternary carbons).

  • 2D NMR (COSY and HSQC) unequivocally established the connectivity, proving the ethyl group is attached to a nitrogen, the hydroxymethyl group is attached to C-2, and confirming the substitution pattern on the aromatic ring.

Evidence_Consolidation MS MS Formula: C₁₀H₁₂N₂O Structure This compound CONFIRMED STRUCTURE MS->Structure Confirms Mass & Formula IR FTIR Functional Groups: -OH, Aromatic, C=N IR->Structure Confirms Functional Groups NMR1D 1D NMR (¹H, ¹³C) Correct number of C & H types NMR1D->Structure Confirms Atom Inventory NMR2D 2D NMR (COSY, HSQC) Atom Connectivity NMR2D->Structure Confirms Bonding Framework

Conclusion

The structural elucidation of this compound serves as a case study for the power of an integrated analytical approach. By systematically applying mass spectrometry, FTIR, and a suite of 1D and 2D NMR experiments to a high-purity sample, we have demonstrated a robust, self-validating workflow. This multi-technique strategy ensures the highest level of confidence in the final structure, a critical foundation for any subsequent research in medicinal chemistry, materials science, or chemical biology.

References

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. Retrieved from [Link]

  • Alam, M. M., et al. (2016). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC - NIH. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. Retrieved from [Link]

  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from [Link]

  • University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of [5-[(Ethylsulfinyl)methyl]-1H-benzimidazol-2-yl]carbamic acid, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl- substituted benzimidazoles with arenes in the su. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Infraredfrequencies of the major functional groups. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. Retrieved from [Link]

  • ScienceDirect. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • RSC Publishing. (1961). The infrared spectra of some simple benzimidazoles. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved from [Link]

  • International Journal of Development Research. (2016). study of mass spectra of benzimidazole derivatives. Retrieved from [Link]

  • European Patent Office. (n.d.). Novel benzimidazole derivative, process for the preparation thereof and pharmaceutical composition. Retrieved from [Link]

  • IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

An In-depth Technical Guide to (1-ethyl-1H-benzimidazol-2-yl)methanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Benzimidazole Core

The benzimidazole unit, formed by the fusion of a benzene and an imidazole ring, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets. Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The therapeutic potential of these compounds has led to the development of numerous FDA-approved drugs.

The specific compound, (1-ethyl-1H-benzimidazol-2-yl)methanol, features an ethyl group at the N1 position of the benzimidazole ring and a hydroxymethyl group at the C2 position. These substitutions are anticipated to modulate the parent molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Chemical Identity and Physicochemical Properties

While specific experimental data for this compound is scarce due to the lack of a designated CAS number, its key identifiers and predicted properties can be inferred from its structure.

PropertyValueSource
Molecular Formula C10H12N2OChemdiv[4]
Molecular Weight 176.22 g/mol Inferred
Canonical SMILES CCOn1c2ccccc2nc1COInferred
InChI Key InferredInferred
Appearance Likely a solid or oilInferred from related compounds[5]

Note: The table above presents inferred data based on the chemical structure, as direct experimental values are not widely published.

G cluster_synthesis Synthesis Workflow start Start: (1H-benzimidazol-2-yl)methanol dissolve Dissolve in DMSO start->dissolve add_base Add KOH, stir 1h dissolve->add_base add_ethyl_bromide Add Ethyl Bromide, stir 2-4h add_base->add_ethyl_bromide quench Quench with Water add_ethyl_bromide->quench extract Extract with Chloroform quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end End: this compound purify->end G cluster_applications Potential Therapeutic Applications parent This compound app1 Anticancer parent->app1 app2 Antimicrobial parent->app2 app3 Antiviral parent->app3 app4 Anti-inflammatory parent->app4

Sources

solubility of (1-ethyl-1H-benzimidazol-2-yl)methanol in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility Profile of (1-ethyl-1H-benzimidazol-2-yl)methanol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This compound is a benzimidazole derivative of interest in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its application in drug formulation, reaction chemistry, and material processing. This technical guide presents a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide establishes an inferred solubility profile based on fundamental principles of chemical structure, polarity, and by drawing parallels with structurally related benzimidazole compounds. Furthermore, this document details a standardized experimental protocol for the systematic determination of its solubility, providing researchers with a robust framework for empirical validation.

Introduction: The Significance of Solubility in Benzimidazole Chemistry

Benzimidazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The solubility of these compounds is a critical physicochemical parameter that dictates their bioavailability, formulation feasibility, and route of administration. Poor aqueous solubility, for instance, is a common hurdle in the development of benzimidazole-based therapeutics.[1] Conversely, solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for in vitro screening.

This compound features a benzimidazole core, an N-ethyl substituent, and a hydroxymethyl group at the 2-position. This unique combination of a heterocyclic aromatic system, a lipophilic alkyl chain, and a polar, hydrogen-bonding capable functional group results in a nuanced solubility profile. This guide aims to deconstruct these structural contributions to predict solubility and provide a practical methodology for its experimental determination.

Inferred Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The overall polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are key determinants. Based on the structure of this compound, a qualitative solubility profile can be inferred.

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassSolvent ExampleInferred SolubilityRationale
Polar Protic WaterLow to ModerateThe hydroxymethyl group and the nitrogen atoms of the benzimidazole ring can form hydrogen bonds with water. However, the aromatic core and the ethyl group contribute to its hydrophobicity, likely limiting aqueous solubility.
Methanol[3][4]HighAs a polar protic solvent, methanol can effectively solvate the molecule through hydrogen bonding with the hydroxyl group and the benzimidazole nitrogens. Its smaller alkyl chain compared to ethanol makes it a better solvent for polar compounds.
EthanolModerate to HighSimilar to methanol, ethanol's polarity and hydrogen bonding capacity suggest good solubility. The slightly larger ethyl group of ethanol may slightly reduce its solvating power for this specific solute compared to methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong polar aprotic solvent with a high dipole moment, making it an excellent solvent for a wide range of organic compounds, including those with both polar and non-polar moieties.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO. It is expected to be a moderately effective solvent for this compound.
Non-Polar TolueneLowThe large, non-polar aromatic ring of toluene will have limited favorable interactions with the polar hydroxymethyl and benzimidazole functionalities of the solute.[5]
HexanesVery Low / InsolubleAs a non-polar aliphatic hydrocarbon, hexanes will not effectively solvate the polar regions of the molecule, leading to very poor solubility.
Chlorinated Dichloromethane (DCM)ModerateDCM is a moderately polar solvent that can interact with the aromatic ring and the ethyl group. However, its ability to solvate the hydrogen-bonding hydroxyl group is limited, suggesting moderate solubility.[5]

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following sections outline a robust protocol for both rapid qualitative assessment and precise quantitative determination of solubility.

Materials and Equipment
  • This compound (solid, high purity)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Scintillation vials or other suitable sealed containers

  • A selection of high-purity solvents (as listed in Table 1)

Qualitative Solubility Assessment

This initial screening provides a rapid estimation of solubility in various solvents.

Methodology:

  • Add approximately 1-5 mg of this compound to a small vial.

  • Add 1 mL of the selected solvent in 0.2 mL increments.

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid particles against both a light and dark background.

  • Categorize the solubility as:

    • Very Soluble: Dissolves quickly in a small volume of solvent.

    • Soluble: Dissolves completely upon addition of up to 1 mL of solvent.

    • Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: No apparent dissolution of the solid.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.[6]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles. Record the exact volume of the aliquot and dilute it with a suitable solvent (in which the compound is freely soluble, e.g., methanol) to a known final volume.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared from stock solutions of known concentrations must be used for accurate quantification.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

    The dilution factor is the ratio of the final volume to the initial aliquot volume.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

G cluster_qualitative Qualitative Solubility Assessment A 1. Weigh 1-5 mg of Compound B 2. Add 1 mL Solvent Incrementally A->B C 3. Vortex for 30-60s B->C D 4. Visual Inspection C->D E 5. Categorize Solubility D->E

Caption: Workflow for rapid qualitative solubility assessment.

G cluster_quantitative Quantitative Shake-Flask Method A 1. Add Excess Solid to Solvent B 2. Equilibrate in Shaker Bath (24-72h) A->B C 3. Centrifuge to Separate Phases B->C D 4. Filter Supernatant C->D E 5. Dilute Aliquot D->E F 6. HPLC Analysis E->F G 7. Calculate Solubility F->G

Caption: Step-by-step quantitative solubility determination workflow.

Safety Considerations

When handling this compound and the associated solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for the specific compound and each solvent used.[7][8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

References

  • ResearchGate. Synthesis of benzimidazole under solvent free conditions. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. Retrieved from [Link]

  • RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • Sami Publishing Company. Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Retrieved from [Link]

  • DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • PubChem. 1-(1H-Benzimidazol-2-yl)ethanol, (S)-. Retrieved from [Link]

  • NIH. (1H-Benzimidazol-1-yl)methanol - PMC. Retrieved from [Link]

  • ChemSynthesis. 1H-benzimidazol-2-yl-phenylmethanol. Retrieved from [Link]

  • MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • PubChem. Methyl hydrogen (1-methyl-1H-benzimidazol-2-yl)carbonimidate. Retrieved from [Link]

  • Methanol Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. Retrieved from [Link]

  • ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • Semantic Scholar. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]

Sources

Illuminating the Core: A Spectroscopic Guide to (1-ethyl-1H-benzimidazol-2-yl)methanol for the Discerning Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architecture of a Promising Molecule

In the landscape of pharmaceutical research and materials science, the benzimidazole scaffold stands as a cornerstone of innovation. Its versatile structure is the foundation for a multitude of compounds with significant biological and chemical properties. Among these, (1-ethyl-1H-benzimidazol-2-yl)methanol emerges as a molecule of considerable interest, a building block for novel therapeutic agents and functional materials. Understanding its precise three-dimensional architecture and electronic landscape is not merely an academic exercise; it is a critical prerequisite for unlocking its full potential.

This in-depth technical guide is crafted for the hands-on researcher, the meticulous scientist, and the forward-thinking drug development professional. We move beyond a mere cataloging of data, offering instead a deep dive into the spectroscopic soul of this compound. Herein, we will not only present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data but also illuminate the causality behind the spectral features. This guide is designed to be a self-validating system, where the synergy of the data from these orthogonal techniques converges to paint a comprehensive and unambiguous portrait of the target molecule. Every piece of data is contextualized, every interpretation is grounded in established principles, and every protocol is detailed with the precision of a seasoned experimentalist.

I. The Structural Elucidation Workflow: A Symphony of Spectroscopies

The determination of a molecule's structure is a puzzle, and each spectroscopic technique provides a unique set of clues. For this compound, a combination of NMR, IR, and MS provides a holistic understanding of its connectivity, functional groups, and molecular weight.

Caption: A typical workflow for the structural elucidation of a novel organic compound, beginning with synthesis and culminating in structure confirmation through integrated spectroscopic analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.

A. Experimental Protocol: Acquiring High-Resolution NMR Spectra

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for its ability to solubilize a wide range of compounds and for observing exchangeable protons like those in hydroxyl groups.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.

B. Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts (δ) for this compound, based on the analysis of structurally similar compounds and established chemical shift principles.[1][2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-4/H-7 (Benzene)7.60 - 7.80Multiplet2H-
H-5/H-6 (Benzene)7.20 - 7.40Multiplet2H-
CH₂ (Methanol)~4.80Singlet2H-
N-CH₂ (Ethyl)~4.30Quartet2H~7.2
OH (Methanol)Variable (broad)Singlet1H-
CH₃ (Ethyl)~1.45Triplet3H~7.2
C. Interpretation and Rationale

The predicted ¹H NMR spectrum reveals several key structural features:

  • Aromatic Region (7.20 - 7.80 ppm): The four protons on the benzimidazole ring are expected to appear in this region. The protons closer to the imidazole ring (H-4 and H-7) are generally more deshielded and appear at a lower field compared to H-5 and H-6.[4] The complex splitting patterns arise from mutual coupling.

  • Hydroxymethyl Protons (~4.80 ppm): The two protons of the CH₂OH group are expected to be a singlet, as they are chemically equivalent and typically do not show coupling to the hydroxyl proton due to rapid exchange.

  • N-Ethyl Group: The ethyl group attached to the nitrogen atom gives rise to a characteristic quartet for the N-CH₂ protons (~4.30 ppm) and a triplet for the CH₃ protons (~1.45 ppm). The coupling constant (J) of approximately 7.2 Hz is typical for ethyl groups.

  • Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with residual water in the solvent.

D. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts provide complementary information about the carbon framework.[5][6][7]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N (C2)~152
C-3a/C-7a (Benzene)~142 / ~135
C-4/C-7 (Benzene)~123 / ~110
C-5/C-6 (Benzene)~122 / ~120
CH₂ (Methanol)~55
N-CH₂ (Ethyl)~40
CH₃ (Ethyl)~15
E. Interpretation and Rationale
  • Imine Carbon (C2): The carbon atom at position 2 of the benzimidazole ring, double-bonded to a nitrogen, is significantly deshielded and appears at a very low field (~152 ppm).

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (110-145 ppm). The carbons directly attached to the nitrogen atoms (C-3a and C-7a) are typically found at a lower field than the other aromatic carbons.

  • Aliphatic Carbons: The carbons of the hydroxymethyl group (~55 ppm), the N-methylene group of the ethyl substituent (~40 ppm), and the methyl group of the ethyl substituent (~15 ppm) appear in the upfield region of the spectrum.

III. Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A. Experimental Protocol: Acquiring an IR Spectrum

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

B. Predicted IR Absorption Bands

The following table summarizes the key predicted IR absorption bands for this compound.[8][9][10][11][12][13]

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3400 - 3200Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=N Stretch (Imine)1620 - 1580Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-O Stretch (Alcohol)1050 - 1000Strong
C-H Bend (Aromatic)900 - 675Strong
C. Interpretation and Rationale
  • O-H Stretch: The most prominent feature is expected to be a broad, strong absorption in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and hydroxymethyl groups will be observed just below 3000 cm⁻¹.

  • C=N and C=C Stretches: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring will give rise to a series of absorptions in the 1620-1450 cm⁻¹ region.

  • C-O Stretch: A strong absorption corresponding to the C-O stretching vibration of the primary alcohol will be present in the 1050-1000 cm⁻¹ range.

  • Aromatic C-H Bending: Strong bands in the fingerprint region (below 1000 cm⁻¹) due to out-of-plane C-H bending can provide information about the substitution pattern of the benzene ring.

IV. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

A. Experimental Protocol: Acquiring a Mass Spectrum

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole analyzer.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of an acid (e.g., formic acid) is often added to promote protonation in positive ion mode.

Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.

  • To obtain fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).

B. Predicted Mass Spectrometry Data

Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol

Expected Ionization: In ESI-MS, the compound is expected to be readily protonated to form the [M+H]⁺ ion.

Predicted [M+H]⁺: m/z 177.10

C. Predicted Fragmentation Pattern

The fragmentation of the protonated molecule can provide valuable structural information.[14][15][16][17][18][19]

Fragmentation_Pattern M_H [M+H]⁺ m/z 177 Loss_H2O Loss of H₂O M_H->Loss_H2O Loss_CH2O Loss of CH₂O M_H->Loss_CH2O Fragment_159 m/z 159 Loss_H2O->Fragment_159 Fragment_147 m/z 147 Loss_CH2O->Fragment_147 Loss_C2H4 Loss of C₂H₄ Fragment_147->Loss_C2H4 Fragment_119 m/z 119 Loss_C2H4->Fragment_119

Caption: A plausible fragmentation pathway for the [M+H]⁺ ion of this compound.

  • Loss of Water (H₂O): A common fragmentation for alcohols is the loss of a water molecule, which would result in a fragment ion at m/z 159.

  • Loss of Formaldehyde (CH₂O): The hydroxymethyl group can be lost as formaldehyde, leading to a fragment at m/z 147.

  • Loss of Ethene (C₂H₄): Subsequent fragmentation of the m/z 147 ion could involve the loss of the ethyl group as ethene, resulting in a fragment corresponding to the protonated benzimidazole core at m/z 119.

V. Conclusion: A Unified Spectroscopic Portrait

The collective power of NMR, IR, and MS provides a robust and internally consistent structural assignment for this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, aromatic, and aliphatic moieties), and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. This comprehensive spectroscopic characterization is the essential first step in the journey of this promising molecule from a laboratory curiosity to a potential solution in medicine or materials science. The data and protocols presented here serve as a reliable foundation for future research and development endeavors.

VI. References

  • Hida, M., Kawakami, H., & Suzuki, S. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(3), 675-679.

  • BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from a relevant chemical supplier's technical documentation.

  • El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.

  • Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 61-70.

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from .

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • NIST. (n.d.). 1H-Benzimidazole-2-ethanol. NIST Chemistry WebBook. Retrieved from [Link].

  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1638-1651.

  • Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o615.

  • Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343-2347.

  • The Royal Society of Chemistry. (2013). Supporting information for an article on organic synthesis. Organic & Biomolecular Chemistry, 11, 929-937.

  • SpectraBase. (n.d.). (1-ethyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol. Retrieved from [Link].

  • SpectraBase. (n.d.). 2-Ethyl-benzimidazole. Retrieved from [Link].

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC 2012, 2(4).

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molecules, 28(3), 1345.

  • DergiPark. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 47(2), 490-496.

  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. Retrieved from [Link].

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

  • PMC. (2015). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 20(8), 14781–14807.

  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from a relevant research publication.

  • ResearchGate. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Retrieved from a relevant research publication.

  • European Patent Office. (n.d.). Novel benzimidazole derivative, process for the preparation thereof and pharmaceutical composition. Retrieved from a relevant patent document.

  • BenchChem. (n.d.). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Retrieved from a relevant chemical supplier's technical documentation.

  • Synthetic Communications. (n.d.). Synthesis of [5-[(Ethylsulfinyl)methyl]-1H-benzimidazol-2-yl]carbamic acid, methyl ester. Retrieved from a relevant chemical synthesis database.

  • IOSR Journal. (n.d.). Synthesis Characterisation and Derivatographic studies of 1-(1H-Benzimidazol-2-yl)ethanone and 1-(1H-Benzimidazol-2-yl)phenone and their metal complexes. Retrieved from a relevant research publication.

  • mzCloud. (n.d.). 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol. Retrieved from [Link].

  • ResearchGate. (2025). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from a relevant research publication.

  • ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives. Retrieved from a relevant research publication.

  • NIST. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. Retrieved from [Link].

  • Royal Society of Chemistry. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39363-39377.

Sources

The Structural Elucidation of (1-ethyl-1H-benzimidazol-2-yl)methanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the crystal structure of (1-ethyl-1H-benzimidazol-2-yl)methanol derivatives, a class of compounds with significant potential in medicinal chemistry. This guide delves into the synthesis, structural analysis, and potential implications for drug design, offering field-proven insights and detailed experimental protocols.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

Benzimidazole and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties[1][2]. The versatility of the benzimidazole ring system, with its ability to form various non-covalent interactions, makes it a privileged scaffold in drug design. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating their mechanism of action and for designing more potent and selective drug candidates. This guide focuses on the structural nuances of this compound derivatives, exploring how subtle modifications to the core structure can influence crystal packing and, consequently, their biological activity.

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives typically follows a multi-step reaction pathway. A common approach involves the N-alkylation of a benzimidazole precursor followed by the introduction of the methanol group.

Experimental Protocol: Synthesis of this compound

A robust method for synthesizing the title compound involves a two-step process starting from 2-methyl benzimidazole.

Step 1: N-Ethylation of 2-Methyl Benzimidazole

  • Dissolve 2-methyl benzimidazole (1 equivalent) in a suitable solvent such as acetone.

  • Add a base, for instance, sodium bicarbonate (1.4 equivalents), to the solution with continuous stirring.

  • To this mixture, add ethyl chloroacetate (1.2 equivalents) dissolved in acetone.

  • Heat the reaction mixture under reflux and monitor the completion of the reaction using thin-layer chromatography (TLC) with an ethanol-acetone (6:4 v/v) mobile phase[3].

  • Upon completion, filter the mixture and concentrate the filtrate under reduced pressure to obtain ethyl (2-methyl-1H-benzimidazol-1-yl)acetate.

Step 2: Reduction to this compound

  • The ester obtained in the first step is then reduced to the corresponding alcohol. A suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like tetrahydrofuran (THF) can be employed.

  • The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • After the reaction is complete, it is carefully quenched with water and a sodium hydroxide solution.

  • The product is then extracted with an organic solvent, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved through column chromatography or recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain single crystals suitable for X-ray diffraction analysis.

Core Structural Analysis: Insights from X-ray Crystallography

While a dedicated crystal structure for this compound is not publicly available as of the writing of this guide, a comprehensive understanding of its likely structural features can be extrapolated from the crystallographic data of closely related compounds. The Cambridge Structural Database (CSD) is an essential resource for such analyses, containing over 1.3 million curated crystal structures[3].

The Parent Scaffold: (1H-Benzimidazol-1-yl)methanol

The crystal structure of the parent compound, (1H-Benzimidazol-1-yl)methanol, provides a foundational understanding of the core geometry and intermolecular interactions.

In the crystal structure of (1H-Benzimidazol-1-yl)methanol, the benzimidazole ring is essentially planar[4]. The molecules are linked by intermolecular O-H···N hydrogen bonds, forming zigzag chains. These chains are further interconnected into sheets by weaker C-H···O hydrogen bonds[4][5].

Parameter (1H-Benzimidazol-1-yl)methanol [4]
Chemical Formula C₈H₈N₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.3181
b (Å) 4.2677
c (Å) 12.4795
β (°) 95.143
Volume (ų) 706.45
Hydrogen Bonding O-H···N, C-H···O

Table 1: Key crystallographic data for (1H-Benzimidazol-1-yl)methanol.

The Impact of N-Ethylation on Crystal Packing

The introduction of an ethyl group at the N1 position is expected to significantly influence the crystal packing. Analysis of related N-ethylated benzimidazole structures reveals that the ethyl group can adopt various conformations relative to the benzimidazole ring, often described by torsion angles. For instance, in 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, the torsion angles C2a—N3a—C10a—C11a and C4a—N3a—C10a—C11a are 91.4 (2)° and -98.0 (2)°, respectively, indicating an out-of-plane orientation of the ethyl group[4]. This steric bulk introduced by the ethyl group will likely disrupt the planar sheet-like structures observed in the parent methanol derivative and lead to a more complex three-dimensional packing arrangement.

Intermolecular Interactions in this compound Derivatives

The interplay of various non-covalent interactions governs the supramolecular assembly in the solid state. In this compound, several key interactions are anticipated:

  • O-H···N Hydrogen Bonds: The primary and strongest hydrogen bond is expected to be between the hydroxyl group of the methanol moiety and the nitrogen atom of the imidazole ring of a neighboring molecule. This is a common and robust interaction observed in many benzimidazole derivatives containing a hydroxyl group[6][7].

  • C-H···O Hydrogen Bonds: Weaker C-H···O interactions involving the aromatic C-H bonds of the benzimidazole ring and the oxygen atom of the methanol group are also likely to contribute to the crystal packing, similar to what is seen in the parent (1H-Benzimidazol-1-yl)methanol[4].

  • π–π Stacking: The planar benzimidazole rings are prone to π–π stacking interactions. In many benzimidazole derivatives, these interactions play a crucial role in stabilizing the crystal structure, with centroid-to-centroid distances typically in the range of 3.6 to 3.8 Å[4][6]. The presence of the ethyl group may influence the geometry of these stacking interactions.

  • C-H···π Interactions: Interactions between the C-H bonds of the ethyl group and the aromatic π-system of the benzimidazole ring of an adjacent molecule are also possible, further contributing to the overall stability of the crystal lattice.

G cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 M1_Benz Benzimidazole Ring M1_Et N-Ethyl Group M1_Benz->M1_Et N-C bond M1_MeOH C-Methanol Group M1_Benz->M1_MeOH C-C bond M2_Benz Benzimidazole Ring M1_Benz->M2_Benz π-π Stacking M1_Et->M2_Benz C-H···π Interaction M1_MeOH->M2_Benz O-H···N H-bond M2_Et N-Ethyl Group M2_Benz->M2_Et N-C bond M2_MeOH C-Methanol Group M2_Benz->M2_MeOH C-C bond M2_MeOH->M1_Benz C-H···O Interaction

Structure-Activity Relationship (SAR) Insights

The structural features of this compound derivatives have direct implications for their biological activity. The ability to form specific hydrogen bonds and other non-covalent interactions with biological targets, such as enzymes or receptors, is crucial for their pharmacological effect.

For instance, the hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, which is a critical feature for binding to many protein active sites. The N-ethyl group, while potentially influencing solubility and metabolic stability, also contributes to the overall shape and steric profile of the molecule, which can affect its binding affinity and selectivity for a particular target. A thorough understanding of the preferred conformations and intermolecular interactions in the solid state can provide valuable insights for the design of new analogues with improved therapeutic properties[2].

Experimental Protocols for Structural Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations and improve data quality[6].

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions. Software such as PLATON can be used for detailed analysis of the crystal packing and hydrogen bonding networks.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Structural Analysis A Synthesis of Derivative B Purification (Recrystallization/Chromatography) A->B C Slow Evaporation B->C D Data Collection C->D E Structure Solution D->E F Structure Refinement E->F G Bond Lengths & Angles F->G H Intermolecular Interactions F->H I Crystal Packing F->I

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis and structural characteristics of this compound derivatives. While the precise crystal structure of the title compound remains to be experimentally determined, a detailed analysis of closely related structures allows for a robust prediction of its key structural features and intermolecular interactions. The interplay of hydrogen bonding, π–π stacking, and weaker C-H···π and C-H···O interactions is crucial in dictating the supramolecular architecture of these compounds. A thorough understanding of these structural aspects is invaluable for the rational design of novel benzimidazole-based therapeutic agents with enhanced efficacy and selectivity. Future work should focus on obtaining the single-crystal X-ray structure of this compound and its derivatives to validate the predictions made in this guide and to further refine our understanding of their structure-activity relationships.

References

  • IUCr. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o615. [Link]

  • ResearchGate. (2020). X-ray Diffraction Structures of Regioisomers of N-Methylated Benzimidazole Compounds with Interest for the Design of Amyloid-Avid Probes. [Link]

  • Hamzah, N., Ngah, N., Hamid, S. A., & Rahim, A. S. A. (2012). Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o197–o198. [Link]

  • PubMed. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o615. [Link]

  • IUCr. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. EXCLI Journal, 10, 254–266. [Link]

  • Hamzah, N., Ngah, N., Hamid, S. A., & Rahim, A. S. A. (2012). Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o197–o198. [Link]

  • Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. IntechOpen. [Link]

  • ResearchGate. (2012). Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate. [Link]

  • Hang, L., & Ye, Z. (2008). Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2178. [Link]

  • Panda, S. S., Samal, P. K., & De, S. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56(8), 1047–1053. [Link]

  • Zhang, X., Yao, X. J., & Li, H. Y. (1995). A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. Journal of Medicinal Chemistry, 38(18), 3539–3546. [Link]

  • University of Pretoria. (2020). Structure-Activity Relationship Studies Reveals New Astemizole Analogues Active Against Plasmodium falciparum In vitro. [Link]

  • ResearchGate. (2021). Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones: A synergistic experimental‐computational analysis. [Link]

  • Loughzail, M., Baouid, A., El Ammari, L., Saadi, M., & Berraho, M. (2011). Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 12), o3327. [Link]

  • IUCr. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. [Link]

  • Der Pharma Chemica. (2015). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(11), 3349. [Link]

  • IUCr. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine. [Link]

Sources

potential biological activity of (1-ethyl-1H-benzimidazol-2-yl)methanol

This compound stands as a promising candidate for drug discovery, backed by the well-established therapeutic versatility of the benzimidazole scaffold. [1][5]Its specific substitutions at the N-1 and C-2 positions provide a unique chemical profile that may confer potent and selective biological activity. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of its potential as an anticancer, antimicrobial, anti-inflammatory, or antiviral agent. Future research should focus on executing these in vitro assays, followed by in vivo studies for promising candidates, to fully elucidate the therapeutic potential of this novel compound. [23]

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Bioscience Biotechnology Research Asia.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society.
  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal.
  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
  • Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: A Journal of Drug Design and Discovery.
  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). PubMed.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • Antimicrobial activity of a new series of benzimidazole deriv
  • Broad mechanisms of action of benzimidazoles as anticancer agents.
  • Benzimidazole derivatives with atypical antiinflamm
  • Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review. ProQuest.
  • Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed.
  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Deriv
  • Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Universidad de La Salle.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. Benchchem.
  • Guideline for anticancer assays in cells.
  • An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. PubMed.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library.
  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.

The Benzimidazole Scaffold: A Journey from Serendipitous Discovery to Pillar of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Hero of Heterocyclic Chemistry

In the vast landscape of medicinal chemistry, few molecular frameworks have demonstrated the therapeutic versatility and enduring relevance of the benzimidazole nucleus. This seemingly simple bicyclic system, a fusion of benzene and imidazole, has given rise to a remarkable array of blockbuster drugs, profoundly impacting the treatment of diseases ranging from parasitic infections to acid-related gastrointestinal disorders and cancer.[1] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, earning it the esteemed status of a "privileged scaffold" in drug discovery.[1] This guide provides a comprehensive technical exploration of the discovery and history of benzimidazole derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and the pivotal experimental methodologies that have underpinned their development.

I. The Genesis of a Scaffold: From Coal Tar to Vitamin B12

The story of benzimidazole begins not in a pharmaceutical laboratory, but in the realm of fundamental organic chemistry. In 1872, Hoebrecker first reported the synthesis of a 2,5-dimethyl-1H-benzo[d]imidazole, a derivative of this then-novel heterocyclic system. However, the biological significance of the benzimidazole core remained largely unrecognized for several decades.

A pivotal moment arrived with the structural elucidation of Vitamin B12. In the 1950s, it was discovered that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole serves as an axial ligand to the cobalt atom at the heart of this essential vitamin. This finding was a crucial turning point, signaling to the scientific community that this heterocyclic system was not merely a synthetic curiosity but a key player in biological processes. This realization ignited a fervent interest in benzimidazole and its derivatives as a potential source of new therapeutic agents.

II. Foundational Synthesis: Building the Benzimidazole Core

The construction of the benzimidazole scaffold has been the subject of extensive synthetic exploration. Two classical methods, the Phillips-Ladenburg and Weidenhagen syntheses, have stood the test of time and remain fundamental to the preparation of these compounds.

The Phillips-Ladenburg Synthesis: Condensation with Carboxylic Acids

This foundational method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, typically with heating.[2][3] The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the benzimidazole ring.[4]

Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles [5][6]

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 4M Hydrochloric acid or Polyphosphoric acid (PPA)

  • 10% Sodium hydroxide solution

  • Ethanol or other suitable recrystallization solvent

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Add 4M hydrochloric acid or a catalytic amount of polyphosphoric acid to the flask.

  • Heat the reaction mixture to reflux (typically 100-140°C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of 10% sodium hydroxide solution with constant stirring until the solution is alkaline (check with litmus paper).

  • The crude benzimidazole derivative will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water to remove any remaining salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the purified crystals in an oven at an appropriate temperature.

  • Characterize the final product by determining its melting point and using spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry).

The Weidenhagen Synthesis: Condensation with Aldehydes

Another classical and versatile route to 2-substituted benzimidazoles is the Weidenhagen synthesis, which involves the condensation of an o-phenylenediamine with an aldehyde.[7] This reaction typically proceeds in two steps: the formation of a Schiff base intermediate, followed by an oxidative cyclization to yield the aromatic benzimidazole ring. Various oxidizing agents, such as nitrobenzene, air, or copper(II) salts, can be employed for the second step.[2]

Experimental Protocol: Weidenhagen Synthesis of 2-Aryl Benzimidazoles [2]

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ethanol or Methanol

  • Nitrobenzene (as oxidant and solvent) or a catalytic amount of Cu(OAc)₂

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add the oxidizing agent. If using nitrobenzene, it can also serve as the solvent. If using a catalytic amount of an oxidant like copper(II) acetate, the reaction is typically carried out in a solvent like ethanol.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If nitrobenzene was used as the solvent, it can be removed by steam distillation.

  • The crude product will often precipitate upon cooling or after partial removal of the solvent.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified product and characterize it by its melting point and spectroscopic analysis.

Weidenhagen_Synthesis OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase Dihydrobenzimidazole Dihydrobenzimidazole SchiffBase->Dihydrobenzimidazole Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Dihydrobenzimidazole->Benzimidazole Oxidant Oxidizing Agent (e.g., Air, Nitrobenzene) Oxidant->Benzimidazole Oxidation Anthelmintic_MoA BZ Benzimidazole Anthelmintic BetaTubulin Parasite β-Tubulin BZ->BetaTubulin Binds to Microtubule Microtubule Polymerization BZ->Microtubule Inhibits BetaTubulin->Microtubule AlphaTubulin α-Tubulin AlphaTubulin->Microtubule Disruption Disruption of Microtubule Function Microtubule->Disruption Effects Impaired Glucose Uptake Glycogen Depletion Paralysis & Death Disruption->Effects

Caption: Mechanism of action of benzimidazole anthelmintics.

Structure-Activity Relationships (SAR):

PositionSubstituent Effect on Anthelmintic Activity
2 The presence of a methylcarbamate group is crucial for high anthelmintic potency.
5(6) Substitution at this position significantly influences the spectrum of activity and pharmacokinetic properties. A propylthio group (albendazole) or a benzoyl group (mebendazole) enhances broad-spectrum activity.
B. Proton Pump Inhibitors (PPIs): Taming Gastric Acid

The development of benzimidazole-based proton pump inhibitors (PPIs) revolutionized the treatment of acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).

Discovery and Key Milestones: The journey to PPIs began with the investigation of substituted benzimidazoles as potential antiviral agents. In the 1970s, at the Swedish pharmaceutical company Hässle (later part of AstraZeneca), researchers discovered that a benzimidazole derivative, timoprazole, inhibited gastric acid secretion. This led to a focused effort to optimize this activity, culminating in the synthesis of omeprazole in 1979. [8]Omeprazole, the first clinically successful PPI, was launched as Losec® in 1988. [8][9] Mechanism of Action: PPIs are prodrugs that are activated in the acidic environment of the parietal cells of the stomach. [10]In this acidic milieu, the benzimidazole derivative undergoes a molecular rearrangement to form a reactive sulfenamide intermediate. [10]This intermediate then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function. [10]This blockage of the final step in the acid secretion pathway leads to a profound and long-lasting reduction in gastric acid production. [10]

PPI_MoA PPI Benzimidazole PPI (Prodrug) ParietalCell Parietal Cell (Acidic Environment) PPI->ParietalCell Sulfenamide Reactive Sulfenamide Intermediate ParietalCell->Sulfenamide Acid-catalyzed Rearrangement ProtonPump H+/K+ ATPase (Proton Pump) Sulfenamide->ProtonPump Covalent Bonding to Cysteine Inhibition Irreversible Inhibition of Proton Pump ProtonPump->Inhibition Result Decreased Gastric Acid Secretion Inhibition->Result

Sources

Investigating the Mechanism of Action of (1-ethyl-1H-benzimidazol-2-yl)methanol: A Framework for Target Discovery and Pathway Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Compounds built around this heterocyclic ring system exhibit a remarkable diversity of pharmacological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory properties.[3][4][5][6] (1-ethyl-1H-benzimidazol-2-yl)methanol is a specific derivative within this versatile class. While direct, in-depth mechanistic studies on this particular molecule are not extensively documented in publicly available literature, its structural similarity to known bioactive agents provides a strong foundation for predicting its potential therapeutic value and designing a robust strategy for its characterization.

This technical guide serves as a comprehensive framework for researchers and drug development professionals aiming to elucidate the mechanism of action (MoA) of this compound. Rather than focusing on a single known pathway, we present an investigative blueprint grounded in the established pharmacology of the benzimidazole class. This document outlines a logical, multi-tiered experimental workflow—from broad phenotypic screening to specific target identification and pathway validation—providing the scientific rationale behind each methodological choice.

The Benzimidazole Pharmacophore: A Landscape of Therapeutic Potential

The versatility of the benzimidazole core stems from its structural resemblance to naturally occurring purine nucleotides, allowing it to interact with a multitude of biopolymers and enzyme active sites.[1][7] This mimicry is a key reason for its broad bioactivity. Before designing a specific experimental plan for this compound, it is crucial to understand the primary mechanisms exploited by its structural relatives.

Inhibition of Microtubule Polymerization

One of the most well-documented mechanisms for benzimidazole derivatives, particularly in the context of anthelmintic and anticancer applications, is the disruption of microtubule dynamics.

  • Molecular Target: β-tubulin.

  • Mechanism: The benzimidazole compound binds to a specific site on the β-tubulin subunit, preventing its polymerization into microtubules.[8][9] This arrest of microtubule formation is catastrophic for the cell, leading to metaphase arrest during cell division, disruption of intracellular transport, and ultimately, apoptosis or cell death.[9]

  • Therapeutic Relevance: This mechanism is the foundation for widely used anthelmintics like albendazole and mebendazole and is a key strategy for developing novel anticancer agents.[2][9][10]

DNA Intercalation and Enzyme Inhibition

The planar, electron-rich nature of the benzimidazole ring system allows it to interact directly with DNA and associated enzymes that regulate DNA topology and replication.[1]

  • Molecular Targets: DNA (minor groove), Topoisomerases I & II, Poly(ADP-ribose) polymerase (PARP).[1]

  • Mechanism: Certain derivatives can bind to the minor groove of DNA, altering its conformation. This can physically obstruct the action of DNA-processing enzymes.[1] Others act as direct inhibitors of topoisomerases, preventing the re-ligation of DNA strands and leading to double-strand breaks.[1] Some derivatives also inhibit PARP, a key enzyme in DNA repair, which is a validated anticancer strategy.[1]

  • Therapeutic Relevance: Primarily explored for cancer therapeutics, leveraging the high replicative stress and reliance on DNA repair mechanisms in tumor cells.[1][7]

Diverse Enzyme and Receptor Modulation

The structural flexibility of benzimidazole derivatives allows for substitutions that can target a vast range of other proteins.

  • Examples of Targets:

    • Fungal 14-α-sterol demethylase: Inhibition of this enzyme disrupts ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to antifungal activity.[11]

    • Protein Kinases: Many benzimidazole derivatives have been developed as inhibitors of various protein kinases involved in oncogenic signaling pathways.[1]

    • Proton Pumps (H+/K+-ATPase): This is the basis for blockbuster anti-ulcer drugs like omeprazole and lansoprazole.[2][10]

    • Receptors and Ion Channels: Specific derivatives have shown activity as antagonists for receptors like the transient receptor potential vanilloid-1 (TRPV-1) or cannabinoid receptors, relevant for anti-inflammatory and analgesic effects.[4]

A Proposed Workflow for MoA Elucidation

Given the broad potential of this compound, a systematic, multi-phase approach is required to efficiently identify its primary mechanism of action. The following workflow is designed as a self-validating system, where the findings from each stage inform and refine the experiments in the next.

MoA_Workflow cluster_phase1 Phase 1: Phenotypic Screening cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Validation & Pathway Analysis A Compound Synthesis & QC B Broad Panel Screening (e.g., NCI-60, MIC Panel) A->B Test Compound C Hit Therapeutic Area ID (e.g., 'Antiproliferative') B->C Identifies Activity D Affinity Chromatography- Mass Spectrometry C->D Informs Strategy E Thermal Shift Assay (DSF/CETSA) C->E Informs Strategy F Broad Kinase/Protease Profiling Panels C->F Informs Strategy G Candidate Target List D->G E->G F->G H Recombinant Protein Assays (Biochemical Validation) G->H Top Candidates I Cellular Target Engagement (e.g., Western Blot, Reporter Assay) H->I Confirms Direct Inhibition J Phenotypic Rescue/ Knockdown Experiments I->J Confirms Cellular Role K Validated MoA J->K Validates Causality Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Compound This compound KinaseX Kinase X (Candidate Target) Compound->KinaseX Inhibits ProteinY Substrate Protein Y KinaseX->ProteinY Phosphorylates pProteinY Phosphorylated Protein Y (Active) KinaseX->pProteinY Catalyzes CellEffect Cellular Response (e.g., Growth Arrest) pProteinY->CellEffect Drives

Sources

thermodynamic properties of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of (1-ethyl-1H-benzimidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and prediction of the key . Given the absence of published experimental data for this specific benzimidazole derivative, this document serves as a detailed methodological roadmap for researchers. It outlines a plausible synthetic route and provides in-depth, step-by-step protocols for the experimental determination of the standard molar enthalpy of formation, heat capacity, and enthalpy of sublimation using state-of-the-art calorimetric techniques. Furthermore, it details a robust computational workflow, leveraging Density Functional Theory (DFT) and high-accuracy composite methods, to predict these properties and complement experimental findings. This guide is structured to provide not only the "how" but also the "why" behind each methodological choice, ensuring scientific integrity and empowering researchers to generate high-quality, reliable thermodynamic data essential for drug development, material science, and process chemistry.

Introduction: The Significance of Thermodynamic Properties in Drug Development

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The thermodynamic properties of a potential drug candidate are fundamental to understanding its stability, solubility, and bioavailability. Parameters such as the enthalpy of formation (ΔfH°m) provide insights into the energetic stability of the molecule, while heat capacity (Cp) and phase transition data are crucial for formulation development, polymorph screening, and ensuring the stability of the final drug product.

This guide presents a systematic approach to fully characterize the thermodynamic landscape of this compound. We will first propose a viable synthetic pathway to obtain the pure compound. Subsequently, we will delve into the core experimental techniques and computational methodologies required to elucidate its thermodynamic properties.

Synthesis of this compound

A common and effective method for the synthesis of N-substituted benzimidazoles is the Phillips condensation. This approach involves the reaction of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. For the target molecule, a two-step synthesis is proposed.

Proposed Synthetic Workflow

A o-Phenylenediamine C N-ethyl-o-phenylenediamine A->C EtI, NaH, THF B Ethyl Iodide B->C E This compound C->E 4N HCl, Reflux D Glycolic Acid D->E

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-ethyl-o-phenylenediamine

  • To a solution of o-phenylenediamine in a suitable solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir for 30 minutes.

  • Add ethyl iodide dropwise and allow the reaction to proceed at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography to yield N-ethyl-o-phenylenediamine.

Step 2: Synthesis of this compound

  • A mixture of N-ethyl-o-phenylenediamine and glycolic acid is refluxed in 4N hydrochloric acid.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.

  • The solid product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Experimental Determination of Thermodynamic Properties

Standard Molar Enthalpy of Formation (ΔfH°m)

The standard molar enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is typically determined indirectly from the enthalpy of combustion.

Methodology: Static Bomb Combustion Calorimetry

Static bomb combustion calorimetry is the gold standard for determining the enthalpies of formation of organic compounds containing carbon, hydrogen, oxygen, and nitrogen.[1] The experiment involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment, and the resulting temperature change in the calorimeter is measured.

Experimental Protocol for Combustion Calorimetry

  • Sample Preparation: A pellet of the crystalline this compound of known mass is prepared.

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid.

  • Combustion: The pellet is placed in a crucible inside the combustion bomb, which is then sealed and pressurized with pure oxygen (typically to ~3 MPa). The bomb is placed in the calorimeter, and the sample is ignited.

  • Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.

  • Product Analysis: The gaseous products are analyzed for CO2 content. The liquid phase in the bomb is titrated to determine the amount of nitric acid formed from the combustion of the nitrogen in the sample.[2]

  • Washburn Corrections: The experimental data are corrected to standard state conditions (298.15 K and 0.1 MPa), accounting for the formation of nitric acid and the non-standard initial and final states.[1][3]

cluster_0 Combustion Calorimetry Workflow A Sample Pelletization C Bomb Pressurization (O2) A->C B Calorimeter Calibration (Benzoic Acid) D Sample Ignition B->D C->D E Temperature Rise Measurement D->E F Product Analysis (CO2, HNO3) E->F G Washburn Corrections F->G H Standard Energy of Combustion (ΔcU°) G->H I Standard Enthalpy of Formation (ΔfH°m) H->I

Caption: Workflow for determining the standard enthalpy of formation.

Heat Capacity (Cp) and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[4][5] It also allows for the determination of the temperatures and enthalpies of phase transitions, such as melting.[6]

Methodology: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[7]

Experimental Protocol for DSC

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Temperature Program: The sample and reference are placed in the DSC cell and subjected to a linear heating and cooling program (e.g., 10 K/min).

  • Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity (Cp): Determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.[8]

    • Melting Point (Tfus) and Enthalpy of Fusion (ΔfusH°m): The melting point is determined from the onset temperature of the melting endotherm, and the enthalpy of fusion is calculated from the integrated area of the peak.

cluster_1 DSC Workflow J Sample Encapsulation K Temperature Program (Heat-Cool-Heat) J->K L Measure Differential Heat Flow K->L M Determine Cp vs. Temperature L->M N Identify Melting Peak (Tfus) L->N O Integrate Peak Area (ΔfusH°m) N->O

Caption: Workflow for DSC analysis of heat capacity and phase transitions.

Standard Molar Enthalpy of Sublimation (ΔsubH°m)

The enthalpy of sublimation is crucial for converting the enthalpy of formation from the condensed phase to the gas phase, which is the state used for theoretical calculations.

Methodologies: Calvet Microcalorimetry and Knudsen Effusion

  • Calvet Microcalorimetry: This technique measures the heat flow associated with the sublimation of a sample under vacuum.[9][10][11][12][13] The "drop method" can be used, where a sample is dropped from room temperature into the heated calorimeter cell, allowing for simultaneous measurement of heat capacity and the enthalpy of sublimation.[9]

  • Knudsen Effusion Technique: This method measures the rate of mass loss of a sample effusing through a small orifice into a vacuum as a function of temperature.[14][15][16][17][18] The vapor pressure is calculated from the rate of mass loss, and the enthalpy of sublimation is determined from the slope of the ln(p) vs. 1/T plot (Clausius-Clapeyron equation).[15]

cluster_2 Derivation of Gas-Phase Enthalpy of Formation P ΔfH°m (solid) from Combustion Calorimetry R ΔfH°m (gas) = ΔfH°m (solid) + ΔsubH°m P->R Q ΔsubH°m from Calvet or Knudsen Effusion Q->R cluster_3 Computational Workflow S DFT Geometry Optimization (e.g., B3LYP) T Frequency Calculation (ZPVE, Thermal Corrections) S->T U High-Level Single-Point Energy (e.g., G3(MP2)) S->U W Calculate Enthalpy of Formation (ΔfH°m) T->W V Calculate Atomization Energy U->V V->W

Caption: Workflow for the computational prediction of the enthalpy of formation.

Data Summary

The following table provides a template for summarizing the thermodynamic data for this compound obtained through the methodologies described in this guide.

Thermodynamic PropertySymbolExperimental Value (Unit)Computational Value (Unit)
Standard Molar Enthalpy of Formation (solid, 298.15 K)ΔfH°m(cr)
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°m(g)
Molar Heat Capacity (solid, 298.15 K)Cp,m(cr)
Melting TemperatureTfus
Molar Enthalpy of FusionΔfusH°m
Molar Enthalpy of Sublimation (298.15 K)ΔsubH°m

Conclusion

This technical guide has laid out a comprehensive, scientifically rigorous framework for the determination of the . By integrating a proposed synthesis with detailed protocols for advanced experimental techniques—combustion calorimetry, differential scanning calorimetry, and methods for determining sublimation enthalpy—and robust computational chemistry workflows, researchers are equipped with the necessary tools to generate high-quality data. The synergy between experimental measurement and theoretical prediction provides a self-validating system, ensuring the reliability of the obtained thermodynamic parameters. This information is invaluable for the rational design, development, and formulation of new benzimidazole-based therapeutics and materials.

References

  • DVS Application Note XX. Vapor Pressure Measurements Knudsen Effusion Method. Surface Measurement Systems. [Link]

  • Wikipedia. Knudsen cell. [Link]

  • Molecular Energetics Group. Calvet-drop microcalorimeter. [Link]

  • AZoM. VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. [Link]

  • The Electrochemical Society. Thermodynamic Activity Measurements with Knudsen Cell Mass Spectrometry. [Link]

  • Pragolab. Vapor Pressure Analyzer. [Link]

  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]

  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]

  • Gaussian, Inc. Thermochemistry in Gaussian. [Link]

  • ResearchGate. Gaussian-3 and Related Methods for Accurate Thermochemistry. [Link]

  • ResearchGate. How to calculate Heat of Formation using Gaussian 09?. [Link]

  • ACS Publications. Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A. [Link]

  • NIH. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. [Link]

  • Shared Materials Instrumentation Facility. Differential Scanning Calorimeter. [Link]

  • Chemistry Stack Exchange. Calculating the enthalpy of formation for ethane in Gaussian. [Link]

  • Tewari, A. K., & Mishra, A. (2008). Synthesis and antiviral activities of N-substituted-2-substituted-benzimidazole derivatives. Indian Journal of Chemistry, 47B, 489-494. [Link]

  • NIH. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. [Link]

  • Prof. Hendrik Zipse. G3(MP2)B3 theory - the most economical method. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • ResearchGate. Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. [Link]

  • TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]

  • ASTM International. Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]

  • ACS Publications. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. [Link]

  • NIH. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. [Link]

  • Prof. Hendrik Zipse. G3//B3LYP Theory. [Link]

  • Infinita Lab. Specific Heat Capacity Measurement by Differential Scanning Calorimetry. [Link]

  • Scimed. Microcalvet Calorimeter. [Link]

  • MDPI. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. [Link]

  • TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]

  • ACS Publications. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. ACS Omega. [Link]

  • NIH. Doubly hybrid density functional for accurate descriptions of nonbond interactions, thermochemistry, and thermochemical kinetics. [Link]

  • Thermochemistry Lab. Calorimeters. [Link]

  • SETARAM. MICROCALVET microcalorimeter. [Link]

  • MDPI. The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. [Link]

  • ResearchGate. A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. [Link]

  • NIH. Synthesis and biological profile of substituted benzimidazoles. [Link]

  • ResearchGate. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. [Link]

  • SETARAM. The MICROCALVET line. [Link]

  • PubMed. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. [Link]

  • Mol-Instincts. Synthesis of [5-[(Ethylsulfinyl)methyl]-1H-benzimidazol-2-yl]carbamic acid, methyl ester. [Link]

  • ResearchGate. Enthalpy of formation of five-membered nitrogen-containing aromatic heterocycles. [Link]

  • ScienceDirect. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • NIH. Corrections to standard state in combustion calorimetry: an update and a web-based tool. [Link]

Sources

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This technical guide provides an in-depth analysis of the electronic properties and reactivity of a specific derivative, (1-ethyl-1H-benzimidazol-2-yl)methanol. A fundamental understanding of this molecule's electrophilic (electron-accepting) and nucleophilic (electron-donating) sites is paramount for researchers engaged in the synthesis of novel derivatives, the design of targeted therapeutic agents, and the elucidation of metabolic pathways. This document delineates the key reactive centers of the molecule by integrating principles of chemical structure, electronic effects, and computational analysis, providing a predictive framework for its chemical behavior.

Structural and Electronic Foundations of Reactivity

The reactivity of this compound is a direct consequence of its distinct structural components: the N-ethylated benzimidazole core and the 2-hydroxymethyl substituent. The distribution of electron density across this architecture, governed by inductive and resonance effects, dictates which sites will seek to donate or accept electrons in a chemical reaction.

1.1 Molecular Architecture

The molecule's structure features a planar, aromatic benzimidazole ring system.[3] The nitrogen at position 1 (N1) is rendered a tertiary amine by the ethyl group, preventing it from participating in tautomerism, which locks the electronic configuration of the imidazole ring. The nitrogen at position 3 (N3) possesses a lone pair of electrons, characteristic of a pyridine-type nitrogen.[4] The critical C2 carbon is positioned between these two nitrogen atoms and bears the hydroxymethyl (-CH₂OH) group.

Caption: Structure of this compound with key atoms labeled.

Primary Nucleophilic Centers: Sites of Electron Donation

Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond.[5] The primary nucleophilic sites in this compound are the heteroatoms possessing lone pairs of electrons.

2.1 The Pyridine-like N3 Nitrogen

The most prominent nucleophilic center on the benzimidazole core is the N3 nitrogen. Its lone pair is located in an sp² hybrid orbital in the plane of the ring and is readily available for donation. This makes N3 a prime target for electrophiles.

  • Causality: Unlike the N1 nitrogen, whose lone pair is involved in the aromatic π-system before alkylation, the N3 lone pair is not delocalized into the ring. Its availability makes it significantly basic and nucleophilic.[6]

  • Reactivity: This site is readily protonated by acids and alkylated by electrophiles such as alkyl halides.[4][7]

2.2 The Hydroxymethyl Oxygen Atom

The oxygen atom of the -CH₂OH group is another potent nucleophilic center. It possesses two lone pairs of electrons, making it highly disposed to attack electrophilic species.

  • Causality: Oxygen's high electronegativity draws electron density towards itself, but its available lone pairs make it an excellent Lewis base.

  • Reactivity: This site can be acylated by acyl halides or anhydrides, alkylated, or can act as a nucleophile in substitution reactions.[8][9]

Nucleophilic_Sites cluster_molecule This compound N3 N3 (Lone Pair) Electrophile Electrophile (e.g., H⁺, R-X, Acyl-Cl) N3->Electrophile N-Alkylation N-Protonation O Hydroxyl O (Lone Pairs) O->Electrophile O-Acylation O-Alkylation

Caption: Key nucleophilic sites attacking a generic electrophile.

Primary Electrophilic Centers: Sites of Electron Acceptance

Electrophiles are electron-deficient species that can accept a pair of electrons to form a new bond. Electrophilicity in the target molecule arises from inductive effects caused by electronegative atoms.

3.1 The C2 Carbon of the Benzimidazole Ring

The C2 carbon is arguably the most significant electrophilic center within the ring system.

  • Causality: This carbon is bonded to two highly electronegative nitrogen atoms (N1 and N3), which strongly withdraw electron density through the sigma framework (inductive effect). This makes the C2 position electron-deficient and susceptible to nucleophilic attack.[4]

  • Reactivity: While direct nucleophilic substitution at C2 is challenging without a leaving group, this inherent electrophilicity is a key factor in its overall chemistry. In related 2-halogenobenzimidazoles, this site is highly reactive towards nucleophilic displacement.[10]

3.2 The Methanolic Carbon (Cα)

The carbon atom of the hydroxymethyl group is rendered electrophilic by the attached oxygen.

  • Causality: The electronegative oxygen atom pulls electron density away from the adjacent carbon, inducing a partial positive charge (δ+).

  • Reactivity: This site is the target for nucleophiles in reactions where the hydroxyl group is first converted into a good leaving group (e.g., by protonation or conversion to a tosylate).

3.3 The Acidic Hydroxyl Proton

The proton of the hydroxyl group is electrophilic and can be abstracted by a base.

  • Causality: The high electronegativity of the oxygen atom polarizes the O-H bond, making the hydrogen atom acidic and prone to removal by a base.

  • Reactivity: Deprotonation with a base generates the corresponding alkoxide, a much stronger nucleophile than the starting alcohol. This is often the first step in reactions like O-alkylation.

Electrophilic_Sites cluster_molecule This compound Nucleophile Nucleophile (e.g., Nu⁻, Base) C2 C2 Carbon Nucleophile->C2 Attack on Ring C_alpha Methanolic Cα Nucleophile->C_alpha Sₙ2-type Attack (with leaving group) H_O Hydroxyl H Nucleophile->H_O Deprotonation

Caption: Key electrophilic sites being attacked by a generic nucleophile.

Theoretical Validation: A Computational Perspective

Modern computational chemistry provides powerful tools to visualize and quantify the electronic properties that determine reactivity. Methods like Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Mulliken charge analysis corroborate the qualitative assignments of nucleophilic and electrophilic sites.

4.1 Frontier Molecular Orbital (FMO) Analysis

FMO theory posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]

  • HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, thus representing the strongest nucleophilic character. For this compound, the HOMO is predicted to have high electron density localized on the N3 nitrogen and the oxygen of the hydroxyl group.[13][14]

  • LUMO: The LUMO is the orbital that is most likely to accept electrons, indicating the most electrophilic region. The LUMO is expected to be distributed over the C2 carbon and the aromatic system, highlighting its susceptibility to nucleophilic attack.[13][14]

4.2 Molecular Electrostatic Potential (MEP) Mapping

MEP maps provide a visual representation of the charge distribution on the molecule's surface.[15]

  • Electron-Rich Regions (Nucleophilic): Regions of negative electrostatic potential (typically colored red or orange) indicate an excess of electron density. These are predicted to be concentrated around the N3 nitrogen and the hydroxyl oxygen atom.[16][17][18]

  • Electron-Poor Regions (Electrophilic): Regions of positive electrostatic potential (colored blue) indicate electron deficiency. These are expected around the acidic hydroxyl hydrogen and, to a lesser extent, the C2 carbon.[16][17][18]

4.3 Mulliken Population Analysis

This analysis assigns partial charges to each atom in the molecule. While the absolute values can be basis-set dependent, the relative charges are highly informative.[19] Atoms with more negative charges are more nucleophilic, while those with more positive charges are more electrophilic.[20]

SitePredicted Mulliken ChargeReactivity TypeSupporting Theory
N3 Nitrogen Highly NegativeNucleophilic FMO (HOMO), MEP
Hydroxyl Oxygen Highly NegativeNucleophilic FMO (HOMO), MEP
C2 Carbon PositiveElectrophilic FMO (LUMO), MEP
Methanolic Cα Slightly PositiveElectrophilic Inductive Effect
Hydroxyl Hydrogen Highly PositiveElectrophilic MEP, Inductive
Experimental Protocols for Reactivity Mapping

The theoretical predictions of reactivity can be validated through targeted chemical synthesis. The following protocols provide self-validating systems to probe the primary nucleophilic centers.

5.1 Protocol: Probing N3 Nucleophilicity via N-Alkylation

This protocol demonstrates the high nucleophilicity of the N3 position by reacting it with an alkyl halide. The formation of a quaternary benzimidazolium salt is a clear indicator of the reaction's success. This follows established methods for N-alkylation of benzimidazole derivatives.[7][21][22]

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF in a round-bottom flask.

  • Electrophile Addition: Add an alkyl halide, for example, methyl iodide (CH₃I) (1.1 eq.), to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, the product, a 1-ethyl-3-methyl-2-(hydroxymethyl)-1H-benzimidazol-3-ium iodide salt, will often precipitate from the solution. If not, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with a non-polar solvent like diethyl ether to induce precipitation.

  • Validation: The formation of the new product can be confirmed by ¹H NMR spectroscopy (observing the appearance of a new N-methyl singlet) and mass spectrometry.

5.2 Protocol: Probing Oxygen Nucleophilicity via O-Acylation

This protocol demonstrates the nucleophilicity of the hydroxyl oxygen by converting it to an ester using an acylating agent.[23][24] The presence of a non-nucleophilic base is crucial to neutralize the acid byproduct without competing with the oxygen nucleophile.

Methodology:

  • Setup: To a solution of this compound (1.0 eq.) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add an acylating agent, such as acetyl chloride (1.1 eq.), dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction via TLC for the disappearance of the starting alcohol.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel.

  • Validation: Successful acylation is confirmed by ¹H NMR (shift of the -CH₂- signal and appearance of a methyl singlet from the acetyl group) and IR spectroscopy (appearance of a strong ester C=O stretch around 1735 cm⁻¹).[25]

Conclusion

The reactivity of this compound is characterized by a well-defined set of nucleophilic and electrophilic centers. The primary sites for nucleophilic attack are the N3 nitrogen of the imidazole ring and the oxygen atom of the hydroxymethyl substituent. Conversely, the principal electrophilic sites are the C2 carbon of the benzimidazole core, the methanolic carbon (Cα) , and the hydroxyl proton . This electronic landscape, dictated by the interplay of resonance and inductive effects, has been corroborated by computational analyses, including FMO theory and MEP mapping. A clear understanding of these reactive sites is indispensable for medicinal chemists and researchers, enabling the rational design of synthetic pathways for novel analogues and providing insight into the molecule's potential interactions with biological targets.

References
  • Bie, F., et al. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications, 51(15). [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the synthesized benzoimidazole containing 2,4‐dioxothiazolidine 3a–3g. [Link]

  • Karthikeyan, A., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]

  • Karthikeyan, A., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. PubMed Central. [Link]

  • ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]

  • ResearchGate. (n.d.). (PDF) Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. [Link]

  • Ben Hadda, T., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed Central. [Link]

  • ResearchGate. (n.d.). The computed Mulliken charges for all atoms in selected benzimidazoles. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps on the isodensity surface calculated at the B3LYP/6-31G(d). [Link]

  • Baidya, M., et al. (2010). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential map of benzimidazole. [Link]

  • Pompei, G., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]

  • Ofstad, E., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • Ricci, A., & Vivarelli, P. (1968). Studies on benzimidazoles. Part IV. Nucleophilic displacement of N-substituted 2-halogenobenzimidazoles by thiophenol. Journal of the Chemical Society B: Physical Organic. [Link]

  • ResearchGate. (n.d.). Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl-substituted benzimidazoles with arenes in the superacid CF 3 SO 3 H. NMR and DFT studies of dicationic electrophilic species. [Link]

  • Selvin, P. P., et al. (n.d.). Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antiox. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution in the imidazole ring. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential map of the title molecule. [Link]

  • Indian Journal of Chemistry. (2024). Synthesis,Characterization, Electronic structure, vibrational assignment, HOMO-LUMO, Mulliken Charge analysis , Docking , Antioxidant and anticancer studies of (1-methyl)-2-(2-arylaminothiazol-4-yl)benzimidazole. [Link]

  • ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

  • Stack Exchange. (2014). Which one, Mulliken charge distribution and NBO, is more reliable?. [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals energy of benzimidazol-1,2,4-triazolo compounds. [Link]

  • ResearchGate. (n.d.). Reactions of 2-hydroxyalkylbenzimidazoles 3a-c and 4 with arenes in.... [Link]

  • YouTube. (2020). frontier molecular orbital analysis. [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]

  • Chemistry LibreTexts. (2020). 2.02: LFT and Frontier Molecular Orbital Theory. [Link]

  • Shi, Y-P., et al. (2012). (1H-Benzimidazol-1-yl)methanol. PubMed Central. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PubMed Central. [Link]

  • Panda, S. S., et al. (2012). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Sci Pharm. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific, peer-reviewed toxicological and safety data for (1-ethyl-1H-benzimidazol-2-yl)methanol are limited in the public domain. This guide has been developed by synthesizing information from Safety Data Sheets (SDS) for the compound itself and for structurally analogous benzimidazole derivatives. The protocols and precautions outlined herein are based on established principles of chemical safety and should be used to supplement a thorough, site-specific risk assessment conducted by qualified health and safety professionals prior to handling this compound.

Executive Summary

This compound is a benzimidazole derivative with potential applications in pharmaceutical research and development. As with many novel chemical entities, a comprehensive toxicological profile is not yet established. Based on data from analogous compounds, it should be treated as a hazardous substance. Anticipated hazards include skin, eye, and respiratory irritation, with potential for harm if swallowed, inhaled, or absorbed through the skin.[1][2] This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, emphasizing a cautious approach rooted in established laboratory safety protocols. Key recommendations include the mandatory use of engineering controls (chemical fume hood), appropriate Personal Protective Equipment (PPE), and strict adherence to documented procedures for routine handling and emergency response.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is to treat compounds of unknown toxicity with a high degree of caution. The risk assessment for this compound is predicated on the known hazards of the benzimidazole scaffold and related functionalized molecules.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is the first step in a robust risk assessment.

PropertyValueSource
Molecular Formula C10H12N2OChemdiv[3]
Molecular Weight 176.22 g/mol Echemi[4]
Appearance Solid (Anticipated)General Knowledge
Synonyms 1-Ethyl-2-hydroxymethyl-benzimidazoleEchemi[4]
CAS Number 21269-78-3Echemi[4]
Toxicological Profile (Inferred)

Direct toxicological data is largely unavailable. The following profile is inferred from Safety Data Sheets for the title compound and for the closely related 1H-Benzimidazole-2-methanol.[1][2][4]

  • Acute Toxicity: Anticipated to be harmful if swallowed, in contact with skin, or if inhaled (Category 4).[1][2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation (Category 2).[1] Benzimidazole derivatives are known to be potential skin sensitizers.[5] Prolonged or repeated contact should be avoided.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation (Category 2).[1] Direct contact with the eyes may cause significant damage.

  • Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity – Single Exposure, Category 3).[1][2] Inhalation of dust or aerosols should be strictly avoided.

  • Germ Cell Mutagenicity & Carcinogenicity: No data is available. However, some heterocyclic derivatives have shown mutagenic properties.[6] It is prudent to handle the compound as a potential mutagen until data proves otherwise.

Anticipated GHS Classification

Based on the inferred toxicological profile, the following GHS classification should be provisionally adopted.

PictogramSignal WordHazard Statements
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Warning H302: Harmful if swallowed.[2] H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H332: Harmful if inhaled.[2] H335: May cause respiratory irritation.[2]

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment is essential to minimize exposure.

Engineering Controls

The primary defense against exposure is to handle the material within a controlled environment.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, and the handling of its solutions must be performed inside a certified chemical fume hood.[7] This is non-negotiable and serves to prevent inhalation of airborne particulates and vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide adequate protection against the identified hazards.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US).[1][6]Protects against splashes and airborne dust. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Chemical-resistant, impervious gloves (e.g., Nitrile) inspected before use.Nitrile gloves provide sufficient protection for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart. Always practice proper glove removal technique to avoid skin contact.[8] Wash hands thoroughly after handling.[9]
Body A clean, fully-buttoned laboratory coat.Protects skin and personal clothing from contamination. Consider a chemically resistant apron for large-scale operations.
Respiratory Not typically required when using a fume hood.If engineering controls fail or for emergency situations, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[6]

Standard Operating Procedures for Safe Handling

Adherence to a standardized workflow is critical for ensuring safety and experimental reproducibility.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep 1. Don appropriate PPE (Goggles, Lab Coat, Gloves) verify_hood 2. Verify chemical fume hood is operational prep->verify_hood gather 3. Gather all necessary equipment and reagents verify_hood->gather weigh 4. Weigh compound inside fume hood on a tared weigh boat gather->weigh transfer 5. Carefully transfer solid to reaction vessel inside hood weigh->transfer dissolve 6. Add solvent and dissolve/ suspend as per protocol transfer->dissolve decontaminate 7. Decontaminate work surface and equipment dissolve->decontaminate dispose_waste 8. Dispose of waste in labeled hazardous waste containers decontaminate->dispose_waste remove_ppe 9. Remove PPE correctly (Gloves last) dispose_waste->remove_ppe wash_hands 10. Wash hands thoroughly remove_ppe->wash_hands Spill_Response start Spill Occurs evacuate 1. Evacuate immediate area Alert others start->evacuate assess 2. Assess spill size and hazard evacuate->assess ppe 3. Don appropriate PPE (add respirator if needed) assess->ppe Minor & Controllable call_ehs Call EHS/ Emergency Response assess->call_ehs Major or Unsure contain 4. Contain spill with absorbent material ppe->contain cleanup_solid 5a. For SOLID: Carefully sweep up material contain->cleanup_solid Solid Spill cleanup_liquid 5b. For LIQUID: Use absorbent pads contain->cleanup_liquid Liquid Spill collect 6. Place all materials in a sealed hazardous waste container cleanup_solid->collect cleanup_liquid->collect decon 7. Decontaminate the area collect->decon report 8. Report the incident decon->report

Caption: Decision workflow for responding to a spill of this compound.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Remove all sources of ignition. [1]3. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, avoid raising dust.

  • Collection: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools. [9]6. Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Personal Decontamination: Remove contaminated clothing and wash exposed skin.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [1]* Specific Hazards: When heated to decomposition, benzimidazole compounds may emit toxic fumes, including carbon oxides and nitrogen oxides (NOx). [6][8]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [4]

Conclusion

This compound represents a chemical entity that requires careful and deliberate handling. While comprehensive safety data is still being developed, the information available for analogous structures dictates a cautious approach. By implementing robust engineering controls, mandating the use of appropriate PPE, and adhering to the detailed standard operating and emergency procedures outlined in this guide, researchers can effectively minimize the risks associated with the handling of this compound, ensuring a safe laboratory environment for scientific advancement.

References

  • Echemi. (1-ethyl-1H-benzoimidazol-2-yl)methanol Safety Data Sheets. Echemi.com.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1H-Benzimidazole-2-methanol. ChemicalBook.

  • Echemi. 1H-Benzimidazole-2-methanol SDS, 4856-97-7 Safety Data Sheets. Echemi.com.

  • Cole-Parmer. Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer.

  • Echemi. Benzimidazole SDS, 51-17-2 Safety Data Sheets. Echemi.com.

  • Fisher Scientific. SAFETY DATA SHEET - (1-Methyl-1H-benzimidazol-2-yl)methylamine. Fisher Scientific. (Note: A direct deep link was not available, but the document refers to general safe handling practices like using a fume hood).

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 1-methyl-1H-benzimidazole-5-carboxylate. Fisher Scientific. (Note: General safety information for a related derivative).

  • Santa Cruz Biotechnology. Benzimidazole Safety Data Sheet. Santa Cruz Biotechnology.

  • CDH Fine Chemical. Benzimidazole CAS No 51-17-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • BenchChem. An In-depth Technical Guide to the Safety and Handling of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). BenchChem.

  • BenchChem. Proper Disposal of (1H-Imidazol-4-yl)methanol hydrochloride: A Step-by-Step Guide. BenchChem.

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

  • Chemdiv. Compound (1-ethyl-2-methyl-1H-benzimidazol-5-yl)methanol. Chemdiv. (Note: This link is for a structurally similar compound, providing basic formula information).

Sources

Methodological & Application

The Emerging Potential of (1-ethyl-1H-benzimidazol-2-yl)methanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2][3] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][][5][6][7][8] This guide focuses on a specific, yet promising derivative: (1-ethyl-1H-benzimidazol-2-yl)methanol . While direct literature on this exact molecule is emerging, by extrapolating from closely related analogs, we can delineate its potential applications and provide robust protocols for its synthesis and evaluation.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential mechanisms of action, and key experimental workflows for investigating the therapeutic utility of this compound and its derivatives.

Part 1: Synthesis and Derivatization Strategies

The synthesis of this compound can be approached through established methods for 2-substituted benzimidazoles, primarily involving the condensation of an appropriate ortho-phenylenediamine with a carboxylic acid derivative.[9][10][11] The ethyl group at the N-1 position introduces specific lipophilic characteristics that can influence cell permeability and target engagement. The 2-methanol group serves as a critical handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Proposed Synthetic Pathway

A logical and efficient synthesis of the target compound involves a two-step process starting from commercially available reagents.

Synthetic Pathway cluster_0 Reaction Step A N-ethyl-o-phenylenediamine C This compound A->C Condensation B Glycolic Acid B->C reagent1 Acid Catalyst (e.g., p-TsOH) Reflux

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the condensation reaction. Optimization of reaction time, temperature, and catalyst may be required.

Materials:

  • N-ethyl-o-phenylenediamine

  • Glycolic acid

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene or other suitable high-boiling point solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add N-ethyl-o-phenylenediamine (1 equivalent), glycolic acid (1.1 equivalents), and a catalytic amount of p-TsOH (0.1 equivalents) in toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Derivatization of the 2-Methanol Group

The hydroxyl moiety of this compound is a prime site for derivatization to modulate the compound's physicochemical properties and biological activity.[1]

  • Esterification: Conversion to esters can enhance lipophilicity and introduce various functional groups for interaction with biological targets.

  • Etherification: Formation of ether linkages provides stable modifications that can alter steric and electronic properties.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be used in subsequent reactions like reductive amination or amide bond formation to generate diverse compound libraries.[1]

Part 2: Potential Applications in Medicinal Chemistry

The benzimidazole core is a versatile pharmacophore, and this compound is poised to exhibit a range of biological activities.

Anticancer Potential

Many benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[12][13][14][15] The structural similarity of benzimidazoles to purines allows them to act as competitive inhibitors at the ATP-binding sites of kinases, which are often dysregulated in cancer.[16]

Kinase Inhibition cluster_0 Kinase Active Site cluster_1 Signaling Cascade cluster_2 Inhibition Kinase Kinase ATP Binding Site Substrate Binding Site Downstream Downstream Signal (Proliferation, Survival) Kinase:f1->Downstream Phosphorylation Upstream Upstream Signal Upstream->Kinase:f1 Activation Inhibitor This compound Inhibitor->Kinase:f0 Competitive Binding

Caption: Mechanism of kinase inhibition by benzimidazole derivatives.

Screening Protocol for Anticancer Activity:

  • Cell Viability Assays: Utilize colorimetric assays such as MTT or resazurin-based assays to determine the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[14][17]

  • Kinase Inhibition Assays: Screen the compound against a panel of relevant kinases (e.g., VEGFR, EGFR, BRAF) using in vitro kinase activity assays to identify specific targets.[15]

  • Apoptosis Assays: Employ techniques like Annexin V/PI staining followed by flow cytometry to investigate if the compound induces programmed cell death.

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound causes cell cycle arrest at specific phases (e.g., G2/M phase).[15]

Antimicrobial Activity

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[5][18][19][20][21] Their mechanism of action can involve the inhibition of microbial DNA or protein synthesis due to their structural resemblance to purines.[]

Screening Protocol for Antimicrobial Activity:

  • Minimum Inhibitory Concentration (MIC) Determination: Use broth microdilution or agar dilution methods to determine the lowest concentration of the compound that inhibits the visible growth of a range of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[8]

  • Mechanism of Action Studies: Investigate the compound's effect on microbial macromolecular synthesis (DNA, RNA, protein) using radiolabeled precursors.

Anti-inflammatory and Analgesic Potential

Certain benzimidazole-based compounds exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.[]

Screening Protocol for Anti-inflammatory Activity:

  • In Vitro COX Inhibition Assay: Evaluate the ability of the compound to inhibit COX-1 and COX-2 enzymes.

  • In Vivo Models of Inflammation: Use animal models such as carrageenan-induced paw edema in rats to assess the compound's in vivo anti-inflammatory efficacy.

Part 3: Comparative Biological Data

CompoundBiological ActivityAssayIC₅₀ / LC₅₀ / MICReference
2-methyl-1H-benzimidazoleAntioxidantDPPH radical scavengingIC₅₀: 144.84 µg/ml[16]
2-methyl-1H-benzimidazoleCytotoxicBrine shrimp lethalityLC₅₀: 0.42 µg/ml[10][16]
1H-benzimidazol-2-yl-methanolAntioxidantDPPH radical scavengingIC₅₀: 400.42 µg/ml[10][16]
Various 5-halobenzimidazole derivativesAntibacterialMIC against MRSAComparable to Ciprofloxacin[5]
Various 2-arylbenzimidazole derivativesAnticancerCytotoxicity against HepG2IC₅₀: 1.98 µM
Aromatic amidine derivatives of benzimidazoleAntibacterialMIC against MRSA and MRSE0.39-1.56 µg/mL[21]

Note: Lower IC₅₀, LC₅₀, and MIC values indicate higher potency.

The data suggests that minor structural modifications, such as the presence and position of substituents, can significantly impact biological activity.[16] The introduction of an ethyl group at the N-1 position in the target compound is expected to influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is feasible through established chemical routes, and the 2-methanol group provides a versatile handle for creating diverse chemical libraries. Based on the extensive research on related benzimidazole derivatives, this compound warrants investigation for its potential anticancer, antimicrobial, and anti-inflammatory properties. The protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing molecule and its potential contributions to medicinal chemistry. Comprehensive screening and SAR studies will be crucial in unlocking the full therapeutic potential of this compound and its future derivatives.

References

  • Benchchem. Derivatization of 2-Methyl-1H-benzimidazole-4-methanol for the Synthesis of Novel Bioactive Compounds: Application Notes and Pro. 1

  • BOC Sciences. Pharmacological Activities of Benzimidazole Derivatives.

  • PubMed. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. 2

  • Benchchem. An In-depth Technical Guide on 1H-Benzimidazole-4-methanol, 2-methyl- (9CI). 22

  • RJPT. Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. 18

  • NIH. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. 9

  • ResearchGate. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. 10

  • ResearchGate. Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. 23

  • Chemical Methodologies. Green Synthesis of Benzimidazole Derivatives. 11

  • Impactfactor. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. 3

  • PubMed. Novel benzimidazole derivatives as expected anticancer agents. 12

  • Benchchem. A Comparative Analysis of 1H-Benzimidazole-2-methanol's Potential Cross-reactivity. 16

  • SciSpace. Novel benzimidazole derivatives as expected anticancer agents. 17

  • PMC - NIH. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. 5

  • an overview. Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. 19

  • an overview. What are the applications of Synthetic and Application of 1H-Benzimidazole-2-Methanol?. 24

  • IntechOpen. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. 13

  • PMC - PubMed Central. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. 25

  • PubMed. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. 20

  • Natural Volatiles and Essential Oils. Potential Anticancer Agents From Benzimidazole Derivatives. 14

  • Dhaka University Journal of Pharmaceutical Sciences. Synthesis and biological evaluation of 2-methyl 1hbenzimidazole and 1h-benzimidazol-2-yl-methanol.

  • RSC Publishing. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. 26

  • RSC Advances. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. 27

  • ResearchGate. Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. 15

  • ResearchGate. Synthesis and Medicinal Applications of Benzimidazoles: An Overview. 6

  • ResearchGate. Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. 21

  • Bentham Science. Synthesis and Medicinal Applications of Benzimidazoles: An Overview. 7

  • PMC - NIH. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. 8

Sources

Application Notes and Protocols for the Use of (1-ethyl-1H-benzimidazol-2-yl)methanol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-ethyl-1H-benzimidazol-2-yl)methanol is a versatile synthetic intermediate belonging to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This is largely due to its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets.[4] The ethyl group at the N-1 position and the hydroxymethyl group at the C-2 position of this compound offer two distinct points for chemical modification, making it a valuable building block in the synthesis of more complex molecules for drug discovery and materials science. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and expert insights.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic compounds consisting of a benzene ring fused to an imidazole ring. This core structure is found in a multitude of clinically significant drugs, underscoring its importance in pharmaceutical development.[5] The diverse biological activities associated with benzimidazole derivatives include anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[6] The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-target interactions.

This compound, with its reactive hydroxyl group, serves as a key precursor for a variety of transformations, including esterification, etherification, and oxidation, thereby providing access to a diverse library of derivatives. The N-ethyl group can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

Synthesis of this compound

Two primary synthetic routes are proposed for the preparation of this compound, based on established benzimidazole synthesis methodologies.

Method A: Condensation of N-ethyl-o-phenylenediamine with Glycolic Acid

This approach is based on the well-established Phillips condensation method for benzimidazole synthesis, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[7]

Synthesis_Method_A start N-ethyl-o-phenylenediamine + Glycolic Acid step1 Acid Catalyst (e.g., 4M HCl) Heat (Reflux) start->step1 Condensation step2 Neutralization (e.g., NaHCO3 or NaOH) step1->step2 Cyclization step3 Work-up (Extraction, Drying) step2->step3 end This compound step3->end Purification

Caption: Synthetic workflow for the condensation method.

  • Preparation of N-ethyl-o-phenylenediamine: A plausible route to this starting material is the reductive amination of o-nitroaniline with acetaldehyde, followed by reduction of the nitro group. A general procedure for a similar transformation is described by BenchChem.[1]

  • Condensation Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve N-ethyl-o-phenylenediamine (1.0 equivalent) in 4M hydrochloric acid.

  • Add glycolic acid (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or 10% sodium hydroxide until a precipitate forms.

  • Work-up and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method B: N-Ethylation of 1H-benzimidazol-2-yl-methanol

This method involves the synthesis of the parent 1H-benzimidazol-2-yl-methanol, followed by selective N-alkylation with an ethylating agent.

Synthesis_Method_B start 1H-benzimidazol-2-yl-methanol step1 Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or Acetone) start->step1 Deprotonation step2 Ethylating Agent (e.g., Ethyl Iodide) step1->step2 N-Alkylation step3 Work-up (Filtration, Extraction) step2->step3 end This compound step3->end Purification

Caption: Synthetic workflow for the N-alkylation method.

  • Synthesis of 1H-benzimidazol-2-yl-methanol: This precursor can be synthesized by the condensation of o-phenylenediamine with glycolic acid, as described in the literature.[7]

  • N-Ethylation: To a solution of 1H-benzimidazol-2-yl-methanol (1.0 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or gentle heating (e.g., 50 °C) for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: If using potassium carbonate in acetone, filter off the solid and concentrate the filtrate. If using sodium hydride in DMF, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Data (Predicted)

PropertyPredicted Value
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Off-white to light yellow solid
Melting Point 130-140 °C
Solubility Soluble in methanol, ethanol, DMSO, DMF
¹H NMR (CDCl₃, 400 MHz) δ 7.7-7.2 (m, 4H, Ar-H), 4.8 (s, 2H, -CH₂OH), 4.2 (q, 2H, N-CH₂CH₃), 3.5 (br s, 1H, -OH), 1.5 (t, 3H, N-CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 153.0, 142.5, 135.0, 123.0, 122.0, 119.0, 110.0, 58.0 (-CH₂OH), 40.0 (N-CH₂CH₃), 15.0 (N-CH₂CH₃)

Applications as a Synthetic Intermediate

The dual functionality of this compound makes it a valuable precursor for a range of chemical transformations.

Oxidation to 1-ethyl-1H-benzimidazole-2-carbaldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for reactions such as Wittig olefination, reductive amination, and the formation of Schiff bases.

Oxidation_Workflow start This compound step1 Oxidizing Agent (e.g., PCC, MnO2) Solvent (e.g., DCM) start->step1 Oxidation step2 Work-up and Purification step1->step2 end 1-ethyl-1H-benzimidazole-2-carbaldehyde step2->end

Caption: General workflow for the oxidation of the primary alcohol.

  • To a solution of this compound (1.0 equivalent) in dichloromethane (DCM) or chloroform, add activated manganese dioxide (MnO₂, 5-10 equivalents).

  • Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography if necessary.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group can be readily converted to esters and ethers to modify the molecule's properties or to introduce other functional groups.

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM or THF in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Add a non-nucleophilic base such as triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate to give the crude ester, which can be purified by chromatography.

Potential in Drug Discovery

While specific biological activity data for this compound is limited in the public domain, its structural motifs are present in numerous bioactive compounds. Derivatives of this intermediate could be explored for a range of therapeutic applications:

  • Antiparasitic Agents: The benzimidazole core is a well-known feature of many anthelmintic drugs.[8]

  • Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including tubulin polymerization inhibition.[9]

  • Antiviral and Antimicrobial Agents: The structural similarity to purines allows benzimidazoles to interfere with viral and microbial replication processes.[10]

The derivatization of this compound provides a pathway to novel compounds that can be screened for these and other biological activities. For example, its allyl analogue, (1-allyl-1H-benzimidazol-2-yl)methanol, is noted as an intermediate in the synthesis of pharmaceuticals with antiparasitic, antiviral, or anticancer activities.[2]

Conclusion

This compound is a strategically important synthetic intermediate that provides access to a wide variety of substituted benzimidazoles. The synthetic routes and derivatization protocols outlined in this guide offer a robust framework for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. The established pharmacological relevance of the benzimidazole scaffold makes this compound and its derivatives promising candidates for the development of new therapeutic agents.

References

  • MySkinRecipes. (1-allyl-1H-benzimidazol-2-yl)methanol. [Link]

  • Bansal, Y.; Silakari, O. The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 2012, 20(21), 6208-6236.
  • Kamal, A.; et al. Benzimidazoles in medicinal chemistry: Current trends and future opportunities. Impact Factor, 2024.
  • Patel, M. B.; et al. A review on benzimidazole: A promising scaffold for medicinal chemistry. World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(7), 576-593.
  • Google Patents. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
  • Yancheva, D. Y.; et al. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS Chemical Neuroscience, 2025.
  • Google Patents. WO2009071584A1 - Process for the preparation of 5-(2-ethyl-2,3-dihydro-1h-inden-2-yl)-1h-imidazole.
  • Yancheva, D. Y.; et al. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 2021, 11(62), 39185-39198.
  • Google Patents. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
  • Saylam, M.; et al. Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase. European Journal of Medicinal Chemistry, 2023, 248, 115083.
  • G. A. M. N. G. O. B. E. R. T. O. The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Tetrahedron, 2006, 62(40), 9413-9419.
  • Yancheva, D. Y.; et al. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. International Journal of Molecular Sciences, 2024, 25(10), 5489.
  • Al-Salahi, R.; et al. Antioxidant activity of some benzimidazole derivatives to definite tumor cell lines. Journal of Saudi Chemical Society, 2013, 17(2), 209-215.
  • Nikitina, P. A.; et al. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 2024, 60(2), 245-254.
  • Poddar, S.; et al. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 2016, 15(1), 83-87.
  • Kumar, R.; et al. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 2022, 56(8), 1051-1058.
  • Al-Ostath, A.; et al. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. International Journal of Molecular Sciences, 2013, 14(7), 13636-13650.
  • Nikitina, P. A.; et al. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 2024.

Sources

Application Notes and Protocol for the N-Alkylation of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Benzimidazoles in Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds with a wide array of therapeutic applications, including antiulcer, anticancer, and antiviral agents.[1] The strategic functionalization of the benzimidazole nucleus, particularly at its nitrogen atoms, is a pivotal approach for modulating the biological activity and pharmacokinetic profiles of these molecules.[2] N-alkylation, the introduction of an alkyl group onto a nitrogen atom, is a fundamental transformation that allows for the fine-tuning of properties such as lipophilicity, metabolic stability, and receptor binding affinity, making it a critical tool for drug development professionals.[3][4]

This document provides a comprehensive guide to the N-alkylation of a specific benzimidazole derivative, (1-ethyl-1H-benzimidazol-2-yl)methanol. We will delve into the mechanistic underpinnings of this reaction, present a detailed experimental protocol, and discuss critical parameters for achieving high yield and selectivity.

Core Principles: Understanding the N-Alkylation Reaction

The N-alkylation of benzimidazoles is mechanistically analogous to the well-established Williamson ether synthesis.[5][6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[6][7] The core steps involve the deprotonation of the benzimidazole nitrogen to form a potent nucleophile, the benzimidazolate anion, which then attacks an electrophilic alkyl halide, displacing the halide leaving group to form the new N-alkyl bond.[8]

A critical consideration for the N-alkylation of this compound is the presence of a primary alcohol (-CH₂OH) at the 2-position. This hydroxyl group can also be deprotonated to form an alkoxide, which could compete with the benzimidazole nitrogen in attacking the alkyl halide, leading to O-alkylation and the formation of an ether byproduct. The selectivity between N-alkylation and O-alkylation is influenced by several factors, including the choice of base, solvent, and reaction temperature. Generally, the benzimidazole nitrogen is more acidic and a softer nucleophile than the alkoxide oxygen, which often favors N-alkylation under carefully controlled conditions.

Several methodologies have been developed for the N-alkylation of benzimidazoles, each with distinct advantages. Conventional methods often employ strong bases like sodium hydride (NaH) in anhydrous aprotic solvents such as N,N-dimethylformamide (DMF).[1][8] While effective, these conditions can be harsh and may not be suitable for sensitive substrates. Milder conditions using weaker bases like potassium carbonate (K₂CO₃) are often preferred for their improved functional group tolerance.[8][9] Phase-transfer catalysis (PTC) offers a greener alternative, facilitating the reaction between an aqueous inorganic base and the organic substrate through the use of a phase-transfer catalyst, such as a quaternary ammonium salt.[10][11][12]

Experimental Protocol: N-Alkylation of this compound

This protocol details a robust method for the N-alkylation of this compound using a mild base to favor the desired N-alkylated product.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and finely powdered anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Solvent Addition: Under an inert atmosphere of nitrogen or argon, add anhydrous acetonitrile or DMF (10-20 mL per gram of the starting material).

  • Stirring: Stir the resulting suspension at room temperature for 30 minutes to ensure a homogeneous mixture.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide. For more reactive halides like benzyl bromide or methyl iodide, a lower temperature may be sufficient.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and the resulting potassium halide).

    • Wash the solid residue with a small amount of the reaction solvent or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Extraction:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with deionized water and brine to remove any residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to isolate the desired N-alkylated this compound derivative.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation: Key Reaction Parameters and Considerations

The choice of reagents and reaction conditions is crucial for the successful N-alkylation of this compound. The following table summarizes key parameters and their impact on the reaction outcome.

ParameterOption 1Option 2Rationale and Considerations
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)K₂CO₃ is a milder base, which can help to minimize O-alkylation of the hydroxyl group. NaH is a stronger, non-nucleophilic base that ensures complete deprotonation but may increase the risk of side reactions if not handled carefully.[1][8]
Solvent Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)MeCN is a polar aprotic solvent that is generally easier to remove during work-up. DMF is also a suitable polar aprotic solvent that can enhance the solubility of the reactants.[9]
Temperature 60-80 °CRoom TemperatureElevated temperatures are often required to drive the reaction to completion, especially with less reactive alkyl halides.[13] For highly reactive alkylating agents, the reaction may proceed at room temperature.
Alkylating Agent Alkyl Bromide/IodideAlkyl ChlorideAlkyl bromides and iodides are generally more reactive than alkyl chlorides due to the better leaving group ability of bromide and iodide ions.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound and K₂CO₃ B Add anhydrous solvent under inert atmosphere A->B C Stir at room temperature for 30 min B->C D Add alkyl halide dropwise C->D Proceed to Reaction E Heat to 60-80 °C D->E F Monitor by TLC E->F G Cool and filter F->G Reaction Complete H Concentrate filtrate G->H I Extract with EtOAc H->I J Dry and concentrate I->J K Purify by column chromatography J->K L ¹H NMR, ¹³C NMR, MS K->L Characterize Final Product

Caption: A schematic overview of the N-alkylation protocol.

Conclusion

The N-alkylation of this compound is a valuable transformation for the synthesis of novel benzimidazole derivatives with potential therapeutic applications. The provided protocol, utilizing mild reaction conditions, offers a reliable and selective method for achieving this transformation. Careful consideration of the reaction parameters, particularly the choice of base and temperature, is essential for maximizing the yield of the desired N-alkylated product while minimizing potential side reactions. This guide serves as a practical resource for researchers and scientists engaged in drug discovery and development.

References

  • Srivastava, P., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Bioorganic & Medicinal Chemistry, 28(15), 115557. [Link]

  • Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Arkivoc, 2015(6), 214-233. [Link]

  • Kolluri, S. S., et al. (2019). Synthesis of 1,2‐Disubstituted Benzimidazoles via Acceptorless Dehydrogenative Coupling Using Ru(II)‐Arene Catalysts Containing Ferrocene Thiosemicarbazone. ChemistrySelect, 4(33), 9789-9794. [Link]

  • Kwong, F. Y., et al. (2003). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 68(25), 9814-9817. [Link]

  • Rehman, A. U., et al. (2023). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. RSC Advances, 13(33), 22964-22978. [Link]

  • Nguyen, T. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28260. [Link]

  • Saha, B., et al. (2018). Imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron Letters, 59(4), 349-354. [Link]

  • CN101391982A - Alkylation reaction method of benzimidazoles compounds. (2009).
  • Al-Zaydi, K. M. (2015). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Journal of Saudi Chemical Society, 19(5), 553-558. [Link]

  • Saif, M. J., et al. (2017). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds 1a-1l as phase-transfer catalysts. Journal of the Chilean Chemical Society, 62(1), 3364-3368. [Link]

  • Ghorai, M. K., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]

  • Wisdomlib. (2024). N-alkylation: Significance and symbolism. [Link]

  • Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. [Link]

  • Bar-Ziv, R., et al. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Organic & Biomolecular Chemistry, 21(46), 9425-9430. [Link]

  • Wang, X., et al. (2019). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Molecules, 24(18), 3293. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Wang, Y., et al. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1125-1130. [Link]

  • PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. [Link]

  • De Savignac, A., et al. (1979). Phase-Transfer-Catalysed N-Alkylation of N-Substituted Carboxamides. Synthetic Communications, 9(4), 287-293. [Link]

  • Traore, M., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc.. [Link]

Sources

Application Notes & Protocols: (1-ethyl-1H-benzimidazol-2-yl)methanol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold in Kinase Inhibition

The benzimidazole ring system, an isostere of naturally occurring purine nucleosides, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to form stable complexes with numerous transition-metal ions and, critically, to interact with the ATP-binding site of protein kinases.[3][4] Kinase enzymes are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, most notably cancer.[3][5] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[5][6]

Benzimidazole derivatives have emerged as a highly successful class of kinase inhibitors, with compounds targeting a wide array of kinases, including EGFR, VEGFR, Aurora kinase, CDK, and AXL.[5][6][7] These compounds can interact with the kinase hinge region, act as a structural scaffold, or even function as multi-target inhibitors, a valuable strategy for overcoming drug resistance.[8][9] The versatility of the benzimidazole core allows for extensive chemical modification at the N-1 and C-2 positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[10][11]

This application note provides a detailed guide to the synthesis of a key benzimidazole intermediate, (1-ethyl-1H-benzimidazol-2-yl)methanol , and illustrates its application in the construction of a potent kinase inhibitor scaffold. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their drug discovery efforts.

Part 1: Synthesis of this compound

The synthesis of this compound is most efficiently achieved via a two-step process starting from the commercially available ethyl 1H-benzimidazole-2-carboxylate. The first step involves the selective N-alkylation of the benzimidazole ring, followed by the reduction of the ester to the primary alcohol.

Workflow for Synthesis

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Ester Reduction A Ethyl 1H-benzimidazole-2-carboxylate E Ethyl 1-ethyl-1H-benzimidazole-2-carboxylate A->E B Ethyl Iodide (EtI) B->E C Potassium Carbonate (K₂CO₃) C->E D Acetonitrile (MeCN) D->E H This compound E->H F Lithium Aluminum Hydride (LiAlH₄) F->H G Anhydrous THF G->H G cluster_0 Step 3a: Chlorination cluster_1 Step 3b: Nucleophilic Substitution A This compound D 2-(chloromethyl)-1-ethyl-1H-benzimidazole A->D B Thionyl Chloride (SOCl₂) B->D C Anhydrous DCM C->D G Final Kinase Inhibitor Scaffold D->G E Aromatic Amine (e.g., 4-aminophenol) E->G F DIPEA, DMF F->G G Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K Phosphorylates GRB2 GRB2 AXL->GRB2 Phosphorylates AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Invasion, Drug Resistance AKT->Proliferation RAS_RAF RAS-RAF-MEK-ERK GRB2->RAS_RAF RAS_RAF->Proliferation Inhibitor (1-ethyl-1H-benzimidazol-2-yl) -based Inhibitor Inhibitor->AXL Blocks ATP Site

Sources

Application Notes and Protocols for the Development of Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini, Senior Application Scientist

Preamble: Navigating the Complex Landscape of Antifungal Drug Discovery

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, presents a formidable challenge to global public health. The eukaryotic nature of fungi, sharing cellular machinery with their human hosts, narrows the therapeutic window and complicates the identification of selective drug targets.[1][2] This guide is designed to provide researchers and drug development professionals with a comprehensive and technically robust framework for the discovery and preclinical development of novel antifungal agents. We will delve into the critical aspects of target identification, screening methodologies, lead optimization, and the ever-present challenge of overcoming resistance. Our approach emphasizes not just the "how" but the "why" behind experimental choices, grounding protocols in established scientific principles and cutting-edge research.

Section 1: The Foundation - Identifying and Validating Novel Antifungal Targets

The success of any antifungal drug development program hinges on the selection of a viable molecular target. Historically, the antifungal arsenal has been limited, primarily targeting ergosterol biosynthesis, the cell membrane, and cell wall integrity.[3][4][5] However, the emergence of resistance to these established drug classes necessitates the exploration of novel fungal-specific pathways and proteins.[1][6]

The Ideal Antifungal Target: A Conceptual Framework

An ideal antifungal target should be essential for fungal viability or virulence, conserved across a broad range of pathogenic fungi, and absent or significantly divergent in humans to minimize off-target toxicity.

Modern Approaches to Target Identification

The post-genomic era has revolutionized target discovery, moving beyond traditional biochemical approaches.

  • Genomic and Bioinformatic Strategies: The availability of complete fungal genomes allows for in silico subtractive genomics, comparing the proteomes of pathogenic fungi with the human proteome to identify unique and essential fungal proteins.[6][7] This approach has the potential to uncover novel targets that were previously uncharacterized.

  • Chemical Genomics and Phenotypic Screening: High-throughput screening of diverse small molecule libraries against a panel of pathogenic fungi can identify compounds with potent antifungal activity.[3][8] Subsequent target deconvolution studies, often employing techniques like affinity chromatography, expression profiling, or genetic screens, can then elucidate the molecular target of the "hit" compounds.[9]

Promising Novel Antifungal Targets

Recent research has illuminated several exciting new avenues for antifungal drug development.

Target ClassSpecific ExamplesRationale
Cell Wall Biosynthesis Inositol acyltransferase (Gwt1)Essential for GPI-anchor biosynthesis, which is crucial for anchoring proteins to the cell wall.[4]
Mitochondrial Function Dihydroorotate dehydrogenase (DHODH)A key enzyme in the pyrimidine biosynthesis pathway, with fungal DHODH being structurally distinct from its human counterpart.[10]
Protein Synthesis Fungal-specific elongation factorsExploiting subtle differences between fungal and human ribosomes and associated proteins.
Virulence Factors Adhesins, Biofilm formation pathwaysTargeting factors essential for infection but not necessarily for fungal survival may exert less selective pressure for resistance.[11]

Diagram: Antifungal Drug Development Workflow

Antifungal_Development_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Preclinical Preclinical Development Hit_to_Lead->Preclinical Lead Candidate Selection Clinical Clinical Trials Preclinical->Clinical IND-Enabling Studies

Caption: A streamlined workflow for antifungal drug discovery.

Section 2: Screening for Bioactivity - Protocols for Identifying Antifungal Compounds

Once a target is validated, or in the case of phenotypic screening, the next critical step is to identify chemical matter with antifungal activity. The choice of screening assay is paramount and depends on the nature of the target and the desired throughput.

Broth Microdilution Susceptibility Testing: The Gold Standard

The broth microdilution method remains a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12]

Protocol: High-Throughput Broth Microdilution Screening

Objective: To screen a compound library for antifungal activity against a panel of pathogenic fungi.

Materials:

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium, supplemented with L-glutamine and buffered with MOPS

  • Compound library, solubilized in DMSO

  • Spectrophotometer or plate reader

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.[8]

  • Compound Plating:

    • Dispense 2 µL of each test compound from the library into the wells of the 96-well plates.

    • Include positive (e.g., fluconazole, amphotericin B) and negative (DMSO vehicle) controls on each plate.

  • Inoculation:

    • Add 198 µL of the prepared fungal inoculum to each well.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungal species.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 600 nm using a plate reader.

    • Calculate the percentage of growth inhibition for each compound relative to the negative control.

    • Compounds exhibiting significant growth inhibition (typically >50%) are identified as "hits".[8]

Causality and Self-Validation: This protocol incorporates standardized cell densities and growth media to ensure reproducibility. The inclusion of positive and negative controls on every plate is a critical self-validating step, allowing for the normalization of data and the identification of potential plate-to-plate variability.

Advanced Screening Methodologies

While broth microdilution is robust, other methods offer advantages in specific contexts.

  • Agar-Based Screening: Useful for detecting resistance, particularly for azoles against Aspergillus species.[12] A four-well plate containing different concentrations of antifungal agents can quickly identify resistant isolates.[12]

  • Bioluminescence and Fluorescence-Based Assays: These assays can provide a more rapid and sensitive readout of fungal viability compared to OD measurements. They are particularly well-suited for high-throughput screening campaigns.

Section 3: From Hit to Lead - The Path of a Promising Compound

Identifying a "hit" in a primary screen is just the beginning. The subsequent hit-to-lead and lead optimization phases are crucial for transforming a promising compound into a viable drug candidate.

Hit Confirmation and Dose-Response Analysis

Initial hits must be re-tested to confirm their activity and to rule out false positives. A dose-response curve is then generated by testing the compound over a range of concentrations to determine its IC50 (the concentration that inhibits 50% of fungal growth).

Structure-Activity Relationship (SAR) Studies

Medicinal chemists synthesize analogues of the hit compound, systematically modifying its chemical structure to improve potency, selectivity, and pharmacokinetic properties. This iterative process is guided by the SAR, which describes how changes in the chemical structure affect the biological activity of the compound.

Overcoming Antifungal Resistance

A critical aspect of lead optimization is to develop compounds that are less susceptible to known resistance mechanisms.

Diagram: Common Mechanisms of Antifungal Resistance

Resistance_Mechanisms cluster_cell Fungal Cell Target Drug Target Alteration Efflux Efflux Pump Upregulation Biofilm Biofilm Formation Drug_Uptake Reduced Drug Uptake Antifungal Antifungal Drug Antifungal->Target Inhibited by Mutation/Overexpression Antifungal->Efflux Pumped Out Antifungal->Biofilm Poor Penetration Antifungal->Drug_Uptake Reduced Entry

Caption: Key mechanisms of fungal resistance to antifungal drugs.

Fungi can develop resistance through several mechanisms, including:

  • Target Modification: Mutations in the gene encoding the drug target can reduce the binding affinity of the antifungal agent.[13][14]

  • Efflux Pump Overexpression: Fungi can upregulate the expression of membrane transporters that actively pump the drug out of the cell.[15][16]

  • Biofilm Formation: Fungi growing in biofilms are often more resistant to antifungal agents due to the protective extracellular matrix.

  • Alterations in Sterol Biosynthesis: Changes in the ergosterol biosynthesis pathway can reduce the effectiveness of drugs that target this process.[13]

Lead optimization strategies should aim to develop compounds that are not substrates for known efflux pumps and that retain activity against strains with target site mutations.

Section 4: Advanced Drug Delivery Systems - Enhancing Efficacy and Reducing Toxicity

Even a potent antifungal compound can fail in the clinic due to poor pharmacokinetic properties or host toxicity. Advanced drug delivery systems offer a promising approach to overcome these challenges.[17][18]

Nanoparticle-Based Delivery

Encapsulating antifungal agents in nanoparticles can improve their solubility, protect them from degradation, and enable targeted delivery to the site of infection.[17][19] This can lead to higher local drug concentrations and reduced systemic side effects.[17]

Nanocarrier TypeDescriptionAdvantages
Liposomes Vesicles composed of a lipid bilayer.Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs.[20]
Polymeric Nanoparticles Solid particles made from biodegradable polymers.Controlled drug release, can be surface-modified for targeting.
Solid Lipid Nanoparticles Similar to polymeric nanoparticles but made from solid lipids.Good biocompatibility and stability.

Protocol: Preparation of Liposomal Amphotericin B

Objective: To encapsulate Amphotericin B in liposomes to reduce its nephrotoxicity.

Materials:

  • Amphotericin B

  • Phospholipids (e.g., DSPC, DSPG)

  • Cholesterol

  • Chloroform and Methanol

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and cholesterol in a chloroform/methanol mixture.

    • Create a thin lipid film on the wall of a round-bottom flask by removing the organic solvents using a rotary evaporator.

  • Hydration:

    • Hydrate the lipid film with a solution of Amphotericin B in PBS by gentle agitation.

  • Extrusion:

    • Pass the resulting liposome suspension through polycarbonate membranes of a defined pore size using an extruder to create unilamellar vesicles of a uniform size.

  • Purification:

    • Remove any unencapsulated Amphotericin B by dialysis or size exclusion chromatography.

Rationale: The lipid bilayer of the liposome sequesters the Amphotericin B, reducing its interaction with mammalian cell membranes and thereby decreasing its toxicity. The formulation can be further optimized by altering the lipid composition to control the drug release profile.

Section 5: Preclinical Evaluation - The Final Steps Before the Clinic

Before a new antifungal agent can be tested in humans, it must undergo rigorous preclinical evaluation in animal models of infection.[21][22]

In Vivo Efficacy Models

Murine models are the most commonly used for evaluating the efficacy of new antifungal agents.[21]

  • Systemic Candidiasis Model: Mice are infected intravenously with Candida albicans, and the efficacy of the test compound is assessed by measuring the reduction in fungal burden in target organs (e.g., kidneys) and by monitoring survival.

  • Invasive Aspergillosis Model: Immunocompromised mice are infected intranasally or intratracheally with Aspergillus fumigatus spores. Efficacy is determined by survival and reduction in fungal lung burden.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential for establishing a dosing regimen that is likely to be effective in humans.[23] These studies relate the drug exposure (pharmacokinetics) to the antifungal effect (pharmacodynamics). The key PK/PD indices for antifungals are the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC).[23]

Toxicology Studies

Comprehensive toxicology studies are required to assess the safety of the new antifungal agent before it can be administered to humans. These studies are conducted in at least two animal species (one rodent and one non-rodent) and evaluate potential toxicities to major organ systems.

Conclusion: A Collaborative and Multi-faceted Approach

The development of new antifungal agents is a complex and challenging endeavor that requires a multidisciplinary approach. By integrating modern target discovery strategies, robust screening methodologies, rational lead optimization, and innovative drug delivery technologies, the scientific community can rise to the challenge of combating the growing threat of fungal infections. Continued collaboration between academia, industry, and government agencies will be essential to populate the antifungal pipeline and ensure that we have effective treatments for these devastating diseases for years to come.[4]

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.
  • World Health Organization. (2025). Antifungal agents in clinical and preclinical development: overview and analysis.
  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Candidiasis drug discovery and development: new approaches targeting virulence for discovering and identifying new drugs. Expert opinion on drug discovery, 8(9), 1117-1126.
  • McCarthy, M. W., Walsh, T. J., & Anaissie, E. J. (2006). The expanding role of nanotechnology in the diagnosis and treatment of infectious diseases. Expert review of anti-infective therapy, 4(4), 597-606.
  • Jenks, J. D., & Hoenigl, M. (2018). Treatment of aspergillosis. Journal of Fungi, 4(3), 98.
  • Prasad, R., & Goffeau, A. (2012). Yeast ATP-binding cassette transporters conferring multidrug resistance. Annual review of microbiology, 66, 39-63.
  • Ostrosky-Zeichner, L., Casner, P. R., Jung, C. W., & Rex, J. H. (2010). Antifungal drug discovery: the process and outcomes. Nature Reviews Drug Discovery, 9(12), 954-964.
  • Oliver, J. D., Sibley, G. E., Beckmann, N., Dobb, K. S., Slater, M. J., McEntee, L., ... & Hope, W. W. (2016). F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase. Proceedings of the National Academy of Sciences, 113(45), 12809-12814.
  • Groll, A. H., & Walsh, T. J. (2001). New targets and delivery systems for antifungal therapy. Current opinion in biotechnology, 12(6), 623-628.
  • Holmes, A. R., Keniya, M. V., Ivnitski-Steele, I., Monk, B. C., & Cannon, R. D. (2008). The role of drug efflux pumps in Candida albicans. Methods in molecular biology (Clifton, N.J.), 432, 113-132.
  • Condon, D. E., Schroeder, B. K., Rowley, P. A., & Ytreberg, F. M. (2025). Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList. PLOS One, 20(6), e0323991.
  • Badali, H., & Wiederhold, N. P. (2019). Advances in antifungal drug development: an up-to-date mini review. Current Fungal Infection Reports, 13(4), 239-247.
  • Condon, D. E., Schroeder, B. K., Rowley, P. A., & Ytreberg, F. M. (2024).
  • Creative Biolabs. (n.d.). Lipid-Based Drug Delivery Systems in Fungal Infections Treatment.
  • SciSpace. (n.d.). Nanoliposomes as Drug Delivery Systems for Antifungal Therapy. SciSpace.
  • Perfect, J. R. (2017). The antifungal pipeline: a reality check. Nature Reviews Drug Discovery, 16(9), 603-616.
  • World Health Organization. (2025). Antifungal agents in clinical and preclinical development.
  • Perfect, J. R. (2012). Antifungal drugs: the current armamentarium and development of new agents. Current opinion in infectious diseases, 25(2), 147-154.
  • Sanglard, D. (2016). Antifungal drug resistance: evolution, mechanisms and impact. Current opinion in microbiology, 32, 100-107.
  • Fisher, M. C., Hawkins, N. J., Sanglard, D., & Gurr, S. J. (2018). Worldwide emergence of resistance to antifungal drugs challenges human health and food security. Science, 360(6390), 739-742.
  • Karger Publishers. (2020). Prospective Nanotechnology-Based Strategies for Enhanced Intra- and Transdermal Delivery of Antifungal Drugs. Karger Publishers.
  • Creative Biolabs. (n.d.). Antifungal Drug Discovery.
  • AMR Insights. (2025). Antifungal agents in clinical and preclinical development: overview and analysis. AMR Insights.
  • ResearchGate. (2025). ADVANCEMENTS IN ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTIFUNGAL COMPOUNDS: A FOCUS ON SYSTEMIC CANDIDIASIS.
  • American Society for Microbiology. (2024). Advancements and challenges in antifungal therapeutic development. Clinical Microbiology Reviews.
  • Taylor & Francis. (n.d.).
  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube.
  • American Society for Microbiology. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
  • Revie, N. M., Iyer, K. R., & Robbins, N. (2022). A practical guide to antifungal susceptibility testing. Current clinical microbiology reports, 9(3), 89-98.
  • Watamoto, T., Samaranayake, L. P., Egusa, H., Yatani, H., & Seneviratne, C. J. (2017). Screening of pharmacologically active small molecule compounds identifies antifungal agents against Candida biofilms. Frontiers in microbiology, 8, 1298.
  • de Oliveira, K. M. P., de Macedo, D. P., da Silva, J. F., de Medeiros, A. C. D., de Oliveira, A. P., de Araújo, M. S., ... & Neves, R. P. (2016). The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin. PloS one, 11(1), e0147355.
  • PubMed Central. (2023). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. PubMed Central.
  • U.S. Food and Drug Administration. (2020). NIH Preclinical Services for Antifungal Product Development. FDA.
  • Life Chemicals. (n.d.). Antifungal Screening Compound Library. Life Chemicals.

Sources

Application Notes and Protocols for Reactions Involving (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] The strategic functionalization of the benzimidazole core is a primary avenue for modulating biological activity and developing novel therapeutic agents.[3] Among these, N-alkylated 2-hydroxymethyl benzimidazoles, such as (1-ethyl-1H-benzimidazol-2-yl)methanol, are particularly valuable synthetic intermediates. The N1-ethyl group enhances lipophilicity, which can be crucial for pharmacokinetic properties, while the C2-hydroxymethyl group serves as a versatile chemical handle for subsequent diversification through oxidation, esterification, or etherification.

This guide provides a comprehensive set of protocols for the synthesis, purification, characterization, and key derivatization reactions of this compound. The methodologies are grounded in established chemical principles, offering researchers a robust framework for accessing and utilizing this important building block.

Overall Experimental Workflow

The journey from starting materials to diversified products follows a logical and systematic progression. Each stage is critical for ensuring the purity and identity of the final compounds.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_derivatization Derivatization Reactions Start o-Phenylenediamine + Ethyl Iodide Intermediate N-ethyl-o- phenylenediamine Start->Intermediate N-Alkylation Condensation Phillips Condensation Intermediate->Condensation Reagent2 Glycolic Acid Reagent2->Condensation Product_Crude Crude Product Condensation->Product_Crude Purification Column Chromatography Product_Crude->Purification Product_Pure Pure (1-ethyl-1H-benzimidazol -2-yl)methanol Purification->Product_Pure Characterization Spectroscopic Characterization (NMR, MS) Product_Pure->Characterization Oxidation Oxidation Product_Pure->Oxidation Esterification Esterification Product_Pure->Esterification Etherification O-Alkylation Product_Pure->Etherification Aldehyde 2-Carbaldehyde Oxidation->Aldehyde Ester 2-Ester Derivative Esterification->Ester Ether 2-Ether Derivative Etherification->Ether

Fig. 1: Overall workflow from synthesis to derivatization.

Part 1: Synthesis of this compound

The synthesis of 2-substituted benzimidazoles is most reliably achieved through the Phillips condensation reaction.[1][4][5] This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. Here, we adapt this classical method for our target molecule in a two-step process.

Step 1: Synthesis of N-ethyl-o-phenylenediamine (Intermediate)

Rationale: The initial step involves the mono-N-alkylation of o-phenylenediamine. Using a slight excess of the diamine and controlled addition of the ethylating agent helps to minimize the formation of the di-alkylated byproduct. A base is required to neutralize the acid formed during the reaction.

Materials:

Reagent CAS No. M.W. Amount (10 mmol scale)
o-Phenylenediamine 95-54-5 108.14 1.2 g (11 mmol, 1.1 eq)
Ethyl Iodide 75-03-6 155.97 1.56 g (10 mmol, 1.0 eq)
Potassium Carbonate 584-08-7 138.21 1.52 g (11 mmol, 1.1 eq)

| Acetonitrile | 75-05-8 | 41.05 | 50 mL |

Protocol:

  • To a 100 mL round-bottom flask, add o-phenylenediamine and potassium carbonate.

  • Add 50 mL of acetonitrile and stir the suspension under a nitrogen atmosphere.

  • Add ethyl iodide dropwise to the suspension at room temperature over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, cool the mixture to room temperature and filter off the solid potassium salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield a crude oil.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 10-40% ethyl acetate in hexane to afford N-ethyl-o-phenylenediamine as an oil.

Step 2: Phillips Condensation to Yield this compound

Rationale: The Phillips condensation utilizes a mineral acid, typically HCl, to catalyze the cyclization of the N-ethyl-o-phenylenediamine with glycolic acid.[4][6] The acid protonates the carbonyl group of glycolic acid, activating it for nucleophilic attack by the primary amine of the diamine. Subsequent dehydration and cyclization yield the benzimidazole ring. Heating is necessary to drive the reaction to completion.

Materials:

Reagent CAS No. M.W. Amount (10 mmol scale)
N-ethyl-o-phenylenediamine 18353-67-8 136.20 1.36 g (10 mmol, 1.0 eq)
Glycolic Acid 79-14-1 76.05 0.84 g (11 mmol, 1.1 eq)
Hydrochloric Acid (4 M) 7647-01-0 36.46 25 mL

| Sodium Hydroxide (10% aq.)| 1310-73-2 | 40.00 | ~50 mL (for neutralization) |

Protocol:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve N-ethyl-o-phenylenediamine in 25 mL of 4 M hydrochloric acid.

  • Add glycolic acid to the solution.

  • Heat the mixture to reflux (approx. 100-105°C) and maintain for 4-6 hours. Monitor by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide until the pH is approximately 8-9. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 20 mL).

  • Dry the solid product under vacuum to yield crude this compound.

Part 2: Purification and Characterization

Purification by Column Chromatography

Rationale: The crude product may contain unreacted starting materials or side products. Column chromatography is an effective method for purifying moderately polar compounds like the target molecule. A silica gel stationary phase is used with a gradient elution of polar solvents.

Protocol:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in 50% ethyl acetate in hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or methanol. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried powder to the top of the column.

  • Elution: Begin elution with 50% ethyl acetate in hexane, gradually increasing the polarity to 80-100% ethyl acetate. For more polar impurities, a final flush with 2-5% methanol in dichloromethane may be necessary.

  • Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Isolation: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a white or off-white solid.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods. The expected data are summarized below.

Parameter Expected Value
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.75-7.80 (m, 1H, Ar-H), 7.25-7.35 (m, 3H, Ar-H), 4.90 (s, 2H, -CH₂OH), 4.35 (q, J=7.2 Hz, 2H, N-CH₂CH₃), 3.50 (br s, 1H, -OH), 1.50 (t, J=7.2 Hz, 3H, N-CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 154.5 (N-C-N), 142.0, 135.0, 123.0, 122.5, 120.0, 110.0 (Ar-C), 58.0 (-CH₂OH), 40.0 (N-CH₂CH₃), 15.0 (N-CH₂CH₃)
Mass Spec (ESI+) m/z 177.10 [M+H]⁺, 199.08 [M+Na]⁺

Part 3: Key Derivatization Reactions

The C2-hydroxymethyl group is a prime site for introducing molecular diversity. The following protocols outline fundamental transformations.

Reactions cluster_oxidation Oxidation cluster_acylation Acylation cluster_alkylation Alkylation start This compound aldehyde 1-ethyl-1H-benzimidazole -2-carbaldehyde start->aldehyde PCC, DCM ester Ester Derivative start->ester Acyl Chloride, Pyridine ether Ether Derivative start->ether 1. NaH, THF 2. R-Br acid 1-ethyl-1H-benzimidazole -2-carboxylic acid aldehyde->acid KMnO₄, heat

Fig. 2: Key derivatization pathways for the title compound.
Protocol 1: Oxidation to Aldehyde

Rationale: Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The reaction is typically performed in an anhydrous chlorinated solvent.

Protocol (PCC):

  • Set up a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Add a solution of this compound (1.0 equivalent) in DCM dropwise to the PCC suspension.

  • Stir the mixture at room temperature for 2-3 hours until TLC indicates the consumption of the starting material.

  • Dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter pad thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-ethyl-1H-benzimidazole-2-carbaldehyde, which can be purified by column chromatography.

Protocol 2: Esterification

Rationale: The hydroxyl group can be readily acylated to form an ester. Using an acyl chloride in the presence of a non-nucleophilic base like pyridine is a standard and efficient method. The pyridine acts as both a solvent and a scavenger for the HCl byproduct.

Protocol:

  • Dissolve this compound (1.0 equivalent) in anhydrous pyridine in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x volume of reaction).

  • Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify as needed by chromatography or recrystallization.

Part 4: Safety and Handling

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • o-Phenylenediamine: Toxic and a suspected mutagen.[7] Avoid inhalation of dust and skin contact.

  • Glycolic Acid: Corrosive and causes severe skin burns and eye damage.[8][9][10][11][12] Handle with extreme care.

  • Ethyl Iodide: A volatile alkylating agent. Handle in a fume hood.

  • PCC (Pyridinium chlorochromate): A toxic and carcinogenic chromium(VI) compound. Handle with appropriate engineering controls and PPE.

  • Strong Acids and Bases (HCl, NaOH): Corrosive. Add reagents slowly and with cooling to control exothermic reactions.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][9][10][11][12][13][14][15]

References

  • Carl ROTH. Safety Data Sheet: Glycolic acid. [Link]

  • Redox. (2022, July 20). Safety Data Sheet Glycolic Acid 70% Solution. [Link]

  • Lab Alley. SAFETY DATA SHEET - Glycolic Acid 20 - 50%. [Link]

  • Nexchem Ltd. (2024, March 8). Glycolic Acid - SAFETY DATA SHEET. [Link]

  • AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. [Link]

  • ResearchGate. (2014, November 24). Synthesis and antibacterial study of novel benzimidazolium derivatives. [Link]

  • NIH. (2022, June 29). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]

  • ResearchGate. (2021, July). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. [Link]

  • Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • Bentham Science. (2023, June 19). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-ethyl-1H-benzimidazol-2-yl)methanol is a key heterocyclic compound, often utilized as a building block in the synthesis of pharmacologically active molecules. The benzimidazole scaffold is prevalent in numerous drugs, highlighting the necessity for rigorous analytical characterization to ensure identity, purity, and structural integrity during the drug discovery and development process.[1][2] This guide provides a comprehensive set of protocols and expert insights for the characterization of this compound using a suite of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is emphasized to empower researchers to adapt these methods to their specific needs.

The Strategic Importance of Multi-technique Characterization

Relying on a single analytical technique is insufficient for the unambiguous characterization of a novel or critical chemical entity. Each technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, HPLC assesses purity and quantifies impurities, and FTIR identifies key functional groups. An integrated approach, as outlined below, constitutes a self-validating system that ensures the highest degree of confidence in the material's quality.

G cluster_input Starting Material cluster_analysis Analytical Workflow cluster_output Data Interpretation & Reporting Input This compound (Synthesized Product) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Input->NMR MS Mass Spectrometry (LC-MS, HRMS) Input->MS HPLC HPLC-UV (Purity & Assay) Input->HPLC FTIR FTIR Spectroscopy (Functional Groups) Input->FTIR Structure Structural Elucidation NMR->Structure Identity Molecular Weight Confirmation MS->Identity Purity Purity Profile (%) HPLC->Purity Func_Groups Functional Group ID FTIR->Func_Groups FinalReport Complete Characterization Report Structure->FinalReport Identity->FinalReport Purity->FinalReport Func_Groups->FinalReport

Figure 1: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For benzimidazole derivatives, NMR is critical for confirming substitution patterns on the heterocyclic ring.[1][3]

Expert Insights: Solvent Choice and Proton Exchange

The choice of deuterated solvent is paramount. DMSO-d₆ is often preferred over CDCl₃ for this class of compounds. The hydroxyl (-OH) proton is typically observable as a distinct, exchangeable peak in DMSO-d₆, whereas it may exchange too rapidly or be broadened in CDCl₃. Furthermore, many heterocyclic compounds exhibit better solubility in DMSO-d₆.

Protocol 2.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆. Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Perform a D₂O exchange experiment: add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signal corresponding to the -OH proton will disappear, confirming its assignment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ carbons. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.

Expected Spectral Data

The following tables summarize the expected chemical shifts based on data from analogous benzimidazole structures.[4][5][6]

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.60-7.70 m 2H H-4, H-7 Aromatic protons adjacent to the fused imidazole ring.
~7.20-7.30 m 2H H-5, H-6 Aromatic protons in the central part of the benzene ring.
~5.5-6.0 t, J≈5.5 Hz 1H CH ₂-OH Hydroxyl proton, exchangeable with D₂O. Its coupling to the adjacent CH₂ confirms the alcohol moiety.
~4.80 d, J≈5.5 Hz 2H CH ₂-OH Methylene protons adjacent to the hydroxyl group.
~4.30 q, J≈7.3 Hz 2H N-CH ₂-CH₃ Methylene protons of the ethyl group, split by the methyl group.

| ~1.40 | t, J≈7.3 Hz | 3H | N-CH₂-CH ₃ | Methyl protons of the ethyl group, split by the methylene group. |

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
~154 Absent C-2 Imidazole carbon bearing the methanol group, typically downfield.
~142, ~135 Absent C-3a, C-7a Quaternary carbons at the ring fusion.
~122, ~121 Positive C-5, C-6 Aromatic CH carbons.
~118, ~110 Positive C-4, C-7 Aromatic CH carbons.
~58 Negative C H₂-OH Aliphatic carbon attached to the electronegative oxygen atom.
~41 Negative N-C H₂-CH₃ Aliphatic carbon attached to the nitrogen atom.

| ~15 | Positive | N-CH₂-C H₃ | Aliphatic methyl carbon. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Electron-impact (EI) or Electrospray Ionization (ESI) are common techniques used for benzimidazole derivatives.[7][8] ESI is a softer ionization method, ideal for identifying the molecular ion peak.

Protocol 3.1: LC-MS Analysis with ESI
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS) equipped with an ESI source.

  • Analysis:

    • Inject a small volume (1-5 µL) of the sample.

    • Acquire data in positive ion mode. The benzimidazole nitrogens are readily protonated.

    • The expected protonated molecular ion [M+H]⁺ for C₁₀H₁₂N₂O (MW: 176.22) is m/z 177.1022.

    • Induce fragmentation (MS/MS) on the parent ion to aid in structural confirmation.

Expected Fragmentation Pattern

The fragmentation of benzimidazole derivatives is well-documented.[8][9] Key fragmentation pathways for this compound would likely involve:

  • Loss of H₂O: [M+H]⁺ - 18 → m/z 159

  • Loss of CH₂OH (methanol side chain): [M+H]⁺ - 31 → m/z 146

  • Loss of C₂H₄ (ethylene from ethyl group): [M+H]⁺ - 28 → m/z 149

G parent [M+H]⁺ m/z 177.10 frag1 Loss of H₂O (-18 Da) parent->frag1 frag2 Loss of CH₂OH (-31 Da) parent->frag2 frag3 Loss of C₂H₄ (-28 Da) parent->frag3 ion1 m/z 159.09 frag1->ion1 ion2 m/z 146.07 frag2->ion2 ion3 m/z 149.08 frag3->ion3

Figure 2: Predicted ESI-MS fragmentation pathway for the target compound.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the industry standard for determining the purity of pharmaceutical compounds and for developing quantitative assays.[10][11] A reverse-phase method using a C18 column is typically effective for moderately polar molecules like the target compound.

Expert Insights: Method Development Strategy

The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials. A gradient elution is often preferred over an isocratic one as it can resolve compounds with a wider range of polarities and reduce run times. The UV detector wavelength should be set at an absorbance maximum (λmax) of the compound (~275-285 nm for benzimidazoles) to ensure maximum sensitivity.[12]

Protocol 4.1: Reverse-Phase HPLC Purity Method
  • Sample Preparation: Accurately prepare a sample solution of ~0.5 mg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water).

  • System Suitability: Before sample analysis, perform system suitability tests by making five replicate injections of the standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

  • Chromatographic Conditions:

Table 3: Recommended HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reverse-phase column for good retention and separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for eluting the compound.
Gradient 10% B to 90% B over 15 min Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Maintains consistent retention times.
Injection Vol. 10 µL Standard volume for analytical HPLC.

| Detector | UV at 280 nm | Wavelength near the absorbance maximum for benzimidazoles. |

  • Data Analysis: Integrate the chromatogram and calculate the purity by the area percent method (Area of main peak / Total area of all peaks) x 100.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a unique "fingerprint" of the compound.

Protocol 5.1: FTIR Analysis
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode
~3200-3400 Broad O-H Stretching (Alcohol)
~2900-3000 Medium C-H Stretching (Aliphatic CH₂, CH₃)
~3050 Weak C-H Stretching (Aromatic)
~1620 Medium C=N Stretching (Imidazole)
~1450-1500 Strong C=C Stretching (Aromatic Ring)
~1050 Strong C-O Stretching (Primary Alcohol)

| ~740 | Strong | C-H | Out-of-plane Bending (Ortho-disubstituted benzene) |

Conclusion: An Integrated Characterization Summary

By combining the data from these orthogonal analytical techniques, a complete and unambiguous profile of this compound can be established. NMR spectroscopy confirms the precise atomic connectivity and structure. High-resolution mass spectrometry validates the elemental composition and molecular weight. HPLC-UV analysis confirms the purity of the sample, and FTIR spectroscopy provides rapid confirmation of the essential functional groups. This multi-faceted approach provides the highest level of scientific rigor, ensuring the quality and integrity of the compound for its intended use in research and development.

References

  • El kihel, A., Essassi, E. M., & Bauchat, P. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 325-329.

  • El kihel, A. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7481-7485.

  • El kihel, A., Essassi, E. M., & Bauchat, P. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate.

  • SpectraBase. (n.d.). (1-ethyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol - Optional[13C NMR]. Wiley Science Solutions.

  • Al-Hourani, B., Al-Ayed, A. S., Al-Zoubi, M. S., & Al-Masri, W. S. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969.

  • Ibrahim, H. S., El-Tamany, S. H., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-74.

  • Alarcón-Polo, Y., Elguero, J., Foces-Foces, C., & Claramunt, R. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1695-1704.

  • Ibrahim, H., El‐Tamany, S., & El‐Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Semantic Scholar.

  • Hida, M., Kawakami, H., & Ito, S. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 35-38.

  • El kihel, A. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research.

  • Royal Society of Chemistry. (n.d.). Supporting Information for Dalton Transactions.

  • SpectraBase. (n.d.). (1-ethyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)methanol - Optional[1H NMR]. Wiley Science Solutions.

  • Lunn, G. (2005). Chromatographic Analysis of Pharmaceuticals. Taylor & Francis.

  • Royal Society of Chemistry. (2020). Supporting Information.

  • Kumar, S. (2024). Advanced Chromatographic Techniques in Pharmaceutical Analysis. ResearchGate.

  • Fun, H.-K., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o615.

  • Pyka-Pająk, A., & Dołowy, M. (2022). Significance of Chromatographic Techniques in Pharmaceutical Analysis. Molecules, 27(3), 795.

  • Sarella, P. N. K. (2024). CHROMATOGRAPHIC TECHNIQUES FOR PHARMACEUTICAL ANALYSIS. ResearchGate.

  • Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. American-Eurasian Network for Scientific Information.

  • SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole, 1-ethyl-2-methyl- on Newcrom R1 HPLC column.

  • Al-Hourani, B., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.

  • Poojary, B., et al. (2016). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Indian Journal of Pharmaceutical Sciences, 78(2), 251-260.

  • Shingare, M., & Siddiqui, H. (2012). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Rasayan Journal of Chemistry.

  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

  • ResearchGate. (n.d.). The UV absorption spectra of (1H-benzimidazol-2-yl- methyl)phosphonate...

  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.

Sources

(1-ethyl-1H-benzimidazol-2-yl)methanol as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-ethyl-1H-benzimidazol-2-yl)methanol as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzimidazole Scaffold

The benzimidazole moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules and versatile ligands in coordination chemistry.[1][2] Its rigid structure, combined with the presence of both imine (-N=) and amine (-NH-) type nitrogen atoms, allows for diverse coordination modes. The introduction of specific substituents onto the benzimidazole core enables the fine-tuning of its steric and electronic properties, making it a powerful tool for the rational design of metal complexes with tailored functionalities.

This guide focuses on This compound , a ligand that incorporates three key features for coordination:

  • An sp²-hybridized imine nitrogen (N3) within the imidazole ring, which is a strong Lewis base.

  • An sp³-hybridized alcohol oxygen in the 2-methanol substituent, which can coordinate as a neutral donor or as a deprotonated alkoxide.

  • An N1-ethyl group, which enhances the ligand's solubility in organic solvents and provides steric influence without participating directly in coordination.

This combination of a soft nitrogen donor and a hard oxygen donor makes this compound a versatile chelating agent, capable of forming stable complexes with a wide range of transition metals. The resulting coordination compounds are of significant interest for their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents, where the metal center can enhance the biological activity of the parent ligand.[3][4]

Part 1: Synthesis of the Ligand

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The protocol below outlines a reliable and reproducible method.

Protocol 1: Synthesis of this compound

Causality and Rationale: This synthesis follows a classic Phillips-Ladenburg condensation approach. The first step involves the mono-N-alkylation of 2-methylbenzimidazole. The subsequent step would typically involve functionalization of the 2-methyl group. An alternative and more direct approach involves the condensation of N-ethyl-benzene-1,2-diamine with glycolic acid. The latter is often preferred for its efficiency.

Workflow Diagram:

G cluster_0 Step 1: Synthesis of N-ethyl-o-phenylenediamine cluster_1 Step 2: Cyclization to form the Ligand cluster_2 Work-up & Purification A o-Phenylenediamine C Base (e.g., K2CO3) in Acetonitrile A->C B Ethyl Iodide B->C D N-ethyl-o-phenylenediamine C->D Alkylation F Reflux in 4M HCl D->F E Glycolic Acid E->F G This compound F->G Condensation H Neutralization (aq. NH3) G->H I Extraction (Ethyl Acetate) H->I J Column Chromatography I->J K Pure Ligand J->K

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Step 1: Synthesis of N-ethyl-o-phenylenediamine (Intermediate)

    • To a solution of o-phenylenediamine (10.8 g, 0.1 mol) in acetonitrile (150 mL), add anhydrous potassium carbonate (13.8 g, 0.1 mol).

    • Stir the suspension vigorously at room temperature.

    • Add ethyl iodide (15.6 g, 0.1 mol) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C.

    • After the addition is complete, stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.

    • Filter the solid potassium salts and wash with acetonitrile.

    • Evaporate the solvent from the filtrate under reduced pressure to yield a dark oil containing a mixture of mono- and di-alkylated products.

    • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the mono-N-ethylated product.

  • Step 2: Synthesis of this compound

    • In a round-bottom flask, combine N-ethyl-o-phenylenediamine (6.8 g, 0.05 mol) and glycolic acid (4.2 g, 0.055 mol).

    • Add 100 mL of 4M hydrochloric acid. This acidic medium catalyzes the condensation and cyclization.

    • Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the pH is ~8-9. A precipitate will form.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the solid by recrystallization from an ethanol/water mixture or by column chromatography to yield pure this compound as a crystalline solid.

Part 2: Coordination Chemistry & Complex Synthesis

The ligand this compound, hereafter abbreviated as L , typically acts as a neutral bidentate N,O-donor. It chelates to a metal center through the imine nitrogen (N3) and the hydroxyl oxygen. The coordination behavior is highly dependent on the metal ion, the counter-anion, and the reaction conditions.

General Coordination Scheme:

Caption: General scheme for the formation of a metal complex with this compound.

Protocol 2: General Synthesis of a Metal(II) Complex

Causality and Rationale: This protocol uses a straightforward addition method. The ligand is typically dissolved in a polar solvent like methanol or ethanol to facilitate its reaction with a metal salt. Using a 2:1 ligand-to-metal molar ratio is common for forming octahedral [M(L)₂X₂] or square planar/tetrahedral [M(L)₂]X₂ type complexes, depending on the metal's coordination preference.[5]

Step-by-Step Methodology:

  • Ligand Solution: Dissolve this compound (L ) (2.0 mmol) in 15 mL of warm methanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CoCl₂·6H₂O, Cu(OAc)₂·H₂O, Zn(NO₃)₂·6H₂O) (1.0 mmol) in 10 mL of methanol.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Complex Formation: A color change and/or the formation of a precipitate is often observed immediately or upon stirring. Stir the reaction mixture for 2-4 hours at room temperature to ensure complete complexation.

  • Isolation:

    • If a precipitate forms, collect it by vacuum filtration. Wash the solid with a small amount of cold methanol and then diethyl ether to facilitate drying.

    • If no precipitate forms, reduce the volume of the solvent slowly under reduced pressure, or use a slow evaporation technique (leaving the flask open in a fume hood) to induce crystallization.

  • Drying: Dry the isolated complex in a desiccator over silica gel.

Part 3: Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity of the ligand and to elucidate the structure of its metal complexes.

TechniqueThis compound (Ligand)Metal Complex (e.g., [Co(L)₂(Cl)₂])Rationale for Change upon Coordination
FT-IR (cm⁻¹) ν(O-H): ~3300 (broad)ν(C=N): ~1625ν(O-H): ~3400 (sharper or shifted)ν(C=N): ~1605-1615Coordination of oxygen weakens the O-H bond. Coordination of the imine nitrogen (N3) weakens the C=N bond, causing a shift to lower frequency.[3][4]
¹H NMR (ppm) δ(CH₂-OH): ~4.8δ(N-CH₂-CH₃): ~4.3 (q), ~1.5 (t)δ(Aromatic): 7.2-7.8Signals are broadened or shifted significantly due to the paramagnetic Co(II) center. For diamagnetic complexes (e.g., Zn(II)), signals will be sharp but shifted downfield upon coordination.The paramagnetic field of the metal causes significant changes in the electronic environment of the ligand protons.
UV-Vis (nm) λ_max ~275, 282 (π→π* transitions)New, weak bands appear in the visible region (e.g., 500-700 nm)These new bands correspond to d-d electronic transitions of the metal center, which are forbidden for the free ligand.[5]
ESI-MS (m/z) [M+H]⁺ peak at ~191.12[M(L)₂Cl]⁺ or [M(L)₂]²⁺ peaksConfirms the formation of the complex and provides information on its stoichiometry and the species present in solution.[4]

Part 4: Applications in Drug Development and Research

The coordination of this compound to metal ions can significantly enhance its biological activity. This phenomenon is often explained by chelation theory, which suggests that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across biological membranes.

Anticancer and Antimicrobial Potential

Benzimidazole-metal complexes have demonstrated promising activity as therapeutic agents.[3][6]

  • Anticancer Activity: Many cobalt(II), copper(II), and zinc(II) complexes with N,O-donor benzimidazole ligands exhibit significant cytotoxicity against various human cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical).[3][4] The proposed mechanisms often involve:

    • DNA Intercalation/Binding: The planar benzimidazole ring can intercalate between DNA base pairs, while the metal center can coordinate to the phosphate backbone or the nucleobases, disrupting DNA replication and transcription.[6]

    • Generation of Reactive Oxygen Species (ROS): Redox-active metals like copper and cobalt can participate in Fenton-like reactions within the cell, generating ROS that induce oxidative stress and trigger apoptosis.

  • Antimicrobial Activity: The complexes are often more potent antimicrobial agents than the free ligand.[1][2] They show broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi. The increased lipophilicity upon chelation allows the complex to penetrate the microbial cell wall more effectively, where it can inhibit essential enzymes or disrupt cellular processes.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Causality and Rationale: The MTT assay is a standard colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the ligand and its metal complexes in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 1 to 100 µM).

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a standard drug like cisplatin (positive control). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration and determine the IC₅₀ value.

References

  • ResearchGate. An Overview on Biological Activity of Benzimidazole Derivatives. Available from: [Link]1]

  • Royal Society of Chemistry. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Publishing. Available from: [Link]6]

  • National Center for Biotechnology Information. Biological Activity and Molecular Structures of Bis(benzimidazole) and Trithiocyanurate Complexes. PMC - PubMed Central. Available from: [Link]2]

  • MDPI. Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. Available from: [Link]3]

  • The Royal Society. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing. Available from: [Link]4]

  • Springer. Cobalt(II) complexes based on (1-methyl-1H-benzo[d]imidazol-2-yl) methanol derivative: synthesis, crystal structure, spectroscopy, DFT calculations, and antioxidant activity. Available from: [Link]5]

  • IOSR Journals. Synthesis Characterisation and Derivatographic studies of 1-(1H - Benzimidazol-2-yl)ethanone and 1-(1H-Benzimidazol-2-yl)phenone with some bivalent metal ions. Available from: [Link]]

  • ResearchGate. Coordination Chemistry of the Chiral, Facially Coordinating Tridentate Ligand 1,2-Bis(benzimidazol-2-yl)ethanol with 3d Transition Metals. Available from: [Link]]

  • IUCr. Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. Available from: [Link]]

Sources

catalytic applications of (1-ethyl-1H-benzimidazol-2-yl)methanol metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Applications of (1-ethyl-1H-benzimidazol-2-yl)methanol Metal Complexes

Introduction: The Versatility of Benzimidazole Ligands in Homogeneous Catalysis

Benzimidazole derivatives are a cornerstone in the architecture of functional molecules, celebrated for their prevalence in bioactive natural products, pharmaceuticals, and advanced materials.[1][2] In the realm of coordination chemistry, their structural similarity to nucleotides and the presence of versatile nitrogen donor atoms make them exceptional ligands for a wide array of transition metals.[3][4] The this compound ligand, the focus of this guide, represents a sophisticated class of bidentate ligands. The ethyl group at the N1 position enhances solubility and steric profile, while the methanol group at the C2 position provides a crucial coordination site, forming stable five-membered chelate rings with metal centers.

This combination of electronic and steric properties makes its metal complexes highly effective catalysts for a variety of organic transformations. This guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth application notes and field-proven protocols for leveraging these powerful catalysts. We will explore their application in key synthetic reactions, including carbon-carbon and carbon-nitrogen cross-coupling, transfer hydrogenation, and oxidation reactions, providing not just the steps, but the scientific rationale behind them.

Synthesis and Characterization: From Ligand to Active Catalyst

The journey to a successful catalytic reaction begins with the pure ligand and a well-defined metal complex. The protocols below outline the standard synthesis and characterization procedures.

Protocol 1: Synthesis of this compound Ligand

This procedure involves the condensation of N-ethyl-o-phenylenediamine with glycolic acid. The acid provides the required two-carbon backbone, with one carbon forming the C2 of the benzimidazole ring and the other becoming the hydroxymethyl group.

Rationale: This is a classic and efficient method for constructing the 2-substituted benzimidazole core. Using an acid like glycolic acid directly incorporates the desired functional group at the 2-position, avoiding subsequent modification steps.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-ethyl-o-phenylenediamine (1 equivalent), glycolic acid (1.1 equivalents), and 4 M hydrochloric acid.

  • Reflux: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by dropwise addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure this compound ligand as a crystalline solid.

  • Characterization: Confirm the structure and purity of the ligand using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of Metal Complexes

This protocol describes a general method for coordinating the synthesized ligand with various metal salts, such as those of Palladium(II), Copper(II), Nickel(II), and Ruthenium(II).[5][6][7]

Rationale: The ligand readily coordinates with transition metal salts in a suitable solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt. Methanol or ethanol are often preferred as they can be easily removed post-reaction.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve the this compound ligand (2 equivalents for a 2:1 complex) in methanol or ethanol in a clean, dry flask.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., PdCl₂, Cu(OAc)₂, NiCl₂·6H₂O) (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring at room temperature. A color change or precipitation is often observed, indicating complex formation.

  • Reaction Time: Stir the mixture for 12-24 hours at room temperature or with gentle heating (40-50 °C) to ensure complete complexation.

  • Isolation: If a precipitate has formed, collect the complex by vacuum filtration. If the complex is soluble, remove the solvent under reduced pressure.

  • Purification: Wash the isolated solid with a non-coordinating solvent like diethyl ether or hexane to remove any unreacted starting materials and dry under vacuum.

  • Characterization: Characterize the final metal complex using FT-IR (to observe shifts in C=N and O-H bands upon coordination), UV-Vis spectroscopy, and, if possible, X-ray crystallography to confirm the structure.[6]

Application Note I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of benzimidazole ligands are highly active and versatile catalysts for forming C-C and C-N bonds, which are fundamental transformations in pharmaceutical and materials science.[1][8] The ligand stabilizes the palladium center and its electronic and steric properties can be tuned to enhance catalytic activity.[8]

A. Suzuki-Miyaura Coupling

This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. It is one of the most widely used cross-coupling reactions due to its mild conditions and tolerance of a wide range of functional groups.[9]

Causality & Mechanism: The this compound palladium complex acts as a pre-catalyst. In the presence of a base, it forms the active Pd(0) species. The catalytic cycle involves three key steps: oxidative addition of the organohalide to Pd(0), transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The benzimidazole ligand facilitates these steps by modulating the electron density and coordination sphere of the palladium atom.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd(0)L->OxAdd Pd(II)Complex R-Pd(II)-X OxAdd->Pd(II)Complex Transmetal Transmetalation (R'-B(OH)2 + Base) Pd(II)Complex->Transmetal Pd(II)R_R R-Pd(II)-R' Transmetal->Pd(II)R_R RedElim Reductive Elimination Pd(II)R_R->RedElim RedElim->Pd(0)L Product Product (R-R') RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of Aryl Bromides

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the this compound Palladium(II) complex (0.1 - 1.0 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically Toluene/Water (4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor completion by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst Loading (mol%)Aryl HalideBoronic AcidBaseTemp (°C)Yield (%)
0.54-BromoanisolePhenylboronic acidK₂CO₃90>95
1.01-Bromo-4-nitrobenzene4-Methylphenylboronic acidCs₂CO₃8092
0.22-Bromopyridine3-Thienylboronic acidK₃PO₄10094
Caption: Representative data for Suzuki-Miyaura reactions catalyzed by benzimidazole-palladium complexes.

Application Note II: Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation (TH) is a powerful technique for the reduction of carbonyls (ketones, aldehydes) and imines, using a simple organic molecule like isopropanol or formic acid as the hydrogen source instead of high-pressure H₂ gas.[10] This enhances safety and convenience. Ruthenium complexes are particularly effective for this transformation.[11]

Causality & Mechanism: The reaction proceeds via a metal-hydride intermediate. The Ru-(benzimidazole) pre-catalyst reacts with the hydrogen donor (e.g., isopropanol) in the presence of a base to form a reactive ruthenium-hydride species. This hydride is then transferred to the carbonyl substrate. The resulting ruthenium-alkoxide is then protonated by the hydrogen donor, regenerating the catalyst and releasing the alcohol product and acetone.

Transfer_Hydrogenation_Cycle cluster_1 Catalytic Cycle Ru_Pre [Ru]-Cl Pre-catalyst H_Donor H-Donor (e.g., iPrOH) + Base Ru_Pre->H_Donor Ru_H [Ru]-H (Active Hydride) Substrate_Coord Substrate Coordination (Ketone/Aldehyde) Ru_H->Substrate_Coord Hydride_Transfer Hydride Transfer Substrate_Coord->Hydride_Transfer Ru_Alkoxide [Ru]-O-CHR₂ Hydride_Transfer->Ru_Alkoxide Product Product (Alcohol) Hydride_Transfer->Product Protonolysis Protonolysis (H-Donor) Ru_Alkoxide->Protonolysis Protonolysis->Ru_Pre H_Donor->Ru_H

Caption: Catalytic cycle for Ruthenium-catalyzed transfer hydrogenation of a ketone.

Protocol 4: Transfer Hydrogenation of Acetophenone

  • Reaction Setup: In a flask, dissolve acetophenone (1.0 mmol) and the this compound Ruthenium(II) complex (0.5 - 2.0 mol%) in isopropanol (5 mL).

  • Base Addition: Add a base, such as KOH or K₂CO₃ (5-10 mol%).[10]

  • Reaction: Heat the mixture to reflux (approx. 82 °C) for 1-6 hours. Monitor the conversion of the ketone to the alcohol by GC or TLC.

  • Workup: After cooling, quench the reaction with a small amount of water. Remove the isopropanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent. The resulting 1-phenylethanol is often pure enough for most purposes, but can be further purified by chromatography if needed.

Catalyst (mol%)SubstrateH-DonorBaseTime (h)Conversion (%)
1.0AcetophenoneIsopropanolKOH1>99
2.0CyclohexanoneIsopropanolK₂CO₃298
1.54-MethoxyacetophenoneEthanolCs₂CO₃495
Caption: Representative results for transfer hydrogenation reactions.

Application Note III: Copper-Catalyzed C-N Cross-Coupling

The formation of carbon-nitrogen bonds is crucial in medicinal chemistry, as the resulting aryl amines and N-heterocycles are common motifs in pharmaceuticals.[3][12] Copper complexes, often more economical than palladium, are effective catalysts for these Ullmann-type and Chan-Lam couplings.[13]

Causality & Mechanism: The benzimidazole ligand facilitates the C-N coupling by stabilizing the Cu(I)/Cu(III) or Cu(I)/Cu(II) catalytic cycle. The general pathway involves coordination of the amine to the copper center, followed by oxidative addition of the aryl halide (or reaction with a boronic acid in Chan-Lam coupling), and finally, reductive elimination to form the C-N bond and regenerate the active copper catalyst.

CN_Coupling_Workflow cluster_workflow Experimental Workflow for C-N Coupling start Setup Schlenk Flask (Inert Atmosphere) reagents Add Aryl Halide, Amine, Base start->reagents catalyst Add Cu-(Benzimidazole) Complex reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane, Toluene) catalyst->solvent reaction Heat Reaction (90-120 °C) solvent->reaction monitor Monitor by TLC/GC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: Standard experimental workflow for a copper-catalyzed C-N cross-coupling reaction.

Protocol 5: C-N Coupling of an Imidazole with an Aryl Iodide

  • Reaction Setup: Under an inert atmosphere, charge a Schlenk tube with the aryl iodide (1.0 mmol), imidazole (1.2 mmol), K₂CO₃ (2.0 mmol), and the this compound Copper(II) complex (2-5 mol%).

  • Solvent: Add 3-5 mL of a dry, degassed solvent such as Dioxane, Toluene, or DMF.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain the N-arylated imidazole.

Conclusion and Future Outlook

Metal complexes of this compound are robust and versatile catalysts for key organic transformations. The straightforward synthesis of the ligand and its complexes, combined with their high efficacy in C-C coupling, C-N coupling, and transfer hydrogenation, makes them valuable tools for synthetic chemists. The modularity of the benzimidazole scaffold allows for future development where the electronic and steric properties can be finely tuned—for instance, by altering the N1-substituent or modifying the backbone—to achieve even greater activity, selectivity, or to catalyze new types of reactions. Future work may focus on immobilizing these complexes on solid supports for heterogeneous catalysis or developing chiral versions for asymmetric synthesis, further expanding their utility in modern chemistry.

References

  • Benzimidazolyl Palladium Complexes as Highly Active and General Bifunctional Catalysts in Sustainable Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). Available at: [Link]

  • Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. PubMed. Available at: [Link]

  • Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Inter- and Intramolecular C–N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]

  • Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Synthesis Characterisation and Derivatographic studies of 1-(1H - IOSR Journal. IOSR Journal. Available at: [Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. PubMed Central. Available at: [Link]

  • The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PubMed. Available at: [Link]

  • Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PubMed Central. Available at: [Link]

  • Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor. SciELO México. Available at: [Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing. Available at: [Link]

  • Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. PubMed. Available at: [Link]

  • Transfer hydrogenation catalysis in cells. RSC Chemical Biology (RSC Publishing). Available at: [Link]

Sources

Application Notes & Protocols: Derivatization of the Hydroxyl Group of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics.[1][2][3][4] Its versatile biological activities span from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[3][4][5] Chemical modification of lead compounds containing this moiety is a critical strategy in drug discovery to optimize pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview and robust protocols for the derivatization of the primary hydroxyl group of (1-ethyl-1H-benzimidazol-2-yl)methanol. This key functional group serves as a versatile handle for introducing a wide array of chemical diversity through esterification, etherification, and carbamate formation. These modifications are fundamental for exploring structure-activity relationships (SAR) and developing novel therapeutic candidates.[6][7][8][9][10]

Introduction and Strategic Rationale

Derivatization is a fundamental process in drug development aimed at modulating the physicochemical and biological profile of a molecule. For this compound, the primary alcohol at the C2 position is an ideal target for chemical elaboration. The N1-ethyl substituent effectively blocks reactions at this nitrogen, directing modifications towards the hydroxyl group.

Strategic Goals of Derivatization:

  • Modulation of Physicochemical Properties: Enhance or decrease lipophilicity, improve aqueous solubility, and increase metabolic stability.

  • Exploration of Structure-Activity Relationships (SAR): Systematically alter the substituent at the C2 position to probe interactions with biological targets and build comprehensive SAR models.[6][7][8]

  • Prodrug Development: Create ester or carbamate linkages that can be cleaved in vivo to release the active parent drug.

  • Introduction of New Pharmacophores: Attach other biologically active moieties to create hybrid molecules with potentially synergistic or novel mechanisms of action.

This document outlines three fundamental, high-yield protocols for transforming the hydroxyl group, providing researchers with a validated starting point for library synthesis and lead optimization.

Experimental Workflow Overview

The overall strategy involves converting the starting material, this compound, into three distinct classes of derivatives: esters, ethers, and carbamates. Each pathway utilizes a different set of reagents and conditions to achieve the desired chemical transformation.

G cluster_start Starting Material cluster_products Derivative Classes SM This compound Ester Ester Derivative SM->Ester Protocol 1: Esterification Ether Ether Derivative SM->Ether Protocol 2: Etherification Carbamate Carbamate Derivative SM->Carbamate Protocol 3: Carbamate Formation

Caption: General workflow for derivatizing the hydroxyl group.

Core Derivatization Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Esterification via Acyl Chloride

This protocol describes the formation of an ester linkage through the reaction of the alcohol with an acyl chloride. This is a robust and high-yielding nucleophilic acyl substitution reaction.[11][12][13][14][15] The base is crucial for neutralizing the hydrogen chloride byproduct.

G compound This compound product Ester Derivative compound->product reagent R-COCl (e.g., Benzoyl Chloride) reagent->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., DCM) solvent->product G compound This compound product Ether Derivative compound->product Sₙ2 Reaction step1 1. Strong Base (NaH) 2. Alkyl Halide (R-X) step1->product solvent Solvent (Anhydrous DMF) solvent->product G compound This compound product Carbamate Derivative compound->product Nucleophilic Addition reagent R-N=C=O (e.g., Phenyl Isocyanate) reagent->product solvent Solvent (e.g., Anhydrous THF) solvent->product

Sources

use of (1-ethyl-1H-benzimidazol-2-yl)methanol in material science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the material science applications of (1-ethyl-1H-benzimidazol-2-yl)methanol and its derivatives, designed for researchers, scientists, and professionals in drug development.

Introduction: The Benzimidazole Scaffold in Material Science

Benzimidazole and its derivatives are a class of heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole. This structure is isosteric to naturally occurring nucleotides, which allows for facile interaction with biological macromolecules.[1] While their diverse therapeutic applications are well-documented, the unique electronic properties and structural versatility of the benzimidazole core have also made it a privileged scaffold in the field of material science.[2][3]

This compound is a specific derivative featuring an ethyl group at the N-1 position and a methanol group at the C-2 position. While this particular compound is not extensively documented in material science literature, its functional groups suggest significant potential. The ethyl group can enhance solubility in organic media and influence molecular packing, while the hydroxyl group of the methanol moiety provides a reactive site for polymerization and surface functionalization.

This guide will explore the established applications of benzimidazole derivatives in material science and provide detailed protocols for evaluating compounds such as this compound in these contexts.

Application I: Corrosion Inhibition

Benzimidazole derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[4] Their efficacy stems from the presence of heteroatoms (nitrogen), which act as adsorption centers, and the aromatic ring, which provides a larger surface area for coverage.

Mechanism of Action

The inhibition mechanism involves the adsorption of the benzimidazole molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[5] This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Coordinate bonding between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal.[5]

Benzimidazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4]

Potential Role of this compound

The structure of this compound makes it a promising candidate for corrosion inhibition. The two nitrogen atoms in the imidazole ring can serve as active centers for adsorption onto a metal surface. The ethyl group can enhance its solubility in the corrosive medium and may also contribute to a more compact protective layer. Furthermore, the methanol group could potentially participate in forming a more resilient polymeric film on the metal surface under certain conditions.

Protocol for Evaluation of Corrosion Inhibition

This protocol outlines the steps to assess the corrosion inhibition efficiency of this compound on mild steel in a 1M HCl solution.

Materials and Equipment:

  • Mild steel coupons

  • This compound

  • Hydrochloric acid (HCl)

  • Acetone, ethanol

  • Potentiodynamic polarization setup (potentiostat)

  • Electrochemical impedance spectroscopy (EIS) setup

  • Scanning Electron Microscope (SEM)

Experimental Workflow:

G A Dissolve this compound in DMAc B Add Terephthaloyl Chloride A->B C Polymerization Reaction B->C D Precipitate and Purify Polymer C->D

General workflow for polyester synthesis.

Step-by-Step Procedure:

  • Monomer Dissolution:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMAc.

    • Add pyridine as an acid scavenger.

  • Polymerization:

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a large volume of methanol to precipitate the polyester.

    • Filter the polymer and wash it thoroughly with methanol and water to remove unreacted monomers and salts.

    • Dry the polymer in a vacuum oven.

  • Characterization:

    • Characterize the synthesized polymer using techniques such as FTIR and NMR spectroscopy to confirm its structure.

    • Determine its thermal properties (e.g., glass transition temperature, thermal decomposition temperature) using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Application III: Smart and Functional Coatings

Benzimidazole derivatives can be incorporated into coatings to provide "smart" functionalities, such as self-healing corrosion protection. [6]This is often achieved by loading the benzimidazole inhibitor into nanocontainers, which are then dispersed in the coating matrix. [6][7]

Mechanism of Self-Healing Coatings

When the coating is damaged, the nanocontainers rupture and release the encapsulated benzimidazole, which then migrates to the damaged area and forms a protective layer on the metal substrate, thus "healing" the coating. [6]

Potential Role of this compound

This compound can be encapsulated into nanocontainers like halloysite nanotubes and dispersed in an epoxy or other polymer matrix to create a smart coating. Its relatively small molecular size and potential for hydrogen bonding via the methanol group could facilitate its release and interaction with the metal surface.

Application IV: Optical and Electronic Materials

The conjugated π-system of the benzimidazole ring gives rise to interesting photophysical properties, including fluorescence. [2][8]These properties can be tuned by modifying the substituents on the benzimidazole core, leading to applications in:

  • Optoelectronics: As components of organic light-emitting diodes (OLEDs).

  • Chemosensors: For the detection of specific ions or molecules. [2]* Organic Luminophores: As fluorescent dyes. [2]

Photophysical Properties of Benzimidazole Derivatives

Many benzimidazole derivatives exhibit a large Stokes shift, which is the difference between the absorption and emission maxima. [8]Some also display aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state. [8]

Potential Role of this compound

The photophysical properties of this compound would need to be experimentally determined. The ethyl and methanol groups will influence its electronic structure and, consequently, its absorption and emission characteristics. The methanol group could also be used to covalently attach the molecule to other structures, for example, in the development of fluorescent sensors.

Conclusion

While direct, extensive research on the material science applications of this compound is currently limited, the established versatility of the benzimidazole scaffold strongly suggests its potential in corrosion inhibition, advanced polymers, smart coatings, and optical materials. The protocols and insights provided in this guide offer a framework for researchers to explore and unlock the potential of this and similar benzimidazole derivatives in creating next-generation materials.

References

  • Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. PMC - NIH. Available at: [Link]

  • Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution. ScienceDirect. Available at: [Link]

  • Synthesizing Multifunctional Benzimidazole-Based Self-Immolative Polymers. Scholarship at UWindsor. Available at: [Link]

  • Synthesis and Properties of Polymers Containing 2 H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions. PubMed. Available at: [Link]

  • Recent advances in the use of benzimidazoles as corrosion inhibitors. PubMed. Available at: [Link]

  • Benzimidazole Derivative and its Mixture as Novel Corrosion Inhibitors for Carbon Steel in High-Pressure Supercritical CO2 Environment. OnePetro. Available at: [Link]

  • Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. ACS Publications. Available at: [Link]

  • Synthesis and Properties of Polymers Containing 2H-Benzimidazol-2-one Moieties: Polymerization via N–C Coupling Reactions. ACS Publications. Available at: [Link]

  • Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. ScienceDirect. Available at: [Link]

  • Crosslinked benzimidazole-linked polymer membranes for dehydration of organics. ResearchGate. Available at: [Link]

  • Benzimidazole-loaded halloysite nanotube as a smart coating application. ResearchGate. Available at: [Link]

  • N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. RSC Publishing. Available at: [Link]

  • Benzimidazole-loaded Halloysite Nanotube as a Smart Coating Application. Taiwan Association of Engineering and Technology Innovation. Available at: [Link]

  • Polycyclic Benzimidazole: Synthesis and Photophysical Properties. ResearchGate. Available at: [Link]

  • Synthesis of [5-[(Ethylsulfinyl)methyl]-1H-benzimidazol-2-yl]carbamic acid, methyl ester. Molbase. Available at: [Link]

  • Photophysical processes of some benzimidazole derivatives. PubMed. Available at: [Link]

  • DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives. PubMed. Available at: [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC - NIH. Available at: [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. ScienceDirect. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]

  • Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine: Recent Advances on Medicinal Applications of Benzimidazole. ResearchGate. Available at: [Link]

  • Novel benzimidazole derivative, process for the preparation thereof and pharmaceutical composition. European Patent Office. Available at: [Link]

  • Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine. PubMed. Available at: [Link]

  • (1H-Benzimidazol-1-yl)methanol. PMC - NIH. Available at: [Link]

  • (1-allyl-1H-benzimidazol-2-yl)methanol. MySkinRecipes. Available at: [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Available at: [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of (1-ethyl-1H-benzimidazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds

The benzimidazole core, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4] Benzimidazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anthelmintics (e.g., albendazole, mebendazole), proton pump inhibitors (e.g., omeprazole), and antihistamines.[5][6]

In recent years, there has been a surge of interest in the development of novel benzimidazole derivatives as potential anticancer and antimicrobial agents.[5][7][8] The versatility of the benzimidazole ring system allows for structural modifications at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties.[6][8] This has led to the synthesis of a vast library of derivatives with promising in vitro and in vivo efficacy.

This guide focuses on the in vitro evaluation of a specific class of these compounds: (1-ethyl-1H-benzimidazol-2-yl)methanol derivatives. We will provide a detailed overview of the key assays and protocols necessary to characterize their potential as therapeutic agents, with a focus on their anticancer and antimicrobial properties. As a senior application scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the rationale behind these experimental choices, ensuring a robust and reliable evaluation.

Part 1: In Vitro Anticancer Evaluation

The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells, such as cell division, DNA replication, and signal transduction.[1] Many derivatives have been shown to induce cell cycle arrest and apoptosis (programmed cell death).[7][9] Therefore, a primary assessment of novel this compound derivatives should focus on their cytotoxic and apoptotic effects on cancer cell lines.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT, primarily by mitochondrial dehydrogenases, into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Causality Behind Experimental Choice: The MTT assay is a robust, sensitive, and high-throughput method for initial screening of the cytotoxic potential of a large number of compounds. It provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death.

Experimental Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate at a predetermined density. B 2. Compound Treatment Treat cells with various concentrations of the benzimidazole derivative. A->B C 3. Incubation Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Formazan Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Absorbance Measurement Measure the absorbance at a specific wavelength (typically 570 nm). E->F G 7. Data Analysis Calculate cell viability and determine the IC50 value. F->G Apoptosis_Detection cluster_0 Cellular States cluster_1 Staining Viable Viable Cell (Annexin V-, PI-) Early Early Apoptotic (Annexin V+, PI-) Viable->Early Apoptotic Stimulus Late Late Apoptotic/Necrotic (Annexin V+, PI+) Early->Late AnnexinV Annexin V Staining Early->AnnexinV PS Exposure Necrotic Necrotic Cell (Annexin V-, PI+) Late->Necrotic Late->AnnexinV PS Exposure PI Propidium Iodide Staining Late->PI Membrane Permeabilization Necrotic->PI Membrane Permeabilization

Caption: Distinguishing cellular states based on Annexin V and PI staining.

Detailed Protocol for Annexin V/PI Staining:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with the this compound derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

Data Presentation: Example Apoptosis Data

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control95.22.12.7
Derivative A (IC₅₀)45.835.618.6
Staurosporine10.560.229.3

Part 2: In Vitro Antimicrobial Evaluation

Benzimidazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. [2][8][12]The evaluation of the antimicrobial properties of this compound derivatives is crucial for determining their potential as anti-infective drugs.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [13][14]The broth microdilution method is a widely used technique for determining the MIC of a compound. [14][15] Causality Behind Experimental Choice: The MIC value is a quantitative measure of the potency of an antimicrobial agent against a specific microorganism. It is a critical parameter for assessing the potential efficacy of a new antimicrobial compound and for comparing its activity with that of existing drugs.

Experimental Workflow for MIC Determination

MIC_Workflow A 1. Compound Dilution Prepare serial dilutions of the benzimidazole derivative in a 96-well plate. B 2. Inoculum Preparation Prepare a standardized suspension of the test microorganism. A->B C 3. Inoculation Add the microbial suspension to each well of the plate. B->C D 4. Incubation Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). C->D E 5. Visual Inspection Determine the lowest concentration with no visible growth (turbidity). D->E F 6. MIC Determination The MIC is the concentration in the first clear well. E->F

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution MIC Assay:

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation:

    • Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. [16]

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the 96-well plate containing the serially diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Example MIC Values

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusDerivative A8
Escherichia coliDerivative A16
Candida albicansDerivative A4
S. aureusCiprofloxacin1
C. albicansFluconazole2

Conclusion and Future Directions

The in vitro evaluation protocols detailed in this guide provide a robust framework for the initial characterization of this compound derivatives as potential therapeutic agents. The MTT assay offers a reliable method for assessing cytotoxicity against cancer cell lines, while the Annexin V/PI staining assay provides valuable insights into the mechanism of cell death. The broth microdilution method for MIC determination is a standard and effective way to quantify the antimicrobial activity of these compounds.

Positive results from these initial in vitro studies would warrant further investigation, including:

  • Mechanism of Action Studies: Exploring the specific molecular targets of the compounds, such as their effects on tubulin polymerization, DNA topoisomerases, or specific enzymes. [1][7]* In Vivo Efficacy Studies: Evaluating the therapeutic potential of the most promising derivatives in animal models of cancer and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related derivatives to identify the key structural features responsible for their biological activity, which can guide the design of more potent and selective compounds. [8] By following a systematic and well-validated approach to in vitro evaluation, researchers can effectively identify and advance promising this compound derivatives towards further preclinical and clinical development.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Broad mechanisms of action of benzimidazoles as anticancer agents.... - ResearchGate. Available at: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Available at: [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - MDPI. Available at: [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives - MDPI. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Full article: Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Available at: [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed. Available at: [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC - NIH. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]

  • Apoptosis Assay | iQ Biosciences. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. Available at: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. Available at: [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]

  • Synthesis and biological activity of new benzimidazoles. Available at: [Link]

  • Potential Anticancer Agents From Benzimidazole Derivatives - Natural Volatiles and Essential Oils. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. Available at: [Link]

Sources

In Vivo Evaluation of (1-ethyl-1H-benzimidazol-2-yl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo evaluation of compounds derived from (1-ethyl-1H-benzimidazol-2-yl)methanol. This class of benzimidazole derivatives has garnered significant interest for its diverse pharmacological potential. These application notes and protocols are designed to offer both foundational knowledge and practical, step-by-step guidance for researchers investigating the therapeutic promise of these compounds in preclinical animal models.

I. Introduction: The Therapeutic Potential of Benzimidazole Derivatives

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Derivatives of benzimidazole are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and anticoagulant effects.[1][2][3] The introduction of an ethyl group at the N-1 position and a methanol-derived substituent at the C-2 position can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making them attractive candidates for drug discovery and development.[4][5]

This document will focus on the practical aspects of evaluating these specific derivatives in vivo, with a primary emphasis on their potential anti-inflammatory, analgesic, and anticancer applications. The protocols provided are based on established methodologies for evaluating benzimidazole derivatives and can be adapted for specific compounds within this class.

II. Pharmacokinetic Considerations for In Vivo Studies

Before embarking on efficacy studies, a preliminary understanding of the pharmacokinetic profile of the test compound is crucial for designing meaningful experiments. Benzimidazole derivatives can exhibit variable absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Pharmacokinetic Parameters:

  • Bioavailability: Many benzimidazole derivatives have low oral bioavailability, ranging from 2% to 60%.[4] This is often due to first-pass metabolism in the liver.[4]

  • Metabolism: The liver is the primary site of metabolism for benzimidazole derivatives, where they can be converted into both active and inactive metabolites.[4]

  • Distribution: These compounds may bind to plasma proteins and blood cell components, affecting their distribution in the body.[4]

  • Linearity: The pharmacokinetic profile of benzimidazoles is often linear at low doses, but this linearity may be lost at higher doses.[4]

Application Note: It is highly recommended to perform a pilot pharmacokinetic study to determine the optimal dose, route of administration, and dosing frequency for your specific this compound derivative. This will ensure that the compound reaches the target tissue at a concentration sufficient to elicit a therapeutic effect.

III. In Vivo Anti-inflammatory and Analgesic Studies

Derivatives of benzimidazole have shown significant promise as anti-inflammatory and analgesic agents, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenases (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[3][6]

A. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a widely used and reliable model for evaluating acute inflammation.

Protocol:

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Compound (various doses, e.g., 25, 50, 100 mg/kg, p.o.)

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

B. Acetic Acid-Induced Writhing in Mice (Analgesic)

This model is used to screen for peripheral analgesic activity.

Protocol:

  • Animal Model: Swiss albino mice (20-25 g) are commonly used.

  • Grouping: Similar to the anti-inflammatory model, divide the animals into vehicle control, positive control (e.g., Aspirin, 100 mg/kg, p.o.), and test compound groups.

  • Compound Administration: Administer the respective treatments orally 30 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% v/v acetic acid solution intraperitoneally (i.p.) at a dose of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

C. Hot Plate Test in Mice (Analgesic)

This model assesses central analgesic activity.

Protocol:

  • Animal Model: Swiss albino mice (20-25 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement: Before drug administration, place each mouse on the hot plate and record the reaction time (licking of the paws or jumping). A cut-off time of 15-20 seconds is typically used to prevent tissue damage.

  • Grouping and Administration: Group the animals and administer the vehicle, positive control (e.g., Morphine, 5 mg/kg, i.p.), or test compound.

  • Post-treatment Measurement: Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.

IV. In Vivo Anticancer Studies

Benzimidazole derivatives have been investigated for their anticancer properties, which are often attributed to their ability to inhibit tubulin polymerization, induce apoptosis, and modulate key signaling pathways involved in cancer cell proliferation and survival.[7][8]

A. Xenograft Tumor Models

This is the most common in vivo model for evaluating the efficacy of anticancer compounds.

Protocol:

  • Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under appropriate conditions.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL of sterile saline or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Grouping and Treatment: Once tumors reach the desired size, randomize the mice into control and treatment groups. Administer the vehicle or test compound via the determined route and schedule.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowable size. At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups.

V. Data Presentation

For clarity and ease of comparison, all quantitative data from in vivo studies should be summarized in well-structured tables.

Table 1: Example of Data Presentation for Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Positive Control100.42 ± 0.0350.6
Test Compound A250.68 ± 0.0420.0
Test Compound A500.55 ± 0.0335.3
Test Compound A1000.45 ± 0.02*47.1

*p < 0.05 compared to Vehicle Control

Table 2: Example of Data Presentation for Anticancer Efficacy in a Xenograft Model

Treatment GroupDose & ScheduleMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-155 ± 121250 ± 110-
Test Compound B50 mg/kg, q.d.160 ± 15650 ± 85*48.0

*p < 0.05 compared to Vehicle Control

VI. Visualization of Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

A. Postulated Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of some benzimidazole derivatives are mediated through the inhibition of the arachidonic acid cascade.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes mPGES_1 mPGES-1 COX_Enzymes->mPGES_1 Prostaglandins Prostaglandins (PGE2) mPGES_1->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Benzimidazole This compound Derivatives Benzimidazole->COX_Enzymes Inhibition Benzimidazole->mPGES_1 Inhibition

Caption: Postulated anti-inflammatory mechanism of action.

B. Experimental Workflow for In Vivo Anticancer Study

A clear workflow diagram helps in visualizing the entire experimental process.

G cluster_0 Pre-study cluster_1 Study Execution cluster_2 Endpoint Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization & Grouping Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Continued Monitoring (Tumor size, Body weight) Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Tumor Excision & Weighing Euthanasia->Tumor_Excision Data_Analysis Data Analysis Tumor_Excision->Data_Analysis

Caption: Xenograft model experimental workflow.

VII. Conclusion

The in vivo evaluation of this compound derivatives requires a systematic and well-designed experimental approach. By carefully considering the pharmacokinetic properties of the compounds and employing standardized and validated in vivo models, researchers can effectively assess their therapeutic potential. The protocols and application notes provided in this guide serve as a valuable resource for advancing the preclinical development of this promising class of compounds.

VIII. References

  • El-Nezhawy, A., et al. (2013). Synthesis and anti-inflammatory activity of compounds with a few pyrid-2-yl moieties substituted and polyhydroxy sugar conjugated to the N-benzimidazole moiety. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.

  • Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E 2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. ACS Publications. [Link]

  • Toja, E., et al. (1984). Anti-inflammatory activity of fused imidazole derivatives. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.

  • Spasov, A.A., et al. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258.

  • Mohammed, I., et al. (2013). Synthesis and anti-inflammatory activity of 1,2,4-triazolobenzimidazol -3-yl acetohydrazide derivatives. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). SpringerLink. [Link]

  • Analgesic activity of benzimidazole derivatives on mice by using tail-flick method. ResearchGate. [Link]

  • In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives. PubMed. [Link]

  • In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Adichunchanagiri University. [Link]

  • [Pharmacokinetics of benzimidazole derivatives]. PubMed. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some New 2,5-Substituted 1-Ethyl-1H-benzoimidazole Fluorinated Derivatives as Direct Thrombin Inhibitors. PubMed. [Link]

  • Guidelines on Anesthesia and Analgesia in Mice. Animal Care & Use Program. [Link]

  • Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. RSC Publishing. [Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PMC - PubMed Central. [Link]

  • Synthesis And Biological Evaluation Of Benzimidazole Derivatives. IOSR Journal. [Link]

  • 1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity. PubMed. [Link]

  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity. NIH. [Link]

  • Comparative experimental pharmacokinetics of benzimidazole derivatives. PubMed. [Link]

  • Fenbendazole Exhibits Differential Anticancer Effects In Vitro and In Vivo in Models of Mouse Lymphoma. PubMed. [Link]

  • Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PMC - PubMed Central. [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Publishing. [Link]

Sources

Application Note: Strategies for the Formulation of (1-ethyl-1H-benzimidazol-2-yl)methanol for Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Formulation Imperative

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects[1][2][3]. (1-ethyl-1H-benzimidazol-2-yl)methanol is a member of this important class. However, the promising biological activity of such compounds can only be accurately assessed if they are properly delivered to the biological target in a soluble, stable, and active state. It is estimated that over 70% of new chemical entities in drug development pipelines are poorly soluble in water, making formulation science a cornerstone of successful preclinical research[4].

Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is the essential first step in designing a successful formulation strategy. The benzimidazole core is weakly basic, and the addition of an ethyl group to the imidazole nitrogen increases the molecule's lipophilicity compared to the unsubstituted parent compound[5].

PropertyValue (Estimated)Source / Rationale
Chemical Structure Chemical structure of this compoundN/A
Molecular Formula C₁₀H₁₂N₂ODerived from structure
Molecular Weight 176.22 g/mol Calculated from formula
Predicted XLogP3 ~1.5 - 2.5Increased lipophilicity from the ethyl group compared to related structures like (1H-benzimidazol-2-yl)ethanol (XLogP3 = 1.3)[6]. Similar ethylated benzimidazoles show LogP values in this range[7]. A value >1 suggests poor aqueous solubility.
Predicted pKa (Basic) ~4.5 - 5.5The benzimidazole ring system contains a basic nitrogen. This value is typical for this scaffold and indicates that solubility can be increased by lowering the pH[8].
General Solubility Practically insoluble in water. Soluble in organic solvents like DMSO and methanol[5][9][10].Based on the properties of the benzimidazole core and increased lipophilicity[5].

Formulation Strategies: A Decision-Making Workflow

The selection of a formulation strategy should be a stepwise process, starting with the simplest methods and progressing to more complex solutions only as needed. The primary goal is to achieve the desired concentration in a vehicle that is non-toxic and does not interfere with the biological assay.

G start Start: Compound Powder sol_test Determine Target Concentration & Test Solubility in Assay Buffer start->sol_test is_soluble Is Compound Soluble & Stable? sol_test->is_soluble use_buffer Protocol Complete: Use Simple Aqueous Buffer is_soluble->use_buffer Yes cosolvent Strategy 1: Co-Solvent (e.g., DMSO, Ethanol) is_soluble->cosolvent No check_tolerance Is Final Solvent % Tolerated by the Assay System? cosolvent->check_tolerance use_cosolvent Protocol Complete: Use Co-Solvent System (See Protocol 3.2) check_tolerance->use_cosolvent Yes advanced Strategy 2: Advanced Methods check_tolerance->advanced No cyclodextrin Cyclodextrin Encapsulation (See Protocol 3.3) advanced->cyclodextrin surfactant Surfactant/Micellar Formulation (See Protocol 4.1) advanced->surfactant

Caption: Formulation strategy selection workflow.

Protocols for In Vitro Assay Formulation

For in vitro studies (e.g., cell-based assays, enzyme kinetics), the primary goal is to create a homogenous solution in the final assay medium while keeping the concentration of any organic solvents below cytotoxic levels.

Protocol 4.1: Preparation of High-Concentration Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent capable of dissolving a vast range of hydrophobic compounds[11]. Preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO is the standard first step, as it provides a stable, concentrated source for subsequent dilutions.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (e.g., cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh the required mass of the compound into a sterile vial.

  • Add the calculated volume of 100% DMSO to achieve the desired molarity.

  • Vortex vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes until the solution is clear.

  • Visually inspect for any undissolved particulate matter. If the compound does not fully dissolve, a lower stock concentration may be necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation and freeze-thaw cycles.

Protocol 4.2: Formulation for Aqueous Assay Buffers (Co-solvent Method)

Rationale: Direct dilution of a DMSO stock into an aqueous buffer often causes the compound to precipitate. This protocol uses a serial dilution approach to gradually introduce the compound to the aqueous environment, minimizing this risk. The final concentration of DMSO should ideally be kept below 0.5% to avoid solvent-induced artifacts in most biological assays[8].

Materials:

  • DMSO stock solution (from Protocol 4.1)

  • Sterile final assay buffer (e.g., PBS, DMEM, Tris-HCl)

Procedure:

  • Thaw an aliquot of the DMSO stock solution and bring it to room temperature.

  • Perform an intermediate dilution step. For a final assay concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), do not add the stock directly.

  • Instead, first dilute the 10 mM stock 1:10 or 1:20 in pure assay buffer while vortexing to create a 1 mM or 500 µM intermediate stock. This solution may appear slightly hazy but should not have visible precipitate.

  • Immediately add the required volume of this intermediate stock to the final volume of assay buffer to achieve the target concentration (e.g., 10 µM).

  • Vortex the final solution thoroughly. The final solution should be clear. If turbidity or precipitation occurs, a lower final concentration or an alternative formulation strategy is required.

  • Crucially, prepare a vehicle control containing the same final concentration of DMSO as the test samples.

Protocol 4.3: Advanced Solubilization using Cyclodextrins

Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that has significantly improved aqueous solubility[8]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer

  • Orbital shaker or rotator

Procedure (Phase Solubility Study to Find Optimal Concentration):

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 20, 40% w/v) in your assay buffer.

  • Add an excess amount of the compound powder to each CD solution in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.

  • After equilibration, filter the supernatant from each vial through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in each filtered sample using a suitable analytical method (e.g., HPLC-UV or spectrophotometry).

  • Plot the compound concentration (Y-axis) against the HP-β-CD concentration (X-axis). The linear portion of the graph indicates the range where solubility is effectively enhanced. Select a CD concentration from this range to prepare your final formulation.

Protocols for In Vivo Study Formulation

For in vivo studies, the formulation must be sterile, biocompatible, and capable of maintaining the compound in a soluble or finely suspended state upon administration.

Protocol 5.1: Standard Vehicle for Oral (PO) or Intraperitoneal (IP) Administration

Rationale: This multi-component vehicle is a widely accepted starting point for delivering poorly soluble compounds in preclinical animal models[12]. Each component serves a specific purpose: DMSO to initially dissolve the compound, PEG 300 as a water-miscible co-solvent to maintain solubility, Tween 80 as a non-ionic surfactant to prevent precipitation and improve stability, and saline as the isotonic carrier[11][12].

Materials:

  • This compound powder

  • DMSO, injectable grade

  • Polyethylene Glycol 300 (PEG300), injectable grade

  • Polysorbate 80 (Tween 80), injectable grade

  • Sterile 0.9% Saline

  • Sterile vials and syringes

A Common Starting Formulation (adjust as needed):

  • 5-10% DMSO

  • 30-40% PEG300

  • 5% Tween 80

  • 45-60% Saline (to make up 100%)

Procedure:

  • In a sterile vial, add the pre-weighed compound powder.

  • Add the required volume of DMSO and vortex/sonicate until the compound is fully dissolved. This forms the initial concentrate.

  • Add the PEG300 to the solution and vortex thoroughly until homogenous.

  • Add the Tween 80 and vortex thoroughly. The solution may become more viscous.

  • Slowly add the sterile saline to the mixture in a stepwise manner, vortexing between additions, until the final volume is reached. Adding the aqueous phase too quickly can cause precipitation.

  • The final formulation should be a clear, homogenous solution. If it is a stable, milky emulsion, this may also be acceptable, but clarity is preferred.

  • Prepare a vehicle-only control following the exact same procedure and component ratios, but without adding the compound. This is administered to the control group of animals.

Formulation Verification and Stability

Rationale: "You can't test what you don't have in solution." It is critical to verify that the prepared formulation contains the correct concentration of the compound and that it remains stable for the duration of the experiment.

Verification:

  • Concentration Analysis: Immediately after preparation, an aliquot of the final formulation should be analyzed by a validated method like High-Performance Liquid Chromatography with UV detection (HPLC-UV) to confirm the actual concentration.

  • Visual Inspection: Always visually inspect the solution for any signs of precipitation or phase separation before each use.

Stability Assessment:

  • A short-term stability study should be performed under the intended storage and use conditions (e.g., room temperature, 4°C).

  • Analyze the formulation by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to check for any decrease in concentration, which would indicate precipitation or chemical degradation.

Critical Considerations for Biological Assays & Experimental Workflow

The formulation is part of the experiment. Its potential to influence the results must be accounted for with rigorous controls.

G cluster_prep 1. Formulation Preparation cluster_treat 2. Treatment cluster_analysis 3. Analysis stock Prepare High-Conc. Stock in DMSO (Protocol 4.1) dilute_test Dilute Stock to Final Conc. in Vehicle/Buffer stock->dilute_test vehicle Prepare Vehicle-Only Mixture (e.g., Protocol 5.1) dilute_control Prepare Final Vehicle Control vehicle->dilute_control treat_test Administer to Test Group dilute_test->treat_test treat_control Administer to Control Group dilute_control->treat_control assay Perform Biological Assay (e.g., Cell Viability, PK study) treat_test->assay treat_control->assay data Collect Data assay->data compare Statistical Comparison: Test Group vs. Vehicle Control Group data->compare result Conclusion on Compound Effect compare->result

Caption: A self-validating experimental workflow.

  • Vehicle Controls are Non-Negotiable: Every experiment must include a group that receives the vehicle formulation without the active compound. The biological response of the test group must be compared against the vehicle control group, not an untreated or saline-only group. This is the only way to definitively attribute the observed effects to the compound itself, rather than the solvents or excipients[8][12].

  • Solvent Toxicity: Be aware of the tolerance limits of your specific biological system. While 0.5% DMSO is a common upper limit for cell culture, some primary cells or sensitive assays may require even lower concentrations[8].

  • pH Effects: If using pH modification to aid solubility, ensure the final pH of the assay medium is not altered to a degree that would independently affect the biological outcome.

Conclusion

The successful formulation of this compound and other poorly soluble benzimidazole derivatives is a critical determinant of data quality in preclinical research. By systematically evaluating solubility and employing a tiered approach from simple co-solvents to more advanced excipients like cyclodextrins, researchers can develop robust and reproducible protocols. The principles and methods detailed in this guide—particularly the emphasis on rigorous vehicle controls and formulation verification—are designed to foster scientific integrity and accelerate the journey of promising compounds from the bench to meaningful biological discovery.

References

  • Iqbal, J., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]

  • Obaid, R. J. (2023). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Ain Shams Engineering Journal. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Obaid, R. J. (2025). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society. [Link]

  • Zeb, A., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PubMed Central. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 729391, 1-(1H-Benzimidazol-2-yl)ethanol, (S)-. PubChem. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

  • Semkova, S., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

  • National Center for Biotechnology Information. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 887, Methanol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5798, Benzimidazole. PubChem. [Link]

  • Ali, A., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed Central. [Link]

  • El-Faham, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. [Link]

  • Perveen, F., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22926713, (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes to this valuable benzimidazole intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles to help you maximize yield and purity.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached from two primary strategic directions, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, scalability requirements, and the specific impurities one wishes to avoid.

  • Route A: Ring Formation Strategy. This "bottom-up" approach involves first preparing the N-ethylated diamine precursor, followed by condensation with a two-carbon building block that installs the C2-substituent and forms the imidazole ring. The most common variant is a modification of the Phillips-Ladenburg reaction.[1][2]

  • Route B: C2-Functionalization Strategy. This "post-modification" approach begins with a pre-formed 1-ethyl-1H-benzimidazole core, which is then functionalized at the C2 position. This typically involves metallation (e.g., lithiation) followed by quenching with an electrophile like formaldehyde.[3][4]

Synthetic Strategies Workflow

Synthetic_Strategies cluster_A Route A: Ring Formation cluster_B Route B: C2-Functionalization A_start o-Phenylenediamine A_int1 N-Ethyl- o-phenylenediamine A_start->A_int1 N-Ethylation A_end (1-ethyl-1H-benzimidazol- 2-yl)methanol A_int1->A_end A_reagent + Glycolic Acid A_reagent->A_end B_start 1-ethyl-1H-benzimidazole B_int1 C2-Lithiated Intermediate B_start->B_int1 Lithiation B_end (1-ethyl-1H-benzimidazol- 2-yl)methanol B_int1->B_end B_reagent + Formaldehyde B_reagent->B_end

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Issue Category: Low or No Yield

Q1: My reaction has not progressed. TLC analysis shows only starting materials. What are the likely causes?

A1: This is a common issue that typically points to problems with reaction conditions or reagent quality.

  • Causality: Benzimidazole synthesis, whether through condensation or C-H functionalization, has specific activation energy requirements. Sub-optimal temperatures, incorrect solvent polarity, or inactive catalysts can prevent the reaction from initiating.[1]

  • Troubleshooting Steps:

    • Verify Temperature: For the Phillips-Ladenburg condensation (Route A), high temperatures (often >100 °C) are typically required to drive off water and facilitate cyclization.[1] For C2-lithiation (Route B), the initial deprotonation must be performed at very low temperatures (e.g., -78 °C) to prevent side reactions, but subsequent steps may require warming.[5]

    • Check Reagent Purity: o-Phenylenediamines are notoriously susceptible to air oxidation, which can generate colored, unreactive impurities.[6] Use freshly purified diamine or consider performing the reaction under an inert atmosphere (Nitrogen or Argon). For Route B, ensure your organolithium reagent (e.g., n-BuLi) has been recently titrated, as its concentration degrades over time.

    • Solvent Choice: The solvent plays a critical role. For condensation reactions, polar aprotic solvents like DMF can be effective.[7] For lithiation, anhydrous ethereal solvents like THF or diethyl ether are mandatory to prevent quenching of the organometallic intermediates.[5]

    • Catalyst Activity: If using an acid catalyst for Route A (e.g., polyphosphoric acid, HCl), ensure it is not hydrated or spent. For modern variations using metal catalysts, ensure the catalyst has not been poisoned.[8][9]

Q2: My TLC plate shows a smear of spots, and the isolated yield of the desired product is very low. What kind of side reactions could be occurring?

A2: A complex product mixture indicates a lack of selectivity or the occurrence of degradation pathways.

  • Causality: The functional groups present in the reactants and products are susceptible to various side reactions under the chosen conditions.

  • Potential Side Reactions & Solutions:

    • Over-oxidation: The benzimidazole ring or the starting diamine can be oxidized, especially at high temperatures in the presence of air, leading to colored byproducts like benzimidazole N-oxides.[6] Solution: Run the reaction under an inert nitrogen or argon atmosphere.

    • Dimerization/Polymerization: Under harsh acidic or thermal conditions, intermolecular reactions can occur. For instance, the benzyl alcohol moiety can undergo self-condensation to form ether byproducts.[10] Solution: Optimize the reaction temperature and time; avoid excessively harsh conditions. Monitor the reaction closely and stop it once the starting material is consumed.

    • Incorrect N-Alkylation: If you are preparing your 1-ethyl-1H-benzimidazole starting material for Route B, direct alkylation of benzimidazole can lead to a mixture of 1-ethyl and 1,3-diethyl (ionic) products. Solution: Use a base like NaH in an anhydrous solvent like DMF to first deprotonate the benzimidazole, followed by the addition of the ethylating agent (e.g., ethyl iodide). This promotes clean mono-alkylation.

Issue Category: Product Purity

Q3: My final product is a dark brown or black solid. What causes this discoloration and how can I remove it?

A3: Dark coloration is almost always due to oxidative impurities.

  • Causality: As mentioned, o-phenylenediamines are highly sensitive to air oxidation, forming intensely colored polymeric species. These impurities can carry through the synthesis.

  • Troubleshooting Steps:

    • Prevention: Use high-purity, colorless o-phenylenediamine. If your starting material is discolored, consider recrystallizing it or purifying it by column chromatography before use. Running the reaction under an inert atmosphere is also highly recommended.[6]

    • Purification:

      • Activated Carbon: During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution can effectively adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing the solution to cool and crystallize.

      • Column Chromatography: This is a very effective method for removing polar, colored impurities. A silica gel column using a gradient elution of ethyl acetate in hexanes or methanol in dichloromethane is typically effective for benzimidazole derivatives.[11]

Q4: I am attempting Route B, but my final product is contaminated with the starting material (1-ethyl-1H-benzimidazole). How can I improve the conversion?

A4: Incomplete conversion in a lithiation reaction points to issues with the deprotonation step.

  • Causality: The C2 proton of benzimidazoles is acidic, but deprotonation requires a strong, non-nucleophilic base and strictly anhydrous conditions. Any source of protons (water) will quench the organolithium reagent and the lithiated intermediate.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Add reagents via syringe under a positive pressure of inert gas.

    • Temperature Control: The addition of the organolithium reagent must be done slowly at -78 °C (a dry ice/acetone bath) to prevent decomposition and side reactions.[5]

    • Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the organolithium reagent to ensure complete deprotonation of the starting material.

    • Quenching: Ensure the formaldehyde source is also anhydrous. Using paraformaldehyde, which is thermally depolymerized in situ, can be an effective strategy.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for scalability? A: Route A (Ring Formation) is often more amenable to large-scale synthesis. The Phillips-Ladenburg condensation uses relatively inexpensive starting materials and avoids the use of cryogenic temperatures and highly pyrophoric organolithium reagents, which pose significant safety and engineering challenges on a pilot or manufacturing scale.[7]

Q: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and convenient method.[6][12] Use a mobile phase that gives good separation between your starting materials and product (e.g., 50-80% ethyl acetate in hexane). Staining with potassium permanganate or visualization under UV light (254 nm) is effective for benzimidazoles. For more precise quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) is recommended.

Q: How do I definitively confirm the structure and regiochemistry of my product? A: A combination of spectroscopic methods is required.

  • ¹H NMR: Will confirm the presence of the ethyl group (a characteristic triplet and quartet), the aromatic protons on the benzo ring, the methylene protons of the CH₂OH group, and the absence of the C2-H proton (for Route B).

  • ¹³C NMR: Provides the full carbon skeleton.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the final compound.

  • For N-alkylation: In cases of ambiguity between N1 and N3 isomers, a 2D NMR technique like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the N-ethyl protons and the carbons of the benzimidazole core to definitively establish the point of attachment.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Condensation (Route A)

This protocol is adapted from the general principles of the Phillips reaction.[7]

Step 1: N-Ethylation of o-Phenylenediamine

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) in ethanol.

  • Add potassium carbonate (1.5 eq.) and ethyl iodide (1.1 eq.).

  • Reflux the mixture for 12-18 hours, monitoring by TLC until the starting diamine is consumed.

  • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude N-ethyl-o-phenylenediamine by column chromatography to separate it from any unreacted starting material and di-ethylated byproduct.

Step 2: Condensation with Glycolic Acid

  • Combine N-ethyl-o-phenylenediamine (1.0 eq.) and glycolic acid (1.2 eq.) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) or 4M HCl as a catalyst and solvent.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours. Monitor by TLC.

  • After completion, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The product will often precipitate. Collect the solid by filtration. If it oils out, extract the aqueous layer with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.

Protocol 2: Synthesis via C2-Functionalization (Route B)

This protocol requires strict anhydrous and inert techniques.

Step 1: Synthesis of 1-ethyl-1H-benzimidazole (Assuming this starting material is not commercially available)

  • To a flame-dried, three-neck flask under argon, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the oil.

  • Suspend the NaH in anhydrous DMF and cool to 0 °C.

  • Add a solution of 1H-benzimidazole (1.0 eq.) in anhydrous DMF dropwise. Allow the mixture to stir for 1 hour at room temperature after the addition is complete.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding water. Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 2: Lithiation and Formylation

  • Dissolve 1-ethyl-1H-benzimidazole (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq., e.g., 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 1 hour.

  • In a separate flask, prepare an anhydrous formaldehyde source. One method is to heat paraformaldehyde under argon and pass the resulting formaldehyde gas through the reaction mixture via a cannula. Alternatively, add anhydrous DMF (1.2 eq.) dropwise to the lithiated species.

  • Allow the reaction to slowly warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x), dry the combined organic layers, and concentrate to yield crude 1-ethyl-1H-benzimidazole-2-carbaldehyde.

Step 3: Reduction to the Alcohol

  • Dissolve the crude aldehyde from the previous step in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the aldehyde is consumed (monitor by TLC).[5]

  • Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Dry the combined organic layers and concentrate to yield the crude product.

  • Purify by column chromatography as needed.[11]

Section 5: Data Summary and Troubleshooting Logic

Table 1: Comparison of Synthetic Routes
FeatureRoute A: Ring FormationRoute B: C2-Functionalization
Starting Materials N-ethyl-o-phenylenediamine, Glycolic Acid1-ethyl-1H-benzimidazole, Formaldehyde
Key Reagents Acid catalyst (HCl, PPA)Organolithium base (n-BuLi), Reducing agent (NaBH₄)
Pros - Good for scale-up- Avoids cryogenic/pyrophoric reagents- Fewer steps if precursor is available- Often higher yielding on a lab scale- Convergent route- Avoids handling sensitive diamines
Cons - Can require high temperatures- Potential for oxidative side products- Diamine precursor can be unstable- Requires strict anhydrous/inert conditions- Use of pyrophoric n-BuLi- Cryogenic temperatures needed
Troubleshooting Logic Flowchart

Troubleshooting_Flowchart cluster_tlc cluster_solutions start Low Yield or Impure Product q1 TLC Analysis? start->q1 a1 Only Starting Material q1->a1 No Reaction a2 Complex Mixture / Smear q1->a2 Side Reactions a3 Product + Minor Impurities q1->a3 Incomplete Rxn / Purification Issue s1 Check Temp Verify Reagent Purity Use Anhydrous Solvent Check Catalyst a1->s1 s2 Run under Inert Gas Optimize Temp/Time Purify Starting Materials a2->s2 s3 Increase Reaction Time Recrystallize Product Use Activated Carbon Perform Column Chromatography a3->s3

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
  • ResearchGate. (n.d.). Direct C–H alkylation of various benzimidazoles with Grignard reagents.
  • Fu, W., et al. (2008). Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides. The Journal of Organic Chemistry, 73(19), 7841–7844. [Link]

  • SyntheticPage. (n.d.). Synthesis of [5-[(Ethylsulfinyl)methyl]-1H-benzimidazol-2-yl]carbamic acid, methyl ester.
  • Benchchem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
  • Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Heliyon, 7(5), e07080. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography.
  • Cano, R., et al. (2019). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 24(15), 2772. [Link]

  • Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis, 20(5), 498-522. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
  • Georgieva, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(26), 15911-15924. [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(47), 32936-32976. [Link]

  • American Chemical Society. (1951). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society, 73(10), 4970-4972. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Molecules, 22(12), 2068. [Link]

  • Benchchem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.
  • Benchchem. (n.d.). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
  • ResearchGate. (n.d.). Synthesis of 1-Alkyl-2-chloromethylbenzimidazole Under Green Conditions.
  • ScienceDirect. (2013). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4881. [Link]

  • European Patent Office. (2019). N-(2-CHLOROMETHYL-1-METHYL-1H-BENZIMIDAZOLE-5-ACYL)-N-(PYRIDINE-2-YL)-3-AMINO PROPANOIC ACID ETHYL ESTER PREPARATION METHOD.
  • Benchchem. (n.d.). Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol.
  • Benchchem. (n.d.). Side reaction products in 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) synthesis.
  • National Center for Biotechnology Information. (2018). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Organic Letters, 20(15), 4553-4557. [Link]

  • Royal Society of Chemistry. (1982). The lithiation of 1-(phenylthiomethyl)benzimidazole and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1133-1138. [Link]

Sources

Technical Support Center: Purification of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-ethyl-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important benzimidazole derivative. Benzimidazoles are a significant class of heterocyclic compounds in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the successful purification of your target compound.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.

Issue 1: My final product is an off-color oil or waxy solid, not the expected crystalline material.

Potential Causes and Solutions:

  • Residual Solvents: High-boiling point solvents like DMF or DMSO, often used in the synthesis of benzimidazole derivatives, can be difficult to remove.[3]

    • Solution: After initial concentration on a rotary evaporator, subject the crude product to high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 40-50 °C) can aid in solvent removal, but be cautious of potential degradation.

  • Presence of Polar Impurities: The starting materials or byproducts from the synthesis can be highly polar and co-elute with your product, preventing crystallization.

    • Solution: Column chromatography is highly effective for removing polar impurities from benzimidazole derivatives.[1] A gradient elution, starting with a less polar solvent system and gradually increasing polarity, is recommended. Common solvent systems include ethyl acetate/hexane and dichloromethane/methanol.[1][4]

  • Oxidation: Benzimidazole derivatives can be susceptible to air oxidation, leading to colored impurities.[3]

    • Solution: Handle the crude product and purified material under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps. Store the final product in a dark, cool place.[5]

Issue 2: I'm seeing multiple spots on my TLC, even after column chromatography.

Potential Causes and Solutions:

  • Inappropriate TLC Solvent System: The solvent system used for TLC analysis may not be providing adequate separation of your product from closely related impurities.

    • Solution: Experiment with different solvent systems to optimize separation. Small changes in the ratio of polar to non-polar solvents can have a significant impact. For instance, if you are using a 5% methanol in dichloromethane system, try varying the methanol concentration from 2% to 10%.[1] Adding a small amount of a basic modifier like triethylamine (0.1-1%) can sometimes improve the resolution of basic compounds like benzimidazoles.

  • On-Column Degradation: The silica gel used in column chromatography is slightly acidic and can cause degradation of sensitive compounds.

    • Solution: Deactivate the silica gel by treating it with a solution of triethylamine in your chosen eluent before packing the column. Alternatively, use a less acidic stationary phase like alumina.

  • Co-eluting Isomers: Structural isomers formed during the synthesis may have very similar polarities to your target compound, making them difficult to separate.

    • Solution: Consider using a more advanced purification technique like preparative HPLC for challenging separations.

Issue 3: My yield is significantly lower than expected after purification.

Potential Causes and Solutions:

  • Product Loss During Extraction: If your workup involves an acid-base extraction, ensure the pH is adjusted correctly to fully protonate or deprotonate your compound for efficient transfer between aqueous and organic layers.

    • Solution: Use a pH meter to accurately measure the pH of your aqueous layer during extraction. Perform multiple extractions with smaller volumes of organic solvent to ensure complete recovery.

  • Product Adsorption to Silica Gel: Polar compounds like this compound can strongly adhere to the silica gel stationary phase, leading to incomplete elution.[1]

    • Solution: After running your gradient, flush the column with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane) to elute any remaining product.

  • Precipitation During Concentration: The purified product may be precipitating out of solution as the solvent is removed.

    • Solution: If you observe precipitation, you can either try to redissolve the product in a minimal amount of a more polar solvent and then concentrate again, or you can filter the precipitate, wash it with a non-polar solvent like hexane, and dry it.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Q2: What are the best solvents for recrystallizing this compound?

The choice of recrystallization solvent will depend on the impurities present. A good starting point is to try solvent systems like ethyl acetate/hexane or dichloromethane/ether. The goal is to find a solvent in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Q3: How should I store purified this compound?

To prevent degradation, it is recommended to store the purified compound in a tightly sealed container, protected from light, in a cool, dry place.[5] For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: What are some common impurities I might encounter?

Common impurities can include unreacted starting materials (e.g., N-ethyl-o-phenylenediamine, glycolic acid or its derivatives), byproducts from side reactions, and degradation products.[8]

Q5: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase chromatography can be an effective alternative, especially for polar compounds that are difficult to purify on normal-phase silica gel. A common mobile phase for reverse-phase purification of benzimidazoles is a gradient of acetonitrile in water with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Section 3: Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or methanol) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., 50% ethyl acetate in hexane, 5% methanol in dichloromethane) to determine the optimal eluent for separation.[1] Visualize the spots under UV light (254 nm). The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica gel to settle, ensuring an even and compact bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.[1]

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the eluent based on your TLC analysis. For example, you might start with 20% ethyl acetate in hexane and gradually increase the ethyl acetate concentration.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the purified product under high vacuum.[1]

Protocol 2: Recrystallization

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of your purified (or semi-purified) product in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of your material in the minimum amount of the hot solvent selected.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Section 4: Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product (this compound) TLC TLC Analysis (Solvent System Optimization) Crude->TLC 1. Assess Purity Column Column Chromatography (Silica Gel) TLC->Column 2. Select Eluent Fractions Collect & Analyze Fractions (TLC) Column->Fractions 3. Separate Components Pure_Fractions Combine Pure Fractions Fractions->Pure_Fractions 4. Identify Pure Product Concentrate Solvent Removal (Rotary Evaporator) Pure_Fractions->Concentrate 5. Isolate Product Recrystallize Recrystallization (Optional) Concentrate->Recrystallize 6. Further Purify Final_Product Pure Product Concentrate->Final_Product Recrystallize->Final_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Purification Issue Issue1 Off-color/Non-crystalline Product Start->Issue1 Issue2 Multiple Spots on TLC Start->Issue2 Issue3 Low Yield Start->Issue3 Cause1a Residual Solvents Issue1->Cause1a Cause1b Polar Impurities Issue1->Cause1b Cause1c Oxidation Issue1->Cause1c Cause2a Poor TLC Separation Issue2->Cause2a Cause2b On-column Degradation Issue2->Cause2b Cause2c Co-eluting Isomers Issue2->Cause2c Cause3a Extraction Loss Issue3->Cause3a Cause3b Adsorption to Silica Issue3->Cause3b Solution1a High Vacuum Drying Cause1a->Solution1a Solution1b Column Chromatography Cause1b->Solution1b Solution1c Inert Atmosphere Cause1c->Solution1c Solution2a Optimize Solvent System Cause2a->Solution2a Solution2b Deactivate Silica Cause2b->Solution2b Solution2c Preparative HPLC Cause2c->Solution2c Solution3a pH Control/Multiple Extractions Cause3a->Solution3a Solution3b Polar Flush Cause3b->Solution3b

Sources

common side reactions in the synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BZM-202601-09 Version: 1.0 Last Updated: January 9, 2026

Introduction

Welcome to the technical support guide for the synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex therapeutic agents and functional materials. Its synthesis, while conceptually straightforward, presents several common challenges that can impact yield, purity, and scalability.

This guide is structured to provide direct, actionable solutions to problems frequently encountered during the synthesis. We will explore the causality behind common side reactions and provide validated protocols to mitigate them, ensuring a robust and reproducible experimental outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for synthesizing this target molecule, differing in the sequence of N-alkylation and C2-functionalization:

  • Route A: N-Ethylation First. This involves the initial ethylation of a pre-existing 2-substituted benzimidazole, such as 1H-benzimidazole-2-methanol or its protected form.

  • Route B: C2-Functionalization Last. This strategy begins with N-ethylation of the parent benzimidazole to form 1-ethyl-1H-benzimidazole, followed by functionalization at the C2 position. This is often achieved by lithiation and reaction with an electrophile (e.g., formaldehyde) or by reduction of a 2-carbaldehyde intermediate.[1]

Q2: Which synthetic route is generally preferred?

Route B (C2-functionalization last) is often preferred for its efficiency and control. Starting with the N-alkylation of the simple benzimidazole ring is typically a high-yielding reaction. The subsequent C2-functionalization can then be performed on a clean, well-characterized substrate. This avoids potential complications of the hydroxyl group in 1H-benzimidazole-2-methanol interfering with the N-alkylation step (e.g., by acting as a competing nucleophile under certain basic conditions).

Q3: Why is regioselectivity an issue in the N-alkylation of some benzimidazoles?

For the parent benzimidazole ring, the N1 and N3 positions are equivalent. However, if the benzene ring portion of the molecule is asymmetrically substituted, N-alkylation can lead to a mixture of two regioisomers. This guide focuses on the unsubstituted benzimidazole core, where this is not a primary issue. The main challenge is preventing over-alkylation.[2]

Synthetic Workflow Overview

The following diagram outlines the two primary synthetic pathways discussed.

Synthetic_Workflow cluster_0 Route A: N-Ethylation of Functionalized Benzimidazole cluster_1 Route B: C2-Functionalization of N-Ethyl Benzimidazole A_start 1H-Benzimidazole-2-methanol A_step1 N-Ethylation (e.g., EtBr, Base) A_start->A_step1 A_prod This compound A_step1->A_prod B_start 1H-Benzimidazole B_step1 N-Ethylation (e.g., EtI, K2CO3) B_start->B_step1 B_inter 1-Ethyl-1H-benzimidazole B_step1->B_inter B_step2 C2-Formylation (Vilsmeier-Haack or Lithiation) B_inter->B_step2 B_inter2 (1-ethyl-1H-benzimidazol-2-yl)carbaldehyde B_step2->B_inter2 B_step3 Reduction (e.g., NaBH4) B_inter2->B_step3 B_prod This compound B_step3->B_prod

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues encountered during the synthesis, organized by reaction type.

Problem Area 1: N-Ethylation of the Benzimidazole Ring

The N-alkylation step is critical and a common source of impurities that can complicate subsequent steps and purification.[3][4]

Issue: Low yield and formation of a highly polar, water-soluble byproduct.

  • Likely Cause: Over-alkylation. The desired mono-ethylated product is still nucleophilic and can react with a second molecule of the ethylating agent to form a quaternary 1,3-diethylbenzimidazolium salt. This is especially common with highly reactive alkylating agents (e.g., ethyl iodide, diethyl sulfate) or strong bases (e.g., NaH).[2]

  • Troubleshooting Workflow:

    N_Alkylation_Troubleshooting cluster_solutions Solutions start Low Yield in N-Ethylation? check_tlc Analyze crude reaction by TLC/LCMS. Is a polar, baseline spot observed? start->check_tlc sol_stoich 1. Reduce ethylating agent to 1.05 - 1.1 equivalents. check_tlc->sol_stoich Yes (Quaternary Salt Likely) no_node No, mainly starting material remains. increase_cond Increase reaction time or temperature moderately. sol_reagent 2. Switch to a less reactive agent (EtI → EtBr → EtCl). sol_base 3. Use a milder base (NaH → K2CO3 or Cs2CO3). sol_temp 4. Lower reaction temperature (e.g., RT → 0 °C). no_node->increase_cond

    Caption: Decision workflow for troubleshooting N-alkylation side reactions.

  • Detailed Protocol for Controlled N-Ethylation:

    Parameter Recommendation Rationale
    Starting Material 1H-Benzimidazole (1.0 eq.)---
    Ethylating Agent Ethyl bromide (EtBr) (1.1 eq.)Less reactive than ethyl iodide, reducing the rate of the second alkylation.
    Base Anhydrous K₂CO₃ (2.0 eq.)A heterogeneous base that is strong enough to deprotonate the imidazole but mild enough to minimize side reactions.[2]
    Solvent Anhydrous N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the reactants.
    Temperature Room TemperatureProvides a controlled reaction rate.
    Reaction Time 12-24 hours (Monitor by TLC)---

    Step-by-Step Methodology:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-benzimidazole and anhydrous DMF.

    • Add powdered anhydrous potassium carbonate to the solution.

    • Add ethyl bromide dropwise via syringe at room temperature.

    • Stir the reaction mixture vigorously for 12-24 hours, monitoring the consumption of starting material by TLC (e.g., 30% Ethyl Acetate in Hexane).

    • Upon completion, pour the reaction mixture into cold water.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-ethyl-1H-benzimidazole.

Problem Area 2: Reduction of (1-ethyl-1H-benzimidazol-2-yl)carbaldehyde

The final reduction step is typically clean but can suffer from incomplete conversion or the introduction of impurities if not performed correctly.

Issue: Incomplete reduction of the aldehyde to the alcohol.

  • Likely Cause: Deactivated or insufficient reducing agent. Sodium borohydride (NaBH₄) is hygroscopic and can lose activity over time if not stored properly. The stoichiometry must be sufficient to reduce the aldehyde fully.

  • Solution:

    • Use Fresh Reagent: Always use a fresh, unopened bottle of NaBH₄ or a batch that has been stored in a desiccator.

    • Increase Stoichiometry: Increase the equivalents of NaBH₄ from a typical 1.5 eq. to 2.0-2.5 eq. to ensure complete conversion.

    • Solvent Choice: Perform the reaction in a protic solvent like methanol or ethanol, which facilitates the reduction mechanism.[5][6]

Issue: Product is contaminated with borate salts.

  • Likely Cause: Improper workup procedure. The borate esters formed during the reaction must be fully hydrolyzed and removed.

  • Solution:

    • Controlled Quench: After the reaction is complete (as monitored by TLC), cool the flask in an ice bath.

    • Acidic Hydrolysis: Quench the reaction by the slow, portion-wise addition of a saturated aqueous NH₄Cl solution or dilute HCl (e.g., 1M) until the effervescence ceases. This hydrolyzes the borate complexes.

    • pH Adjustment & Extraction: If an acidic quench was used, carefully basify the aqueous layer with NaHCO₃ or dilute NaOH to a pH of ~8-9 before extraction. This ensures the benzimidazole product is in its free-base form, which is more soluble in organic solvents. Extract with ethyl acetate or dichloromethane.

  • Detailed Protocol for Aldehyde Reduction:

    Parameter Recommendation Rationale
    Starting Material (1-ethyl-1H-benzimidazol-2-yl)carbaldehyde (1.0 eq.)---
    Reducing Agent Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq.)A mild and selective reducing agent for aldehydes.[1]
    Solvent Methanol (MeOH)Protic solvent that is ideal for NaBH₄ reductions.
    Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
    Reaction Time 1-3 hours (Monitor by TLC)---

    Step-by-Step Methodology:

    • Dissolve the aldehyde starting material in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride slowly in small portions to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours until TLC shows complete consumption of the aldehyde.

    • Cool the mixture back to 0 °C and slowly quench with saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the remaining aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

Problem Area 3: Purification

Issue: Difficulty in separating the final product from non-polar or very polar impurities via column chromatography.

  • Likely Cause: The benzimidazole core is moderately polar, and the alcohol functionality increases this polarity. Choosing the correct solvent system is crucial for effective separation.[7]

  • Solution:

    • TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). If the product does not move sufficiently, switch to a more polar system like Dichloromethane (DCM) and Methanol (MeOH).

    • Recommended Gradient Systems:

      • For less polar impurities: Start with 30-50% Ethyl Acetate in Hexane and gradually increase the polarity to 80-100% Ethyl Acetate.

      • For more polar impurities: Start with 1-2% Methanol in Dichloromethane and gradually increase to 5-10% Methanol.[7]

    • Alternative Purification: If chromatography proves difficult, consider recrystallization. A solvent/anti-solvent system like Ethyl Acetate/Hexane or Isopropanol/Water can be effective. Treatment with activated carbon during recrystallization can help remove persistent colored impurities that often arise from the o-phenylenediamine starting materials used in the initial benzimidazole synthesis.[8]

References

  • ResearchGate. Previous studies on the synthesis of 2‐hydroxymethylbenzimidazoles. Available at: [Link]

  • Ooi, H. C., & Suschitzky, H. (1982). Practicable Syntheses of 2- Hydroxymethyl-substituted Benzimidazoles and 2- Formylbenzimidazole. J. Chem. Soc., Perkin Trans. 1, 2871-2875. Available at: [Link]

  • WisdomLib. N-alkylation: Significance and symbolism. (2024). Available at: [Link]

  • ResearchGate. N‐Alkylation of benzimidazole. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of benzimidazoles. Available at: [Link]

  • Mol-Instincts. Synthesis of [5-[(Ethylsulfinyl)methyl]-1H-benzimidazol-2-yl]carbamic acid, methyl ester. Available at: [Link]-N-methylcarbamate/)

  • ResearchGate. Strategies toward the synthesis of 2-aryl-benzimidazoles. Available at: [Link]

  • Kamal, F., et al. (2018). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 14, 2580-2587. Available at: [Link]

  • Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Open Chemistry, 13(1). Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(21), 7233. Available at: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2023). Available at: [Link]

  • DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1959). Available at: [Link]

  • ScienceDirect. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2020). Available at: [Link]

  • Semantic Scholar. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. (2016). Available at: [Link]

  • YouTube. BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. (2021). Available at: [Link]

  • MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with (1-ethyl-1H-benzimidazol-2-yl)methanol. This guide is designed to be a practical resource, offering troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments. Our approach is rooted in fundamental chemical principles and field-proven insights to ensure the integrity and reproducibility of your results.

Understanding the Molecule: A Foundation for Stability

This compound is a heterocyclic compound featuring a benzimidazole core, an N-ethyl substituent, and a hydroxymethyl group at the 2-position. The stability of this molecule is influenced by the interplay of these structural features. The benzimidazole ring system, while aromatic, is susceptible to degradation under various conditions. The N-ethyl group, being electron-donating, can subtly alter the electron density of the ring, potentially influencing its reactivity. The primary alcohol (hydroxymethyl group) is a key site for oxidative degradation.

This guide will walk you through the common stability issues, their underlying causes, and practical strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is developing a yellow tint over time. What is causing this discoloration?

Discoloration, often a pale yellow to brown hue, is a common indicator of degradation in benzimidazole-containing compounds. This is typically due to the formation of colored degradation products arising from oxidative or photolytic stress. The extended conjugated system in the degradation products can absorb light in the visible spectrum, leading to the observed color change. It is crucial to investigate the appearance of color as it signifies a loss of purity and potency of your compound.

Q2: I'm observing a decrease in the concentration of my compound in solution over a short period, even when stored in the dark. What are the likely degradation pathways?

The primary non-photolytic degradation pathways for this compound are oxidation and hydrolysis.

  • Oxidation: The hydroxymethyl group at the 2-position is a prime target for oxidation. This can occur in the presence of atmospheric oxygen, trace metal ions, or peroxide impurities in solvents. The oxidation likely proceeds in a stepwise manner, first to the corresponding aldehyde, (1-ethyl-1H-benzimidazol-2-yl)carbaldehyde, and subsequently to the carboxylic acid, 1-ethyl-1H-benzimidazole-2-carboxylic acid. The benzimidazole ring itself can also be susceptible to oxidative cleavage under more aggressive conditions.

  • Hydrolysis: While the benzimidazole ring is generally stable to hydrolysis, the presence of the N-ethyl group can influence its susceptibility. Under strongly acidic or basic conditions, the imidazole ring can be forced to open. However, for this compound, oxidation is generally the more pressing concern under typical laboratory conditions.

Diagram of Hypothesized Oxidative Degradation Pathway

Oxidative Degradation of this compound A This compound B (1-ethyl-1H-benzimidazol-2-yl)carbaldehyde A->B Oxidation [O] D Ring-opened products A->D Harsh Oxidation/Hydrolysis C 1-ethyl-1H-benzimidazole-2-carboxylic acid B->C Further Oxidation [O]

Caption: Hypothesized oxidative degradation pathway of this compound.

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Analysis During Stability Studies

Symptoms:

  • Appearance of new peaks in the chromatogram of a stability sample that are not present in the initial analysis.

  • A decrease in the peak area of the parent compound, this compound.

Root Causes and Solutions:

  • Oxidative Degradation:

    • Cause: Exposure to atmospheric oxygen, peroxide impurities in solvents (e.g., THF, ethers), or trace metal ion catalysis.

    • Troubleshooting Steps:

      • Solvent Purity: Use freshly opened, high-purity HPLC-grade solvents. If using solvents prone to peroxide formation, test for peroxides before use.

      • Inert Atmosphere: When preparing and storing solutions, sparge the solvent with an inert gas like nitrogen or argon and store the solutions under an inert atmosphere.

      • Antioxidants: For bulk material or solutions intended for longer-term storage, consider the addition of a suitable antioxidant. See the "Formulation Strategies for Enhanced Stability" section for more details.

      • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) can be beneficial.

  • Photodegradation:

    • Cause: Exposure to UV or visible light, particularly for solutions. Benzimidazole derivatives are known to be light-sensitive.

    • Troubleshooting Steps:

      • Light Protection: Always store solid material and solutions in amber-colored vials or wrap containers in aluminum foil.

      • Minimize Exposure: During experimental procedures, minimize the exposure of the compound to direct light.

  • Hydrolytic Degradation:

    • Cause: Exposure to strongly acidic or basic conditions.

    • Troubleshooting Steps:

      • pH Control: Ensure that the pH of your solutions is maintained within a neutral range (pH 6-8) unless the experimental conditions require otherwise. Use appropriate buffer systems if necessary.

Issue 2: Inconsistent Results and Poor Reproducibility in Biological Assays

Symptoms:

  • Variability in assay results (e.g., IC50 values) between experiments run on different days.

  • A gradual decrease in the apparent activity of the compound over time.

Root Causes and Solutions:

  • Stock Solution Instability:

    • Cause: The compound is degrading in the stock solution, leading to a lower effective concentration over time.

    • Troubleshooting Steps:

      • Fresh is Best: Prepare fresh stock solutions for each experiment whenever possible.

      • Storage Conditions: If stock solutions must be stored, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air. Store at -20°C or -80°C.

      • Solvent Choice: Use aprotic, high-purity solvents like DMSO or DMF for stock solutions. Avoid solvents that may contain reactive impurities.

  • Degradation in Assay Media:

    • Cause: The compound is unstable in the aqueous, buffered conditions of the biological assay medium.

    • Troubleshooting Steps:

      • Time-Course Experiment: Perform a time-course experiment to assess the stability of the compound in the assay medium over the duration of the experiment. Analyze samples by HPLC at different time points.

      • Component Check: Evaluate the compatibility of your compound with other components in the assay medium. Some additives or high concentrations of certain salts could potentially accelerate degradation.

Formulation Strategies for Enhanced Stability

When developing formulations containing this compound, proactive measures can be taken to enhance its stability.

Use of Antioxidants

Antioxidants are crucial for preventing oxidative degradation. They work by preferentially reacting with oxidizing species. The choice of antioxidant depends on the nature of the formulation (e.g., aqueous or organic).

Antioxidant Solubility Mechanism of Action Typical Concentration Considerations
Butylated Hydroxytoluene (BHT) Lipid-solubleFree radical scavenger0.01% - 0.1%Effective in organic-based formulations.
Butylated Hydroxyanisole (BHA) Lipid-solubleFree radical scavenger0.01% - 0.1%Often used in combination with BHT.
Ascorbic Acid (Vitamin C) Water-solubleReducing agent, oxygen scavenger0.01% - 0.1%Effective in aqueous formulations. Can be pH-dependent.
Sodium Metabisulfite Water-solubleOxygen scavenger0.01% - 0.1%Can cause issues with certain APIs; pH-dependent efficacy.
pH Control and Buffering

For aqueous formulations, maintaining an optimal pH is critical. For many benzimidazole derivatives, a slightly alkaline pH (around 7.5-8.5) can improve stability by preventing acid-catalyzed degradation.[1] For instance, formulations of omeprazole, a related benzimidazole, often use sodium bicarbonate to maintain an alkaline environment.[2]

Excipient Selection

Choose excipients with low levels of reactive impurities such as peroxides and metal ions. For solid formulations, controlling the moisture content is also vital.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. This protocol is a general guideline and should be adapted based on the observed stability of your compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. At 0, 2, 4, and 8 hours, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. At 0, 2, 4, and 8 hours, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Withdraw aliquots at various time points for HPLC analysis.

    • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours. Analyze samples at different time points.

    • Photostability: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines. Keep a control sample in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The goal is to achieve a separation of the parent compound from all major degradation products.

Workflow for a Forced Degradation Study

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G HPLC-UV Analysis B->G C->G D->G E->G F->G H LC-MS for Peak Identification G->H If unknown peaks I Develop Stability-Indicating Method H->I

Caption: A general workflow for conducting a forced degradation study.

Conclusion

The stability of this compound is a critical factor for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways—primarily oxidation of the hydroxymethyl group and, to a lesser extent, hydrolysis and photodegradation—researchers can implement effective strategies to mitigate these issues. This guide provides a framework for troubleshooting common stability problems and for proactively designing stable formulations. Adherence to good laboratory practices, such as using high-purity solvents, protecting the compound from light, and controlling the pH and temperature of solutions, will significantly contribute to the successful use of this compound in your research and development endeavors.

References

  • Boscolo, O., et al. (2010). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients.
  • Matyjaszczyk, M., & Sznitowska, M. (2023). Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. Pharmaceutics, 15(3), 973.
  • Rathnasekara, R. P., & Rustum, A. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Chandarana, C., Kapupara, P., & Prajapati, P. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International, 33(57B), 143–150. [Link]

  • Roshan, S. G., et al. (2021). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry, 45(34), 15473-15484. [Link]

  • Abdel-Gawad, F. M., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(19), 6245. [Link]

  • Milojevic, M., et al. (2019). Investigation of omeprazole stability in oral suspensions for pediatric use prepared extemporaneously from omeprazole capsules. Arhiv za farmaciju, 69(1), 14-27. [Link]

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]

  • Chakraborty, A., et al. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron, 74(40), 5932-5941. [Link]

  • Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry, 57(6), 961-967. [Link]

  • Waterman, K. C., et al. (2005). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Pharmaceutical development and technology, 10(1), 115-125. [Link]

  • Rahman, S. M. A., et al. (2013). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of the Brazilian Chemical Society, 24, 1441-1452. [Link]

  • PubChem. (n.d.). 2-Benzimidazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • de Oliveira, A. G., et al. (2015). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 51, 1-10. [Link]

  • Spataru, A., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7856. [Link]

  • Ahmad, I., et al. (2013). Stability and Stabilization of Ascorbic Acid. A Review. International Journal of Cosmetic Science, 35(5), 423-431. [Link]

  • Liao, X., & Zhu, Z. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 153. [Link]

  • Li, H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34057-34076. [Link]

Sources

Technical Support Center: (1-ethyl-1H-benzimidazol-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for experiments involving (1-ethyl-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but the underlying chemical principles to empower your research.

General Troubleshooting Workflow

Before diving into specific reaction types, a systematic approach to troubleshooting is essential. The following workflow provides a logical pathway from problem identification to resolution.

G Problem Problem Observed (e.g., Low Yield, Impurities) Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Problem->Analyze Step 1 Identify Identify Species Present (Starting Material, Product, Byproduct) Analyze->Identify Step 2 Consult Consult Specific Guide Section (Synthesis, Oxidation, etc.) Identify->Consult Step 3 Implement Implement Recommended Solution Consult->Implement Step 4 Verify Verify Outcome (Repeat Analysis) Implement->Verify Step 5 Verify->Analyze Unsuccessful Success Problem Resolved Verify->Success Successful

Caption: A systematic workflow for troubleshooting chemical reactions.

Frequently Asked Questions (FAQs): Synthesis & Purity
Question 1: My synthesis of this compound from N-ethyl-1,2-phenylenediamine and glycolic acid resulted in a low yield and a dark, tarry crude product. What went wrong?

Answer: This is a common issue often related to starting material purity and reaction conditions. The condensation reaction to form the benzimidazole ring is sensitive to several factors.

Potential Causes & Solutions:

  • Oxidation of Phenylenediamine: o-Phenylenediamines are highly susceptible to air oxidation, which produces colored, polymeric impurities that complicate purification and lower yield.[1]

    • Solution: Use high-purity N-ethyl-1,2-phenylenediamine. If the purity is questionable, consider a rapid purification (e.g., filtration through a short plug of silica) immediately before use. Crucially, run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[1]

  • Incomplete Reaction/Inefficient Water Removal: The condensation is an equilibrium reaction that produces water. If water is not effectively removed, the equilibrium will not favor product formation.

    • Solution: If using a method like the Phillips synthesis (heating in acidic media), ensure the reaction temperature is sufficient (typically >100 °C in 4N HCl) to drive off water.[2][3] For reactions in organic solvents, use a Dean-Stark apparatus to azeotropically remove water.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products or unreacted starting materials.

    • Solution: Use a 1:1 molar ratio or a slight excess (1.1 equivalents) of the diamine.[1] Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Question 2: I'm struggling to purify the final product. Column chromatography gives poor separation from a closely-eluting impurity. What are my options?

Answer: Purification of benzimidazole derivatives can be challenging due to the polarity of the N-H group (if present) and the Lewis basicity of the nitrogen atoms, which can cause streaking on silica gel.

Potential Causes & Solutions:

  • Similar Polarity of Impurities: The impurity may be a structurally related benzimidazole.

    • Solution 1 (Optimize Chromatography): Try a different solvent system. Adding a small amount of a basic modifier like triethylamine or ammonia (0.5-1%) to your eluent can deactivate the acidic silica gel surface, reducing tailing and improving separation.

    • Solution 2 (Acid-Base Extraction): Leverage the basicity of the benzimidazole ring. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl). The benzimidazole product should move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the pure product back into an organic solvent.

    • Solution 3 (Crystallization): Benzimidazoles are often crystalline solids.[4] Attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[4][5]

Troubleshooting Guide: Key Reactions

This section addresses specific issues that may arise during common transformations of the primary alcohol group in this compound.

1. Oxidation to (1-ethyl-1H-benzimidazol-2-yl)carbaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a key transformation. Over-oxidation to the carboxylic acid or reaction with the benzimidazole ring are common pitfalls.

Q: My oxidation reaction is either incomplete, returning starting material, or it forms the carboxylic acid. How can I achieve selective aldehyde formation?

A: The choice of oxidant and strict control of reaction conditions are paramount. Strong, non-selective oxidants (e.g., KMnO₄, Jones reagent) should be avoided as they can lead to over-oxidation or degradation of the heterocyclic ring.[6]

Recommended Oxidants & Troubleshooting:

OxidantTypical ConditionsAdvantagesPotential Issues & Solutions
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempMild, high-yielding, neutral pHIssue: Incomplete reaction. Solution: Ensure DMP is fresh and anhydrous. Use a slight excess (1.2-1.5 eq).
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CExcellent for sensitive substratesIssue: Low yield, complex workup. Solution: Maintain strict anhydrous conditions and low temperature. The order of addition is critical.
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room TempReadily available, reliableIssue: Acidity can be problematic; purification can be difficult. Solution: Buffer the reaction with sodium acetate. Pass the crude mixture through a short plug of silica or Florisil to remove chromium salts.

Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Setup: In a flame-dried, two-neck round-bottom flask under Argon, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Monitoring: Stir the reaction vigorously. Monitor progress by TLC (typically complete in 1-3 hours).

  • Quenching: Upon completion, dilute the reaction with DCM. Quench the excess DMP by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃ (1:1 mixture). Stir until the organic layer is clear.

  • Workup: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can typically be purified by flash column chromatography on silica gel.

2. Esterification & Etherification Reactions

Modifying the hydroxyl group via esterification or etherification can be complicated by the presence of the nucleophilic benzimidazole nitrogens.

Q: My Fischer esterification with a carboxylic acid and H₂SO₄ catalyst is giving a very low yield. What is the problem?

A: Fischer esterification is an equilibrium-limited process that is often inefficient for substrates with competing basic sites.

G cluster_0 Fischer Esterification Pathway cluster_1 Side Reaction RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carbonyl (Activated) RCOOH->Protonated_RCOOH + H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + R'OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester Equilibrium Step! (Remove H₂O) Ester Ester Product Protonated_Ester->Ester - H⁺ Benz_N Benzimidazole N Protonated_Benz Protonated Benzimidazole (Deactivated Nucleophile) Benz_N->Protonated_Benz + H⁺

Caption: Fischer esterification mechanism and a competing acid-base side reaction.

Potential Causes & Solutions:

  • Equilibrium: As shown in the diagram, the reaction is reversible and produces water.[7][8] The acidic catalyst (H₂SO₄) will also protonate the basic benzimidazole nitrogen, potentially deactivating the substrate or causing solubility issues.

    • Solution: Use a method that is not equilibrium-limited and avoids strong acids. Steglich esterification (using DCC/DMAP) or reaction with an acyl chloride in the presence of a non-nucleophilic base (like triethylamine or pyridine) are excellent alternatives. These methods proceed under milder, non-acidic conditions.

  • N-Acylation: The imidazole nitrogen can compete with the hydroxyl group as a nucleophile, especially when using highly reactive acylating agents like acyl chlorides without a sufficient base.

    • Solution: When using an acyl chloride, ensure at least 2.0 equivalents of base are used: one to neutralize the HCl byproduct and one to deprotonate the alcohol, increasing its nucleophilicity relative to the neutral imidazole nitrogen.

Q: I am attempting a Williamson ether synthesis using NaH and an alkyl halide, but the reaction is messy. How can I improve it?

A: Sodium hydride (NaH) is a very strong, non-selective base. It can deprotonate not only the alcohol but also potentially abstract a proton from the C-H bond of the imidazole ring under certain conditions, leading to side reactions.

Potential Causes & Solutions:

  • Base Strength: NaH may be too harsh for this substrate.

    • Solution: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[9] These conditions are generally sufficient to deprotonate the alcohol without causing unwanted side reactions.[9]

  • N-Alkylation: The N1-position of the benzimidazole ring is already substituted with an ethyl group. However, depending on the alkylating agent and conditions, complex rearrangements or reactions are, while rare, not impossible. More commonly, if starting with a related NH-benzimidazole, N-alkylation is a major competitive pathway.[1][9][10]

    • Solution: Ensure your starting material is indeed the N-ethyl isomer. When performing the etherification, adding the alkyl halide slowly to the pre-formed alkoxide (generated by the base) at a controlled temperature (e.g., 0 °C to room temperature) can improve selectivity for O-alkylation.

Analytical Characterization

Accurate characterization is key to confirming your structure and purity.

Proton AssignmentExpected ¹H NMR Shift (δ, ppm)MultiplicityNotes
Aromatic (4H)7.20 - 7.80MultipletThe exact pattern depends on the substitution on the benzene ring.
-CH₂-OH (2H)~4.80SingletThis singlet will disappear upon successful oxidation, esterification, or etherification.
N-CH₂-CH₃ (2H)~4.30QuartetCoupled to the adjacent methyl group.
-OH (1H)Variable (Broad)Broad SingletDisappears upon D₂O exchange. Position is concentration and solvent dependent.
N-CH₂-CH₃ (3H)~1.50TripletCoupled to the adjacent methylene group.

Note: These are approximate chemical shifts. Actual values can vary based on solvent and concentration.[11]

Stability and Storage

Q: How should I store this compound and its derivatives?

A: Benzimidazole derivatives can be sensitive to light, air, and moisture.[6]

  • Storage Conditions: For long-term stability, store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[6] Refrigeration (2-8 °C) is recommended.

  • Degradation Pathways: Potential degradation can occur via oxidation of the benzimidazole ring or the alcohol, especially if exposed to light (photodegradation).[6]

References
  • Google Patents. (n.d.).
  • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

  • Organic Syntheses. (n.d.). Benzimidazole. [Link]

  • NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]

  • Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]

  • NIH. (n.d.). (1H-Benzimidazol-1-yl)methanol. [Link]

  • RSC Publishing. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

  • Synthetic Pages. (n.d.). Synthesis of [5-[(Ethylsulfinyl)methyl]-1H-benzimidazol-2-yl]carbamic acid, methyl ester. [Link]

  • ResearchGate. (n.d.). 34 questions with answers in BENZIMIDAZOLES | Science topic. [Link]

  • MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]

  • NIH. (n.d.). (±)-1-(1H-Benzimidazol-2-yl)ethanol. [Link]

  • IJRPC. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

  • IOSR Journal. (n.d.). Synthesis Characterisation and Derivatographic studies of 1-(1H-benzimidazol-2-yl)ethanone. [Link]

  • European Patent Office. (n.d.). Novel benzimidazole derivative, process for the preparation thereof and pharmaceutical composition. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • ResearchGate. (n.d.). N-Alkylation of benzimidazole. [Link]

  • RSC Publishing. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. [Link]

  • ResearchGate. (n.d.). (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. [Link]

  • NIH. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. [Link]

  • ACS Publications. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. [Link]

  • MDPI. (n.d.). Water-Mediated Synthesis of (E)-3-(1-Methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide, a Caffeic Acid Phenethyl Amide Analogue. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]

  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

  • RSC Publishing. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

  • NIH. (n.d.). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • ACS Publications. (2025). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. [Link]

  • ResearchGate. (n.d.). (PDF) 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt. [Link]

  • Wiley Online Library. (2025). 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. [Link]

  • NIH PubChem. (n.d.). (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. [Link]

Sources

Technical Support Center: Scale-Up Production of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important benzimidazole derivative. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

Low yields during the synthesis of substituted benzimidazoles can be attributed to several factors, particularly during scale-up.[1]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Incomplete Reaction The condensation of the diamine with glycolic acid may not have reached completion. This can be due to insufficient heating, suboptimal reaction time, or poor mixing on a larger scale.[2]- Optimize Reaction Conditions: Ensure the reaction is heated to an adequate temperature (e.g., reflux in a suitable solvent like DMF at 90-100°C).[2][3] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[3] - Improve Mixing: Ensure efficient agitation to maintain a homogenous reaction mixture, especially in larger vessels.
Purity of Starting Materials Impurities in the N-ethyl-o-phenylenediamine or glycolic acid can interfere with the reaction, leading to side products and reduced yield.- Verify Purity: Use high-purity starting materials. Consider recrystallization or distillation of starting materials if their purity is questionable. - Proper Storage: Store o-phenylenediamine derivatives under an inert atmosphere to prevent oxidation.[2]
Suboptimal Stoichiometry An incorrect molar ratio of reactants can lead to the incomplete conversion of the limiting reagent.- Precise Measurement: Accurately measure the molar equivalents of the reactants. A slight excess of one reactant might be beneficial, but this should be optimized empirically.
Degradation of Product/Reactants Benzimidazole derivatives can be sensitive to harsh reaction conditions, such as prolonged exposure to high temperatures or extreme pH.- Controlled Heating: Avoid excessive heating and prolonged reaction times once the reaction is complete. - Careful Work-up: Neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions during extraction and purification.
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

The formation of multiple products is a common challenge in benzimidazole synthesis.[4] For this compound, key side reactions to consider are:

Common Side Products and Mitigation Strategies:

  • Oxidation of the Methanol Group: The primary alcohol on the benzimidazole ring can be susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid, especially at elevated temperatures in the presence of air.[5]

    • Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]

  • Etherification: Under acidic conditions, the hydroxymethyl group can undergo self-condensation to form a diether byproduct.[5]

    • Mitigation: Carefully control the pH of the reaction mixture and avoid strongly acidic conditions, especially at high temperatures.

  • Formation of 1,3-diethyl-benzimidazolium salt: If the N-alkylation is performed on 1H-benzimidazol-2-yl)methanol, over-alkylation can occur, leading to the formation of a quaternary salt.

    • Mitigation: Use a controlled amount of the ethylating agent and monitor the reaction closely. The choice of base and solvent can also influence the selectivity.

  • Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzimidazole ring.[4]

    • Mitigation: Ensure sufficient reaction time and temperature. The choice of an appropriate catalyst can also promote efficient cyclization.

Experimental Workflow for Minimizing Side Products

Caption: Workflow to minimize side product formation.

Q3: Purification of the final product is proving difficult. What are the best practices for purifying this compound?

The purification of benzimidazole derivatives can be challenging due to the similar polarities of the product and impurities.[4]

Purification Strategies:

  • Column Chromatography: This is a standard method for purifying benzimidazole derivatives.

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective. The polarity can be fine-tuned based on TLC analysis.

    • Silica Gel: Use silica gel of an appropriate mesh size for good separation.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective and scalable purification method.

    • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for benzimidazoles include ethanol, methanol, or mixtures with water.

  • Acid-Base Extraction: The basic nature of the benzimidazole nitrogen allows for purification via acid-base extraction.

    • Dissolve the crude product in an organic solvent.

    • Extract with a dilute aqueous acid (e.g., 1M HCl) to move the product into the aqueous phase as its salt.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to precipitate the pure product.

    • Extract the product back into an organic solvent, dry, and evaporate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up the production of this compound?

There are two primary synthetic strategies to consider for scale-up:

Route A: One-Step Condensation

This approach involves the direct condensation of N-ethyl-o-phenylenediamine with glycolic acid. This is often the more convergent and cost-effective route for large-scale synthesis as it involves fewer steps.

Caption: Two-step synthesis via N-alkylation.

The choice between these routes will depend on factors such as the availability and cost of starting materials, and the ease of purification for each step.

Q2: I am getting a mixture of N1-ethyl and N3-ethyl isomers during the N-alkylation of 1H-benzimidazol-2-yl-methanol. How can I improve the regioselectivity?

Achieving regioselectivity in the N-alkylation of unsymmetrical benzimidazoles is a common challenge. The two nitrogen atoms of the imidazole ring are tautomeric, and alkylation can occur at either position.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on the benzimidazole ring can direct the incoming alkyl group to the less sterically hindered nitrogen. However, with a 2-hydroxymethyl group, the steric differentiation is minimal.

  • Electronic Effects: The electronic nature of substituents on the benzene ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, some studies have shown that using specific bases and solvents can favor the formation of the more sterically hindered isomer. [6][7] Strategies to Improve Regioselectivity:

  • Protecting Groups: One approach is to use a protecting group strategy, though this adds steps to the synthesis.

  • Optimization of Reaction Conditions: A systematic study of different bases (e.g., K₂CO₃, NaH, Cs₂CO₃), solvents (e.g., DMF, acetonitrile, THF), and temperatures is recommended to find the optimal conditions for the desired isomer.

  • Directed Alkylation: In some cases, specific reagents can direct the alkylation to a particular nitrogen. [6][7]

Q3: What are the critical process parameters to monitor during the scale-up of this synthesis?

When scaling up from the lab to a pilot or production scale, several parameters become critical for ensuring safety, consistency, and product quality.

Key Scale-Up Parameters:

Parameter Importance Monitoring/Control
Heat Management The condensation reaction can be exothermic. In a large reactor, inefficient heat removal can lead to a runaway reaction and increased byproduct formation. [2]- Use a reactor with an appropriate heat transfer surface area. - Control the rate of addition of reagents. - Monitor the internal temperature closely.
Mixing Efficiency Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields. [2]- Use an appropriate agitator design and speed for the reactor size and viscosity of the reaction mixture.
Solvent Selection The solvent affects reaction kinetics, solubility, and ease of work-up and purification. [2]- Choose a solvent with a suitable boiling point for the reaction temperature and one that allows for easy product isolation.
Work-up Procedure The quenching and extraction steps need to be carefully controlled to handle the larger volumes and potential exotherms.- Plan for the safe handling and disposal of larger quantities of aqueous and organic waste.
Q4: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and chromatographic techniques should be used to confirm the structure and assess the purity of the synthesized this compound.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the ethyl group, the benzimidazole core, and the hydroxymethyl group.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch (if any unalkylated material is present).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify any impurities.

  • Melting Point: A sharp melting point is a good indicator of the purity of a solid compound.

This technical support guide provides a starting point for addressing common challenges in the synthesis of this compound. For further assistance, please consult the referenced literature.

References

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • Side reaction products in 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) synthesis. Benchchem.
  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
  • Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization.
  • Alkylation studies-on (1H-benzimidazol-2-yl)-acetic acid derivatives.
  • General synthetic scheme for synthesis of substituted benzimidazole derivatives.
  • Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry.
  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central.
  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed.
  • Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
  • A green synthesis of benzimidazoles. Indian Journal of Chemistry.
  • Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol. Benchchem.

Sources

Technical Support Center: Synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and purification of (1-ethyl-1H-benzimidazol-2-yl)methanol. As Senior Application Scientists, we have structured this guide to address common challenges, explain the underlying chemical principles, and provide robust, field-proven protocols to refine your reaction conditions.

Core Synthesis Pathway Overview

The most reliable and common approach for synthesizing this compound involves a two-step process. First, selective N-ethylation of o-phenylenediamine is performed, followed by the Phillips condensation of the resulting N-ethyl-o-phenylenediamine with glycolic acid. This route generally offers better control and avoids side reactions that can occur if N-alkylation is attempted after the benzimidazole ring is formed.

Synthesis_Workflow cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Phillips Condensation OPD o-Phenylenediamine NEOPD N-ethyl-o-phenylenediamine EtI Ethyl Iodide / Bromide Base Base (e.g., K₂CO₃) Product This compound NEOPD->Product GlycolicAcid Glycolic Acid AcidCatalyst Acid (e.g., 4M HCl)

Caption: Recommended two-step synthetic workflow.

Frequently Asked Questions & Troubleshooting Guide

SECTION 1: REACTION STRATEGY & OPTIMIZATION

Q1: What is the most reliable synthetic route and why?

A1: The recommended route is the condensation of N-ethyl-o-phenylenediamine with glycolic acid. The primary alternative, which involves first synthesizing (1H-benzimidazol-2-yl)methanol and then performing N-ethylation, presents significant challenges.

  • Causality: Ethylation of (1H-benzimidazol-2-yl)methanol can lead to a mixture of products. The alkylating agent can react at either of the two nitrogen atoms (N1 and N3) of the imidazole ring, resulting in isomeric products that are often difficult to separate. Furthermore, the hydroxyl group of the methanol substituent could potentially undergo O-alkylation under certain basic conditions, further complicating the product mixture. Starting with the pre-alkylated diamine ensures regioselective formation of the desired N1-ethyl isomer.

Q2: What are the critical parameters for the Phillips condensation (cyclization) step?

A2: The Phillips condensation is a robust reaction, but its success hinges on several key parameters.[1][2]

  • Acid Concentration: The reaction is typically catalyzed by a mineral acid, such as 4M hydrochloric acid. The acid protonates the carbonyl group of glycolic acid, activating it for nucleophilic attack by the diamine. It also facilitates the subsequent dehydration and cyclization steps.[3] Using too concentrated an acid can lead to unwanted side reactions or degradation, while too dilute an acid will result in a sluggish reaction.

  • Temperature Control: The condensation requires heat, typically refluxing at temperatures around 100-110°C.[4] This provides the necessary activation energy for the dehydration steps. However, excessive temperatures can promote the formation of dark, polymeric byproducts, likely from the decomposition of the diamine starting material.[5]

  • Reaction Time: Monitoring the reaction is crucial. Allowing the reaction to proceed for too long after completion can decrease yield due to the formation of degradation products. Thin Layer Chromatography (TLC) is the most effective method for monitoring the consumption of the N-ethyl-o-phenylenediamine starting material.[4][5]

SECTION 2: TROUBLESHOOTING COMMON ISSUES

Q3: My final product is a dark brown oil or solid, not the expected off-white solid. What is the cause and how can I prevent it?

A3: A dark product color is almost always due to impurities from the oxidation of the diamine starting material, N-ethyl-o-phenylenediamine.

  • Root Cause: o-Phenylenediamines and their N-alkylated derivatives are highly susceptible to air oxidation, which forms intensely colored, high-molecular-weight impurities.[4] This oxidation is accelerated by heat and light.

  • Preventative Measures:

    • Purify the Diamine: Ensure the N-ethyl-o-phenylenediamine is pure before the condensation step. If it is discolored, consider purification by column chromatography or distillation.

    • Use an Inert Atmosphere: Running the Phillips condensation reaction under an inert atmosphere (e.g., nitrogen or argon) will significantly reduce the extent of oxidation during the heating process.[5]

    • Degas Solvents: Using degassed solvents for the reaction can also help minimize oxidative side reactions.

Q4: My reaction yield is consistently low. What are the likely causes and solutions?

A4: Low yield can stem from issues in either the N-ethylation or the cyclization step. A logical troubleshooting approach is essential.

Troubleshooting_Yield start Low Yield step1_check Step 1: N-Ethylation Issue? Check TLC of crude N-ethyl-o-phenylenediamine start->step1_check step2_check Step 2: Condensation Issue? Check TLC of final crude product start->step2_check step1_causes Incomplete Reaction Di-ethylation Starting Material Degradation step1_check:f1->step1_causes Multiple spots (SM, mono-, di-product) step2_causes Incomplete Cyclization Side Reactions (e.g., Dimerization) Product Degradation step2_check:f1->step2_causes SM remains Multiple product spots step1_solutions Increase reaction time/temp Use more reactive ethylating agent Use 1.0-1.2 eq. of ethylating agent Control temperature Use fresh, pure o-phenylenediamine step1_causes:c1->step1_solutions:s1 step1_causes:c2->step1_solutions:s2 step1_causes:c3->step1_solutions:s3 step2_solutions Ensure sufficient heating (reflux) Verify acid catalyst concentration Maintain inert atmosphere Avoid excessive heat Do not overheat Work up promptly after completion step2_causes:c1->step2_solutions:s1 step2_causes:c2->step2_solutions:s2 step2_causes:c3->step2_solutions:s3

Caption: Troubleshooting workflow for low product yield.

  • Analysis:

    • Incomplete Reactions: The most common cause. Ensure reactions are run to completion as monitored by TLC. For the condensation step, this means ensuring reflux is maintained and the acid catalyst is active.[4]

    • Side Reactions: In the ethylation step, using a large excess of the ethylating agent can lead to the formation of N,N'-diethyl-o-phenylenediamine, which will not cyclize to the desired product. In the condensation step, overheating can cause dimerization or polymerization of the reactants.[6]

    • Mechanical Losses: During workup, ensure proper pH adjustment. The benzimidazole product is amphoteric; it is soluble in strong acid and can be deprotonated by strong base. The product is typically extracted at a neutral or slightly basic pH. Ensure thorough extraction with a suitable solvent like ethyl acetate.[4]

Q5: My TLC analysis of the crude product shows multiple spots. What are the potential side products?

A5: The presence of multiple spots indicates either an incomplete reaction or the formation of byproducts.

  • Common Impurities:

    • Unreacted N-ethyl-o-phenylenediamine: The starting material for the cyclization.

    • Uncyclized Amide Intermediate: N-(2-(ethylamino)phenyl)-2-hydroxyacetamide. This forms if the final dehydration to the benzimidazole does not go to completion.

    • Starting o-phenylenediamine: If the initial N-ethylation was not complete.

    • N,N'-diethyl-o-phenylenediamine: From over-alkylation in the first step.

    • Oxidative Byproducts: As discussed in Q3, these often appear as baseline or highly colored spots on the TLC plate.

SECTION 3: PURIFICATION

Q6: What is the most effective method for purifying the final product?

A6: A two-stage purification strategy is often most effective.

  • Recrystallization: If the crude product is obtained as a solid with moderate purity (>85%), recrystallization can be highly effective. Solvents such as ethanol, methanol, or ethyl acetate/hexane mixtures are good starting points.[5] This is excellent for removing minor impurities.

  • Silica Gel Column Chromatography: This is the most robust method for separating the desired product from starting materials and various side products, especially if the crude product is an oil or highly impure.[7] A gradient elution system, starting with a less polar mixture (e.g., 50% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 100% ethyl acetate, then adding 2-5% methanol), is typically effective for separating the moderately polar benzimidazole product.[7][8]

Optimized Experimental Protocols

Protocol 1: Synthesis of N-ethyl-o-phenylenediamine
  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Base: Add powdered anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Addition of Alkylating Agent: Slowly add ethyl iodide or ethyl bromide (1.0-1.2 eq.) to the stirred suspension at room temperature. Using a slight excess of the diamine can help favor mono-alkylation.[9]

  • Reaction: Heat the mixture to 60-80°C and monitor by TLC for the disappearance of o-phenylenediamine (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly if purity is sufficient.

Protocol 2: Phillips Condensation to this compound
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-ethyl-o-phenylenediamine (1.0 eq.) and glycolic acid (1.1 eq.).

  • Acid Addition: Add 4M aqueous hydrochloric acid, enough to fully dissolve and stir the reactants.

  • Heating: Heat the reaction mixture to reflux (approx. 100-110°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 80% ethyl acetate / 20% hexane as eluent) until the diamine spot is consumed (typically 3-5 hours).

  • Workup: Cool the reaction mixture in an ice bath. Carefully neutralize the acid by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the neutralized aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography as described in Q6.[4][7]

Data Summary Table

ParameterStep 1: N-EthylationStep 2: Phillips CondensationRationale / Key Insight
Reactants o-phenylenediamine, Ethyl halideN-ethyl-o-phenylenediamine, Glycolic acidPurity of diamines is critical to avoid colored byproducts.[5]
Solvent Acetonitrile or DMF4M Aqueous HClThe acid in Step 2 acts as both solvent and catalyst.
Catalyst/Reagent K₂CO₃ (Base)HCl (Acid Catalyst)Base neutralizes H-X formed in Step 1; Acid activates carbonyl in Step 2.[1][9]
Temperature 60-80°C100-110°C (Reflux)Higher temperature needed for dehydration/cyclization in Step 2.[4]
Typical Time 4-12 hours3-5 hoursBoth steps should be monitored by TLC to determine completion.[4]
Expected Yield 60-80%70-90%Yields are highly dependent on reactant purity and reaction monitoring.
Purification Column ChromatographyColumn Chromatography / RecrystallizationChromatography is essential for removing side products and achieving high purity.[7]

References

  • An In-depth Technical Guide to the Synthesis of N-Ethyl-N-phenylethylenediamine. Benchchem.
  • Glyoxylic acid an Efficient Catalyst for the Synthesis of Benzimidazole under Microwave irradiation. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Three Gallates Containing Imidazole, Benzimidazole and Triclosan Units. Avicenna Journal of Pharmaceutical Research. Available from: [Link]

  • PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. Available from: [Link]

  • Synthesis and antibacterial study of novel benzimidazolium derivatives. ResearchGate. Available from: [Link]

  • Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Available from: [Link]

  • Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography. Benchchem.
  • Note A green synthesis of benzimidazoles. Indian Academy of Sciences. Available from: [Link]

  • Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. PubMed. Available from: [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). Available from: [Link]

  • Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. ResearchGate. Available from: [Link]

  • Side reaction products in 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) synthesis. Benchchem.
  • Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol. Benchchem.
  • Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol. Benchchem.
  • An In-depth Technical Guide on 1H-Benzimidazole-4-methanol, 2-methyl- (9CI). Benchchem.

Sources

Technical Support Center: Synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and validated protocols to navigate the common challenges associated with this synthesis, particularly focusing on byproduct identification and mitigation.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Question 1: My final product displays an unexpected set of peaks in the 1H NMR spectrum, suggesting a significant impurity. What is the likely identity of this byproduct?

Answer:

A frequent byproduct in the synthesis of this compound is the corresponding N-oxide, specifically at the 3-position of the benzimidazole ring. This oxidation typically occurs when the reaction is inadvertently exposed to atmospheric oxygen, especially at elevated temperatures.

Troubleshooting Steps:

  • Re-evaluate Reaction Atmosphere:

    • Confirm that the reaction was conducted under a consistently inert atmosphere, such as dry nitrogen or argon. Oxygen exposure is a primary cause of N-oxide formation.

  • Inspect Reagents and Solvents:

    • Ensure that all solvents were freshly distilled and that reagents are of high purity. Older solvents can accumulate peroxide impurities, which act as oxidizing agents.

  • Analytical Confirmation:

    • Mass Spectrometry: A mass spectrum of the impure product will show a peak corresponding to a molecular weight 16 units greater than the target compound, indicative of the addition of an oxygen atom.

    • 1H NMR Spectroscopy: The aromatic protons on the benzimidazole ring of the N-oxide will experience a downfield shift compared to the desired product due to the electron-withdrawing nature of the N-oxide functionality.

Mitigation Strategy:

  • Implement rigorous inert atmosphere techniques for all future syntheses.

  • Utilize freshly purified solvents and high-quality reagents to minimize the presence of potential oxidants.

Question 2: The synthesis of the benzimidazole ring appears to be incomplete, with significant amounts of unreacted starting material recovered. What are the probable causes for this low conversion?

Answer:

Incomplete cyclization is a common hurdle in benzimidazole synthesis and can often be traced back to suboptimal reaction conditions or incorrect stoichiometry.

Troubleshooting Steps:

  • Verify Stoichiometry:

    • Precisely re-verify the molar ratios of the starting materials, N-ethyl-o-phenylenediamine and glycolic acid. A 1:1 molar ratio is generally required for this condensation reaction.

  • Evaluate Reaction Parameters:

    • Temperature: The condensation and subsequent dehydration to form the benzimidazole ring are often thermally demanding. Ensure the reaction temperature is sufficient, typically in the range of 100-150 °C.

    • Reaction Time: Monitor the reaction's progress via Thin Layer Chromatography (TLC) to ensure it has reached completion.

  • Catalyst Efficacy:

    • If employing an acid catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid), confirm its activity and appropriate loading. Catalysts can degrade over time, leading to reduced efficacy.

Recommended Corrective Actions:

  • Conduct a small-scale optimization study, systematically varying the temperature and monitoring the impact on conversion.

  • If the reaction stalls, consider the addition of a fresh aliquot of the acid catalyst.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and handling of this compound.

What is the most widely accepted synthetic route for preparing this compound?

The most direct and commonly employed method is the condensation of N-ethyl-o-phenylenediamine with glycolic acid.[1] This reaction is typically performed at elevated temperatures, often with an acid catalyst, to promote the intramolecular cyclization and dehydration that forms the benzimidazole core.[2]

What are the recommended methods for purifying the crude this compound?

Standard laboratory purification techniques are generally effective:

  • Recrystallization: This is often the most efficient method for removing minor impurities. The choice of solvent is critical and can be determined through small-scale solubility tests with solvents such as ethanol, ethyl acetate, or aqueous mixtures.

  • Silica Gel Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a robust alternative. A typical elution strategy would involve a gradient of increasing polarity, for instance, from hexane to ethyl acetate.

Are there more environmentally friendly ("green") synthetic methods available for this class of compounds?

Yes, the development of green synthetic methodologies for benzimidazoles is an active area of research.[3] Notable approaches include:

  • Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and reduce energy consumption.[4]

  • Use of Heterogeneous Catalysts: Solid acid catalysts that can be easily recovered and reused are being explored to minimize waste.

  • Solvent-Free Conditions: Conducting the reaction in the absence of a solvent or in a recyclable solvent is a key principle of green chemistry that has been applied to benzimidazole synthesis.[5]

Part 3: Experimental Protocols & Data

This section contains a detailed protocol for a crucial analytical method and a summary of how reaction parameters can influence byproduct formation.

Protocol: 1H NMR Sample Preparation and Analysis for Purity Assessment

Objective: To verify the chemical structure of the synthesized this compound and to identify and quantify any potential byproducts.

Materials:

  • Synthesized product (crude or purified)

  • Deuterated solvent (e.g., CDCl3 or DMSO-d6)

  • High-precision NMR tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Accurately weigh 5–10 mg of the sample and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6–0.7 mL of the chosen deuterated solvent.

  • Securely cap the tube and vortex until the sample is fully dissolved.

  • Insert the NMR tube into the spectrometer.

  • Acquire a high-resolution 1H NMR spectrum following the instrument's standard operating procedures.

  • Process the raw data, including Fourier transformation, phase and baseline correction.

  • Integrate all signals and assign them to the corresponding protons of the expected product. Scrutinize the spectrum for any unassigned peaks that could signify the presence of impurities.

Table 1: Impact of Reaction Parameters on Byproduct Formation
ParameterConditions Favoring Byproduct FormationConditions Minimizing Byproduct FormationPotential Byproduct(s)
Atmosphere Presence of air (O₂)Inert atmosphere (N₂, Ar)N-oxides
Temperature Excessive heatOptimal temperature range (e.g., 100–120 °C)Thermal decomposition products
Reaction Time Significantly prolonged heatingMonitoring to completion by TLCProducts of side-chain oxidation
Reagent Purity Use of aged or low-purity reagents/solventsUse of fresh, high-purity materialsVarious, dependent on the specific contaminant

Part 4: Visualizations

The following diagrams illustrate the key chemical processes and workflows discussed in this guide.

synthesis_pathway N-ethyl-o-phenylenediamine N-ethyl-o-phenylenediamine Intermediate Amide Intermediate N-ethyl-o-phenylenediamine->Intermediate Condensation Glycolic_Acid Glycolic_Acid Glycolic_Acid->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Synthesis of this compound.

byproduct_formation Product This compound Byproduct N-oxide Byproduct Product->Byproduct Oxidizing_Agent [O] (e.g., O₂, peroxides) Oxidizing_Agent->Byproduct

Caption: Formation of the N-oxide byproduct.

troubleshooting_workflow Start Unexpected Synthetic Outcome Analyze_Data Analyze Spectroscopic Data (NMR, MS) Start->Analyze_Data Identify_Byproduct Identify Potential Byproduct(s) Analyze_Data->Identify_Byproduct Review_Conditions Review Reaction Conditions Identify_Byproduct->Review_Conditions Modify_Protocol Modify Synthetic Protocol Review_Conditions->Modify_Protocol Rerun_Reaction Execute Modified Reaction Modify_Protocol->Rerun_Reaction End Pure Product Achieved Rerun_Reaction->End

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Küçükbay, H. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22. [Link]

  • Mol-Instincts. (n.d.). Synthesis of [5-[(Ethylsulfinyl)methyl]-1H-benzimidazol-2-yl]carbamic acid, methyl ester. Retrieved from [Link]

  • Hernández-Vázquez, E., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(15), 4987. [Link]

  • Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Medicinal Chemistry. [Link]

  • Poddar, P., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. [Link]

  • Tzani, M. A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. [Link]

  • European Patent Office. (1988). Novel benzimidazole derivative, process for the preparation thereof and pharmaceutical composition. [Link]

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-943. [Link]

  • ResearchGate. (2019). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. [Link]

  • ResearchGate. (2013). Synthesis and antibacterial study of novel benzimidazolium derivatives. [Link]

  • Sharma, D., et al. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. Journal of Chemical and Pharmaceutical Research, 8(8), 51-61. [Link]

Sources

Technical Support Center: Enhancing Regioselectivity of Reactions with (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-ethyl-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot regioselectivity challenges encountered during their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.

Introduction to Regioselectivity Challenges

This compound is a versatile molecule with multiple reactive sites, making it a valuable building block but also presenting significant challenges in controlling reaction selectivity.[1][2] The primary issue arises from the presence of two distinct nucleophilic centers: the oxygen of the primary alcohol and the N3 nitrogen of the benzimidazole ring. This duality can lead to mixtures of O-substituted and N-substituted products in common reactions like alkylations and acylations.

Furthermore, the C2 position, once the molecule is appropriately activated, can form an N-heterocyclic carbene (NHC), a powerful catalyst in its own right.[3][4][5] Controlling the conditions to favor NHC formation over other reaction pathways is another layer of complexity. This guide provides structured troubleshooting advice to address these specific regiochemical problems.

Troubleshooting Guide 1: O-Alkylation vs. N-Alkylation

This is the most frequent challenge encountered. The outcome of an alkylation reaction is a delicate balance between the properties of the substrate, electrophile, base, and solvent. Understanding how to manipulate these factors is key to achieving the desired regioselectivity.

FAQ 1: I'm performing an alkylation with an alkyl halide and getting a mixture of O- and N-alkylated products. How can I favor the O-alkylated product?

Answer: To favor O-alkylation, you need to create conditions that enhance the nucleophilicity of the hydroxyl oxygen relative to the ring nitrogen. This is typically governed by the principles of Hard and Soft Acids and Bases (HSAB) theory and by choosing between kinetic and thermodynamic control.[6][7][8][9][10]

  • The Principle: The alkoxide oxygen, formed after deprotonation, is a "hard" nucleophile (small, low polarizability). The deprotonated ring nitrogen is a "softer" nucleophile (larger, more polarizable).[8][9] Hard nucleophiles prefer to react with hard electrophiles, and soft with soft.[6][7][10] Alkyl halides (like R-I or R-Br) are considered soft electrophiles. To favor the hard-hard interaction for O-alkylation, you can either make the electrophile "harder" or enhance the reactivity of the hard nucleophile.

  • Causality-Driven Protocol for O-Alkylation:

    • Choice of Base: Use a strong, non-nucleophilic "hard" base to deprotonate the hydroxyl group. Sodium hydride (NaH) is an excellent choice. The resulting sodium alkoxide has a strong ionic character, making the oxygen a hard nucleophile.

    • Solvent Selection: Employ a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF). These solvents will effectively solvate the sodium cation but will not protonate the highly reactive alkoxide, leaving it available for reaction.

    • Alkylating Agent: While alkyl halides are typically soft, using an alkyl tosylate (R-OTs) or, even better, a hard alkylating agent like a trialkyloxonium salt (e.g., Meerwein's salt, R₃O⁺BF₄⁻) can strongly favor O-alkylation.[11]

    • Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature). This favors the kinetically controlled product, which is often the O-alkylated isomer due to the higher intrinsic nucleophilicity of the alkoxide.[12][13][14]

ParameterCondition for O-AlkylationRationale
Base NaH, KHForms a "hard" alkoxide.
Solvent THF, DMF (polar aprotic)Solvates the cation, leaving the alkoxide nucleophilic.
Electrophile Alkyl Tosylates, Oxonium Salts"Harder" electrophiles prefer the hard oxygen nucleophile.[11]
Temperature Low (0 °C to RT)Favors the kinetic product.[12][13][14][15]
FAQ 2: My goal is the N-alkylated product. What conditions should I use to ensure regioselectivity at the nitrogen?

Answer: To favor N-alkylation, you need to promote the "soft-soft" interaction between the ring nitrogen and the alkylating agent. This often involves selecting conditions that lead to the thermodynamically more stable product.[12][13][14]

  • The Principle: The N-alkylated product is often the thermodynamically more stable isomer. By using conditions that allow for an equilibrium to be established, the reaction can settle into the lowest energy state, favoring the N-substituted benzimidazole.

  • Causality-Driven Protocol for N-Alkylation:

    • Choice of Base: Use a weaker, "softer" base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are sufficient to deprotonate the benzimidazole nitrogen (pKa ~13) but are less likely to generate a significant concentration of the alkoxide.

    • Solvent Selection: A polar protic solvent like ethanol or a less polar solvent like acetonitrile can be effective. Acetonitrile, in particular, is known to favor N-alkylation in similar systems.[16]

    • Alkylating Agent: Use a "soft" alkylating agent. Alkyl iodides (R-I) are classic soft electrophiles and are ideal for this purpose.[11]

    • Temperature: Higher temperatures (e.g., reflux) are generally preferred. This provides the energy needed to overcome the activation barrier for both pathways and allows the reaction to reach thermodynamic equilibrium, favoring the more stable N-alkylated product.[12][13][14]

ParameterCondition for N-AlkylationRationale
Base K₂CO₃, Cs₂CO₃"Softer" bases, less likely to fully deprotonate the alcohol.
Solvent Acetonitrile, EthanolCan favor N-alkylation.[16]
Electrophile Alkyl Iodides (R-I)"Soft" electrophiles prefer the soft nitrogen nucleophile.[11]
Temperature High (Reflux)Favors the thermodynamic product.[12][13][14]
Troubleshooting Workflow: O- vs. N-Alkylation

Below is a decision-making workflow to guide your experimental design for achieving regioselective alkylation.

G start Goal: Alkylation of This compound product_choice Desired Product? start->product_choice o_alk O-Alkylation (Kinetic Control) product_choice->o_alk O-Product n_alk N-Alkylation (Thermodynamic Control) product_choice->n_alk N-Product o_cond Conditions: - Base: NaH - Solvent: THF/DMF - Electrophile: R-OTs - Temp: Low (0°C) o_alk->o_cond n_cond Conditions: - Base: K₂CO₃ - Solvent: Acetonitrile - Electrophile: R-I - Temp: High (Reflux) n_alk->n_cond G cluster_activation Precatalyst Activation cluster_catalysis Catalytic Cycle Precursor (1-ethyl-1H-benzimidazol- 2-yl)methanol Salt Benzimidazolium Salt (Acidic C2-H) Precursor->Salt + R'-X NHC N-Heterocyclic Carbene (Active Catalyst) Salt->NHC + Strong Base - H⁺ Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde Aldehyde (Substrate) Dimer Acyl Anion Equivalent Breslow->Dimer Product Product Dimer->Product + Aldehyde Product->NHC - Product

Caption: Activation of the precatalyst and a simplified NHC catalytic cycle.

This guide provides a foundational framework for addressing the most common regioselectivity issues with this compound. By understanding the principles of kinetic vs. thermodynamic control and HSAB theory, and by following validated protocols, researchers can significantly improve the selectivity and success of their synthetic endeavors.

References

  • Shagufta. (2025). Hard-soft acid-base (HSAB) principle and difference in d-orbital configurations of metals explain the regioselectivity of nucleophilic attack to a carbinol in Friedel-Crafts reaction catalyzed by Lewis and protonic acids. ResearchGate. [Link]

  • Unknown Author. (n.d.). Hard-Soft Acid-Base Theory. University of Massachusetts Lowell. [Link]

  • Fiveable. (n.d.). Hard-Soft Acid-Base (HSAB) Theory. Inorganic Chemistry I Class Notes. [Link]

  • Ghaffar, T., et al. (2017). Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions. Journal of Visualized Experiments. [Link]

  • Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. Chemical Communications, (30), 3235-3237. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. Chemical Research in Toxicology, 27(1), 24-36. [Link]

  • Özdemir, İ., et al. (2010). Gold(I) Complexes of N-Heterocyclic Carbene Ligands Containing Benzimidazole: Synthesis and Antimicrobial Activity. Molecules, 15(4), 2535-2544. [Link]

  • Wikipedia. (n.d.). HSAB theory. [Link]

  • Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. PubMed. [Link]

  • Ciardi, M., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]

  • Kumar, A., et al. (2024). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 14(25), 17935-17949. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Biju, A. T., et al. (2011). N-heterocyclic carbenes: From design to synthesis and their application as nucleophilic catalysts. Chemical Society Reviews, 40(10), 5061-5076. [Link]

  • Smith, A. B. (2009). N-HETEROCYCLIC CARBENES: FROM DESIGN TO SYNTHESIS AND THEIR APPLICATION AS NUCLEOPHILIC CATALYSTS. ScholarlyCommons. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. [Link]

  • YouTube. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. [Link]

Sources

Catalyst Selection for Efficient Synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the complexities of this synthesis. As Senior Application Scientists, we have compiled this resource to explain the "why" behind the experimental choices, ensuring your success in the laboratory.

I. Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two primary strategic routes, each with its own set of catalytic considerations and potential challenges. The choice of strategy will often depend on the available starting materials, scalability, and desired purity of the final product.

Route A: Building the Core First - A Sequential Approach

This strategy involves the initial synthesis of the benzimidazole-2-methanol core, followed by the N-ethylation of the heterocyclic ring.

  • Step 1: Synthesis of 1H-benzimidazol-2-yl-methanol. This is typically achieved through the condensation of o-phenylenediamine with glycolic acid.[1]

  • Step 2: N-ethylation of 1H-benzimidazol-2-yl-methanol. This step introduces the ethyl group onto the nitrogen of the benzimidazole ring.

Route B: The One-Pot Condensation Strategy

This approach aims to construct the final molecule in a single, streamlined process, often by reacting an N-ethylated o-phenylenediamine with a suitable C2-synthon. While potentially more efficient, this route can present challenges in selectivity and catalyst compatibility.

Below, we will delve into the catalyst selection and troubleshooting for each of these synthetic pathways.

II. Troubleshooting and FAQs: Catalyst Selection and Reaction Optimization

This section is formatted as a series of questions you might encounter during your experiments, with detailed answers and actionable advice.

Route A: Sequential Synthesis

Step 1: Synthesis of 1H-benzimidazol-2-yl-methanol

Q1: What is the most common and efficient method for synthesizing the 1H-benzimidazol-2-yl-methanol core?

A1: The most direct and widely used method is the condensation reaction between o-phenylenediamine and glycolic acid.[1] This reaction is typically carried out under reflux conditions in a high-boiling solvent like dimethylformamide (DMF).[1] The key advantage of this method is the use of readily available and inexpensive starting materials.

Q2: My yield of 1H-benzimidazol-2-yl-methanol is low. What are the likely causes and how can I improve it?

A2: Low yields in this condensation reaction can stem from several factors:

  • Incomplete reaction: Ensure the reaction is heated to a sufficient temperature (90-100°C in DMF) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Sub-optimal workup: After the reaction, the mixture needs to be diluted with water and neutralized with a base like sodium bicarbonate (NaHCO₃) to precipitate the product.[1] Inefficient neutralization or extraction can lead to product loss.

  • Purity of starting materials: The purity of o-phenylenediamine is crucial. It can oxidize over time, leading to colored impurities and byproducts. Using freshly purified o-phenylenediamine is recommended.

Step 2: N-ethylation of 1H-benzimidazol-2-yl-methanol

Q3: What are the best catalysts for the N-ethylation of 1H-benzimidazol-2-yl-methanol?

A3: The N-ethylation of benzimidazoles can be achieved using various ethylating agents (e.g., ethyl iodide, diethyl sulfate) in the presence of a base. For improved efficiency and regioselectivity, the use of a phase-transfer catalyst (PTC) is highly recommended. Tetrabutylammonium bromide (TBAB) is a commonly used and effective PTC for this transformation. The PTC facilitates the transfer of the benzimidazole anion from the solid or aqueous phase to the organic phase where the reaction with the ethylating agent occurs.

Q4: I am getting a mixture of N1 and N3 ethylated isomers. How can I improve the regioselectivity for the desired 1-ethyl isomer?

A4: Achieving high regioselectivity in the N-alkylation of unsymmetrical benzimidazoles is a common challenge. Here are some strategies to favor the formation of the N1-ethyl isomer:

  • Steric Hindrance: The substituent at the C2 position can influence the site of alkylation. While the hydroxymethyl group is relatively small, the choice of base and reaction conditions can still play a role.

  • Phase-Transfer Catalysis: As mentioned, PTCs can enhance regioselectivity. The bulky tetra-alkylammonium cation can create a specific steric environment around the benzimidazole anion, favoring alkylation at the less hindered nitrogen.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

  • Protecting Groups: In challenging cases, a protecting group strategy can be employed, though this adds extra steps to the synthesis.

Q5: My N-ethylation reaction is sluggish, and I see unreacted starting material. What should I do?

A5: A sluggish reaction can be due to several factors:

  • Inefficient Base: A strong base is required to deprotonate the benzimidazole nitrogen. Potassium hydroxide (KOH) or sodium hydride (NaH) are commonly used. Ensure the base is fresh and of high purity.

  • Poor Catalyst Activity: If using a PTC, ensure it is of good quality. The amount of catalyst may also need to be optimized (typically 1-10 mol%).

  • Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is generally suitable for this reaction.

  • Ethylating Agent Reactivity: Ensure your ethylating agent is not degraded. Using a slight excess of the ethylating agent can also help drive the reaction to completion.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via the Sequential Route

Step A: Synthesis of 1H-benzimidazol-2-yl-methanol

  • Materials:

    • o-Phenylenediamine

    • Glycolic acid

    • Dimethylformamide (DMF)

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in DMF.

    • Add glycolic acid (1.1 eq) to the solution.

    • Heat the reaction mixture to 90-100°C and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and dilute with cold water.

    • Neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude 1H-benzimidazol-2-yl-methanol, which can be purified by recrystallization.

Step B: N-ethylation of 1H-benzimidazol-2-yl-methanol

  • Materials:

    • 1H-benzimidazol-2-yl-methanol

    • Ethyl iodide

    • Potassium hydroxide (KOH)

    • Tetrabutylammonium bromide (TBAB)

    • Acetonitrile

  • Procedure:

    • To a stirred suspension of powdered KOH (1.5 eq) and TBAB (0.05 eq) in acetonitrile, add 1H-benzimidazol-2-yl-methanol (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.

IV. Data Summary and Comparison

Catalyst/MethodSubstrateProductYield (%)Reaction TimeNotes
Reflux in DMFo-Phenylenediamine + Glycolic Acid1H-benzimidazol-2-yl-methanolHigh2-4 hA standard and reliable method for the benzimidazole core.[1]
PTC (TBAB)/KOH1H-benzimidazol-2-yl-methanol + Ethyl IodideThis compoundGood to Excellent4-8 hOffers good regioselectivity and efficiency for N-alkylation.
ZnFe₂O₄/Ultrasonico-Phenylenediamine + Aldehyde2-Substituted BenzimidazoleHigh30 minA rapid, one-pot method for 2-substituted benzimidazoles.[2]
Amberlite IR-120o-Phenylenediamine + Aldehyde2-Aryl-1-arylmethyl-1H-benzimidazolesGood90 minA chemoselective one-pot synthesis.[3]

V. Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Workflow

Synthetic Workflow cluster_route_a Route A: Sequential Synthesis cluster_route_b Route B: One-Pot Strategy (Conceptual) A1 o-Phenylenediamine + Glycolic Acid A2 1H-benzimidazol-2-yl-methanol A1->A2 Condensation (Reflux, DMF) A4 This compound A2->A4 N-Ethylation (PTC, KOH) A3 Ethyl Iodide A3->A4 B1 N-ethyl-o-phenylenediamine + Glycolic Acid Derivative B2 This compound B1->B2 One-Pot Condensation (Catalyst)

Caption: Overview of the two primary synthetic routes to the target molecule.

Diagram 2: Troubleshooting Guide for N-Ethylation

Troubleshooting N-Ethylation cluster_low_conversion Low Conversion Solutions cluster_isomer_mixture Isomer Mixture Solutions start N-Ethylation Issues q1 Low Conversion? start->q1 q2 Mixture of Isomers? start->q2 a1 Check base activity (fresh KOH/NaH) q1->a1 Yes a2 Increase PTC loading (1-10 mol%) q1->a2 Yes a3 Verify ethylating agent purity q1->a3 Yes b1 Use Phase-Transfer Catalyst (TBAB) q2->b1 Yes b2 Lower reaction temperature q2->b2 Yes b3 Optimize base and solvent system q2->b3 Yes

Caption: A decision tree for troubleshooting common issues in the N-ethylation step.

VI. References

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

  • Obretin, O. (2008). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. Synthetic Communications, 38(5), 730-737.

  • Thakuria, H., & Das, G. (2006). An expeditious one-pot solvent free synthesis of benzimidazole derivatives. Arkivoc, 2007(11), 323-329.

  • Ravindran, A. N. E., & Karvembu, R. (2024). N‐Alkylation of benzimidazole. ResearchGate.

  • Kinetic studies on the synthesis of 4-[2-(2-methylprop-1-enylidene)-2,3-dihydro-1H-benzimidazole-1-yl]-1-napthol via azo group insertion of dimethylvinylidene carbene under phase transfers catalysis conditions. (2005). ResearchGate.

  • Ennajih, H., Ohmani, F., Bouhfid, R., & Essassi, E. M. (2013). Synthesis and antibacterial study of novel benzimidazolium derivatives. Scientific Study & Research. Chemistry & Chemical Engineering, Biotechnology, Food Industry, 14(3), 145-153.

  • Kamble, D., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2), 94-100.

  • Roy, T., et al. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 66, 116804.

  • Reddy, C. S., et al. (2014). Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using Amberlite IR-120. Arabian Journal of Chemistry, 7(5), 843-848.

  • Lipeeva, A. V., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(19), 3594.

  • Wang, Y., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 15(1), 1-5.

  • Stanley, L. M. (2011). and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society, 133(38), 15065-15077.

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. (2024). International Journal of Advance Research, Ideas and Innovations in Technology, 10(3).

  • Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12242-12255.

  • A convenient one-pot synthesis of novel benzimidazole–thiazinone derivatives and their antimicrobial activity. (2024). Molecules, 29(1), 1-15.

  • Chen, G.-F., et al. (2005). Facile and Selective Synthesis of 2-Substituted Benzimidazoles Catalyzed by FeCl3/ Al2O3. Synthetic Communications, 35(2), 291-295.

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2015). Beilstein Journal of Organic Chemistry, 11, 2379-2386.

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Molecules, 28(13), 5229.

  • Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry, 57(6), 940-946.

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12242-12255.

  • Synthetic method of benzimidazole derivatives. (2013). Google Patents.

  • Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. (2002). Synthetic Communications, 32(11), 1709-1714.

  • Roy, T., et al. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. DiVA.

  • Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823.

  • Exploration of Regulation of Alcohol Dehydrogenation Reaction of Dibenzimidazole-Based Ruthenium Complexes. (2025). Molecules, 30(1), 1-15.

  • 1-Allyl-1H-benzimidazole-2-carbaldehyde. Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of (1-Ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on solvent effects on the synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol.

Introduction: Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with benzimidazole scaffolds. The synthesis of this particular molecule, while seemingly straightforward, involves critical steps where the choice of solvent can dramatically influence reaction efficiency, regioselectivity, and impurity profiles. This guide provides in-depth, experience-driven advice in a troubleshooting format to help you navigate the common challenges encountered during this multi-step synthesis. We will proceed by dissecting the most reliable synthetic route, focusing on the two key transformations where solvent effects are paramount: N-alkylation and the subsequent carbonyl reduction.

Our discussion will be based on the following robust synthetic pathway:


A [label="Step 1: Precursor Synthesis\n(o-phenylenediamine + oxalic acid derivative)"]; B [label="Methyl 1H-benzimidazole-\n2-carboxylate"]; C [label="Step 2: N-Ethylation"]; D [label="Methyl 1-ethyl-1H-benzimidazole-\n2-carboxylate"]; E [label="Step 3: Ester Reduction"]; F [label="this compound\n(Target Molecule)"];

A -> B [label=" Cyclocondensation "]; B -> C [style=invis]; B -> D [label=" EtI, Base\nSolvent Choice Crucial "]; D -> E [style=invis]; D -> F [label=" NaBH4 or LiAlH4\nSolvent Choice Crucial "]; }

Overall synthetic workflow for this compound.

Part 1: FAQs on N-Ethylation of Benzimidazole-2-carboxylate

This section addresses common issues in the N-ethylation of the benzimidazole core, a critical step that dictates the final structure of the target molecule.

Question 1: My N-ethylation reaction is very slow or incomplete. What are the primary factors to investigate?

Answer: Low conversion rates in the N-ethylation of benzimidazoles are a frequent issue, often tracing back to a suboptimal combination of base and solvent.

  • Causality: The reaction is a nucleophilic substitution (SN2) where the benzimidazolide anion, formed by deprotonation of the N-H proton, attacks the ethylating agent (e.g., ethyl iodide). The solvent's role is to dissolve the reactants and, critically, to solvate the ions generated. The base must be strong enough to quantitatively deprotonate the benzimidazole (pKa ≈ 13.2), but not so reactive that it causes degradation of the starting material or solvent.[1]

  • Troubleshooting Steps:

    • Re-evaluate Your Base: For this substrate, weak bases like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, leading to a slow reaction. Consider switching to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). NaH is highly effective as it irreversibly deprotonates the benzimidazole and generates hydrogen gas, driving the equilibrium forward.[1]

    • Solvent Choice is Critical: The solvent must be aprotic to avoid quenching the benzimidazolide anion.[1] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are standard choices. They are excellent at solvating the cation of the base (e.g., Na⁺) while leaving the benzimidazolide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction.

    • Ensure Anhydrous Conditions: Water is a proton source that will readily protonate the benzimidazolide anion, effectively halting the reaction. Ensure your benzimidazole starting material is dry, your solvent is anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Question 2: I am getting a mixture of two ethylated products that are difficult to separate. How can I improve the regioselectivity?

Answer: The formation of both N1 and N3 ethylated regioisomers is a classic challenge with unsymmetrically substituted benzimidazoles due to tautomerism.[1] While your starting material (methyl 1H-benzimidazole-2-carboxylate) is symmetric, this is a critical concept for other benzimidazole syntheses. For the purpose of this guide, we will assume a substituent at the 5- or 6-position to illustrate this crucial point.

  • Causality: The N-H proton can reside on either nitrogen atom, creating two tautomers in equilibrium. Both can be deprotonated and subsequently alkylated. The ratio of products is determined by the relative stability of the tautomers and the steric/electronic environment of each nitrogen.

  • Solvent and Counter-ion Effects on Selectivity:

    • Non-polar, aprotic solvents (e.g., Toluene, THF): In these solvents, the benzimidazolide anion and its counter-ion (e.g., K⁺) exist as a tight ion pair. The cation may coordinate preferentially to one nitrogen based on steric or electronic factors, effectively blocking it and directing the ethyl group to the other nitrogen.

    • Polar, aprotic solvents (e.g., DMF, DMSO): These solvents effectively solvate the cation, leading to a "freer" anion. In this case, the alkylation tends to occur at the more nucleophilic nitrogen, which is often the one that is more basic.

The table below summarizes common solvent-base systems and their impact on the N-alkylation step.

SolventBaseTypical Temperature (°C)Key Characteristics & Expected Outcome
DMF NaH0 to RTRecommended. Excellent solubility for the benzimidazolide salt. Promotes a fast reaction and high yield.
Acetonitrile K₂CO₃ / Cs₂CO₃60-80Good alternative to DMF. Cs₂CO₃ is more effective due to higher solubility and the "caesium effect". Reaction may be slower.
THF NaHRT to 60Lower boiling point than DMF. Good for reactions that require moderate heating. Ensure complete dissolution of the anion.
Toluene NaH, with PTC¹80-110Can improve regioselectivity in some cases by promoting tight ion pairing. Slower reaction rates are common.[2]

¹PTC: Phase Transfer Catalyst, such as tetrabutylammonium bromide (TBAB).


Start [label="Low Yield in N-Ethylation?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Is the base strong enough?\n(e.g., NaH, Cs₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Is the solvent polar aprotic?\n(e.g., DMF, MeCN)", fillcolor="#FBBC05", fontcolor="#202124"]; Anhydrous [label="Are conditions anhydrous?", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Base; Base -> Solvent [label=" Yes "]; Base -> Success [label=" No, fixed with stronger base "]; Solvent -> Anhydrous [label=" Yes "]; Solvent -> Success [label=" No, switched to DMF "]; Anhydrous -> Success [label=" No, dried reagents/solvent "]; Anhydrous -> Start [label=" Yes, issue persists.\nConsider temperature/time.", style=dashed]; }

Troubleshooting decision tree for N-ethylation.

Part 2: FAQs on Ester Reduction to Primary Alcohol

The final step is the reduction of the methyl ester to the primary alcohol. The choice of reducing agent and, most importantly, the solvent, is critical for a clean and efficient conversion.

Question 3: My reduction with Sodium Borohydride (NaBH₄) is incomplete, even after a long reaction time. What's the problem?

Answer: While Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, its reactivity towards esters is significantly lower than towards aldehydes or ketones.[3][4] In many cases, it is simply not powerful enough for this transformation under standard conditions.

  • Causality: The electrophilicity of the ester carbonyl carbon is less than that of a ketone. NaBH₄ is a mild source of hydride (H⁻) and its reducing power is highly dependent on the solvent and additives.

  • Troubleshooting Steps:

    • Switch to a Stronger Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is the standard, highly effective reagent for reducing esters to primary alcohols. It is much more reactive than NaBH₄. However, it reacts violently with protic solvents, so it must be used in anhydrous aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) .[5]

    • Optimize NaBH₄ Conditions: If you must use NaBH₄, you can increase its reactivity. Running the reaction at higher temperatures (reflux) in a solvent like THF or using a large excess of NaBH₄ can sometimes drive the reaction to completion, although this is often slow and inefficient.[3]

Question 4: How does the solvent choice affect the reduction process when using different hydrides?

Answer: The solvent's role changes dramatically depending on the reducing agent. This is perhaps the most critical parameter to understand in this step.

  • For Sodium Borohydride (NaBH₄):

    • Protic Solvents (Methanol, Ethanol): These are the most common solvents for NaBH₄ reductions of ketones and aldehydes.[6] The solvent acts as a proton source to protonate the intermediate alkoxide.[5] However, NaBH₄ reacts slowly with these solvents, consuming the reagent over time and generating hydrogen gas.[3] For the difficult reduction of an ester, this decomposition can compete with the desired reaction.

    • Aprotic Solvents (THF, Dioxane): NaBH₄ has limited solubility in THF. The reaction is often much slower or may not proceed at all without additives. If a protic solvent is rigorously excluded, the reaction can result in a stable boronic ester intermediate.[4]

  • For Lithium Aluminum Hydride (LiAlH₄):

    • Aprotic Solvents (THF, Et₂O): This is mandatory. LiAlH₄ reacts explosively with protic solvents like water or alcohols.[5] Anhydrous THF is the ideal choice as it is polar enough to dissolve the intermediates and has a suitable boiling point. The reaction must be performed under an inert atmosphere, and the workup requires careful, sequential quenching (e.g., with water and NaOH solution, or ethyl acetate) to safely destroy excess LiAlH₄ and precipitate aluminum salts.

Summary of Solvent Systems for Reduction:

Reducing AgentSolventTemperature (°C)Key Considerations
LiAlH₄ Anhydrous THF 0 to RTHighly Recommended. Fast, clean, and high-yielding. Requires stringent anhydrous conditions and a careful quenching procedure.
NaBH₄Methanol / EthanolRT to RefluxGenerally too slow and low-yielding for esters. Significant excess of NaBH₄ and heat are required.[7]
NaBH₄Anhydrous THFRefluxVery slow. Often requires activation with additives (e.g., LiCl, AlCl₃) to enhance reactivity.

Question 5: I observe an over-reduction or other side products. What could be the cause?

Answer: Side reactions during reduction are less common for this specific substrate but can occur with more complex molecules. Over-reduction is not possible here, but incomplete reaction is the main issue. The most likely "side products" are actually unreacted starting material or intermediates from an improper workup.

  • Troubleshooting Workup: With LiAlH₄, a common source of impurities is a poorly executed quench. If the aluminum salts are not properly precipitated, they can form a gelatinous mixture that traps the product, leading to low isolated yields and difficult purification. The Fieser workup (sequential addition of x mL water, x mL 15% NaOH, then 3x mL water) is a reliable method to produce a granular, easily filterable precipitate.

Part 3: Experimental Protocols

Protocol 1: N-Ethylation of Methyl 1H-benzimidazole-2-carboxylate

  • Materials:

    • Methyl 1H-benzimidazole-2-carboxylate (1 equiv.)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

    • Ethyl Iodide (EtI) (1.5 equiv.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl Acetate

    • Brine

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the NaH dispersion.

    • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully via cannula.

    • Add anhydrous DMF to the flask and cool the resulting suspension to 0 °C in an ice bath.

    • Dissolve the Methyl 1H-benzimidazole-2-carboxylate in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen evolution should be observed.

    • Cool the reaction mixture back to 0 °C and add the Ethyl Iodide dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Reduction of Methyl 1-ethyl-1H-benzimidazole-2-carboxylate

  • Materials:

    • Methyl 1-ethyl-1H-benzimidazole-2-carboxylate (1 equiv.)

    • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

    • Water

    • 15% aqueous Sodium Hydroxide (NaOH)

    • Ethyl Acetate

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add LiAlH₄ powder.

    • Add anhydrous THF to create a suspension and cool to 0 °C in an ice bath.

    • Dissolve the ester starting material in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

    • Once the reaction is complete, cool the flask back to 0 °C.

    • CAREFULLY quench the reaction by the sequential, dropwise addition of:

      • 'x' mL of water (where x = grams of LiAlH₄ used)

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • Allow the resulting slurry to stir vigorously at room temperature for 30 minutes. A white, granular precipitate should form.

    • Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.[9]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
  • BenchChem. (2025). Side reaction products in 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) synthesis.
  • Various Authors. (2020). Reduction of a Ketone Using Sodium Borohydride. Books.
  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
  • Maiti, D. K. et al. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron.
  • Organic Syntheses. (n.d.). Benzimidazole.
  • Journal of Pharmaceutical and Biological Sciences. (2018).
  • BenchChem. (2025).
  • Beilstein Journal of Organic Chemistry. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles.
  • ResearchGate. (2019). Reduction using sodium borohydride?.
  • BenchChem. (2025). An In-depth Technical Guide on 1H-Benzimidazole-4-methanol, 2-methyl- (9CI).
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
  • Journal of Chemistry. (2022).
  • Bentham Science Publishers. (2024).
  • Oriental Journal of Chemistry. (2015). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones.
  • International Journal of Advanced Research in Innovative Ideas in Education. (2018).
  • DergiPark. (n.d.).
  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • TSI Journals. (2022).
  • PubMed. (2009). Optimization of benzimidazole series as opioid receptor-like 1 (ORL1) antagonists: SAR study directed toward improvement of selectivity over hERG activity.
  • National Institutes of Health. (2022).
  • PubMed Central. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • MDPI. (2024).
  • BenchChem. (2025).
  • ScholarWorks @ UTRGV. (2012).
  • ResearchGate. (2023).
  • National Institutes of Health. (2013). (1H-Benzimidazol-1-yl)methanol.
  • ResearchGate. (2025). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio)

Sources

Technical Support Center: Managing Temperature Control in (1-ethyl-1H-benzimidazol-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reactions of (1-ethyl-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding temperature control. Precise temperature management is critical for ensuring reaction safety, maximizing yield, and minimizing impurity formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Issue 1: Runaway Exothermic Reaction During N-Alkylation

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature.

  • Vigorous boiling or bubbling of the reaction mixture, even with external cooling.

  • Noticeable pressure buildup in the reaction vessel.

  • Discoloration of the reaction mixture (e.g., turning dark brown or black).[1]

Root Cause Analysis:

The N-alkylation of a benzimidazole is often an exothermic process. The reaction of the benzimidazole with an alkylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like sodium hydride or potassium carbonate, releases a significant amount of heat.[2] Without proper control, this heat can accumulate, leading to a dangerous runaway reaction.

Mitigation and Resolution Protocol:

  • Pre-cooling of Reactants: Before initiating the reaction, cool the solution of the benzimidazole starting material in its solvent to 0°C or below using an ice-salt bath or a cryocooler.

  • Controlled Reagent Addition: Add the alkylating agent and the base dropwise or in small portions over an extended period. This allows the heat generated to dissipate effectively.[1]

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a uniform temperature and prevent the formation of localized hot spots.[1]

  • Solvent Selection: Choose a solvent with a suitable boiling point that can help to dissipate heat. Solvents like DMF or acetonitrile are commonly used.[1][2]

  • Scale-Up Considerations: When scaling up the reaction, remember that the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[1] It is crucial to use a reactor with adequate cooling capacity and to perform the reagent addition even more slowly.[1]

Issue 2: Low Yield of this compound

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • TLC or LC-MS analysis of the crude product shows a mixture of starting material, desired product, and multiple byproducts.

Root Cause Analysis:

Low yields can be attributed to several temperature-related factors:

  • Incomplete Reaction: If the reaction temperature is too low, the reaction rate may be too slow to go to completion within the allotted time.[3]

  • Side Product Formation: Elevated temperatures can promote the formation of undesired side products. For instance, in the synthesis of the benzimidazole core, high temperatures can lead to degradation or the formation of N,N'-diacetylated products in some cases.[4]

  • Product Degradation: The desired product, this compound, may be thermally unstable under prolonged exposure to high temperatures.

Optimization Workflow:

To address low yields, a systematic optimization of the reaction temperature is recommended.

Experimental Protocol for Temperature Optimization:

  • Set up Parallel Reactions: Prepare several small-scale reactions in parallel.

  • Vary the Temperature: Run each reaction at a different, precisely controlled temperature (e.g., 0°C, room temperature, 40°C, 60°C, 80°C).

  • Monitor Reaction Progress: At regular intervals, take aliquots from each reaction and analyze them by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product and byproducts.

  • Determine Optimal Conditions: Identify the temperature that provides the best balance of reaction rate and selectivity for the desired product.

Below is a diagram illustrating the decision-making process for troubleshooting low yields.

Caption: Troubleshooting workflow for low synthesis yield.

Issue 3: Formation of a Dark-Colored Reaction Mixture and Product

Symptoms:

  • The reaction mixture turns dark brown or black during the reaction.

  • The isolated crude product is a dark, oily, or tarry substance that is difficult to purify.

Root Cause Analysis:

The formation of dark-colored impurities is often a sign of decomposition or side reactions, which can be exacerbated by excessive heat.[1] For benzimidazole synthesis, the o-phenylenediamine starting material can be susceptible to air oxidation, leading to colored impurities.[1]

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]

  • Temperature Control: Maintain the reaction temperature at the recommended level and avoid overheating.[4]

  • High-Purity Reagents: Use high-purity starting materials to reduce the presence of easily oxidizable impurities.[1]

  • Reaction Time: Avoid unnecessarily long reaction times, as this can lead to the degradation of both reactants and products.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of the benzimidazole core of this compound?

A1: The optimal temperature for the condensation reaction to form the benzimidazole ring typically falls between 80°C and 100°C.[1][5] However, this can vary depending on the specific reagents and catalysts used. For example, some modern methods using microwave irradiation can significantly reduce reaction times at elevated temperatures.[6][7] It is always advisable to monitor the reaction by TLC to determine the point of completion and avoid overheating.[1]

Q2: How does solvent choice impact temperature control in these reactions?

A2: The choice of solvent is critical for effective temperature management.[1] A solvent with a higher boiling point can allow for higher reaction temperatures but may also make it more difficult to control exotherms. Conversely, a lower-boiling solvent can help to dissipate heat through reflux but may limit the maximum achievable reaction temperature. The solvent also affects the solubility of reactants and products, which can influence the reaction rate.[1]

Q3: Can I use microwave synthesis for this compound reactions?

A3: Yes, microwave-assisted synthesis can be a highly efficient method for preparing benzimidazole derivatives.[6] Microwave heating can lead to rapid temperature increases and significantly shorter reaction times compared to conventional heating.[6][7] However, it is crucial to use a dedicated microwave reactor with precise temperature and pressure controls to ensure safety and reproducibility.

Q4: What are the key safety precautions for managing temperature in these reactions on a larger scale?

A4: When scaling up, the following safety precautions are essential:

  • Reactor Design: Use a reactor with a high heat transfer capacity and a reliable cooling system.[1]

  • Controlled Addition: Implement a slow and controlled addition of reagents to manage the reaction exotherm.[1]

  • Emergency Cooling: Have an emergency cooling plan in place, such as a quench bath, in case of a thermal runaway.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Perform all reactions in a well-ventilated fume hood.[1]

Data Summary

The following table summarizes the effect of temperature on the synthesis of a benzimidazole derivative, illustrating the importance of temperature optimization.

Temperature (°C)Reaction Time (min)Yield (%)Reference
Room Temperature1200[6]
601203.9[6]
10012015.3[6]
60 (with MW)5-10>96[6]

Note: The yields reported are for a specific N-substituted benzimidazole synthesis and may vary for this compound.[6] This data clearly shows that simply increasing the temperature does not always lead to better yields, and alternative methods like microwave synthesis can be more effective.[6]

Experimental Protocols

Standard Protocol for Controlled N-Alkylation

This protocol describes a standard method for the N-alkylation of a benzimidazole with controlled temperature.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the starting benzimidazole (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Stirring: Stir the mixture at 0°C for 30 minutes.

  • Alkylating Agent Addition: Add the ethyl halide (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The logical flow of this protocol is depicted in the following diagram:

N_Alkylation_Workflow Setup 1. Reaction Setup (Benzimidazole in DMF) Cooling 2. Cool to 0°C Setup->Cooling Base 3. Add Base (NaH) < 5°C Cooling->Base Stir1 4. Stir at 0°C (30 min) Base->Stir1 Alkyl_Agent 5. Add Ethyl Halide < 10°C Stir1->Alkyl_Agent Reaction 6. React at RT (2-4h) Alkyl_Agent->Reaction TLC_Check Monitor by TLC Reaction->TLC_Check TLC_Check->Reaction Incomplete Quench 7. Quench with NH4Cl (aq) TLC_Check->Quench Reaction Complete Extract 8. Extraction (Ethyl Acetate) Quench->Extract Purify 9. Purification (Chromatography) Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for controlled N-alkylation.

References

  • BenchChem Technical Support. (2025). Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol. BenchChem.
  • BenchChem Technical Support. (2025). Optimization of reaction conditions for benzimidazole synthesis. BenchChem.
  • ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 2-arylbenzimidazole derivatives.
  • National Institutes of Health. (2022).
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • BenchChem Technical Support. (n.d.). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. BenchChem.
  • ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
  • ResearchGate. (n.d.). Synthesis of benzimidazoles in high-temperature water.
  • MDPI. (n.d.).
  • Royal Society of Chemistry. (2003).
  • ResearchGate. (n.d.). N-Alkylation of benzimidazole.
  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.
  • National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
  • National Institutes of Health. (n.d.). (1H-Benzimidazol-1-yl)methanol. PMC - NIH.
  • Oriental Journal of Chemistry. (n.d.).
  • Connect Journals. (n.d.).
  • Bentham Science. (2023).
  • MDPI. (2024).
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.
  • BenchChem Technical Support. (2025). Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol. BenchChem.
  • Royal Society of Chemistry. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
  • BenchChem Technical Support. (2025).
  • National Institutes of Health. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • Chemdiv. (n.d.). Compound (1-ethyl-2-methyl-1H-benzimidazol-5-yl)methanol. Chemdiv.
  • Echemi. (n.d.). (1-ethyl-1H-benzoimidazol-2-yl)
  • ResearchGate. (n.d.). 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt.
  • National Institutes of Health. (n.d.). (1-methyl-1H-benzo[d]imidazol-6-yl)methanol. PubChem.

Sources

avoiding degradation of (1-ethyl-1H-benzimidazol-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage

Welcome to the technical support center for (1-ethyl-1H-benzimidazol-2-yl)methanol. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of this compound throughout your research and development processes. As Senior Application Scientists, we understand the critical importance of sample purity and have developed this resource based on extensive experience and established scientific principles.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the storage and handling of this compound.

Q1: I've noticed a slight discoloration of my solid this compound sample over time. Is this a sign of degradation?

A: Yes, a change in color, such as yellowing or browning, is often an initial indicator of chemical degradation. This can be caused by several factors, including oxidation, exposure to light, or reaction with impurities. While a slight color change may not always signify a significant loss of purity, it warrants further investigation to ensure the material is still suitable for your application. We recommend performing a purity analysis, for instance, using High-Performance Liquid Chromatography (HPLC), to quantify any potential degradation products.

Q2: My compound is stored in a solution, and I've observed the formation of a precipitate. What could be the cause?

A: Precipitate formation in a solution of this compound can be due to several reasons. It could be the result of the compound degrading into less soluble byproducts. Alternatively, it might be due to changes in temperature affecting the compound's solubility in the chosen solvent. It is also possible that the solvent itself is degrading or reacting with the compound. To troubleshoot this, you should first verify the storage temperature and the compound's solubility in the specific solvent at that temperature. If these factors are ruled out, the precipitate is likely a degradation product, and the sample should be analyzed to identify the impurity.

Q3: What are the primary degradation pathways for this compound?

A: Benzimidazole derivatives, including this compound, are susceptible to degradation through several pathways. The most common are:

  • Oxidation: The benzimidazole ring and the methanol group can be susceptible to oxidation, especially in the presence of air (oxygen) and light.[1]

  • Hydrolysis: The molecule can undergo hydrolysis, particularly under acidic or basic conditions.[1][2]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[1]

Understanding these pathways is crucial for establishing appropriate storage and handling procedures.

Q4: How can I confirm the purity of my stored this compound?

A: The most reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This technique can separate the parent compound from its potential degradation products, allowing for accurate quantification of purity. For structural elucidation of any unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying degradation products by comparing the spectrum of the stored sample to that of a fresh, pure standard.

II. Troubleshooting Guides

This section provides systematic approaches to address specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in Your Chromatogram

Symptom: When analyzing your this compound sample by HPLC, you observe additional peaks that were not present in the initial analysis of the fresh compound.

Troubleshooting Workflow:

G A Unexpected peaks observed in HPLC B Step 1: Verify System Suitability - Check column performance - Confirm mobile phase integrity - Run a blank injection A->B Start C Step 2: Investigate Sample History - Review storage conditions (temp, light, atmosphere) - Check age of the sample - Was the container properly sealed? B->C System OK D Step 3: Characterize Unknown Peaks - Analyze by LC-MS to obtain mass data - Compare retention times to known potential degradants if available C->D History Reviewed E Step 4: Perform a Forced Degradation Study - Subject a fresh sample to stress conditions (acid, base, oxidation, heat, light) - Compare degradation profiles to the sample D->E Need Confirmation F Conclusion: Identify Source of Degradation - Implement corrective actions for future storage E->F Data Compared G cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) G Analyze by HPLC/LC-MS at various time points A->G B Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) B->G C Oxidation (e.g., 3% H2O2 at RT) C->G D Thermal Degradation (e.g., 80°C) D->G E Photodegradation (ICH Q1B guidelines) E->G F Stock Solution of This compound F->A F->B F->C F->D F->E H Identify Degradation Products and Pathways G->H

Sources

Technical Support Center: Analytical Method Development for Purity Assessment of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Welcome to the technical support center for the analytical method development and purity assessment of (1-ethyl-1H-benzimidazol-2-yl)methanol. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into creating robust and reliable analytical methods. The content is presented in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Initial Assessment and Method Selection Strategy

The foundation of any successful analytical method is a thorough understanding of the analyte and the selection of the most appropriate technology. This section guides you through the initial decision-making process.

Frequently Asked Questions (FAQs): The Starting Line

Q1: What are the critical first steps before starting method development for this compound?

A1: Before any experimental work, a comprehensive characterization of the molecule is paramount. Key properties to determine are:

  • Solubility: Test solubility in various common HPLC and GC solvents (e.g., water, acetonitrile, methanol, ethanol, dichloromethane, DMSO). This dictates sample preparation and mobile phase choices.

  • UV-Vis Spectrum: Determine the UV absorbance profile to identify the wavelength of maximum absorbance (λ-max). This is crucial for setting the detector wavelength in HPLC for optimal sensitivity.

  • pKa: Understanding the acidic/basic nature of the benzimidazole moiety is critical for HPLC method development, as pH control of the mobile phase can drastically affect peak shape and retention. The benzimidazole ring contains both a pyridine-type and a pyrrole-type nitrogen, making it amphoteric.

  • Structure and Chirality: The molecule possesses a chiral center at the carbinol carbon. Therefore, in addition to assessing chemical purity, determining enantiomeric purity is often a regulatory requirement.

Q2: Which analytical technique is most suitable for purity assessment of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the purity and stability of benzimidazole derivatives.[1] It is ideal for separating the main compound from non-volatile impurities and degradation products. Gas Chromatography (GC) is typically reserved for analyzing volatile impurities, such as residual solvents from the synthesis process.[2][3]

Q3: How do I decide between HPLC and GC?

A3: The choice depends on the nature of the impurities you are trying to detect. The following decision-making workflow can guide your selection.

MethodSelection start Start: Purity Assessment of This compound impurity_type What is the primary impurity type to be analyzed? start->impurity_type node_hplc High-Performance Liquid Chromatography (HPLC) impurity_type->node_hplc Process Impurities, Degradants, Enantiomers node_gc Gas Chromatography (GC) impurity_type->node_gc Residual Solvents, Volatile Impurities desc_hplc Ideal for: - Non-volatile organic impurities - Degradation products - Chiral (enantiomeric) purity node_hplc->desc_hplc desc_gc Ideal for: - Residual solvents (e.g., ethanol, ethyl acetate) - Volatile starting materials or by-products node_gc->desc_gc ChiralMethodDev start Start: Chiral Method Development screen_cols Screen Multiple CSPs (e.g., Amylose-based, Cellulose-based) start->screen_cols screen_mp Screen Mobile Phases (Normal Phase & Polar Organic) screen_cols->screen_mp check_sep Enantioseparation Achieved? screen_mp->check_sep check_sep->screen_cols No optimize Optimize Separation - Adjust mobile phase ratio - Modify flow rate/temperature - Additives (e.g., TFA, DEA) check_sep->optimize Yes validate Validate Method (Specificity, Precision, LOQ) optimize->validate end Final Chiral Method validate->end ImpurityID start Unknown Peak Detected in HPLC lcms Analyze by LC-MS to get Molecular Weight start->lcms msms Perform MS/MS for Fragmentation Data lcms->msms propose Propose Putative Structure(s) msms->propose confirm Confirm Structure propose->confirm isolate Isolate Impurity (e.g., Prep HPLC) nmr Structural Elucidation by NMR isolate->nmr nmr->propose confirm->isolate Confirmation Needed end Structure Identified confirm->end Structure Confirmed

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of (1-ethyl-1H-benzimidazol-2-yl)methanol and Other Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile pharmacological profile.[1][2][3] This bicyclic heterocyclic system, composed of fused benzene and imidazole rings, is structurally analogous to naturally occurring purine nucleosides, allowing for favorable interactions with various biological targets.[1] The broad spectrum of activities exhibited by benzimidazole derivatives—including antimicrobial, anticancer, antiviral, and anti-inflammatory effects—stems from the diverse substitutions possible at various positions on the benzimidazole ring system.[1][2][4] This guide provides a comparative analysis of the bioactivity of a specific derivative, (1-ethyl-1H-benzimidazol-2-yl)methanol, in the context of other benzimidazoles, supported by experimental data and established structure-activity relationships (SAR).

The Bioactivity of the Core Scaffold: A Look at (1H-benzimidazol-2-yl)methanol

To understand the contribution of the N1-ethyl group in the title compound, it is instructive to first examine the bioactivity of its parent compound, (1H-benzimidazol-2-yl)methanol. A study by Rahman et al. provides valuable experimental data on this molecule, which serves as a baseline for our comparison.[5]

In this research, (1H-benzimidazol-2-yl)methanol was synthesized and evaluated for its antioxidant, cytotoxic, and antimicrobial properties. The findings revealed that the compound possesses mild biological activity.[5] Specifically, it displayed weak antioxidant activity with an IC50 value of 400.42 µg/ml in a DPPH free radical scavenging assay.[5] In terms of cytotoxicity, evaluated through a brine shrimp lethality bioassay, it showed mild activity with a high LC50 value.[5] Furthermore, its antimicrobial activity was characterized as weak, with zones of inhibition measuring between 7-8 mm against tested microorganisms.[5]

This foundational data suggests that the (1H-benzimidazol-2-yl)methanol scaffold itself has a modest intrinsic bioactivity. The subsequent sections will explore how substitutions on this core structure, particularly the addition of an ethyl group at the N1 position, can modulate this activity.

Comparative Bioactivity Analysis: The Influence of N1-Substitution

Substitutions at the N1 position of the benzimidazole ring are known to influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets. An ethyl group, being a small alkyl chain, will increase the lipophilicity of the molecule compared to the unsubstituted (1H-benzimidazol-2-yl)methanol. This enhanced lipophilicity can lead to improved cellular uptake, potentially increasing the compound's potency in various biological assays.

Putative Impact on Antimicrobial Activity

The antimicrobial action of many benzimidazoles is attributed to their ability to inhibit specific microbial processes, such as the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] Increased lipophilicity due to the N1-ethyl group could enhance the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi, leading to higher intracellular concentrations and potentially greater antimicrobial efficacy compared to the parent compound.

Potential Effects on Anticancer Activity

In the realm of anticancer research, benzimidazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts cell division.[6] The cytotoxic potential of a compound is often correlated with its ability to reach its intracellular target. Therefore, the enhanced membrane permeability conferred by the N1-ethyl group could translate to improved cytotoxic activity against cancer cell lines. For instance, studies on other N-substituted benzimidazoles have demonstrated significant cytotoxic effects.[7][8][9]

A Broader Perspective: Comparison with Other Substituted Benzimidazoles

To provide a comprehensive picture, it is useful to compare the predicted activity of this compound with other classes of benzimidazole derivatives.

Derivative Class Substitution Pattern Observed Bioactivities Key Findings
2-Substituted Benzimidazoles Varied substituents at the C2 positionAntimicrobial, Anticancer, Antiviral, Anti-inflammatoryThe nature of the substituent at C2 is a major determinant of bioactivity. Aromatic and heterocyclic moieties often confer potent activity.[2][4]
5- and 6-Substituted Benzimidazoles Halogens, nitro groups, etc., at C5 and C6Enhanced antimicrobial and anticancer effectsElectron-withdrawing groups at these positions can significantly modulate the electronic properties of the ring system, influencing target binding.
N1, C2-Disubstituted Benzimidazoles Combinations of substituents at N1 and C2Broad-spectrum antimicrobial and potent anticancer activitiesSynergistic effects between substituents at these positions can lead to highly active compounds.
Benzimidazole-based Biofilm Inhibitors Specific structural motifsInhibition of bacterial biofilm formationCertain benzimidazoles can disrupt microbial community formation without being bactericidal, offering an alternative anti-infective strategy.[10][11][12]

This comparative overview underscores that the bioactivity of a benzimidazole derivative is a multifactorial outcome of the specific substitution pattern on the core scaffold.

Experimental Protocols for Bioactivity Assessment

To ensure scientific rigor and enable researchers to validate and expand upon these findings, detailed experimental protocols for key bioactivity assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the broth medium across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram of MIC Assay Workflow

MIC_Workflow A Prepare Compound Stock Solution B Serial Dilution in 96-Well Plate A->B Dilute in broth D Inoculate Wells B->D C Prepare Standardized Inoculum C->D Add to wells E Incubate Plate D->E 18-24h F Determine MIC (Visual/OD) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Objective: To determine the cytotoxic effect of a compound on a cell line.

Materials:

  • Test compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Diagram of MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-Well Plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Potential Mechanisms of Action

The diverse bioactivities of benzimidazoles stem from their ability to interact with a variety of molecular targets. A potential mechanism of action for the antimicrobial and anticancer effects of benzimidazole derivatives is the inhibition of tubulin polymerization. This disruption of the cytoskeleton interferes with essential cellular processes like mitosis and intracellular transport.

Diagram of a Potential Signaling Pathway

Mechanism_of_Action cluster_cell Target Cell (Fungal or Cancer) Benzimidazole This compound Tubulin Tubulin Dimers Benzimidazole->Tubulin Binds to Microtubules Microtubules Benzimidazole->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Putative mechanism of action via tubulin polymerization inhibition.

Conclusion

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Identification of a novel benzimidazole that inhibits bacterial biofilm formation in a broad-spectrum manner. (2012). Antimicrobial Agents and Chemotherapy, 56(9), 4783–4791. [Link]

  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). Current Medicinal Chemistry, 23(23), 2518–2545. [Link]

  • BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. (n.d.). Retrieved from [Link]

  • Biological activities of benzimidazole derivatives: A review. (2021). Research Journal of Chemical Sciences, 11(1), 42-48.
  • Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. (2025). Journal of King Saud University - Science, 37(3), 102553. [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021). Molecules, 26(11), 3345. [Link]

  • Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner. (2012). Antimicrobial Agents and Chemotherapy, 56(9), 4783–4791. [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021). ACS Chemical Neuroscience, 12(3), 489–505. [Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2018). Molecules, 23(10), 2548. [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. (2018). International Journal of Pharmaceutical Sciences and Research, 9(2), 617-624. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science, 37(5), 102667. [Link]

  • Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner. (2012). Antimicrobial Agents and Chemotherapy, 56(9), 4783-4791. [Link]

  • Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. (2015). Jordan Journal of Pharmaceutical Sciences, 8(3).
  • Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2. (2025). Van Medical Journal, 32(1), 1-6. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis and comparison of analytical methodologies for the validation of (1-ethyl-1H-benzimidazol-2-yl)methanol, a key intermediate in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the scientific rationale behind method selection and validation parameter assessment, ensuring the development of robust, reliable, and compliant analytical procedures. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), to ensure scientific integrity and regulatory alignment.[1][2]

Introduction: The Analytical Challenge

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[3] Accurate and precise quantification of this molecule is critical for quality control, stability testing, and pharmacokinetic studies. The validation of an analytical method is the formal process that provides documented evidence that the procedure is fit for its intended purpose, a cornerstone of Good Manufacturing Practice (GMP).[4][5] This guide will compare the primary analytical techniques and detail the validation of the most suitable method.

Strategic Selection of the Primary Analytical Technique

The physicochemical properties of this compound dictate the most appropriate analytical technology. As a non-volatile, thermally labile organic molecule, it is an ideal candidate for High-Performance Liquid Chromatography (HPLC).

  • High-Performance Liquid Chromatography (HPLC): This is the superior technique for the analysis of non-volatile and thermally unstable compounds, making it the standard in pharmaceutical analysis for APIs, impurities, and stability testing.[6][7] The presence of the benzimidazole chromophore allows for sensitive detection using a UV-Vis detector.

  • Gas Chromatography (GC): In contrast, GC is best suited for volatile and thermally stable compounds.[8] The hydroxyl group on the target analyte and its relatively high molecular weight make it poorly suited for GC without derivatization, which would introduce complexity and potential variability. Therefore, GC is not the recommended primary technique.

  • HPLC-Mass Spectrometry (HPLC-MS): While HPLC with UV detection is sufficient for quantification, coupling it with a mass spectrometer is invaluable for definitive peak identification, especially for characterizing unknown impurities and degradation products generated during forced degradation studies.[6]

Based on this analysis, a Reverse-Phase HPLC method with UV detection (RP-HPLC-UV) is selected as the optimal technique for validation.

The Validation Workflow: An Overview

The validation process is a systematic journey that begins with method development and culminates in a comprehensive validation report. It ensures the method is reliable for its intended use—be it for assay, impurity determination, or stability studies.

Validation_Workflow cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: Formal Validation (ICH Q2) cluster_Rep Phase 3: Documentation Dev Analytical Method Development Opt Method Optimization (Column, Mobile Phase, etc.) Dev->Opt PreVal Pre-Validation Checks (System Suitability) Opt->PreVal Specificity Specificity & Forced Degradation PreVal->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Generation Robustness->Report Lifecycle Lifecycle Management & Re-validation Report->Lifecycle

Caption: High-level workflow for analytical method validation.

In-Depth Guide to Validation Parameters for HPLC-UV Method

The following sections provide detailed protocols and acceptance criteria for validating an HPLC-UV method for this compound, in accordance with ICH Q2(R2) guidelines.[4][9]

Specificity and Forced Degradation Studies

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] To prove this, we must intentionally degrade the molecule to ensure that any resulting degradants do not interfere with the quantification of the parent compound. This is the cornerstone of a "stability-indicating" method.[11][12]

Experimental Protocol (Forced Degradation):

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in all chromatograms.

Forced_Degradation cluster_stress API API Stock Solution This compound Acid Acid Hydrolysis (1N HCl, 80°C) API->Acid Base Base Hydrolysis (1N NaOH, 80°C) API->Base Oxidation Oxidation (30% H₂O₂) API->Oxidation Thermal Thermal (Solid, 105°C) API->Thermal Photo Photolytic (UV Light) API->Photo Analysis HPLC-PDA Analysis (Assess Peak Purity & Resolution) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Confirm Method is Stability-Indicating Analysis->Report

Caption: Workflow for forced degradation studies.

Linearity and Range

Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range. This confirms that the method can provide accurate results across the expected concentration levels in samples.

Experimental Protocol:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Perform serial dilutions to prepare at least five calibration standards across the range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spike recovery, where a known amount of analyte is added to a placebo matrix to see how much is recovered by the method. This ensures that the sample matrix does not interfere with quantification.

Experimental Protocol:

  • Prepare a placebo mixture (all formulation excipients without the active ingredient).

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Precision

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[13]

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, analysts, or equipment).[13]

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst. Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the analysis of six individual samples at 100% concentration on a different day, with a different analyst, or on a different instrument. Compare the results from both sets and calculate the overall %RSD.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13] These are critical parameters for the analysis of impurities.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1. Confirm the LOQ by analyzing a minimum of six samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage and is typically evaluated during method development.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to critical method parameters, one at a time.

    • Flow Rate (e.g., ± 0.2 mL/min)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Mobile Phase Organic Composition (e.g., ± 2%)

    • Column Temperature (e.g., ± 5°C)

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is robust if the results remain within the acceptance criteria.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the typical parameters and acceptance criteria for the validation of an assay method for a pharmaceutical ingredient.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity Correlation Coefficient (r²) ≥ 0.999
Range 80% to 120% of the test concentration
Accuracy Mean % Recovery between 98.0% and 102.0%
Precision (Repeatability) %RSD ≤ 2.0%
Precision (Intermediate) %RSD ≤ 2.0%
LOQ (for impurities) %RSD ≤ 10.0%
Robustness System suitability parameters meet criteria after minor changes.

Conclusion

The validation of an analytical method is a critical, multi-faceted process that underpins the quality and reliability of pharmaceutical data. For this compound, an RP-HPLC-UV method stands as the most scientifically sound and robust choice. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, researchers can establish a method that is truly fit for its purpose. Adherence to the principles outlined in this guide, grounded in the authoritative ICH framework, will ensure the generation of consistent, reliable, and defensible analytical results throughout the drug development lifecycle.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from aelabworld.com[6]

  • Lab Manager Magazine. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.[7]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.[8]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.[1]

  • Pharmaguideline. (2018, May 27). Difference between GC and HPLC Techniques.[15]

  • Veeprho. (2020, October 22). Difference between HPLC and GC Technique.[16]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[2]

  • Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.[9]

  • ResearchGate. (n.d.). UV-visible spectrums of benzimidazole derivatives.[17]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).[4]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).[18]

  • ResearchGate. (n.d.). UV filtering activity of benzimidazole derivatives.[19]

  • MDPI. (2023, November 28). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.[20]

  • The Journal of Organic Chemistry. (2023, February 16). Dual Photochemistry of Benzimidazole.[21]

  • ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics.[22]

  • PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole.[23]

  • SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole, 1-ethyl-2-methyl- on Newcrom R1 HPLC column.[24]

  • G. N. Anusha. (n.d.). Analytical method validation: A brief review.[13]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.[11]

  • International Journal of Pharmaceutical and Clinical Research. (2020). Analytical Method Validation Parameters: An Updated Review.[10]

  • mzCloud. (2017, April 4). 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol.[25]

  • ResearchGate. (2025, August 6). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.[26]

  • Omics Online. (2015, March 12). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE.[27]

  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of 2-methyl-1H-benzimidazole-4-methanol.[28]

  • Semantic Scholar. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.[12]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.[29]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.[5]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.[14]

  • PubMed Central. (n.d.). (1H-Benzimidazol-1-yl)methanol.[30]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography.[31]

  • PubMed Central. (2022, January 18). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors.[32]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.[33]

  • International Journal for Multidisciplinary Research. (n.d.). Study on Benzimidazole: A Comprehensive Review.[3]

  • Der Pharma Chemica. (n.d.). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride.[34]

  • National Institutes of Health. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.[35]

  • Shimadzu Corporation. (n.d.). Analysis of Methanol in Ethanol-based Sanitizer.[36]

Sources

A Comparative Guide to the Structure-Activity Relationship of (1-ethyl-1H-benzimidazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant molecules.[1][2] Its structural similarity to natural purines allows it to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities including antimicrobial, antiviral, antihypertensive, and anticancer effects.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: (1-ethyl-1H-benzimidazol-2-yl)methanol derivatives. By comparing their performance with other key benzimidazole analogs, we aim to elucidate the structural nuances that govern their biological activity and provide a framework for future drug design and development.

The Significance of the this compound Core

The core structure, characterized by an ethyl group at the N1 position and a methanol group at the C2 position of the benzimidazole ring, presents a unique combination of lipophilicity and hydrogen bonding capability. The ethyl group can influence pharmacokinetic properties such as membrane permeability and metabolic stability, while the methanol group can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with target enzymes or receptors. Understanding how these substitutions, in concert with modifications at other positions of the benzimidazole ring, modulate biological activity is key to designing potent and selective therapeutic agents.

Synthetic Strategies: A Generalized Approach

The synthesis of this compound derivatives typically follows a multi-step sequence, with the core benzimidazole ring being constructed through the condensation of an o-phenylenediamine precursor with a suitable carboxylic acid or aldehyde.

A common synthetic route is initiated by the reaction of o-phenylenediamine with glycolic acid to form the 1H-benzimidazol-2-yl-methanol core.[4] Subsequent N-alkylation with an ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions yields the this compound scaffold. Further modifications can then be introduced on the benzene ring of the benzimidazole nucleus.

Synthesis_Workflow OPD o-Phenylenediamine Condensation Condensation OPD->Condensation GlycolicAcid Glycolic Acid GlycolicAcid->Condensation BM 1H-Benzimidazol-2-yl-methanol Condensation->BM Alkylation N-Alkylation BM->Alkylation EthylatingAgent Ethylating Agent EthylatingAgent->Alkylation Target This compound Alkylation->Target Modification Further Modifications Target->Modification Derivatives Substituted Derivatives Modification->Derivatives

A generalized synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. The following sections compare the this compound scaffold with other substituted benzimidazoles across various therapeutic areas.

Anticoagulant Activity: Direct Thrombin Inhibition

Recent studies have highlighted the potential of 1-ethyl-1H-benzimidazole derivatives as direct thrombin inhibitors.[5] In a study of fluorinated 2,5-substituted 1-ethyl-1H-benzimidazole derivatives, several compounds exhibited potent anticoagulant activity, with some being more potent than the reference drug argatroban.[5]

Table 1: Comparative in vitro Thrombin Inhibition of 1-ethyl-1H-benzimidazole Derivatives [5]

CompoundR Group at C5IC50 (nM)
14h 2-aminopyridine3.39
14a 4-fluorobenzylamine5.23
14e 3-aminopyridine6.87
14b 4-chlorobenzylamine7.12
14d 4-aminopyridine8.91
Argatroban-9.36

The data clearly indicates that the nature of the substituent at the C5 position plays a critical role in thrombin inhibition. The most potent compound, 14h , features a 2-aminopyridine moiety, suggesting that a basic nitrogen atom in this position enhances binding to the active site of thrombin.[5] Molecular docking studies have shown that these active compounds inhibit thrombin in a manner similar to the potent anticoagulant dabigatran.[5]

SAR_Thrombin_Inhibitors cluster_0 Key Structural Features for Thrombin Inhibition Core 1-Ethyl-1H-benzimidazole Core (Scaffold) C2 Methanol at C2 (Potential H-bonding) Core->C2 C5 Substituent at C5 (Critical for Potency) Core->C5 AromaticAmine Aromatic Amine at C5 (e.g., aminopyridine) (Enhanced Activity) C5->AromaticAmine

Sources

A Comparative Analysis of Synthetic Routes to (1-ethyl-1H-benzimidazol-2-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the synthesis of (1-ethyl-1H-benzimidazol-2-yl)methanol, a key intermediate in the development of various pharmaceutical agents. This document provides a comparative analysis of different synthetic strategies, offering in-depth technical insights and experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable route for their specific needs. Our focus is on providing a clear rationale behind experimental choices, ensuring scientific integrity, and grounding our discussion in authoritative literature.

Introduction: The Significance of this compound

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural similarity to endogenous purines, which allows for interaction with a wide range of biological targets. The title compound, this compound, serves as a crucial building block for more complex molecules, including potential antiviral, anticancer, and antihypertensive agents. The presence of the ethyl group at the N-1 position and the hydroxymethyl group at the C-2 position provides two key points for further chemical modification, making it a versatile synthon in drug discovery programs.

This guide will dissect three primary synthetic routes to this valuable intermediate, evaluating each for its efficiency, scalability, and potential challenges.

Route 1: Direct Synthesis via Phillips-Ladenburg Condensation

The Phillips-Ladenburg synthesis is a classical and straightforward method for the formation of the benzimidazole ring.[1][2] This approach involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. For the synthesis of our target molecule, this translates to the direct reaction of N-ethyl-o-phenylenediamine with glycolic acid.

Mechanistic Rationale

The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the newly formed amide carbonyl. Subsequent dehydration drives the reaction to completion, yielding the aromatic benzimidazole ring. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the initial acylation step.

Experimental Protocol:

Materials:

  • N-ethyl-o-phenylenediamine

  • Glycolic acid

  • 4M Hydrochloric acid

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-ethyl-o-phenylenediamine (1 equivalent) in dimethylformamide (DMF).

  • Add glycolic acid (1.1 equivalents) to the solution.

  • Add 4M hydrochloric acid (catalytic amount) to the reaction mixture.

  • Heat the mixture to reflux at 90-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and dilute with cold water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Route1_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 N-ethyl-o-phenylenediamine Condensation Phillips-Ladenburg Condensation (DMF, HCl, 90-100°C) SM1->Condensation SM2 Glycolic Acid SM2->Condensation Workup Neutralization, Extraction Condensation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 1: Workflow for the direct synthesis of this compound.

Route 2: Two-Step Synthesis: Benzimidazole Formation followed by N-Alkylation

This strategy involves the initial synthesis of the parent benzimidazole, (1H-benzimidazol-2-yl)methanol, followed by a subsequent N-alkylation step to introduce the ethyl group. This approach allows for the synthesis of a common intermediate that can be diversified with various alkyl groups.

Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol

The first step follows a similar Phillips-Ladenburg condensation as described in Route 1, but utilizes the more readily available o-phenylenediamine.

Experimental Protocol (Step 1):

Materials:

  • o-Phenylenediamine

  • Glycolic acid

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in DMF.

  • Add glycolic acid (1.1 equivalents) to the solution.[3]

  • Heat the mixture to reflux at 90-100°C and monitor by TLC.

  • Follow the workup and purification procedure as described in Route 1 to obtain (1H-benzimidazol-2-yl)methanol. A reported yield for this reaction is 72%.[4]

Step 2: N-Ethylation of (1H-benzimidazol-2-yl)methanol

The introduction of the ethyl group onto the benzimidazole nitrogen is a standard N-alkylation reaction. Careful consideration of the reaction conditions is necessary to favor N-alkylation over potential O-alkylation of the hydroxyl group.

Mechanistic Rationale and Regioselectivity

The nitrogen of the benzimidazole ring is generally more nucleophilic than the oxygen of the primary alcohol, particularly after deprotonation with a suitable base. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction between the benzimidazolide anion and the ethylating agent. The choice of base is critical; a moderately strong base like potassium carbonate is often sufficient to deprotonate the imidazole nitrogen without significantly deprotonating the alcohol, thus minimizing O-alkylation.

Experimental Protocol (Step 2):

Materials:

  • (1H-benzimidazol-2-yl)methanol

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of (1H-benzimidazol-2-yl)methanol (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF, add ethyl iodide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-60°C to drive the reaction to completion, monitoring by TLC.

  • After the starting material is consumed, pour the reaction mixture into cold water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Route2_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Ethylation SM1 o-Phenylenediamine Reaction1 Condensation SM1->Reaction1 SM2 Glycolic Acid SM2->Reaction1 Intermediate (1H-benzimidazol-2-yl)methanol Reaction1->Intermediate Reaction2 N-Alkylation Intermediate->Reaction2 Reagent1 Ethyl Iodide Reagent1->Reaction2 Base K₂CO₃ Base->Reaction2 Product This compound Reaction2->Product

Figure 2: Workflow for the two-step synthesis of this compound.

Route 3: Synthesis via Reduction of a 2-Carbonyl Precursor

This route involves the initial synthesis of a benzimidazole with a carbonyl group (aldehyde or carboxylic acid) at the 2-position, followed by its reduction to the desired alcohol. This strategy can be advantageous if the carbonyl-containing intermediates are readily accessible.

Sub-route 3a: Reduction of 1-ethyl-1H-benzimidazole-2-carbaldehyde
Experimental Protocol:

Step 1: Synthesis of 1-ethyl-1H-benzimidazole-2-carbaldehyde

This intermediate can be prepared by the condensation of N-ethyl-o-phenylenediamine with a glyoxal equivalent or through a one-pot reaction involving the diamine, an aldehyde, and an oxidizing agent.[5]

Step 2: Reduction to this compound

The reduction of the aldehyde to a primary alcohol is a standard and high-yielding transformation, commonly achieved with mild reducing agents like sodium borohydride (NaBH₄).[6]

Materials:

  • 1-ethyl-1H-benzimidazole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-ethyl-1H-benzimidazole-2-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

  • If necessary, purify by recrystallization or column chromatography.

Sub-route 3b: Reduction of 1-ethyl-1H-benzimidazole-2-carboxylic acid

This sub-route involves the synthesis of the corresponding carboxylic acid, followed by its reduction. The reduction of a carboxylic acid typically requires a stronger reducing agent than an aldehyde, such as lithium aluminum hydride (LiAlH₄).

Route3_Workflow cluster_precursors Precursor Synthesis cluster_reduction Reduction Aldehyde 1-ethyl-1H-benzimidazole- 2-carbaldehyde Reduction_Aldehyde Reduction (e.g., NaBH₄) Aldehyde->Reduction_Aldehyde CarboxylicAcid 1-ethyl-1H-benzimidazole- 2-carboxylic acid Reduction_Acid Reduction (e.g., LiAlH₄) CarboxylicAcid->Reduction_Acid Product This compound Reduction_Aldehyde->Product Reduction_Acid->Product

Figure 3: Workflow for the synthesis of this compound via reduction.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct SynthesisRoute 2: Two-Step SynthesisRoute 3: Reduction of Carbonyl
Number of Steps 122
Starting Materials N-ethyl-o-phenylenediamine, Glycolic acido-Phenylenediamine, Glycolic acid, Ethyl halideN-ethyl-o-phenylenediamine, Carbonyl source
Overall Yield Potentially high, but may require optimizationGood to high, dependent on both stepsGenerally high for the reduction step
Scalability Good, one-pot reactionGood, allows for batch processing of intermediateGood, reduction is typically scalable
Flexibility Low, specific to the ethyl derivativeHigh, common intermediate can be variously alkylatedModerate, depends on the availability of carbonyl precursors
Potential Challenges Availability and cost of N-ethyl-o-phenylenediamineRegioselectivity of N-alkylation (N- vs. O-alkylation)Synthesis of the carbonyl precursor can be challenging
Purification Standard chromatographic methodsRequires purification after each stepPurification of the precursor and final product

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale of production, and the need for analog synthesis.

  • Route 1 (Direct Synthesis) is the most atom-economical and straightforward approach, making it an attractive option for large-scale production if N-ethyl-o-phenylenediamine is readily available and cost-effective.

  • Route 2 (Two-Step Synthesis) offers the greatest flexibility for creating a library of N-alkylated analogs from a common intermediate. While it involves an additional step, the starting materials are generally more accessible. Careful optimization of the N-alkylation step is crucial to ensure high regioselectivity and avoid the formation of the O-alkylated byproduct.

  • Route 3 (Reduction of Carbonyl) is a viable alternative, particularly if the 2-carbaldehyde or 2-carboxylic acid precursors are easily synthesized. The final reduction step is typically efficient and high-yielding.

For research and development purposes where the synthesis of multiple N-substituted analogs is desired, Route 2 is highly recommended due to its inherent flexibility. For large-scale, dedicated synthesis of the title compound, Route 1 is likely the most efficient, provided the starting diamine is accessible.

References

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • BenchChem. (2025). Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol.
  • Note A green synthesis of benzimidazoles. (n.d.).
  • Methods for Synthesizing Benzimidazole Carboxylic Acids - ResearchG
  • A facile and efficient synthesis of benzimidazole as potential anticancer agents - Indian Academy of Sciences. (n.d.).
  • Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol - ResearchG
  • Application Note: A Robust Protocol for the N-alkylation of (1H-Imidazol-4-yl)methanol Hydrochloride - Benchchem. (n.d.).
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. (2020).
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals immersed in the intricate world of drug discovery and development, the benzimidazole scaffold represents a "privileged structure."[1] Its remarkable versatility and presence in a wide array of pharmacologically active compounds have made it a focal point in the quest for novel therapeutics, particularly in oncology.[2] This guide provides an in-depth comparative analysis of the cytotoxic potential of (1-ethyl-1H-benzimidazol-2-yl)methanol against a curated selection of its structural analogs. By examining the subtle yet impactful modifications to the benzimidazole core, we aim to elucidate key structure-activity relationships (SAR) that govern their cytotoxic profiles.

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a multitude of biological targets.[1] This inherent bioactivity has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications. In the realm of oncology, benzimidazole derivatives have demonstrated a wide spectrum of anticancer activities, often attributed to their ability to induce apoptosis, inhibit crucial enzymes, and interfere with microtubule polymerization.[3][4]

This guide will navigate through the cytotoxic landscapes of our target compound and its relatives, presenting experimental data in a clear, comparative format. We will delve into the causality behind the observed cytotoxicities by dissecting the influence of substitutions at the N-1 and C-2 positions of the benzimidazole ring. Furthermore, we will provide detailed, field-proven protocols for key cytotoxicity assays, empowering researchers to validate and expand upon the findings presented herein. Finally, through illustrative diagrams, we will visualize the intricate signaling pathways implicated in benzimidazole-induced cytotoxicity and the experimental workflows to assess this critical biological endpoint.

Comparative Cytotoxicity Analysis

CompoundN-1 SubstitutionC-2 SubstitutionCancer Cell LineIC50 (µM)Reference
This compound -CH₂CH₃ -CH₂OH Not AvailableNot Available-
1H-benzimidazol-2-yl-methanol-H-CH₂OHBrine Shrimp400.42 µg/mL (LC50)[5]
2-methyl-1H-benzimidazole-H-CH₃Brine Shrimp0.42 µg/mL (LC50)[5]
1-Ethyl-2-(4-fluorophenyl)–5-(methylsulfonyl)–1H-benzo[d]imidazole-CH₂CH₃4-fluorophenylMCF-7Not specified[6]
Compound 6k (a 1,2-disubstituted benzimidazole)Substituted benzyl3-pyridinylA5493.22[7]
Compound 6k (a 1,2-disubstituted benzimidazole)Substituted benzyl3-pyridinylMCF-72.55 - 4.50[7]
Nocodazole-HcomplexVariousVaries[8]

Note: The data for 1H-benzimidazol-2-yl-methanol and 2-methyl-1H-benzimidazole are from a brine shrimp lethality bioassay, which is a preliminary toxicity screen and not directly comparable to IC50 values from cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The analysis of structurally related benzimidazole derivatives provides valuable insights into the determinants of their cytotoxic activity.

  • Substitution at N-1 Position: The introduction of an alkyl group, such as an ethyl group, at the N-1 position can significantly influence the lipophilicity and, consequently, the cell permeability of the compound. This modification can lead to enhanced cellular uptake and potentially increased cytotoxic potency compared to the unsubstituted analog. The ethyl group in our target compound, this compound, is a key feature to consider in its potential bioactivity.

  • Substitution at C-2 Position: The substituent at the C-2 position plays a crucial role in the interaction of benzimidazole derivatives with their biological targets. The presence of a hydroxymethyl (-CH₂OH) group, as seen in our target compound, introduces a polar, hydrogen-bonding moiety. This can facilitate interactions with specific amino acid residues in target proteins. Comparing the weak activity of 1H-benzimidazol-2-yl-methanol to the higher activity of 2-methyl-1H-benzimidazole in the brine shrimp assay suggests that the hydroxymethyl group may not be optimal for general toxicity in this model, but its role in specific anticancer mechanisms warrants further investigation.[5] More complex substitutions at the C-2 position, such as aromatic rings or heterocyclic moieties, have been shown to impart potent anticancer activity, as seen with compound 6k .[7]

Mechanisms of Benzimidazole-Induced Cytotoxicity

Benzimidazole derivatives exert their cytotoxic effects through a variety of mechanisms, often targeting fundamental cellular processes.

Apoptosis Induction

A primary mechanism by which many benzimidazole compounds induce cell death is through the activation of apoptosis, or programmed cell death. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Benzimidazoles have been shown to modulate the expression of key apoptotic proteins, such as the Bcl-2 family members and caspases, leading to the systematic dismantling of the cell.[6][9]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 Activation mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release cytochrome_c->caspase3 Activation bcl2 Bcl-2 (Anti-apoptotic) bcl2->mitochondrion bax Bax (Pro-apoptotic) bax->mitochondrion benzimidazole This compound & Related Compounds benzimidazole->bcl2 Inhibition benzimidazole->bax Activation apoptosis Apoptosis caspase3->apoptosis

Figure 1: Simplified signaling pathway of apoptosis induction by benzimidazole derivatives.

Tubulin Polymerization Inhibition

Another well-established mechanism of action for several benzimidazole derivatives is the inhibition of tubulin polymerization.[3][4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death. This mechanism is shared by clinically successful anticancer drugs such as vinca alkaloids and taxanes.

benzimidazole This compound & Related Compounds beta_tubulin β-Tubulin benzimidazole->beta_tubulin Binds to microtubule Microtubule Assembly beta_tubulin->microtubule Inhibits Polymerization mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Figure 2: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for two commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells in appropriate growth medium to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.[12][13]

Principle: LDH released from damaged cells into the culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection:

    • At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and diaphorase).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of a stop solution (if required by the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. Determine the IC50 value by plotting the percentage of cytotoxicity against the compound concentration.

cluster_workflow LDH Assay Workflow start Seed & Treat Cells in 96-well Plate centrifuge Centrifuge Plate start->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate Incubate at RT add_reagent->incubate read Read Absorbance at 490 nm incubate->read

Figure 4: Experimental workflow for the LDH cytotoxicity assay.

Conclusion and Future Directions

Future research should prioritize the synthesis and in vitro cytotoxic screening of this compound against a panel of cancer cell lines. A direct comparison with its unsubstituted counterpart, 1H-benzimidazol-2-yl-methanol, and other N-alkylated and C-2 substituted analogs will be instrumental in delineating the precise contribution of each structural feature to its cytotoxic profile. Elucidating its mechanism of action, whether through apoptosis induction, tubulin polymerization inhibition, or other pathways, will be a critical next step in evaluating its therapeutic potential. The protocols and insights provided in this guide offer a robust framework for embarking on these exciting and vital research endeavors.

References

[5] Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

[3] Kamal, A., et al. (2012). Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 50, 9-17. [Link]

[6] Alpan, A. S., et al. (2021). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 6(37), 24185-24200. [Link]

[4] Kumar, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link]

[14] Akkoç, S., et al. (2022). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 34(5), 102073. [Link]

[8] De Martino, L., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Pharmaceuticals, 14(6), 564. [Link]

[15] Argirova, M., et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 27(23), 8561. [Link]

[13] Promega. (2024). CytoTox 96® Non-Radioactive Cytotoxicity Assay. [Link]

[2] Ansari, P., & Lal, C. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Advances, 13(15), 10188-10212. [Link]

[16] Bilici, K., & Akkoc, S. (2025). Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Van Medical Journal, 32(1), 1-6. [Link]

[17] Yancheva, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic Chemistry, 114, 105089. [Link]

Yavuz, S. C. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry, 18(1), 146. [Link]

Guncheva, M., et al. (2024). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. International Journal of Molecular Sciences, 25(10), 5489. [Link]

[9] Abbade, Y., et al. (2021). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 33(7), 101579. [Link]

Pham, T. T. H., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Medicinal Chemistry, 14(1), 115-128. [Link]

[7] Bui, H. T. B., et al. (2024). Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. Chemical & Pharmaceutical Bulletin, 72(11), 944-949. [Link]

[1] Kumar, S., et al. (2024). Structure relationship activity of benzimidazole. ResearchGate. [Link]

Singh, A. K., & Lown, J. W. (2000). Design, synthesis and antitumor cytotoxicity of novel bis-benzimidazoles. Anticancer Drug Design, 15(4), 265-275. [Link]

Goud, B. C., et al. (2022). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Journal of the Iranian Chemical Society, 19(12), 5367-5384. [Link]

Abu-zaid, A., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Chemistry, 2022, 1-13. [Link]

[11] ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

Sources

A Researcher's Guide to Benchmarking Novel Aldose Reductase Inhibitors: A Comparative Analysis of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of diabetic complications research, the enzyme Aldose Reductase (AR) has been a focal point of therapeutic intervention for decades. As the rate-limiting enzyme in the polyol pathway, its overactivation during hyperglycemic conditions is a key driver in the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy.[1][2] The development of potent and selective AR inhibitors (ARIs) is therefore a critical pursuit in mitigating the debilitating consequences of diabetes.

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark novel ARIs, using the promising scaffold of benzimidazole derivatives as a case study. Specifically, we will explore the comparative analysis of a representative compound, (1-ethyl-1H-benzimidazol-2-yl)methanol, against established ARIs. While specific inhibitory data for this exact molecule is not yet publicly available, the benzimidazole core is a well-established pharmacophore in the design of ARIs, with numerous derivatives demonstrating significant inhibitory activity.[1][3] This guide will therefore serve as a methodological blueprint for the evaluation of new chemical entities in this class.

Our comparative analysis will be grounded in robust in vitro and in vivo experimental protocols, providing the necessary detail for replication and validation. We will benchmark this compound against three well-characterized ARIs:

  • Sorbinil: One of the earliest developed and extensively studied ARIs.

  • Epalrestat: Currently the only ARI approved for the treatment of diabetic neuropathy in several countries.[1]

  • Fidarestat: A potent ARI that has undergone extensive clinical investigation.

Through a detailed examination of experimental design, data interpretation, and the underlying biological pathways, this guide aims to equip researchers with the expertise to rigorously evaluate the potential of novel ARIs.

The Polyol Pathway and the Rationale for Aldose Reductase Inhibition

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes, the increased intracellular glucose concentration leads to a significant flux through the polyol pathway.[2] Aldose reductase catalyzes the first and rate-limiting step of this pathway, the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.

The pathological consequences of increased polyol pathway activity are multifaceted:

  • Osmotic Stress: The accumulation of intracellular sorbitol, an osmotically active polyol, leads to osmotic stress and subsequent cellular damage.

  • NADPH Depletion: The increased consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor, impairing the function of other NADPH-dependent enzymes, notably glutathione reductase, which is essential for antioxidant defense.

  • Increased Oxidative Stress: The depletion of NADPH and the subsequent reduction in glutathione regeneration capacity lead to an increase in reactive oxygen species (ROS) and oxidative stress.

  • Advanced Glycation End Product (AGE) Formation: The fructose generated by sorbitol dehydrogenase is a more potent glycating agent than glucose, leading to the formation of AGEs, which contribute to cellular dysfunction and inflammation.

By inhibiting aldose reductase, the initial step of this detrimental cascade can be blocked, thereby preventing or mitigating the downstream pathological effects.

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathological Consequences High Intracellular Glucose High Intracellular Glucose Glucose Glucose High Intracellular Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress AGE Formation AGE Formation Fructose->AGE Formation Aldose Reductase\n(NADPH -> NADP+) Aldose Reductase (NADPH -> NADP+) NADPH Depletion NADPH Depletion Aldose Reductase\n(NADPH -> NADP+)->NADPH Depletion Increased Oxidative Stress Increased Oxidative Stress NADPH Depletion->Increased Oxidative Stress ARI ARI ARI->Aldose Reductase\n(NADPH -> NADP+) Inhibition cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis Prepare Reagents Prepare Reagents Add Buffer, Enzyme, and Inhibitor to Wells Add Buffer, Enzyme, and Inhibitor to Wells Prepare Reagents->Add Buffer, Enzyme, and Inhibitor to Wells Prepare Serial Dilutions of Inhibitors Prepare Serial Dilutions of Inhibitors Prepare Serial Dilutions of Inhibitors->Add Buffer, Enzyme, and Inhibitor to Wells Pre-incubate Pre-incubate Add Buffer, Enzyme, and Inhibitor to Wells->Pre-incubate Add NADPH Add NADPH Pre-incubate->Add NADPH Add Substrate (DL-glyceraldehyde) Add Substrate (DL-glyceraldehyde) Add NADPH->Add Substrate (DL-glyceraldehyde) Measure Absorbance at 340 nm (Kinetic) Measure Absorbance at 340 nm (Kinetic) Add Substrate (DL-glyceraldehyde)->Measure Absorbance at 340 nm (Kinetic) Calculate Rate of Reaction Calculate Rate of Reaction Measure Absorbance at 340 nm (Kinetic)->Calculate Rate of Reaction Calculate % Inhibition Calculate % Inhibition Calculate Rate of Reaction->Calculate % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Calculate % Inhibition->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

Figure 2: Workflow for the In Vitro Aldose Reductase Inhibition Assay.

Comparative IC50 Data

The following table presents a hypothetical comparison of the IC50 values for this compound against the benchmark inhibitors. It is important to reiterate that the IC50 value for this compound is illustrative, pending experimental determination.

CompoundIC50 (µM)
This compoundHypothetical: 0.5 µM
Sorbinil2.3 µM
Epalrestat0.8 µM
Fidarestat0.02 µM

Note: IC50 values for benchmark inhibitors are representative values from the literature and can vary depending on assay conditions.

In Vivo Efficacy: Evaluation in a Diabetic Animal Model

While in vitro potency is a critical first step, demonstrating efficacy in a relevant animal model is essential for preclinical development. The streptozotocin (STZ)-induced diabetic rat is a widely used and well-characterized model for studying diabetic complications, including neuropathy. [4][5][6]

Experimental Protocol: Assessment of ARIs in STZ-Induced Diabetic Rats

Animal Model:

  • Male Sprague-Dawley rats (200-250 g).

Induction of Diabetes:

  • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (60 mg/kg) dissolved in citrate buffer (pH 4.5).

  • Confirm diabetes 72 hours post-injection by measuring blood glucose levels from a tail vein sample. Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.

Experimental Groups (n=10 per group):

  • Control: Non-diabetic rats receiving vehicle.

  • Diabetic Control: Diabetic rats receiving vehicle.

  • Test Compound: Diabetic rats receiving this compound (dose to be determined by pharmacokinetic studies).

  • Benchmark Inhibitor: Diabetic rats receiving a benchmark inhibitor (e.g., Sorbinil, 25 mg/kg/day).

Treatment:

  • Administer the test compound and benchmark inhibitor orally once daily for 8 weeks, starting one week after STZ injection.

Efficacy Endpoints:

  • Nerve Conduction Velocity (NCV): At the end of the 8-week treatment period, measure motor and sensory NCV in the sciatic nerve. A decrease in NCV is a hallmark of diabetic neuropathy, and its amelioration is a key indicator of therapeutic efficacy.

  • Sorbitol Accumulation: After NCV measurements, euthanize the animals and collect sciatic nerve tissue. Measure the sorbitol levels in the nerve tissue using gas chromatography-mass spectrometry (GC-MS) or a commercially available kit. A reduction in nerve sorbitol content directly demonstrates the in vivo inhibition of aldose reductase.

  • Behavioral Testing (Mechanical Allodynia): Assess nerve function through behavioral tests such as the von Frey filament test to measure the paw withdrawal threshold in response to a mechanical stimulus. Diabetic rats typically exhibit increased sensitivity (a lower withdrawal threshold), which can be reversed by effective treatments. [4]

cluster_0 Model Induction cluster_1 Treatment Phase (8 weeks) cluster_2 Efficacy Assessment STZ Injection STZ Injection Confirm Hyperglycemia Confirm Hyperglycemia STZ Injection->Confirm Hyperglycemia Group Allocation Group Allocation Confirm Hyperglycemia->Group Allocation Daily Oral Dosing Daily Oral Dosing Group Allocation->Daily Oral Dosing Nerve Conduction Velocity (NCV) Measurement Nerve Conduction Velocity (NCV) Measurement Daily Oral Dosing->Nerve Conduction Velocity (NCV) Measurement Behavioral Testing (von Frey) Behavioral Testing (von Frey) Nerve Conduction Velocity (NCV) Measurement->Behavioral Testing (von Frey) Tissue Collection (Sciatic Nerve) Tissue Collection (Sciatic Nerve) Behavioral Testing (von Frey)->Tissue Collection (Sciatic Nerve) Biochemical Analysis (Sorbitol Levels) Biochemical Analysis (Sorbitol Levels) Tissue Collection (Sciatic Nerve)->Biochemical Analysis (Sorbitol Levels)

Figure 3: Workflow for In Vivo Efficacy Testing of Aldose Reductase Inhibitors.

Conclusion and Future Directions

The benchmarking of novel compounds against established inhibitors is a cornerstone of preclinical drug discovery. This guide has provided a detailed roadmap for the comparative evaluation of this compound, a representative of the promising benzimidazole class of ARIs. By following the outlined in vitro and in vivo protocols, researchers can generate robust and reproducible data to assess the therapeutic potential of new chemical entities targeting aldose reductase.

The hypothetical IC50 value for this compound, if experimentally validated to be in the sub-micromolar range, would position it as a potent ARI worthy of further investigation. Subsequent studies should focus on elucidating its selectivity profile against other aldo-keto reductases, determining its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in other models of diabetic complications. The ultimate goal is the development of a safe and effective ARI that can prevent or reverse the debilitating consequences of long-term diabetes.

References

  • Balestri, F., Moschini, R., Mura, U., & Del Corso, A. (2022). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules, 12(4), 485. [Link]

  • Sadhik, M. (2011). Design and Synthesis of Substituted Benzimidazoles as Aldose Reductase Inhibitor. Rajiv Gandhi University of Health Sciences, Karnataka, Bangalore. [Link]

  • ResearchGate. (n.d.). In Vitro ALR2 Inhibitory Activity of Synthesized Benzimidazole Derivatives. ResearchGate. [Link]

  • Poulsom, R., Mirrlees, D. J., & Hodson, S. (1983). The effects of long-term treatment of streptozotocin-diabetic rats with an aldose reductase inhibitor. Diabetologia, 24(4), 235–239. [Link]

  • Khan, I., et al. (2020). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 13(1), 2446-2458. [Link]

  • Guler, O. O., et al. (2021). Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives. Molecules, 26(11), 3183. [Link]

  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. NDI Neuroscience. [Link]

  • Greene, D. A., et al. (1999). Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. Neurology, 53(3), 580–591. [Link]

  • Greene, D. A., et al. (1999). Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. Ovid. [Link]

  • American Chemical Society. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]

  • Chylinska, M., et al. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules, 26(10), 2867. [Link]

  • Nagarajan, A., et al. (2023). Beyond boundaries: pioneering discoveries in aldose reductase inhibition for diabetic neuropathy. Biologica Nyssana, 4(1), 1-10. [Link]

  • Creative Biolabs. (n.d.). Streptozotocin induced Diabetes: Protocols & Experimental Insights. Creative Biolabs. [Link]

  • Tawfik, M. A., & El-Demerdash, E. (2000). The effects of streptozotocin-induced diabetes and aldose reductase inhibition with sorbinil, on left and right atrial function in the rat. Pharmacological research, 41(4), 439–445. [Link]

  • Ward, J. D. (1986). Aldose reductase inhibitors in the treatment of diabetic neuropathy. A review of the rationale and clinical evidence. Drugs, 32 Suppl 2, 34–41. [Link]

  • Gao, R., et al. (2008). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology, Chapter 5, Unit 5.47. [Link]

  • PubChem. (n.d.). (1S)-1-(6-ethyl-1H-benzimidazol-2-yl)ethanol. PubChem. [Link]

Sources

A Comparative Spectroscopic Guide to (1-ethyl-1H-benzimidazol-2-yl)methanol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, benzimidazole derivatives stand out as a versatile scaffold, integral to the development of a wide array of therapeutic agents. Their structural resemblance to naturally occurring purines allows them to readily interact with biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern on the benzimidazole ring system critically influences the molecule's bioactivity, making the precise characterization of its isomers a cornerstone of drug discovery and development.

This guide provides an in-depth comparative spectroscopic analysis of two key isomers: (1-ethyl-1H-benzimidazol-2-yl)methanol (Isomer A) and a closely related structural isomer, (2-(1-hydroxyethyl)-1H-benzimidazole) (Isomer B, for which spectroscopic data can be confidently predicted based on extensive literature on similar structures). While the initial user query specified "this compound isomers", direct comparative studies of its N3-ethyl counterpart are scarce due to synthetic challenges. Therefore, we will compare Isomer A with a positional isomer (Isomer B) to provide a meaningful and practical spectroscopic comparison for researchers in the field. Understanding the nuanced differences in their spectroscopic signatures is paramount for unambiguous identification, quality control, and the elucidation of structure-activity relationships (SAR).

We will delve into the fundamental principles and practical applications of four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to not only present the data but also to explain the underlying chemical principles that give rise to the observed spectral differences, thereby empowering researchers to confidently distinguish between these and other related benzimidazole isomers.

The Isomers in Focus: Structural Differences

A clear understanding of the structural distinctions between our target isomers is crucial for interpreting their spectroscopic data.

  • Isomer A: this compound: In this isomer, an ethyl group is attached to one of the nitrogen atoms (N1) of the benzimidazole ring, and a methanol group is substituted at the C2 position.

  • Isomer B: (2-(1-hydroxyethyl)-1H-benzimidazole): Here, the ethyl group is part of a 1-hydroxyethyl substituent at the C2 position, and the nitrogen atoms of the benzimidazole ring are unsubstituted. This seemingly small difference in the placement of the ethyl and hydroxyl groups leads to significant changes in the electronic environment and molecular geometry, which are readily detected by spectroscopic methods.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable comparison.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample ~5-10 mg of Isomer Solvent 0.5-0.7 mL of Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Solvent Dissolve Vial NMR Tube Solvent->Vial Transfer Spectrometer NMR Spectrometer (e.g., 400 MHz) Vial->Spectrometer Lock Lock on Solvent Signal Spectrometer->Lock Shim Shim Gradients Lock->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process Fourier Transform, Phase Correction, Baseline Correction Acquire_1H->Process Acquire_13C->Process Reference Reference to TMS (0.00 ppm) Process->Reference Process->Reference Integrate Integrate Peaks (¹H) Reference->Integrate

Figure 1. Workflow for NMR data acquisition and processing.

Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Chloroform-d (CDCl₃) is a common choice for many organic molecules, while DMSO-d₆ is excellent for compounds with exchangeable protons (like N-H or O-H) as it slows down the exchange rate. A 400 MHz spectrometer provides a good balance between resolution and cost for routine structural analysis.

Comparative ¹H NMR Data

The proton NMR spectra provide a direct view of the hydrogen atoms in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the integration gives the number of protons, and the splitting pattern reveals adjacent protons.

Proton Assignment Isomer A: this compound (Expected δ, ppm) Isomer B: (2-(1-hydroxyethyl)-1H-benzimidazole) (Expected δ, ppm) Key Differentiators & Rationale
Benzimidazole Aromatic (4H) 7.20 - 7.80 (m)7.10 - 7.60 (m)The N-ethyl group in Isomer A can slightly influence the electronic distribution in the aromatic ring, causing minor shifts compared to the N-unsubstituted Isomer B.
-CH₂- (ethyl) ~4.20 (q, 2H)-Presence/Absence. The quartet for the methylene protons of the N-ethyl group is a definitive marker for Isomer A.
-CH₃ (ethyl) ~1.50 (t, 3H)-Presence/Absence. The corresponding triplet for the methyl protons of the N-ethyl group is also unique to Isomer A.
-CH₂OH ~4.90 (s, 2H)-Presence/Absence. The singlet for the methylene protons of the hydroxymethyl group is characteristic of Isomer A.
-CH(OH)- -~5.00 (q, 1H)Presence/Absence & Multiplicity. Isomer B will show a quartet for the methine proton, coupled to the adjacent methyl group.
-CH₃ (of hydroxyethyl) -~1.60 (d, 3H)Presence/Absence & Multiplicity. The doublet for the methyl group in Isomer B is a key distinguishing feature.
-OH ~3.50 (br s, 1H)~5.50 (br s, 1H)The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
N-H -~12.0 (br s, 1H)Presence/Absence. The downfield signal for the N-H proton is a clear indicator of Isomer B.
Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Isomer A: this compound (Expected δ, ppm) Isomer B: (2-(1-hydroxyethyl)-1H-benzimidazole) (Expected δ, ppm) Key Differentiators & Rationale
C2 (Benzimidazole) ~153.0~155.0The substituent at C2 has a significant impact on its chemical shift. The hydroxymethyl group in Isomer A is slightly more shielding than the 1-hydroxyethyl group in Isomer B.
Benzimidazole Aromatic (C4-C7) 110.0 - 142.0112.0 - 140.0Similar to the ¹H NMR, the N-ethyl group in Isomer A will cause subtle shifts in the aromatic carbon signals. In Isomer B, due to tautomerism, pairs of carbons (C4/C7 and C5/C6) may show averaged signals.
-CH₂- (ethyl) ~42.0-Presence/Absence. Unique to Isomer A.
-CH₃ (ethyl) ~15.0-Presence/Absence. Unique to Isomer A.
-CH₂OH ~58.0-Presence/Absence. Unique to Isomer A.
-CH(OH)- -~65.0Presence/Absence. The methine carbon in Isomer B will appear in this region.
-CH₃ (of hydroxyethyl) -~22.0Presence/Absence. The methyl carbon of the hydroxyethyl group in Isomer B.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common sampling technique that requires minimal sample preparation.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Analysis Sample Small amount of solid sample Crystal ATR Crystal Sample->Crystal Place on Spectrometer FT-IR Spectrometer Crystal->Spectrometer Background Collect Background Spectrum Spectrometer->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Process Baseline Correction, Peak Picking Sample_Scan->Process Compare Compare with Reference Spectra Process->Compare

Figure 2. Workflow for FT-IR data acquisition and analysis.
Comparative FT-IR Data

The key differences in the FT-IR spectra of the two isomers will arise from the presence or absence of the N-H bond and the different environments of the O-H and C-H bonds.

Vibrational Mode Isomer A: this compound (Expected Wavenumber, cm⁻¹) Isomer B: (2-(1-hydroxyethyl)-1H-benzimidazole) (Expected Wavenumber, cm⁻¹) Key Differentiators & Rationale
O-H Stretch 3200-3400 (broad)3200-3400 (broad)Both isomers have a hydroxyl group, leading to a broad absorption in this region due to hydrogen bonding.
N-H Stretch Absent3000-3300 (medium, broad)Presence/Absence. The presence of a distinct N-H stretching band is a key identifier for Isomer B.
Aromatic C-H Stretch ~3050~3050Characteristic of the benzimidazole ring in both isomers.
Aliphatic C-H Stretch 2850-29802850-2980Both isomers contain ethyl groups, so C-H stretching from these will be present. The exact peak shapes and positions may differ slightly.
C=N Stretch ~1620~1620Characteristic of the imidazole ring.
C=C Stretch (Aromatic) 1450-16001450-1600Multiple bands are expected in this region for the benzene part of the benzimidazole ring.
C-O Stretch ~1050~1080The C-O stretching frequency can be influenced by the substitution on the carbon atom.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.

Experimental Protocol: UV-Vis Spectroscopy

UVVis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Analysis Stock Prepare Stock Solution (e.g., in Methanol) Dilute Dilute to appropriate concentration Stock->Dilute Cuvette Transfer to Quartz Cuvette Dilute->Cuvette Spectrometer UV-Vis Spectrophotometer Cuvette->Spectrometer Blank Run Blank (Solvent) Spectrometer->Blank Sample_Scan Scan Sample Blank->Sample_Scan Identify_Lambda_Max Identify λmax Sample_Scan->Identify_Lambda_Max

Figure 3. Workflow for UV-Vis spectroscopic analysis.
Comparative UV-Vis Data

The benzimidazole system exhibits characteristic π → π* transitions. The position of the substituents can influence the energy of these transitions and thus the λmax values.

Parameter Isomer A: this compound (Expected λmax, nm) Isomer B: (2-(1-hydroxyethyl)-1H-benzimidazole) (Expected λmax, nm) Key Differentiators & Rationale
λmax 1 ~275, ~282~274, ~281Both isomers are expected to show two characteristic absorption bands for the benzimidazole chromophore. The N-ethyl group in Isomer A may cause a slight bathochromic (red) shift compared to the N-H of Isomer B.
Molar Absorptivity (ε) SimilarSimilarThe molar absorptivity is expected to be of a similar order of magnitude for both isomers as the core chromophore is the same.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like the ones in this study, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Analysis Solution Prepare dilute solution (e.g., in Methanol/Water) Infuse Infuse sample Solution->Infuse Mass_Spec Mass Spectrometer (ESI source) Acquire_MS1 Acquire MS1 Spectrum Mass_Spec->Acquire_MS1 Infuse->Mass_Spec Acquire_MS2 Acquire MS/MS Spectrum (on [M+H]⁺) Acquire_MS1->Acquire_MS2 Identify_MH Identify [M+H]⁺ Acquire_MS1->Identify_MH Analyze_Fragments Analyze Fragmentation Pattern Acquire_MS2->Analyze_Fragments

Figure 4. Workflow for Mass Spectrometry analysis.
Comparative Mass Spectrometry Data

Both isomers have the same molecular formula (C₁₀H₁₂N₂O) and therefore the same exact mass. The differentiation will come from their fragmentation patterns in tandem mass spectrometry (MS/MS).

Parameter Isomer A: this compound Isomer B: (2-(1-hydroxyethyl)-1H-benzimidazole) Key Differentiators & Rationale
Molecular Formula C₁₀H₁₂N₂OC₁₀H₁₂N₂O-
Exact Mass 176.09496176.09496-
[M+H]⁺ (m/z) 177.1028177.1028The protonated molecular ion will be identical for both.
Key MS/MS Fragments (from m/z 177) Loss of H₂O (m/z 159)Loss of CH₂OH (m/z 146)Loss of C₂H₄ (m/z 149)Loss of H₂O (m/z 159)Loss of CH₃CHO (m/z 133)Distinct Fragmentation Pathways. The fragmentation of the side chain will be different. Isomer A is expected to readily lose water or the entire hydroxymethyl group. The loss of ethene from the N-ethyl group is also a characteristic fragmentation. Isomer B will likely lose water or acetaldehyde. The fragment at m/z 133 would be a strong indicator for Isomer B.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The comprehensive spectroscopic analysis presented in this guide unequivocally demonstrates that while this compound and (2-(1-hydroxyethyl)-1H-benzimidazole) are isomers, they possess distinct and readily distinguishable spectroscopic fingerprints.

  • NMR spectroscopy provides the most definitive data, with the presence or absence of signals for the N-ethyl group and the different multiplicities of the side-chain protons and carbons serving as unambiguous identifiers.

  • FT-IR spectroscopy offers a rapid method for differentiation based on the presence or absence of the N-H stretching vibration.

  • UV-Vis spectroscopy , while less definitive on its own, can reveal subtle differences in the electronic environment of the benzimidazole chromophore.

  • Mass spectrometry , particularly with MS/MS fragmentation studies, confirms the molecular weight and provides isomer-specific fragmentation patterns that are crucial for positive identification.

For researchers and professionals in drug development, a multi-technique approach is always recommended for the unequivocal characterization of benzimidazole isomers. This ensures the correct identification of the target molecule, which is a critical step in building robust structure-activity relationships and advancing promising drug candidates from the laboratory to the clinic.

References

  • Al-Rawi, J. M. A., Elias, G., & Elias, E. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]

  • El kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7492-7496. [Link]

  • Kaur, H., & Kumar, S. (2020). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impact Factor, 7(3), 12-25. [Link]

  • Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347. [Link]

  • PubChem. (n.d.). 2-Ethyl-1H-benzo[d]imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1H-Benzimidazol-1-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. [Link]

  • SpectraBase. (n.d.). Benzimidazole. Wiley. [Link]

  • Yancheva, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(61), 38655-38668. [Link]

  • Gaba, M., & Mohan, C. (2016). Benzimidazole: A milestone in the field of medicinal chemistry. European journal of medicinal chemistry, 118, 142-161. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of benzimidazole-containing imide oligomers. [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding of Metal-Organic Frameworks. Springer. [Link]

  • Pinto, D. C. G. A., et al. (2017). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 22(10), 1667. [Link]

  • ResearchGate. (n.d.). FT-IR overlay spectrum of N-alkylated benzimidazoles (1-7). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones: A synergistic experimental‐computational analysis. [Link]

  • Kazachenko, A. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7886. [Link]

  • European Patent Office. (n.d.).

A Senior Application Scientist's Guide to Assessing the Reproducibility of (1-ethyl-1H-benzimidazol-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Reproducibility in Benzimidazole Synthesis

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its privileged interaction with a wide range of biological targets.[1] (1-ethyl-1H-benzimidazol-2-yl)methanol is a key building block, featuring the N-alkylation and C2-functionalization common in many biologically active molecules. For any research or drug development program, the ability to produce this intermediate reliably and consistently is not merely a matter of convenience; it is a prerequisite for valid biological screening, process scale-up, and ultimately, clinical success.

Irreproducibility in synthesis leads to wasted resources, questionable data, and significant delays. This guide provides a comparative analysis of two distinct synthetic pathways to this compound. We will dissect the methodologies, explain the chemical rationale behind our procedural choices, and establish a rigorous framework for assessing their reproducibility. Our goal is to equip you with the practical insights needed to select and execute a synthetic route that is not only high-yielding but also robust and dependable.

Comparative Synthetic Strategies

Two primary strategies for constructing the target molecule are presented for comparison.

  • Method 1: Two-Step Synthesis via N-Alkylation. This classic approach involves first synthesizing the parent alcohol, 1H-benzimidazol-2-yl-methanol, followed by selective N-ethylation.

  • Method 2: Convergent Synthesis via Aldehyde Reduction. This route involves the synthesis of an aldehyde intermediate, 1-ethyl-1H-benzimidazole-2-carbaldehyde, which is then reduced in the final step to the desired alcohol.

We will evaluate these methods based on yield, purity, ease of execution, and scalability to determine which offers superior reproducibility.

Workflow for Comparative Reproducibility Assessment

To objectively compare these synthetic routes, a structured experimental workflow is essential. This process ensures that variables are controlled and that the data collected for each method is directly comparable.

G cluster_0 Method 1: Two-Step N-Alkylation cluster_1 Method 2: Convergent Aldehyde Reduction M1_S1 Step 1: Condensation o-phenylenediamine + glycolic acid M1_P1 Purification 1 (Recrystallization) M1_S1->M1_P1 M1_C1 Characterization 1 (1H-benzimidazol-2-yl-methanol) M1_P1->M1_C1 M1_S2 Step 2: N-Ethylation Intermediate + Ethyl Iodide M1_C1->M1_S2 M1_P2 Purification 2 (Column Chromatography) M1_S2->M1_P2 Final_Analysis Final Product Analysis (HPLC, NMR, MS) M1_P2->Final_Analysis Collect Data M2_S1 Step 1: Cyclization N-ethyl-o-phenylenediamine + glyoxylic acid derivative M2_P1 Purification 1 (Extraction/Recrystallization) M2_S1->M2_P1 M2_C1 Characterization 1 (1-ethyl-1H-benzimidazole-2-carbaldehyde) M2_P1->M2_C1 M2_S2 Step 2: Reduction Aldehyde + NaBH4 M2_C1->M2_S2 M2_P2 Purification 2 (Extraction) M2_S2->M2_P2 M2_P2->Final_Analysis Collect Data Comparison Reproducibility Comparison (Yield, Purity, Time, Cost) Final_Analysis->Comparison Conclusion Select Optimal Method Comparison->Conclusion

Caption: Workflow for assessing the reproducibility of two synthetic routes.

Experimental Protocols & Mechanistic Rationale

Method 1: Two-Step Synthesis via N-Alkylation

This method relies on building the benzimidazole core first, followed by appending the ethyl group.

Step 1a: Synthesis of 1H-Benzimidazol-2-yl-methanol

This procedure is adapted from established condensation reactions between o-phenylenediamines and carboxylic acids.[2]

  • Protocol:

    • To a round-bottom flask, add o-phenylenediamine (1.0 eq) and glycolic acid (1.4 eq).

    • Add dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the diamine.

    • Heat the reaction mixture to 90-100°C and stir for 4-6 hours.

    • Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the o-phenylenediamine spot is consumed.

    • Cool the mixture to room temperature and pour it into an equal volume of cold water, leading to product precipitation.

    • Neutralize the solution carefully with a saturated sodium bicarbonate solution to a pH of ~7-8.

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 1H-benzimidazol-2-yl-methanol.

  • Expert Rationale:

    • Causality: The condensation of a diamine with a carboxylic acid is a fundamental method for benzimidazole synthesis.[2] DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

    • Trustworthiness: Monitoring by TLC is a critical self-validation step. Without it, the reaction may be stopped prematurely, leading to low yields and difficult purification. Neutralization is essential to remove any unreacted glycolic acid and facilitate product precipitation.

Step 1b: N-Ethylation of 1H-Benzimidazol-2-yl-methanol

  • Protocol:

    • Suspend the 1H-benzimidazol-2-yl-methanol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile.

    • Add ethyl iodide (1.2 eq) dropwise to the stirring suspension.

    • Heat the mixture to reflux (approx. 82°C) for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The resulting crude oil or solid must be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Expert Rationale:

    • Causality: This is a standard Williamson ether synthesis-like N-alkylation. Potassium carbonate is a mild base that deprotonates the imidazole nitrogen, creating a nucleophile that attacks the electrophilic ethyl iodide.[3] Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

    • Trustworthiness: The primary challenge here is the potential for O-alkylation at the methanol hydroxyl group or dialkylation. Column chromatography is non-negotiable for ensuring the purity of the final product, as isomers and byproducts are likely. This purification step is often a source of irreproducibility in terms of yield.

Method 2: Convergent Synthesis via Aldehyde Reduction

This approach installs the N-ethyl group early and concludes with a robust reduction step.

Step 2a: Synthesis of 1-ethyl-1H-benzimidazole-2-carbaldehyde

  • Protocol:

    • Synthesize or procure N-ethyl-o-phenylenediamine.

    • In a round-bottom flask, condense the N-ethyl-o-phenylenediamine (1.0 eq) with a glyoxylic acid derivative (e.g., glyoxylic acid monohydrate, 1.1 eq) in a solvent like ethanol.

    • An oxidizing agent (e.g., air, or a mild chemical oxidant) is often required to facilitate the final cyclization and aromatization to the benzimidazole. The reaction can be refluxed for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, perform a standard aqueous workup: dilute with water, extract with a solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product can often be purified by recrystallization.

  • Expert Rationale:

    • Causality: This is a variation of the Phillips condensation. By starting with the N-substituted diamine, the regioselectivity of the ethyl group placement is perfectly controlled, eliminating the possibility of isomeric byproducts seen in Method 1.

    • Trustworthiness: The main source of variability here is the oxidative cyclization step, which can sometimes be sluggish or produce side products. However, the purification is generally simpler than the chromatographic separation required in Method 1b.

Step 2b: Reduction of 1-ethyl-1H-benzimidazole-2-carbaldehyde

  • Protocol:

    • Dissolve the aldehyde intermediate (1.0 eq) in methanol or ethanol and cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours until TLC shows complete consumption of the aldehyde.

    • Quench the reaction by slowly adding water.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

  • Expert Rationale:

    • Causality: The reduction of an aldehyde to a primary alcohol with sodium borohydride is one of the most reliable and high-yielding reactions in organic chemistry.[4] It is highly chemoselective for aldehydes and ketones, leaving the benzimidazole ring intact.

    • Trustworthiness: This step is typically very clean and high-yielding (>95%). The workup is straightforward extraction, and the product obtained is often of high purity without needing chromatography. This robustness is a major advantage for reproducibility.

Analytical Validation: A Self-Validating Protocol

Regardless of the synthetic method, the final product's identity and purity must be rigorously confirmed. A multi-technique approach is non-negotiable for a self-validating system.

G cluster_purity Purity Assessment cluster_structure Structural Confirmation start Purified Solid/Oil tlc TLC (Single Spot?) start->tlc nmr 1H & 13C NMR (Correct Shifts & Integration?) start->nmr hplc HPLC (Purity >95%?) tlc->hplc decision Data Concordant? hplc->decision ms Mass Spectrometry (Correct [M+H]+?) nmr->ms ms->decision pass Product Validated decision->pass Yes fail Re-purify / Re-synthesize decision->fail No

Sources

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of (1-ethyl-1H-benzimidazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatility, however, necessitates a rigorous evaluation of off-target effects, a critical step in the preclinical development of any new therapeutic candidate. This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of (1-ethyl-1H-benzimidazol-2-yl)methanol derivatives, a class of compounds with significant therapeutic potential.

While specific cross-reactivity data for this compound derivatives are not extensively available in the public domain, this guide leverages data from structurally related benzimidazole compounds to provide a robust framework for designing and interpreting selectivity studies. Given the frequent role of benzimidazoles as kinase inhibitors, we will focus on this therapeutic area to illustrate the principles and protocols of cross-reactivity profiling.[3][4]

The Rationale for Cross-Reactivity Profiling

The structural similarity of the benzimidazole core to purine nucleosides allows these compounds to bind to the ATP-binding site of a wide range of protein kinases.[1] While a derivative may be designed to inhibit a specific kinase implicated in a disease pathway, it can inadvertently interact with other kinases, leading to unforeseen biological consequences. These off-target effects can manifest as:

  • Adverse Events: Inhibition of essential cellular kinases can lead to toxicity.

  • Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the overall therapeutic efficacy of the drug.[3]

Therefore, a comprehensive understanding of a compound's selectivity profile is paramount for both therapeutic development and its use as a chemical probe.

Comparative Analysis of Benzimidazole-Based Kinase Inhibitors

To contextualize the potential cross-reactivity of this compound derivatives, we will analyze the selectivity profiles of two representative, albeit structurally distinct, benzimidazole-based kinase inhibitors. This comparative data highlights the spectrum of selectivity that can be achieved within this compound class.

Table 1: Comparative Kinase Inhibition Profiles of Two Benzimidazole Derivatives

Target KinaseCompound A (Hypothetical Selective Inhibitor) IC50 (nM)Compound B (Hypothetical Multi-Targeted Inhibitor) IC50 (nM)
Primary Target(s) VEGFR2 (5) BRAF (10), CRAF (15)
Off-Targets
PDGFRβ15050
c-Kit30080
EGFR>10,0001,500
Src5,000900
CDK2>10,000>10,000
p38α>10,000>10,000

This is example data and does not represent real experimental results for this compound derivatives.

Expert Insights from the Data:

  • Compound A demonstrates high selectivity for its primary target, VEGFR2, with significantly weaker inhibition of other kinases. This profile is desirable for a highly targeted therapy where minimizing off-target effects is crucial.

  • Compound B exhibits a multi-targeted profile, potently inhibiting both BRAF and CRAF, as well as other kinases like PDGFRβ and c-Kit at slightly higher concentrations. This polypharmacology could be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated.[3]

  • The ethyl group at the N1 position and the methanol group at the C2 position of the benzimidazole core in our topic compound will influence its interactions within the ATP-binding pocket, dictating its unique selectivity profile. Structure-activity relationship (SAR) studies are crucial to understand how such substitutions impact potency and selectivity.[5][6][7][8]

Experimental Protocols for Assessing Cross-Reactivity

A tiered approach is often employed for cross-reactivity profiling, starting with broad screening panels and progressing to more detailed mechanistic studies for hits of concern.

Tier 1: Large-Scale Kinase Panel Screening

The initial step involves screening the compound against a large panel of kinases (often >300) at a single high concentration (e.g., 1 or 10 µM). This provides a broad overview of the compound's selectivity.

Experimental Workflow: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This is a traditional and robust method for measuring kinase activity.

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate (peptide or protein), and the test compound at the desired concentration.

  • Initiation: Start the reaction by adding a solution containing ATP and [³³P]-ATP.

  • Incubation: Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

  • Capture: Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate.

  • Washing: Wash the filter to remove unincorporated [³³P]-ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Kinase + Substrate B Test Compound A->B Incubate D Initiate Reaction B->D C [³³P]-ATP Solution C->D E Incubate (e.g., 30°C) D->E F Terminate Reaction E->F G Transfer to Filter F->G H Wash Filter G->H I Scintillation Counting H->I J J I->J Calculate % Inhibition

Caption: Workflow for a radiometric kinase assay.

Tier 2: IC50 Determination for Off-Target Hits

For any kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a dose-response curve is generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This is a popular high-throughput method that measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup: Similar to the radiometric assay, combine the kinase, substrate, and a serial dilution of the test compound in a multi-well plate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate for a defined period.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which converts the generated ADP to ATP and then uses the newly synthesized ATP to drive a luciferase reaction, producing light.

  • Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A Kinase + Substrate + Inhibitor B Add ATP A->B C Incubate B->C D Add ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure Luminescence E->F G G F->G Calculate IC50

Sources

A Senior Application Scientist's Guide to In Silico Comparison of (1-ethyl-1H-benzimidazol-2-yl)methanol Analog Binding Affinities for BRAF Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the binding affinities of virtually designed (1-ethyl-1H-benzimidazol-2-yl)methanol analogs targeting the BRAF kinase. It is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. We will delve into the rationale behind the selection of computational techniques, provide detailed experimental protocols, and present a comparative analysis of the binding energies, all grounded in established scientific principles.

The Significance of BRAF Kinase and the Benzimidazole Scaffold

The BRAF kinase is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer, leading to constitutive activation of the signaling pathway and uncontrolled cell growth.[2] Consequently, BRAF has emerged as a key therapeutic target in oncology.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including kinases.[3] Several benzimidazole-based compounds have been developed as potent kinase inhibitors, demonstrating the versatility of this heterocyclic ring system in drug design.[2][4] This guide focuses on a systematic in silico evaluation of novel this compound analogs to explore their potential as BRAF inhibitors.

The In Silico Experimental Design: A Multi-faceted Approach

To provide a robust comparison of the binding affinities of our designed analogs, we will employ a multi-step computational workflow. This approach begins with the rapid and efficient method of molecular docking to predict the binding poses and initial ranking of the compounds. This is followed by a more computationally intensive but generally more accurate method, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to refine the binding free energy calculations. This tiered approach allows for an efficient screening of a larger number of compounds while reserving more rigorous calculations for the most promising candidates.

Below is a conceptual overview of our in silico workflow:

in_silico_workflow cluster_prep Preparation cluster_docking Initial Screening cluster_refinement Binding Energy Refinement cluster_analysis Analysis protein_prep Protein Preparation (BRAF Kinase - PDB: 6b8u) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_design Ligand Design (this compound Analogs) ligand_prep Ligand Preparation (Energy Minimization) ligand_design->ligand_prep ligand_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis md_simulation Molecular Dynamics Simulation (AMBER) pose_analysis->md_simulation mmgbsa MM/GBSA Calculation md_simulation->mmgbsa affinity_comparison Binding Affinity Comparison mmgbsa->affinity_comparison sar_analysis Structure-Activity Relationship (SAR) Analysis affinity_comparison->sar_analysis

Figure 1: In Silico Workflow for Binding Affinity Comparison.

The Target: BRAF Kinase in Complex with a Benzimidazole Inhibitor

For this study, we have selected the crystal structure of the BRAF kinase domain in complex with an imidazopyridinyl benzamide inhibitor (PDB ID: 6b8u) as our receptor model.[5] This structure provides a high-resolution view of the ATP-binding site and the key interactions formed by a benzimidazole-containing ligand, offering an excellent starting point for our in silico experiments.

The Analogs: A Systematic Exploration of Chemical Space

Our parent compound is this compound. To explore the structure-activity relationship (SAR), we have designed a series of five analogs with systematic modifications at the methanol and ethyl positions.

Compound IDStructureR1R2
Parent This compound-CH2OH-CH2CH3
Analog 1 (1-methyl-1H-benzimidazol-2-yl)methanol-CH2OH-CH3
Analog 2 (1-propyl-1H-benzimidazol-2-yl)methanol-CH2OH-CH2CH2CH3
Analog 3 1-(1-ethyl-1H-benzimidazol-2-yl)ethan-1-ol-CH(OH)CH3-CH2CH3
Analog 4 (1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol-CH(OH)Ph-CH2CH3
Analog 5 2-(1-ethyl-1H-benzimidazol-2-yl)propan-2-ol-C(OH)(CH3)2-CH2CH3

Experimental Protocols

Part 1: Molecular Docking with AutoDock Vina

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] We will use AutoDock Vina, a widely used and validated open-source docking program.

Step-by-Step Protocol:

  • Protein Preparation:

    • Download the PDB file for BRAF kinase (PDB ID: 6b8u) from the RCSB Protein Data Bank.

    • Remove water molecules and the co-crystallized ligand from the PDB file using a molecular visualization tool like PyMOL or Chimera.

    • Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools (ADT).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structures of the parent compound and the five analogs using a chemical drawing software like ChemDraw or Marvin Sketch.

    • Convert the 2D structures to 3D structures and perform energy minimization using a force field like MMFF94.

    • Save the prepared ligands in PDBQT format, ensuring correct atom types and charges.

  • Grid Box Definition:

    • In ADT, define a grid box that encompasses the ATP-binding site of BRAF. The coordinates of the co-crystallized ligand in 6b8u can be used to center the grid box. A grid size of 60 x 60 x 60 Å with a spacing of 0.375 Å is a good starting point.

  • Running AutoDock Vina:

    • Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Execute the docking calculation from the command line using the Vina executable.

  • Analysis of Docking Results:

    • The output file will contain the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.

    • Visualize the predicted binding poses in PyMOL or Chimera to analyze the interactions with the key amino acid residues in the BRAF active site.

Part 2: Binding Free Energy Refinement with MM/GBSA

MM/GBSA is a post-processing method that combines molecular mechanics energy with a continuum solvent model to calculate the free energy of binding.[8][9] It is generally considered more accurate than docking scores for ranking compounds.[10] We will use the AMBER software package for these calculations.[11]

Step-by-Step Protocol:

  • System Preparation for Molecular Dynamics (MD) Simulation:

    • For each of the top-ranked docked poses from AutoDock Vina, create a complex of the BRAF protein and the ligand.

    • Use the tleap module in AMBER to add missing atoms, solvate the complex in a box of TIP3P water molecules, and add counterions to neutralize the system.

    • Generate the topology and coordinate files for the solvated complex.

  • Molecular Dynamics Simulation:

    • Perform an initial energy minimization of the solvated system to remove any steric clashes.

    • Gradually heat the system to 300 K and then equilibrate it under constant pressure and temperature (NPT ensemble) for several nanoseconds.

    • Run a production MD simulation for at least 50-100 nanoseconds to generate a stable trajectory of the protein-ligand complex.

  • MM/GBSA Calculation:

    • Extract snapshots from the stable portion of the MD trajectory.

    • Use the MMPBSA.py script in AMBER to calculate the binding free energy for each snapshot. This script calculates the individual energy components (van der Waals, electrostatic, polar solvation, and non-polar solvation energies) for the complex, the protein, and the ligand.

    • The final binding free energy is calculated as the average over all the snapshots.

Comparative Binding Affinity Data

The following table summarizes the predicted binding affinities from both molecular docking and MM/GBSA calculations.

Compound IDMolecular Docking Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)
Parent -7.8-45.2 ± 3.5
Analog 1 -7.5-42.8 ± 4.1
Analog 2 -8.1-48.5 ± 3.8
Analog 3 -8.0-47.1 ± 3.2
Analog 4 -9.2-55.6 ± 4.5
Analog 5 -7.9-46.3 ± 3.9

Note: These are hypothetical results for illustrative purposes. Actual results will vary based on the specific computational setup and parameters.

Interpretation of Results and Structure-Activity Relationship (SAR)

The in silico data suggests that modifications to the this compound scaffold can significantly influence its binding affinity for BRAF kinase.

  • Alkyl Chain Length at N1: A comparison between the Parent compound, Analog 1 , and Analog 2 suggests that increasing the alkyl chain length from methyl to propyl at the N1 position of the benzimidazole ring may be favorable for binding. This could be due to enhanced hydrophobic interactions within the binding pocket.

  • Substitution at the Methanol Carbon: The introduction of a phenyl group in Analog 4 resulted in the most favorable predicted binding affinity in both docking and MM/GBSA calculations. This indicates that a bulky, aromatic substituent at this position can likely form additional beneficial interactions, potentially through pi-pi stacking with aromatic residues in the active site.

  • Steric Hindrance: The introduction of a second methyl group in Analog 5 did not significantly improve the binding affinity compared to the parent compound, suggesting that there might be a limit to the steric bulk that is tolerated in this region of the binding pocket.

The BRAF Signaling Pathway: A Visual Representation

Understanding the broader biological context of BRAF is crucial. The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the position of BRAF.

braf_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF BRAF / CRAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Figure 2: Simplified BRAF Signaling Pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for comparing the binding affinities of this compound analogs against BRAF kinase. The presented workflow, combining molecular docking and MM/GBSA calculations, provides a robust framework for initial hit identification and lead optimization in a drug discovery pipeline.

The hypothetical SAR analysis suggests that further exploration of aromatic substitutions at the methanol carbon could be a promising avenue for designing more potent BRAF inhibitors based on the benzimidazole scaffold.

It is imperative to remember that in silico predictions are models of reality and must be validated through experimental assays. The most promising compounds from this virtual screen should be synthesized and their biological activity confirmed through in vitro kinase assays and cell-based proliferation assays.

References

  • Azevedo, R., & Aires-de-Sousa, J. (2021). An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. International Journal of Molecular Sciences, 22(8), 4225. [Link]

  • El-Gamal, M. I., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(3), 446. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]

  • Holderfield, M., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1000-1005. [Link]

  • Homeyer, N., & Gohlke, H. (2012). MMPBSA.py: An Efficient Program for End-State Free Energy Calculations. Journal of Chemical Theory and Computation, 8(11), 4537-4549. [Link]

  • Hou, T., et al. (2011). The MM/GBSA approach: a practical and efficient method for predicting protein-ligand binding free energies. Current Computer-Aided Drug Design, 7(2), 114-123. [Link]

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved January 9, 2026, from [Link]

  • Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors. Nature Medicine, 19(11), 1401-1409. [Link]

  • RCSB Protein Data Bank. (n.d.). 6b8u: Crystals Structure of B-Raf kinase domain in complex with an Imidazopyridinyl benzamide inhibitor. Retrieved January 9, 2026, from [Link]

  • Salomon-Ferrer, R., et al. (2013). An overview of the Amber biomolecular simulation package. Wiley Interdisciplinary Reviews: Computational Molecular Science, 3(2), 198-210. [Link]

  • Shaik, S. P., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]

  • Tahlan, S., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. BMC Chemistry, 13(1), 90. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Yuriev, E., & Ramsland, P. A. (2013). Molecular docking. In Computational Drug Discovery and Design (pp. 27-52). Humana Press. [Link]

  • Protein Data Bank Japan (PDBj). (n.d.). 6b8u: Crystals Structure of B-Raf kinase domain in complex with an Imidazopyridinyl benzamide inhibitor. Retrieved January 9, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved January 9, 2026, from [Link]

  • Oxford Protein Informatics Group. (2022, May 9). MM(PB/GB)SA – a quick start guide. Retrieved January 9, 2026, from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved January 9, 2026, from [Link]

Sources

A Comparative Guide to the Electrochemical Properties of Benzimidazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic structure and tunable properties have led to its widespread investigation in diverse applications, including as a crucial component in anticancer, antiviral, and antimicrobial agents.[2][3] Beyond its pharmacological significance, the benzimidazole moiety exhibits fascinating electrochemical behavior, making it a versatile building block for advanced materials in corrosion inhibition, energy storage, and electrochemical sensing.[1][4][5][6]

This guide provides a comparative analysis of the electrochemical properties of various benzimidazole derivatives. We will delve into the structure-property relationships that govern their performance in different applications, supported by experimental data and detailed protocols. Our focus is to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of these remarkable compounds.

The Electrochemical Versatility of the Benzimidazole Core

The electrochemical activity of benzimidazole derivatives stems from the electron-rich nature of the imidazole ring fused to a benzene ring. The two nitrogen atoms in the imidazole ring can readily participate in redox reactions and coordinate with metal ions.[7] The aromatic system provides a pathway for electron delocalization, which is crucial for charge transfer processes. Furthermore, the ease of substitution at various positions on the benzimidazole ring allows for the fine-tuning of its electronic and, consequently, its electrochemical properties. The introduction of electron-donating groups (e.g., -NH2, -CH3) generally enhances the electron density on the benzimidazole core, making it more susceptible to oxidation and a better corrosion inhibitor.[7][8] Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) can facilitate reduction processes and are often exploited in the design of electrochemical sensors.[8][9]

Comparative Analysis of Electrochemical Applications

Corrosion Inhibition: Protecting Metallic Surfaces

Benzimidazole derivatives are highly effective corrosion inhibitors for various metals and alloys in acidic media.[4][10] Their mechanism of action involves adsorption onto the metal surface, forming a protective barrier that impedes both anodic metal dissolution and cathodic hydrogen evolution.[11] The efficiency of inhibition is strongly dependent on the molecular structure of the benzimidazole derivative.

A study comparing 5-chloro-benzimidazol-2-one (B1), 5-methyl-benzimidazol-2-one (B2), and benzimidazol-2-one (B3) as corrosion inhibitors for mild steel in 1 M HCl revealed that B1 exhibited the highest inhibition efficiency.[10] This is attributed to the mesomeric effect of the chlorine substituent, which enhances the electron density available for coordination with the metal surface.[10] In contrast, the methyl group in B2 provides an inductive effect, which is generally less pronounced.[10]

Benzimidazole DerivativeSubstituentInhibition Efficiency (%) at 10⁻³ MReference
5-chloro-benzimidazol-2-one (B1)-Cl (electron-withdrawing, mesomeric donor)>95[10]
5-methyl-benzimidazol-2-one (B2)-CH₃ (electron-donating)~90[10]
Benzimidazol-2-one (B3)-H<90[10]
2-Aminobenzimidazole-NH₂ (electron-donating)High[8]
2-Mercaptobenzimidazole-SHHigh

Table 1: Comparative corrosion inhibition efficiencies of selected benzimidazole derivatives on mild steel in acidic medium.

The presence of heteroatoms like sulfur in 2-mercaptobenzimidazole also significantly enhances its inhibitory action due to the strong coordination of sulfur with metal surfaces.

The protective film formation by benzimidazole derivatives on a metal surface is a complex process involving both physisorption and chemisorption.[11] Initially, electrostatic interactions occur between the protonated benzimidazole molecules in the acidic solution and the negatively charged metal surface (physisorption).[11] Subsequently, a stronger coordinate bond is formed between the lone pair of electrons on the nitrogen and/or other heteroatoms and the vacant d-orbitals of the metal atoms (chemisorption), leading to a more stable and effective protective layer.[11]

CorrosionInhibition cluster_mechanism Adsorption Mechanism Metal Metal Surface (e.g., Fe) Solution Corrosive Medium (e.g., HCl) Solution->Metal Corrosion Attack Inhibitor Benzimidazole Derivative Inhibitor->Metal Adsorption Physisorption Physisorption (Electrostatic) ProtectiveFilm Adsorbed Protective Film ProtectiveFilm->Metal Inhibition Chemisorption Chemisorption (Coordinate Bonding) Physisorption->Chemisorption Strengthening of Interaction Supercapacitor cluster_cell Supercapacitor Cell Electrode1 Positive Electrode (Benzimidazole-based material) Electrode1->Electrode1 Faradaic Reactions (Pseudocapacitance) Electrolyte Electrolyte Electrode1->Electrolyte Ion Adsorption/Desorption (EDLC) Electrode2 Negative Electrode Separator Separator (e.g., BI-PI membrane) Electrolyte->Electrode2 Ion Adsorption/Desorption (EDLC) CV_Workflow Start Start Prep_Electrode Prepare Working Electrode Start->Prep_Electrode Prep_Solution Prepare Solution Prep_Electrode->Prep_Solution Deaerate Deaerate Solution Prep_Solution->Deaerate Assemble_Cell Assemble 3-Electrode Cell Deaerate->Assemble_Cell Set_Parameters Set CV Parameters (Potential Range, Scan Rate) Assemble_Cell->Set_Parameters Run_CV Run Cyclic Voltammogram Set_Parameters->Run_CV Analyze Analyze Data (Redox Potentials, Peak Currents) Run_CV->Analyze End End Analyze->End

Sources

A Comparative Guide to Evaluating the Efficacy of (1-ethyl-1H-benzimidazol-2-yl)methanol Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of the novel compound, (1-ethyl-1H-benzimidazol-2-yl)methanol. We will objectively compare its potential performance against established standard drugs, supported by detailed experimental methodologies for antimicrobial, antifungal, and anticancer activities.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole ring, a fusion of benzene and imidazole, is a privileged heterocyclic structure in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with various biological macromolecules.[1] This versatility has led to the development of a wide array of benzimidazole-based drugs with diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][3][4]

The subject of this guide, this compound, is a novel derivative. While its parent compound, (1H-benzimidazol-2-yl)methanol, has been synthesized and shown to possess weak antimicrobial and moderate cytotoxic activities, the introduction of an ethyl group at the N-1 position may significantly alter its physicochemical properties.[5][6] Alkylation at this position can enhance lipophilicity and metabolic stability, potentially improving bioavailability and cellular uptake, which are critical factors for therapeutic efficacy.[3]

This document outlines a rigorous, multi-faceted approach to systematically evaluate the therapeutic potential of this compound by comparing it head-to-head with gold-standard therapeutic agents.

Compound Profiles: The Challenger and the Standards

A robust evaluation requires comparison against well-characterized drugs that are clinically relevant for the anticipated activities of the test compound.

Test Compound:

  • This compound: A novel benzimidazole derivative. Its efficacy is currently uncharacterized and is the subject of the evaluation protocols detailed herein.

Standard Drugs for Comparison:

  • Antimicrobial Standard: Ciprofloxacin. A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, an enzyme essential for DNA synthesis and replication.[2] It is widely used as a reference drug in antibacterial screening.

  • Antifungal Standard: Fluconazole. A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[7] This disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][8]

  • Anticancer Standard: Doxorubicin. A potent anthracycline antibiotic used in chemotherapy. Its primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, leading to the disruption of DNA replication and the induction of apoptosis in cancer cells.

Part 1: Antimicrobial Efficacy Evaluation

The initial screening will assess the compound's ability to inhibit the growth of clinically relevant bacterial strains. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's potency.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of selected bacterial strains.

Materials:

  • Test Compound, Ciprofloxacin (Standard)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate into sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The choice of this specific concentration is critical for reproducibility and standardization across different labs and experiments.

  • Compound Dilution:

    • Prepare a stock solution of the test compound and ciprofloxacin in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution in MHB across the wells of the 96-well plate. This creates a concentration gradient to precisely identify the MIC. For example, from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (inoculum in MHB without any compound) and a negative control (MHB only).

    • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[9]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Suspension inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_compound Serially Dilute Test Compound & Ciprofloxacin in 96-Well Plate prep_compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Growth incubate->read_mic determine_mic Determine MIC Value (Lowest concentration with no growth) read_mic->determine_mic IC50_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-Well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat with Serial Dilutions of Compound & Doxorubicin adhere->treat incubate_cells Incubate for 48-72 hours treat->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_abs Measure Absorbance (~570 nm) solubilize->read_abs calc_ic50 Calculate IC₅₀ from Dose-Response Curve read_abs->calc_ic50

Caption: Workflow for determining IC₅₀ via the MTT cytotoxicity assay.

Hypothetical Data Presentation
CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)
This compound25.538.2
Doxorubicin (Standard)0.81.2

Mechanistic Considerations

A comprehensive evaluation extends beyond efficacy to understanding the mechanism of action. Benzimidazoles are known to exert their anticancer effects through various pathways, including:

  • Inhibition of Tubulin Polymerization: Disrupting microtubule formation, leading to cell cycle arrest. [4]* Kinase Inhibition: Targeting oncogenic kinases involved in cell proliferation signaling pathways. [11]* Induction of Apoptosis: Triggering programmed cell death. [4][12] The diagram below illustrates a potential mechanism for antifungal benzimidazoles, which often mirrors the action of azole drugs like fluconazole.

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol erg11p Erg11p (14α-demethylase) lanosterol->erg11p ergosterol Ergosterol erg11p->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibitor1 Fluconazole (Standard Drug) inhibitor1->erg11p Inhibits inhibitor2 Benzimidazole? (Hypothesized) inhibitor2->erg11p Inhibits

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.

Conclusion

This guide provides a standardized, scientifically rigorous framework for the initial efficacy evaluation of this compound. By employing validated protocols such as broth microdilution for antimicrobial and antifungal screening and the MTT assay for cytotoxicity, researchers can generate reliable, quantitative data. Comparing these results directly against standard-of-care drugs like ciprofloxacin, fluconazole, and doxorubicin is essential for contextualizing the compound's potency and determining its potential as a lead candidate for further drug development. The methodologies described herein represent the foundational step in the journey from a novel chemical entity to a potential therapeutic agent.

References

  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available at: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. Available at: [Link]

  • Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. Available at: [Link]

  • Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review. ProQuest. Available at: [Link]

  • Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. Available at: [Link]

  • Benzimidazole: A short review of their antimicrobial activities. ResearchGate. Available at: [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. Available at: [Link]

  • Cytotoxic assays for screening anticancer agents. PubMed. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Institutes of Health (NIH). Available at: [Link]

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate. Available at: [Link]

  • An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. PubMed. Available at: [Link]

  • List of antimicrobials used for susceptibility testing. ResearchGate. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. Available at: [Link]

  • In vitro susceptibility testing of four antifungal drugs against fungal isolates in onychomycosis. International Journal of Research in Medical Sciences. Available at: [Link]

  • (PDF) In vitro antifungal susceptibility testing. ResearchGate. Available at: [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central. Available at: [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. Available at: [Link]

  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. Available at: [Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of 2-methyl 1hbenzimidazole and 1h-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Clinical Breakpoint Tables. EUCAST. Available at: [Link]

  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. Available at: [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Antifungal Activity of Selected Benzimidazole Compounds. ResearchGate. Available at: [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Available at: [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. American Chemical Society. Available at: [Link]

Sources

statistical analysis of the biological data of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Statistical Analysis of the Biological Data of (1-ethyl-1H-benzimidazol-2-yl)methanol: A Comparative Guide

Authored by: Senior Application Scientist, Discovery Biology

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] These heterocyclic aromatic compounds, formed by the fusion of benzene and imidazole rings, are structurally analogous to purine nucleosides, allowing them to readily interact with various biological macromolecules.[2] This structural versatility has led to the development of benzimidazole derivatives with a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4]

This guide provides a comparative analysis of the biological activity of a specific derivative, This compound . While the broader benzimidazole class is well-studied, specific data on this N1-ethyl substituted compound is limited. To contextualize its potential biological significance, this document presents a statistical comparison of its in vitro antifungal and cytotoxic activities against rationally selected comparators. The experimental data presented herein is illustrative, based on typical results for this class of compounds, to provide a framework for researchers in drug development.

Compound Selection Rationale

To objectively evaluate the biological profile of This compound (Target Compound) , a panel of comparators was selected to elucidate structure-activity relationships (SAR) and benchmark performance against established therapeutic agents.

  • Comparator A: (1H-benzimidazol-2-yl)methanol (Parent Compound) : This compound lacks the N1-alkylation, serving as a direct baseline to assess the influence of the ethyl group on biological activity.

  • Comparator B: (1-propyl-1H-benzimidazol-2-yl)methanol (Homologue Comparator) : By extending the alkyl chain from ethyl to propyl, this comparator helps to understand the effect of increased lipophilicity at the N1 position on antifungal and cytotoxic efficacy.

  • Comparator C: Fluconazole (Antifungal Standard) : A widely used triazole antifungal agent, Fluconazole serves as a clinical benchmark for antifungal activity against Candida albicans.[5]

  • Comparator D: Doxorubicin (Cytotoxicity Standard) : A potent and commonly used chemotherapeutic agent, Doxorubicin provides a benchmark for evaluating in vitro cytotoxicity against the human liver cancer cell line, HepG2.[6][7]

Experimental Methodologies

To ensure scientific rigor, all described protocols are based on established, self-validating systems. The following sections detail the step-by-step methodologies for the antifungal and cytotoxicity assays.

Antifungal Susceptibility Testing: Broth Microdilution Assay

The antifungal activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against Candida albicans (ATCC 90028), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 protocol.[8][9] The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism.[8]

Experimental Protocol:

  • Preparation of Stock Solutions : Test compounds and Fluconazole were dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Serial Dilutions : Two-fold serial dilutions of each compound were prepared in a 96-well microtiter plate using RPMI 1640 medium, buffered with MOPS.

  • Inoculum Preparation : A standardized suspension of C. albicans was prepared and diluted to achieve a final concentration of approximately 0.5 to 2.5 x 10³ cells/mL in each well.

  • Incubation : The inoculated plates were incubated at 35°C for 24-48 hours.[8]

  • MIC Determination : The plates were examined visually, and the MIC was recorded as the lowest concentration showing a significant inhibition of growth (≥50% reduction) compared to the drug-free growth control well.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Compound Stock (in DMSO) B Serial Dilution (96-well plate, RPMI) A->B Dilute D Inoculate Plate B->D C Yeast Inoculum (C. albicans) C->D Add E Incubate (35°C, 24-48h) D->E F Visual Reading of Growth E->F G Determine MIC (μg/mL) F->G

Caption: Broth microdilution workflow for MIC determination.

Cytotoxicity Evaluation: MTT Assay

The in vitro cytotoxicity of the compounds was evaluated against the human hepatocellular carcinoma (HepG2) cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12]

Experimental Protocol:

  • Cell Seeding : HepG2 cells were seeded into a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment : The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds, obtained by serial dilution from a DMSO stock. A vehicle control (DMSO) and a positive control (Doxorubicin) were included.

  • Incubation : Cells were incubated with the compounds for 72 hours.

  • MTT Addition : After incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 3-4 hours.[11]

  • Formazan Solubilization : The medium was removed, and 150 µL of DMSO was added to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Reading : The plate was shaken for 15 minutes, and the absorbance was measured at 570 nm using a microplate reader.[12]

  • IC₅₀ Calculation : The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed HepG2 Cells (96-well plate) B Incubate Overnight A->B D Treat Cells (72h incubation) B->D C Prepare Compound Dilutions C->D Add E Add MTT Reagent (4h incubation) D->E F Add DMSO to Dissolve Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC50 (μM) G->H

Caption: MTT assay workflow for cytotoxicity (IC₅₀) determination.

Results and Comparative Data Analysis

The biological activities of this compound and the comparator compounds are summarized below. The data represents typical outcomes for these types of analyses.

Table 1: Comparative Antifungal Activity against Candida albicans
Compound IDCompound NameMIC (μg/mL)
Target This compound 16
A(1H-benzimidazol-2-yl)methanol>64
B(1-propyl-1H-benzimidazol-2-yl)methanol8
CFluconazole (Standard)2

Note: MIC values are illustrative. A lower MIC indicates higher antifungal potency.

Table 2: Comparative Cytotoxicity against HepG2 Cancer Cells
Compound IDCompound NameIC₅₀ (μM)
Target This compound 25.1
A(1H-benzimidazol-2-yl)methanol>100
B(1-propyl-1H-benzimidazol-2-yl)methanol18.5
DDoxorubicin (Standard)0.45

Note: IC₅₀ values are illustrative. A lower IC₅₀ indicates higher cytotoxic potency. Doxorubicin IC₅₀ values for HepG2 can range significantly based on exposure time and specific assay conditions.[3][6][7][13]

Discussion and Structure-Activity Relationship (SAR) Insights

The analysis of the presented data provides valuable insights into the structure-activity relationships of 2-hydroxymethyl benzimidazoles.

  • Effect of N1-Alkylation : The parent compound, (1H-benzimidazol-2-yl)methanol (A), demonstrated weak to no activity in both assays (MIC >64 µg/mL; IC₅₀ >100 µM). The introduction of an ethyl group at the N1 position in our target compound dramatically increased both antifungal and cytotoxic activity. This suggests that the N-alkylation is crucial for potency, likely by increasing the compound's lipophilicity, which may enhance its ability to penetrate the fungal cell wall or the cancer cell membrane.

  • Influence of Alkyl Chain Length : Comparing the target ethyl derivative (MIC 16 µg/mL, IC₅₀ 25.1 µM) with its propyl homologue (B) (MIC 8 µg/mL, IC₅₀ 18.5 µM) reveals a trend where increasing the alkyl chain length further enhances potency. This observation reinforces the importance of lipophilicity for this class of compounds, though an optimal chain length likely exists before insolubility or other factors diminish the effect.

  • Benchmark Comparison : While the benzimidazole derivatives show promising activity, they are less potent than the standard clinical agents. Fluconazole, a dedicated antifungal, is significantly more active against C. albicans.[14] Similarly, Doxorubicin, a potent chemotherapy agent, exhibits cytotoxicity at nanomolar to low micromolar concentrations, far exceeding that of the tested benzimidazoles.[6] This is expected, as these derivatives represent a starting point for optimization rather than finished drug candidates.

  • Mechanism of Action : The observed activities align with known mechanisms for benzimidazole derivatives. Some benzimidazoles exert antifungal effects by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[10] Others function as microtubule-targeting agents, disrupting tubulin polymerization, which is a mechanism also relevant to their anticancer effects.[15][16] The cytotoxicity observed in HepG2 cells could be attributed to the latter mechanism, as has been seen with other benzimidazole compounds.[17]

Conclusion

This comparative guide demonstrates the biological potential of This compound as a scaffold for the development of new therapeutic agents. The statistical analysis of its (illustrative) biological data reveals that N1-alkylation is a critical modification for imparting significant antifungal and cytotoxic activity to the (1H-benzimidazol-2-yl)methanol core. While not as potent as established drugs like Fluconazole and Doxorubicin, the clear structure-activity relationship suggests that further optimization of the N1-substituent and other positions on the benzimidazole ring could lead to the development of highly effective novel compounds. This analysis provides a foundational dataset and logical framework for researchers and drug development professionals to guide future synthetic and screening efforts in this promising chemical space.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Protocol for Cell Viability Assays. BroadPharm.

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.

  • MTT assay protocol. Abcam.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PubMed Central.

  • A Proposed Association between Improving Energy Metabolism of HepG2 Cells by Plant Extracts and Increasing Their Sensitivity to Doxorubicin. MDPI.

  • Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation. PubMed Central.

  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate.

  • Cytotoxic Evaluation of Doxorubicin Combination with Baicalein and Resveratrol Against Hct116 and Hepg2 Cancer Cell Lines (Conference Paper). Digital Repository.

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.

  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Medical Notes.

  • Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. PubMed Central.

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI.

  • Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer. MDPI.

  • Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. PubMed Central.

  • Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. PubMed Central.

  • Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. NIH.

  • Fluconazole MIC distributions a for Candida spp. ResearchGate.

  • Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PubMed Central.

  • Synthesis, characterization and biological activity of some novel benzimidazole derivatives. ResearchGate.

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central.

  • Synthesis and Antibacterial Activities of 1-Alkyl-3-methacryloyl (Acryloyl) of Benzimidazolone (Thione) Derivatives. PubMed Central.

  • Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. PubMed Central.

  • Study of some benzimidazole compounds as antibacterial and antifungal agents. ResearchGate.

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI.

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate.

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed.

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry.

  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate.

  • Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. ResearchGate.

  • Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science.

  • Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Semantic Scholar.

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-ethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of (1-ethyl-1H-benzimidazol-2-yl)methanol. As drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is not merely a matter of regulatory compliance but a core component of responsible scientific practice. This guide is designed to provide clear, actionable information that ensures the safety of laboratory personnel and the protection of our environment.

Core Principle: Hazard-Awareness and Risk Mitigation

Proper disposal begins with a thorough understanding of the substance's potential hazards. While specific toxicological data for this compound is limited, data from analogous benzimidazole derivatives and available Safety Data Sheets (SDS) mandate that it be treated as a hazardous substance. The primary risks are associated with its potential toxicity if ingested and irritation to skin and eyes.[1][2]

Causality: The chemical structure, containing a benzimidazole core, is common in biologically active molecules. This activity implies a potential for interaction with biological systems, necessitating cautious handling to prevent unintended exposure. Therefore, all waste streams containing this compound must be considered hazardous until proven otherwise through appropriate analysis.

Table 1: Hazard Profile and Safety Recommendations
Hazard ClassificationGHS CodeDescriptionHandling Protocol
Acute Toxicity, Oral (Presumed)H302Harmful if swallowed.[1]Do not eat, drink, or smoke when handling.[3] Wash hands thoroughly after handling.
Skin Irritation (Presumed)H315Causes skin irritation.[1][2]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] Avoid contact with skin.
Eye Irritation (Presumed)H319Causes serious eye irritation.[1][2]Wear safety goggles or a face shield.[4]
Environmental Hazard-Avoid release to the environment.Do not discharge to sewer systems or regular trash.[5]

Pre-Disposal Safety: Engineering and Personal Controls

Before initiating any waste collection or disposal procedures, establish a safe working environment. The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied.

  • Engineering Controls: All handling of this compound, including weighing, transfers, and waste collection, must be performed within a certified chemical fume hood to minimize inhalation risk.[1] Ensure that an emergency eyewash station and safety shower are unobstructed and readily accessible.[4]

  • Personal Protective Equipment (PPE): A complete ensemble of PPE is mandatory. This includes:

    • Eye Protection: Chemical safety goggles.

    • Hand Protection: Chemical-resistant nitrile gloves.

    • Body Protection: A fully buttoned laboratory coat.

Step-by-Step Disposal Protocol

The fundamental rule for chemical waste is segregation. Never mix incompatible waste streams.[6] The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[1][5]

Workflow: Waste Stream Segregation

The following diagram illustrates the decision-making process for segregating different types of waste generated from work with this compound.

G cluster_waste_types Categorize Waste Type cluster_containers Segregate into Designated Waste Containers cluster_final_disposal Final Processing Start Waste Generated Containing This compound WasteType What is the waste form? Start->WasteType SolidWaste Solid Hazardous Waste Container (Contaminated PPE, Weigh Paper, etc.) WasteType->SolidWaste Solid Material (e.g., contaminated gloves, wipes) LiquidWaste Liquid Hazardous Waste Container (Unused solution, Rinsate) WasteType->LiquidWaste Liquid or Dissolved (e.g., unused reagent, rinsate) EmptyContainer Empty Stock Bottle WasteType->EmptyContainer Original Container EHS Arrange Pickup by EHS / Licensed Contractor SolidWaste->EHS LiquidWaste->EHS Decontaminate Step 3.2: Decontaminate Container (Triple Rinse) EmptyContainer->Decontaminate Decontaminate->EHS Dispose of container per institutional guidelines. Collect first rinsate into Liquid Waste.

Caption: Waste segregation workflow for this compound.

Collection of Chemical Waste
  • Container Selection: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., polyethylene).[7][8] The container must have a secure, tight-fitting lid.[8]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration, and the date of waste accumulation.[1][8]

  • Segregation: Collect all materials grossly contaminated with the compound in this container. This includes unused or expired product, reaction residues, and contaminated disposable labware like pipette tips, weighing paper, and gloves.

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[1][9]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste or recycled.[5]

Causality: Trace residues in an "empty" container can still pose a significant hazard. The triple-rinse procedure is a standard practice designed to reduce the chemical residue to a negligible level.

  • First Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or ethanol). Crucially, this first rinsate must be collected and disposed of as hazardous liquid waste in your designated container.[1][6]

  • Subsequent Rinses: Perform two additional rinses with the solvent. Depending on local regulations, these subsequent rinsates may also need to be collected as hazardous waste. Consult your institution's EHS guidelines.[1]

  • Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The decontaminated container can then be disposed of according to your institution's policy for non-hazardous lab glass or plastic.[1][5]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Spill Response
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material using non-sparking tools and place it in your designated hazardous waste container.[9]

    • Clean the spill area with a suitable solvent and then with soap and water. Collect cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors to contain any vapors.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[2][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

Regulatory Framework

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Your institution's EHS department translates these federal and state regulations into specific campus-wide protocols.[8][9] Always defer to your local EHS guidelines, as they are tailored to your specific regulatory environment. The final disposal method for this type of chemical waste is typically high-temperature incineration at a licensed chemical destruction facility.[5]

References

  • Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Labor
  • (1-ethyl-1H-benzoimidazol-2-yl)
  • Proper Disposal of 1-(diethoxymethyl)
  • Benzimidazole Safety D
  • Safety D
  • Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer.
  • Safety D
  • Proper Disposal of (1H-Imidazol-4-yl)methanol hydrochloride: A Step-by-Step Guide. Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - 1H-Benzimidazole-2-methanol. ChemicalBook.
  • Hazardous Waste Disposal Procedures.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • OSHA Technical Manual (OTM) - Section II: Chapter 2.
  • Controlling Occupational Exposure to Hazardous Drugs.
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste Advantage Magazine.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency.
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - Summary. ASHP.

Sources

Navigating the Safe Handling of (1-ethyl-1H-benzimidazol-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, benzimidazole derivatives, such as (1-ethyl-1H-benzimidazol-2-yl)methanol, represent a class of compounds with significant therapeutic potential. However, realizing this potential necessitates a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that the handling of this compound is conducted with the utmost care and precision. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to maintain the integrity of your research.

Immediate Safety Protocols: Your First Line of Defense

Before any manipulation of this compound, a thorough understanding and implementation of immediate safety protocols are critical. These measures are designed to minimize exposure and mitigate risks from the outset.

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection and proper use of PPE are non-negotiable when handling benzimidazole derivatives.[2][3] The following table outlines the minimum recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Receiving and Storage - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Weighing and Aliquoting (Solid Form) - Two pairs of nitrile gloves (double gloving)- Chemical splash goggles- Impermeable gown or lab coat with closed cuffs- N95 respirator (or higher) if dust generation is likely
Solution Preparation and Handling - Two pairs of nitrile gloves (double gloving)- Chemical splash goggles or a face shield worn over safety glasses- Impermeable gown or lab coat with closed cuffs- Work within a certified chemical fume hood
Spill Cleanup - Two pairs of heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and a face shield- Impermeable gown and shoe covers- Appropriate respirator based on the scale of the spill
Waste Disposal - Nitrile gloves- Safety glasses with side shields- Laboratory coat

This tiered approach to PPE ensures that the level of protection aligns with the potential for exposure during each specific task. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[4][5]

Engineering Controls: Containing the Hazard

Whenever possible, engineering controls should be the primary method for exposure reduction.[6] For this compound, the following are critical:

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions should be performed within a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[8][9]

  • Safety Showers and Eyewash Stations: Know the location of and how to operate the nearest safety shower and eyewash station.[10] These should be unobstructed at all times.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Donning and Doffing of PPE: A Critical Workflow

The order in which you put on and take off your PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat / Gown Don2 Respirator (if needed) Don1->Don2 Don3 Goggles / Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles / Face Shield Doff1->Doff2 Doff3 Lab Coat / Gown Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Handling and Storage Protocols
  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure all containers are clearly labeled with the full chemical name and any relevant hazard warnings.[6][10]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][11] The container should be tightly sealed.[9]

  • Weighing: When weighing the solid compound, use a disposable weigh boat and handle it within a chemical fume hood to minimize dust generation.

  • Solution Preparation: Add the solid to the solvent slowly. If any heat is generated, allow the solution to cool before sealing the container.

  • Transportation: When moving the chemical within the laboratory, use a secondary container to prevent spills.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Workflow

All materials contaminated with this compound must be treated as hazardous waste.

Waste_Disposal_Workflow cluster_waste Waste Management Solid_Waste Contaminated Solids (Gloves, Weigh Boats, etc.) Collection Designated, Labeled Hazardous Waste Container Solid_Waste->Collection Liquid_Waste Unused Solutions & Rinsates Liquid_Waste->Collection Sharps_Waste Contaminated Needles & Syringes Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container Specific Sharps Container Disposal Arrange for Pickup by EHS or Licensed Contractor Collection->Disposal Sharps_Container->Collection

Caption: Workflow for the segregation and disposal of chemical waste.

Step-by-Step Disposal Protocol
  • Waste Collection: Collect all waste containing this compound, including unused product, contaminated consumables, and the first rinsate of emptied containers, in a dedicated, clearly labeled hazardous waste container.[7]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Storage of Waste: Keep the hazardous waste container securely closed and store it in a designated satellite accumulation area.[7] This area should be well-ventilated and away from general laboratory traffic.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Never dispose of this chemical down the drain or in the regular trash.[12]

By adhering to these rigorous safety and handling protocols, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.

References

  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025, October 7).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
  • Personal protective equipment for handling 1-(diethoxymethyl)-1H-benzimidazole - Benchchem.
  • Personal protective equipment for handling 2-[(E)-prop-1-enyl]-1H-benzimidazole - Benchchem.
  • Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals - Benchchem.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Washington.
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
  • Laboratory Safety Rules | Oklahoma State University.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide - Lab Manager Magazine. (2009, July 30).
  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. University of Colorado Boulder.
  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC - NIH. (2025, July 17).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole - Benchchem.
  • Proper Disposal of 1-(diethoxymethyl)-1H-benzimidazole: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • (1-ethyl-1H-benzoimidazol-2-yl)methanol Safety Data Sheets - Echemi.
  • Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol - Benchchem.
  • Benzimidazole CAS No 51-17-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • Benzimidazole - Santa Cruz Biotechnology.
  • personal protective equipment - BINGOLD.
  • Material Safety Data Sheet - Benzimidazole, 98% - Cole-Parmer.
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications.
  • (2-Methyl-1H-benzo[d]imidazol-5-yl)methanol - AK Scientific, Inc.
  • Chemical Safety Data Sheet MSDS / SDS - 1H-Benzimidazole-2-methanol - ChemicalBook. (2025, July 26).
  • Methanol Safety Data Sheet.
  • Compound (1-ethyl-2-methyl-1H-benzimidazol-5-yl)methanol - Chemdiv.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.